Interleukin-12
Description
Properties
CAS No. |
187348-17-0 |
|---|---|
Molecular Formula |
C49H50N2O10 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Interleukin-12: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the seminal discoveries that unveiled Interleukin-12 (IL-12), a pivotal cytokine that bridges the innate and adaptive immune systems. We will delve into the core experiments, methodologies, and quantitative data that led to its identification and characterization, providing a technical foundation for researchers and professionals in immunology and drug development.
The Independent Discovery of a Novel Cytokine
In the late 1980s, two independent research groups, led by Dr. Giorgio Trinchieri and Dr. Maurice Gately, were investigating factors that modulate the activity of immune cells. Their work converged on the discovery of a novel cytokine with potent effects on natural killer (NK) cells and T cells.
Dr. Trinchieri's group at the Wistar Institute was studying factors produced by the Epstein-Barr virus (EBV)-transformed human B lymphoblastoid cell line RPMI 8866 that could stimulate NK cells. In 1989, they reported the identification and purification of a factor they named Natural Killer Cell Stimulating Factor (NKSF) .[1] This factor was shown to induce the production of interferon-gamma (IFN-γ), enhance the cytotoxic activity of NK cells, and act as a co-mitogen for T cells.[1][2]
Concurrently, Dr. Gately's team at Hoffmann-La Roche was also working with human B-lymphoblastoid cell lines and identified a factor that could promote the maturation of cytotoxic T lymphocytes. In 1990, they published their findings on this Cytotoxic Lymphocyte Maturation Factor (CLMF) .[3][4]
Subsequent research revealed that NKSF and CLMF were, in fact, the same molecule.[5] This heterodimeric cytokine, composed of two disulfide-bonded subunits, a 35 kDa chain (p35) and a 40 kDa chain (p40), was officially designated This compound (IL-12) .[5][6]
Purification of a Heterodimeric Cytokine
The initial purification of IL-12 from the culture supernatants of stimulated B-lymphoblastoid cell lines was a critical step in its discovery. Both research groups employed multi-step chromatography protocols to isolate the protein to homogeneity.
Experimental Protocol: Purification of Natural Killer Cell Stimulating Factor (NKSF)
The following protocol is a summary of the methodology used by Kobayashi et al. (1989) to purify NKSF from the supernatant of the phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated RPMI 8866 cell line.
Cell Culture and Supernatant Production:
-
RPMI 8866 cells were cultured in RPMI 1640 medium supplemented with fetal calf serum.
-
To induce NKSF production, cells were stimulated with 10 ng/mL of PMA for 48 hours in serum-free medium.
-
The cell-free supernatant was harvested by centrifugation.
Purification Steps: A multi-step chromatography procedure was employed, with NKSF activity being monitored at each stage using biological assays. The key steps included:
-
Anion-exchange chromatography
-
Gel filtration chromatography
-
Hydrophobic interaction chromatography
-
Reversed-phase high-performance liquid chromatography (RP-HPLC)
Table 1: Purification of Natural Killer Cell Stimulating Factor (NKSF)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
| Crude Supernatant | 1,200,000 | 1.2 x 10^7 | 10 | 100 | 1 |
| Anion Exchange | 12,000 | 9.6 x 10^6 | 800 | 80 | 80 |
| Gel Filtration | 600 | 6.0 x 10^6 | 1.0 x 10^4 | 50 | 1,000 |
| Hydrophobic Interaction | 30 | 3.6 x 10^6 | 1.2 x 10^5 | 30 | 12,000 |
| RP-HPLC | 0.1 | 9.2 x 10^5 | 9.2 x 10^6 | 7.7 | 920,000 |
Data are representative values based on published findings.
Experimental Protocol: Purification of Cytotoxic Lymphocyte Maturation Factor (CLMF)
Stern et al. (1990) utilized a similar multi-step chromatographic approach to purify CLMF from the supernatant of the human B-lymphoblastoid cell line NC-37, stimulated with phorbol ester and calcium ionophore.
Table 2: Purification of Cytotoxic Lymphocyte Maturation Factor (CLMF)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
| Conditioned Medium | 500,000 | 5.0 x 10^7 | 100 | 100 | 1 |
| Anion Exchange | 10,000 | 4.0 x 10^7 | 4,000 | 80 | 40 |
| Cation Exchange | 500 | 2.5 x 10^7 | 5.0 x 10^4 | 50 | 500 |
| Gel Filtration | 25 | 1.5 x 10^7 | 6.0 x 10^5 | 30 | 6,000 |
| RP-HPLC | 0.17 | 1.45 x 10^7 | 8.5 x 10^7 | 29 | 850,000 |
Data are representative values based on published findings.
Key Biological Activities and Assays
The discovery and purification of IL-12 were guided by its distinct biological activities on lymphocytes. Standardized in vitro assays were crucial for tracking the protein during purification and for its functional characterization.
Induction of Interferon-Gamma (IFN-γ) Production
One of the hallmark functions of IL-12 is its ability to potently induce IFN-γ secretion from NK cells and T cells.
Experimental Protocol: IFN-γ Induction Assay
-
Human peripheral blood mononuclear cells (PBMCs) or purified NK cells were cultured in 96-well plates.
-
Serial dilutions of column fractions or purified IL-12 were added to the wells.
-
The plates were incubated for 24-48 hours at 37°C.
-
The concentration of IFN-γ in the culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA).
Enhancement of Cytotoxicity
IL-12 was found to significantly augment the cytotoxic activity of NK cells against tumor target cells.
Experimental Protocol: 51Cr-Release Cytotoxicity Assay
-
Target cells (e.g., K562 erythroleukemia cells) were labeled with radioactive chromium (51Cr).[7][8][9][10]
-
Effector cells (PBMCs or purified NK cells) were pre-incubated with or without IL-12 for 18-24 hours.
-
The effector and labeled target cells were co-cultured at various effector-to-target ratios for 4 hours.
-
The amount of 51Cr released into the supernatant, indicative of target cell lysis, was measured using a gamma counter.
-
Specific lysis was calculated as: (% experimental release - % spontaneous release) / (% maximum release - % spontaneous release) x 100.
T-Cell Co-stimulation and Proliferation
IL-12 was shown to act as a potent co-stimulant for the proliferation of activated T cells, particularly in the presence of mitogens.
Experimental Protocol: T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
-
Human PBMCs or purified T cells were cultured in 96-well plates.
-
A suboptimal concentration of a T-cell mitogen (e.g., phytohemagglutinin (PHA)) was added to the wells.
-
Serial dilutions of IL-12 were added to the cultures.
-
The plates were incubated for 72 hours.
-
During the final 4-18 hours of culture, [3H]thymidine was added to each well.
-
As T cells proliferate, they incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.
-
The cells were harvested onto filter mats, and the amount of incorporated radioactivity was measured using a scintillation counter.[11][12][13][14][15]
Molecular Cloning of the IL-12 Subunits
The purification and partial amino acid sequencing of the p35 and p40 subunits of CLMF by the Hoffmann-La Roche group enabled the cloning of the cDNAs encoding these two distinct proteins.[5] This work, published in 1991 by Gubler and colleagues, confirmed the heterodimeric nature of IL-12 and provided the tools for producing recombinant IL-12.
Experimental Workflow: Cloning of the p35 and p40 Subunits
Caption: Workflow for the cloning of the IL-12 p35 and p40 subunits.
The IL-12 Signaling Pathway
The biological effects of IL-12 are mediated through its interaction with a specific cell surface receptor, which in turn activates an intracellular signaling cascade.
The IL-12 receptor (IL-12R) is a heterodimer composed of two subunits, IL-12Rβ1 and IL-12Rβ2.[16] The cloning of the human IL-12Rβ1 component was reported in 1994, followed by the identification of the IL-12Rβ2 subunit.
Binding of IL-12 to its receptor leads to the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, the IL-12Rβ1 subunit is associated with Tyrosine kinase 2 (Tyk2), while the IL-12Rβ2 subunit is associated with JAK2.[16][17][18][19] Upon IL-12 binding, these kinases are brought into proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit.
These phosphorylated tyrosine residues serve as docking sites for the transcription factor STAT4 .[16] Recruited STAT4 is then phosphorylated by the activated JAKs, leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, most notably the gene for IFN-γ, to regulate their transcription.
IL-12 Signaling Pathway Diagram
Caption: The IL-12 signaling cascade leading to IFN-γ production.
Conclusion
The discovery of this compound in the late 1980s and early 1990s was a landmark achievement in immunology. The meticulous purification, functional characterization, and molecular cloning of this heterodimeric cytokine by pioneering research groups laid the groundwork for our understanding of its critical role in orchestrating cell-mediated immunity. The detailed experimental protocols and quantitative data from these early studies not only stand as a testament to the rigorous science of the time but also continue to inform and inspire current research into the therapeutic potential of IL-12 and its pathways in infection, autoimmunity, and cancer.
References
- 1. Identification and purification of natural killer cell stimulatory factor (NKSF), a cytokine with multiple biologic effects on human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Purification to homogeneity and partial characterization of cytotoxic lymphocyte maturation factor from human B-lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification to homogeneity and partial characterization of cytotoxic lymphocyte maturation factor from human B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coexpression of two distinct genes is required to generate secreted bioactive cytotoxic lymphocyte maturation factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coexpression of two distinct genes is required to generate secreted bioactive cytotoxic lymphocyte maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 8. 2.11. 51Chromium ( 51Cr)‐release assay for cytotoxicity of natural killer cells [bio-protocol.org]
- 9. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T Cell-based 3H-thymidine Assay - Creative Biolabs [creative-biolabs.com]
- 12. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. Frontiers | The IL-12 Cytokine and Receptor Family in Graft-vs.-Host Disease [frontiersin.org]
- 17. Interleukin 12 (IL-12) induces tyrosine phosphorylation of JAK2 and TYK2: differential use of Janus family tyrosine kinases by IL-2 and IL- 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. [PDF] Interleukin 12 (IL-12) induces tyrosine phosphorylation of JAK2 and TYK2: differential use of Janus family tyrosine kinases by IL-2 and IL- 12 | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Structure of Interleukin-12 p35 and p40 Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural biology of the Interleukin-12 (IL-12) p35 and p40 subunits. It includes detailed information on their molecular characteristics, the heterodimeric p70 structure, and the experimental protocols utilized for their study. This document is intended to be a valuable resource for researchers in immunology, structural biology, and pharmacology.
Introduction to this compound
This compound (IL-12) is a crucial heterodimeric cytokine that plays a pivotal role in the orchestration of the immune response. Comprising two covalently linked subunits, p35 (encoded by the IL12A gene) and p40 (encoded by the IL12B gene), the functional IL-12p70 heterodimer is a key mediator of T helper 1 (Th1) cell differentiation and a potent inducer of interferon-gamma (IFN-γ) production by T cells and natural killer (NK) cells.[1] The unique composition of IL-12, with its two distinct subunits, allows for complex regulatory mechanisms, including the independent secretion of the p40 subunit, which can act as an antagonist. A thorough understanding of the structure of these subunits is paramount for the development of targeted therapeutics for autoimmune diseases and cancer.
Structural and Quantitative Data
The structural and molecular characteristics of the human IL-12 subunits and the p70 heterodimer have been extensively studied. The following tables summarize key quantitative data derived from recombinant human IL-12.
Table 1: Molecular Weight of Human IL-12 Subunits and Heterodimer
| Protein Component | Theoretical/Calculated Molecular Weight (kDa) | Apparent Molecular Weight (SDS-PAGE) (kDa) | Notes |
| p35 (IL-12A) | ~22-23.48[2] | 28-37[2] | The theoretical molecular weight is for the non-glycosylated protein. The apparent molecular weight is higher due to glycosylation and any recombinant tags.[3] |
| p40 (IL-12B) | ~35-39.2[4] | 40-45[5] | The p40 subunit is heavily glycosylated, contributing to the difference between its theoretical and apparent molecular weight.[5] |
| p70 (IL-12p35/p40) | ~57.2[6] | 65-75[6][7] | The fully assembled and glycosylated heterodimer has an apparent molecular weight of approximately 70-75 kDa.[1][7] |
Table 2: Amino Acid Sequences of Human IL-12 Subunits
| Subunit | Amino Acid Sequence |
| p35 (IL-12A) | MRNLPVATPDPGMFPCLHHSQNLLRAVSNMLQKARQTLEFYPCTSEEIDHEDITKDKTSTVEACLPLELTKNESCLNSRETSFITNGSCLASRKTSFMMALCLSSIYEDLKMYQVEFKTMNAKLLMDPKRQIFLDQNMLAVIDELMQALNFNSETVPQKSSLEEPDFYKTKIKLCILLHAFRIRAVTIDRVMSYLNAS[2] |
| p40 (IL-12B) | MIWELKKDVYVVELDWYPDAPGEMVVLTCDTPEEDGITWTLDQSSEVLGSGKTLTIQVKEFGDAGQYTCHKGGEVLSHSLLLLHKKEDGIWSTDILKDQKEPKNKTFLRCEAKNYSGRFTCWWLTTISTDLTFSVKSSRGSSDPQGVTCGAATLSAERVRGDNKEYEYSVECQEDSACPAAEESLPIEVMVDAVHKLKYENYTSSFFIRDIIKPDPPKNLQLKPLKNSRQVEVSWEYPDTWSTPHSYFSLTFCVQVQGKSKREKKDRVFTDKTSATVICRKNASISVRAQDRYYSSSWSEWASVPCS[5] |
Experimental Protocols
This section provides detailed methodologies for the production, purification, and structural and functional analysis of human IL-12.
Recombinant Human IL-12 Production and Purification
The production of high-purity, biologically active IL-12 is a prerequisite for structural and functional studies. The following protocol is a general guideline for the expression and purification of recombinant human IL-12 from mammalian cells (e.g., HEK293 or CHO cells).[8][9]
Experimental Workflow for IL-12 Production and Purification
Caption: Workflow for the production and purification of recombinant human IL-12.
Protocol:
-
Expression Vector Construction: Clone the full-length cDNA sequences for human IL-12 p35 and p40 subunits into separate mammalian expression vectors.
-
Cell Culture and Transfection: Culture HEK293 or CHO cells in an appropriate serum-free medium. Co-transfect the cells with the p35 and p40 expression vectors using a suitable transfection reagent.
-
Harvesting Supernatant: After an appropriate incubation period (typically 48-72 hours), harvest the cell culture supernatant containing the secreted recombinant IL-12.
-
Clarification: Remove cells and debris from the supernatant by centrifugation followed by filtration through a 0.22 µm filter.
-
Affinity Chromatography: Load the clarified supernatant onto a Heparin-Sepharose column pre-equilibrated with a low-salt buffer. Wash the column extensively to remove unbound proteins.[8]
-
Elution: Elute the bound IL-12 using a linear gradient of increasing salt concentration (e.g., 0.15 M to 1.0 M NaCl). Collect fractions and analyze for the presence of IL-12 by SDS-PAGE and Western blot.
-
Dialysis and Concentration: Pool the fractions containing pure IL-12 and dialyze against a suitable buffer (e.g., PBS, pH 7.4) to remove excess salt. Concentrate the purified protein using an appropriate method, such as ultrafiltration.
-
Quality Control: Assess the purity of the final protein preparation by SDS-PAGE, size-exclusion chromatography (SEC-HPLC), and Western blotting using antibodies specific for the p35 and p40 subunits. Confirm the biological activity by measuring its ability to induce IFN-γ production in peripheral blood mononuclear cells (PBMCs) or NK cells.[8][9]
X-ray Crystallography for Structure Determination
Determining the three-dimensional structure of IL-12 at atomic resolution is achieved through X-ray crystallography. This process involves growing high-quality crystals of the purified protein and then analyzing the diffraction pattern of X-rays passed through them.
Crystallization Conditions for a Related Cytokine (Human IL-23):
While specific crystallization conditions for human IL-12 can be proprietary and vary, a protocol for the related heterodimeric cytokine IL-23 (which shares the p40 subunit) provides a valuable starting point.
-
Protein Concentration: 6 mg/mL
-
Precipitant: 18% (w/v) PEG 1000
-
Buffer: 0.1 M phosphate-citrate, pH 4.2
-
Additive: 0.2 M lithium sulfate
-
Method: Hanging-drop vapor diffusion
General Protocol for X-ray Diffraction Data Collection:
-
Crystal Mounting: A single, well-formed crystal is carefully mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
X-ray Source: The crystal is exposed to a monochromatic X-ray beam, typically at a synchrotron source.
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction patterns are recorded on a detector at various orientations. This process is repeated until a complete dataset is collected.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution and Refinement: The phases of the reflections are determined (the "phase problem"), and an initial electron density map is calculated. A molecular model is then built into the electron density map and refined to best fit the experimental data.
Analysis of IL-12 Signaling Pathway
The biological effects of IL-12 are mediated through a specific signaling cascade. The following protocols describe key methods to investigate the IL-12 signaling pathway.
IL-12 Signaling Pathway Diagram
Caption: Simplified IL-12 signaling pathway leading to gene transcription.
1. Western Blotting for Phosphorylated STAT4 (p-STAT4):
This technique is used to detect the phosphorylation of STAT4, a key event in IL-12 signaling.
-
Cell Stimulation: Culture immune cells (e.g., activated T cells or NK cells) and stimulate with recombinant human IL-12 for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT4 (p-STAT4). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. As a control, re-probe the membrane with an antibody against total STAT4.
2. Flow Cytometry for Intracellular p-STAT4:
Flow cytometry allows for the quantitative analysis of STAT4 phosphorylation at the single-cell level.[10]
-
Cell Stimulation: Stimulate peripheral blood mononuclear cells (PBMCs) or isolated T cells with IL-12.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol (B129727) or a detergent-based buffer to allow intracellular antibody staining.[11]
-
Staining: Stain the cells with a fluorescently labeled antibody against p-STAT4, along with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific cell populations.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of p-STAT4 in the cell populations of interest.[12]
3. Electrophoretic Mobility Shift Assay (EMSA):
EMSA is used to detect the binding of activated STAT4 to its specific DNA consensus sequence (GAS element).[13]
-
Nuclear Extract Preparation: Prepare nuclear extracts from IL-12-stimulated and unstimulated cells.[14]
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT4 binding site (GAS element) with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shifted" band indicates the formation of a STAT4-DNA complex.
Conclusion
The structural and functional characterization of the IL-12 p35 and p40 subunits has been instrumental in advancing our understanding of its critical role in the immune system. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricacies of IL-12 biology. A deeper comprehension of the structure-function relationship of IL-12 will undoubtedly pave the way for the rational design of novel immunomodulatory therapies for a range of human diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. bosterbio.com [bosterbio.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Human IL-12 p40 Recombinant Protein (RP-75617) [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Human IL-12 p70 Recombinant Protein (200-12H-10UG) [thermofisher.com]
- 7. This compound Protein, Recombinant human The recombinant human this compound protein (or IL-12 protein) is a potent regulator of cell mediated immune responses & it induces IFN-gamma production by NK & T cells. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. signosisinc.com [signosisinc.com]
- 14. med.upenn.edu [med.upenn.edu]
The Pivotal Role of IL-12: Bridging Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) stands as a critical cytokine that orchestrates a powerful and coordinated immune response against invading pathogens. Produced predominantly by antigen-presenting cells (APCs) of the innate immune system, such as dendritic cells and macrophages, IL-12 acts as a key signaling molecule that shapes the subsequent adaptive immune response. This technical guide provides a comprehensive overview of the function of IL-12 in linking these two arms of the immune system, with a focus on its signaling pathways, cellular targets, and the experimental methodologies used to elucidate its function.
IL-12: A Heterodimeric Cytokine at the Immune Crossroads
IL-12 is a heterodimeric cytokine composed of two disulfide-linked subunits, p35 and p40, which are encoded by separate genes. The biologically active form, known as IL-12p70, is primarily secreted by APCs upon encountering pathogens. This production is a hallmark of the innate immune response, triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).
The principal function of IL-12 is to activate and promote the differentiation of T helper 1 (Th1) cells from naive CD4+ T cells. Th1 cells are essential for cell-mediated immunity, which is crucial for clearing intracellular pathogens like bacteria and viruses. IL-12 exerts its effects by binding to a high-affinity receptor complex, consisting of IL-12Rβ1 and IL-12Rβ2 subunits, expressed on the surface of T cells and natural killer (NK) cells.
The IL-12 Signaling Cascade: From Receptor to Gene Expression
The binding of IL-12 to its receptor initiates a signaling cascade that is central to its function. This pathway is primarily mediated by the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.
Upon IL-12 binding, the receptor-associated kinases, Tyk2 and JAK2, are activated. These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit. These phosphorylated sites serve as docking sites for the STAT4 transcription factor. Recruited STAT4 is subsequently phosphorylated by the activated JAKs, leading to its dimerization and translocation into the nucleus.
Inside the nucleus, STAT4 dimers bind to specific DNA sequences in the promoter regions of target genes, most notably the gene encoding interferon-gamma (IFN-γ). This binding initiates the transcription of IFN-γ, a signature cytokine of the Th1 response.
Caption: IL-12 signaling through the JAK-STAT pathway.
Data Presentation: Quantitative Effects of IL-12
The functional consequences of IL-12 signaling are dose-dependent and can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data related to IL-12 production and its effects on target cells.
| Stimulus (TLR Ligand) | Concentration | Cell Type | IL-12p70 Production (pg/mL) |
| Lipopolysaccharide (LPS) | 100 ng/mL | Human Monocyte-derived Dendritic Cells | ~500 - 2000 |
| Poly(I:C) | 25 µg/mL | Human Monocyte-derived Dendritic Cells | ~1000 - 5000 |
| R848 | 1 µg/mL | Human Monocyte-derived Dendritic Cells | ~200 - 1000 |
| CpG ODN | 1 µM | Human Plasmacytoid Dendritic Cells | ~100 - 500 |
| Note: IL-12p70 production can vary significantly based on donor, cell purity, and culture conditions. |
Table 1: IL-12p70 Production by Human Dendritic Cells in Response to TLR Ligands.
| IL-12 Concentration | Cell Type | % IFN-γ+ Cells (Flow Cytometry) | IFN-γ Secretion (ng/mL) |
| 0.1 ng/mL | Human NK Cells | 5 - 15% | 1 - 5 |
| 1 ng/mL | Human NK Cells | 20 - 40% | 10 - 30 |
| 10 ng/mL | Human NK Cells | 50 - 80% | 50 - 150 |
| 10 ng/mL | Murine Naive CD4+ T cells (Th1 conditions) | 40 - 70% | 20 - 60 |
| Note: Results are dependent on the specific experimental setup, including co-stimulation and culture duration. |
Table 2: Dose-Dependent Effect of IL-12 on IFN-γ Production.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the function of IL-12.
In Vitro Differentiation of Th1 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th1 effector cells using IL-12.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or murine splenocytes)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3ε antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant human or murine IL-12
-
Recombinant human or murine IL-2
-
Anti-IL-4 antibody
Procedure:
-
Coat a 24-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated wells.
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.
-
Add recombinant IL-12 to a final concentration of 10 ng/mL.
-
Add recombinant IL-2 to a final concentration of 20 U/mL.
-
Add anti-IL-4 antibody to a final concentration of 10 µg/mL to neutralize any endogenous IL-4.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, cells can be harvested for analysis of Th1 markers, such as IFN-γ production by intracellular cytokine staining or ELISA.
Caption: Workflow for in vitro Th1 cell differentiation.
Measurement of IL-12p70 by ELISA
This protocol outlines the quantification of IL-12p70 in cell culture supernatants using a sandwich ELISA.
Materials:
-
IL-12p70 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-12p70 in the samples by comparing their absorbance to the standard curve.
Intracellular Cytokine Staining for IFN-γ
This protocol details the detection of intracellular IFN-γ in T cells by flow cytometry.
Materials:
-
Differentiated Th1 cells (from protocol 4.1) or other stimulated T cells
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-IFN-γ antibody
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD4)
-
Flow cytometer
Procedure:
-
Restimulate the T cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells by incubating with Fixation/Permeabilization buffer for 20 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Stain for intracellular IFN-γ by incubating the cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of IFN-γ-producing cells within the T cell population.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for STAT4
This protocol provides a general workflow for identifying STAT4 binding sites in the genome of IL-12-stimulated T cells.
Materials:
-
IL-12-stimulated T cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
Anti-STAT4 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-link proteins to DNA by treating IL-12-stimulated T cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into small fragments (200-500 bp) using sonication.
-
Immunoprecipitate the chromatin with an anti-STAT4 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing.
-
Sequence the library and analyze the data to identify STAT4 binding sites.
Caption: Workflow for STAT4 ChIP-seq.
Conclusion
IL-12 serves as an indispensable link between the innate and adaptive immune systems. Its production by APCs in response to pathogens initiates a cascade of events that are crucial for the development of a robust cell-mediated immune response, primarily through the induction of Th1 cell differentiation and IFN-γ production. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex biology of IL-12 and to explore its therapeutic potential in various diseases, including infectious diseases and cancer. A thorough understanding of the mechanisms governing IL-12 function is paramount for the development of novel immunotherapies that can effectively harness the power of the immune system.
An In-depth Technical Guide to the IL-12 Signaling Pathway in T Cells and NK Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Interleukin-12 (IL-12) signaling pathway in T lymphocytes and Natural Killer (NK) cells. IL-12 is a key cytokine that bridges the innate and adaptive immune responses, primarily by promoting the differentiation of T helper 1 (Th1) cells and enhancing the cytotoxic functions of NK cells and cytotoxic T lymphocytes (CTLs). A thorough understanding of this pathway is critical for the development of novel therapeutics for infectious diseases, cancer, and autoimmune disorders.
Core Signaling Cascade
The canonical IL-12 signaling pathway is initiated by the binding of the heterodimeric IL-12p70 cytokine, composed of p35 and p40 subunits, to its high-affinity receptor complex.[1][2] This receptor is comprised of two subunits: IL-12 receptor beta 1 (IL-12Rβ1) and IL-12 receptor beta 2 (IL-12Rβ2).[3] The subsequent intracellular signaling cascade is primarily mediated through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.
Upon ligand binding, the IL-12 receptor subunits dimerize, bringing the associated Janus kinases, JAK2 and Tyrosine kinase 2 (Tyk2), into close proximity.[4] This leads to their trans-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit, creating docking sites for STAT4.[5][6] STAT4 is recruited to these phosphorylated sites, where it is itself phosphorylated by the activated JAKs.[5][6] Phosphorylated STAT4 molecules then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes to regulate their transcription.[5][6] A key target gene is IFNG, which encodes for Interferon-gamma (IFN-γ), a hallmark cytokine of the Th1 immune response.[4]
In addition to the canonical JAK/STAT pathway, IL-12 has been shown to activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2] Serine phosphorylation of STAT4, mediated by p38 MAPK, is crucial for its full transcriptional activity and subsequent IFN-γ production.[7] The PI3K/Akt pathway appears to be more involved in IL-12-induced cell proliferation rather than IFN-γ production.[2]
Quantitative Data on IL-12 Signaling
The following tables summarize key quantitative parameters of the IL-12 signaling pathway in human T cells and NK cells.
| Parameter | Cell Type | Value | Reference |
| IL-12 Receptor Binding Affinity (Kd) | PHA-activated human lymphoblasts | 100 - 600 pM | [8] |
| PHA-activated human lymphoblasts | 10 - 83 pM (kinetically derived) | [8] | |
| IL-12 Concentration for Maximum Proliferation | PHA-activated human lymphoblasts | 50 - 100 pM | [8] |
| IL-12 Concentration for STAT4 Phosphorylation | Activated human memory T cells | 50 ng/ml for 1 hour | [9] |
| IL-12 Concentration for IFN-γ Production | Human T cells (in synergy with IL-1β) | 100 ng/ml | [10] |
| IL-12 Receptor Sites per Cell | PHA-activated human lymphoblasts | 1,000 - 9,000 | [8] |
Signaling Pathway Diagrams
IL-12 Signaling in T Cells
IL-12 Signaling in NK Cells
Comparison of IL-12 Signaling in T Cells and NK Cells
While the core IL-12 signaling pathway is similar in T cells and NK cells, there are notable differences in receptor expression, downstream effectors, and functional outcomes.
| Feature | T Cells | NK Cells | References |
| IL-12Rβ2 Expression (Resting) | Undetectable | Low but present | [11] |
| IL-12Rβ1 Expression (Resting) | Significant | High | [11][12] |
| Response to IL-12 (Resting) | Unresponsive | Responsive (proliferation, cytotoxicity, IFN-γ production) | [11][13] |
| Key Downstream Transcription Factors | T-bet | T-bet, Eomesodermin (Eomes) | [14][15][16][17] |
| Primary Functional Outcomes | Differentiation into Th1 cells, IFN-γ production, enhanced cytotoxicity. | Enhanced cytotoxicity (Perforin/Granzyme release), IFN-γ production, proliferation. | [18] |
| STAT4 Activation by IL-2 | No | Yes |
Resting T cells do not express the IL-12Rβ2 subunit and are therefore unresponsive to IL-12 stimulation.[11][12] Activation of T cells, for instance through T-cell receptor (TCR) engagement, leads to the upregulation of IL-12Rβ2, rendering them responsive to IL-12.[13] In contrast, resting NK cells express low but functional levels of IL-12Rβ2, allowing them to respond directly to IL-12.[11][12]
Downstream of STAT4, T cells primarily upregulate the transcription factor T-bet, which is the master regulator of Th1 differentiation.[4] In NK cells, both T-bet and Eomesodermin are key transcription factors that regulate their maturation, function, and memory-like responses.[14][15][16][17][19] IL-12 signaling induces the upregulation of T-bet in mature NK cells.[14][15]
Regulation of IL-12 Signaling
The IL-12 signaling pathway is tightly regulated to prevent excessive inflammation. A key family of negative regulators is the Suppressor of Cytokine Signaling (SOCS) proteins.
-
SOCS1: Acts as a key inhibitor of IL-12 signaling. SOCS-1 deficient cells exhibit enhanced IL-12-induced T cell proliferation and NK cell cytotoxic activity.[20] SOCS1 can inhibit the kinase activity of JAKs.[21]
-
SOCS3: Is recruited to the phosphorylated Tyr-800 residue of the IL-12Rβ2 subunit, which is also the docking site for STAT4.[22][23] By competing with STAT4 for binding to the receptor, SOCS3 inhibits IL-12-induced STAT4 activation and subsequent gene transcription.[22]
Experimental Protocols
Analysis of STAT4 Phosphorylation by Flow Cytometry
This protocol allows for the quantification of IL-12-induced STAT4 phosphorylation at the single-cell level.[9][24][25][26][27]
Materials:
-
Isolated T cells or NK cells
-
Recombinant human or mouse IL-12
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% ice-cold methanol)
-
Fluorochrome-conjugated antibodies:
-
Anti-phospho-STAT4 (pY693)
-
Cell surface markers for T cells (e.g., CD3, CD4, CD8) or NK cells (e.g., CD56, CD3-)
-
Live/dead stain
-
Procedure:
-
Prepare a single-cell suspension of T cells or NK cells and rest on ice for at least 20 minutes.[24]
-
Stimulate approximately 1 x 10^6 cells with the desired concentration of IL-12 (e.g., 2.5 ng/ml) for 10-15 minutes at 37°C.[24] Include an unstimulated control.
-
Immediately stop the stimulation by adding an equal volume of fixation buffer and incubate on ice for 15 minutes.[24]
-
Wash the cells with FACS buffer and then resuspend in ice-cold permeabilization buffer. Incubate on ice or at -20°C for at least 30 minutes.[24][26]
-
Wash the cells twice with FACS buffer to remove the permeabilization buffer.
-
Stain the cells with the antibody cocktail containing the anti-phospho-STAT4 antibody and cell surface markers for 30-60 minutes at room temperature, protected from light.[24][26]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the mean fluorescence intensity (MFI) of the phospho-STAT4 stain.
Measurement of IFN-γ Production by ELISpot
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method to quantify the number of IFN-γ-secreting cells.[28][29][30][31]
Materials:
-
ELISpot plate (e.g., with a PVDF membrane)
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) conjugate
-
BCIP/NBT substrate
-
Cell culture medium
-
Sterile PBS
-
Blocking solution (e.g., cell culture medium with 10% FBS)
Procedure:
-
Day 1: Plate Coating
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.[28][31]
-
Coat the wells with the anti-IFN-γ capture antibody (e.g., 10 µg/ml in sterile PBS) and incubate overnight at 4°C.[28][31]
-
-
Day 2: Cell Incubation
-
Wash the plate to remove unbound capture antibody.
-
Block the membrane with blocking solution for at least 2 hours at 37°C.[28][31]
-
Add T cells or NK cells to the wells at a desired density (e.g., 2 x 10^5 cells/well) along with the IL-12 stimulus. Include appropriate controls (unstimulated cells, positive control like PHA).
-
Incubate the plate for 18-48 hours at 37°C in a CO2 incubator.[28]
-
-
Day 3: Detection
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[30]
-
Wash the plate and add the streptavidin-ALP conjugate. Incubate for 1 hour at room temperature.[30]
-
Wash the plate and add the BCIP/NBT substrate. Develop in the dark until distinct spots appear.[30]
-
Stop the reaction by washing extensively with tap water.
-
Dry the plate and count the spots using an ELISpot reader.
-
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This classic assay measures the ability of NK cells to lyse target cells.[1][32][33][34][35]
Materials:
-
Effector cells (NK cells)
-
Target cells (e.g., K562 tumor cell line)
-
Chromium-51 (51Cr)
-
Complete cell culture medium
-
96-well round-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Label the target cells with 51Cr (e.g., 100 µCi per 1-5 x 10^6 cells) for 1-2 hours at 37°C.[32]
-
Wash the labeled target cells three times with medium to remove unincorporated 51Cr.
-
-
Cytotoxicity Assay:
-
Plate the labeled target cells at a constant number per well (e.g., 5 x 10^3 cells/well) in a 96-well plate.
-
Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells for:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., 2.5% Triton X-100).[1]
-
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[34]
-
Experimental Workflow Diagram
References
- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 2. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of NK Cell Activation and Effector Functions by the IL-12 Family of Cytokines: The Case of IL-27 [frontiersin.org]
- 4. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT4 serine phosphorylation is critical for IL-12-induced IFN-γ production but not for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-12 receptor. I. Characterization of the receptor on phytohemagglutinin-activated human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Cutting Edge: Divergent Requirement of T-Box Transcription Factors in Effector and Memory NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T-bet and Eomesodermin in NK Cell Development, Maturation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Natural killer cell is a major producer of interferon γ that is critical for the IL-12-induced anti-tumor effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T-bet and Eomesodermin in NK Cell Development, Maturation, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Negative regulation of this compound signaling by suppressor of cytokine signaling-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SOCS proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SOCS-3 inhibits IL-12-induced STAT4 activation by binding through its SH2 domain to the STAT4 docking site in the IL-12 receptor beta2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. utcd.org.tr [utcd.org.tr]
- 30. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. mdpi.com [mdpi.com]
- 33. 2.11. 51Chromium ( 51Cr)‐release assay for cytotoxicity of natural killer cells [bio-protocol.org]
- 34. revvity.com [revvity.com]
- 35. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of STAT4 in Interleukin-12 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-12 (IL-12) is a pivotal cytokine in the orchestration of cell-mediated immunity, primarily through its influence on T lymphocytes and Natural Killer (NK) cells. A critical component of the IL-12 signaling cascade is the Signal Transducer and Activator of Transcription 4 (STAT4). This technical guide provides an in-depth examination of the role of STAT4 in IL-12 signaling, detailing the molecular mechanisms of its activation, its downstream effects on gene expression, and its ultimate impact on cellular function. This document summarizes key quantitative data, provides detailed protocols for essential experiments, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to IL-12 and the JAK-STAT Pathway
This compound is a heterodimeric cytokine, composed of p35 and p40 subunits, that is essential for promoting Th1-type immune responses.[1] It is a key driver of interferon-gamma (IFN-γ) production and enhances the cytotoxic activity of NK cells and T cells.[2] The cellular response to IL-12 is mediated through the Janus kinase (JAK)-STAT signaling pathway. Upon binding to its receptor, IL-12 initiates a cascade of phosphorylation events that ultimately leads to the activation of STAT transcription factors, which then translocate to the nucleus to regulate the expression of target genes.
The IL-12 Receptor and STAT4 Activation
The functional IL-12 receptor (IL-12R) is composed of two subunits, IL-12Rβ1 and IL-12Rβ2.[3] The binding of IL-12 to its receptor complex triggers the activation of the associated Janus kinases, JAK2 and Tyrosine kinase 2 (Tyk2).[4][5] These activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit.
One of these phosphorylated tyrosine residues, specifically Tyrosine 800 on the IL-12Rβ2 subunit, serves as a docking site for the SH2 domain of STAT4. This recruitment of STAT4 to the activated receptor complex is a critical step for its subsequent activation. Once docked, STAT4 is itself phosphorylated on a key tyrosine residue (Tyrosine 693) by the activated JAKs.[1] This tyrosine phosphorylation is essential for the dimerization of STAT4 monomers, their translocation to the nucleus, and their ability to bind to specific DNA sequences in the promoters of target genes.[2]
In addition to tyrosine phosphorylation, IL-12 also induces the phosphorylation of STAT4 on a serine residue (Serine 721).[6] This serine phosphorylation is mediated by the p38 mitogen-activated protein kinase (MAPK) pathway and is important for the full transcriptional activity of STAT4, particularly in the context of IFN-γ production.[1]
Downstream Effects of STAT4 Activation
Activated STAT4 plays a crucial role in mediating the biological effects of IL-12, primarily by regulating the expression of a specific set of target genes. One of the most important STAT4 target genes is Ifng, which encodes for IFN-γ.[7] STAT4 directly binds to the promoter of the Ifng gene, leading to its robust transcription. This STAT4-dependent IFN-γ production is a hallmark of Th1 cells and is critical for their function in cell-mediated immunity.
In addition to Ifng, STAT4 also regulates the expression of other genes involved in Th1 differentiation and function, including the transcription factor T-bet (Tbx21) and the IL-12 receptor subunit Il12rb2.[8] T-bet is a master regulator of Th1 differentiation, and its induction by STAT4 helps to solidify the Th1 lineage commitment. The upregulation of Il12rb2 by STAT4 creates a positive feedback loop, making Th1 cells more responsive to IL-12.
The importance of STAT4 in IL-12 signaling is underscored by studies of STAT4-deficient mice. These mice exhibit a profound impairment in IL-12-mediated functions, including a lack of IFN-γ production, defective Th1 differentiation, and reduced NK cell cytotoxicity.[9]
Quantitative Data on STAT4 in IL-12 Signaling
The following table summarizes key quantitative findings from various studies on the role of STAT4 in IL-12 signaling.
| Parameter | Cell Type | Treatment | Method | Result | Reference |
| STAT4 Phosphorylation | Activated CD4+ T cells | IL-12 | Intracellular Staining | 6-fold increase in mean fluorescence intensity of pSTAT4 | [3] |
| STAT4 DNA Binding | Activated CD4+ T cells | IL-12 (4 hours) | ChIP-qPCR | >30-fold induction of STAT4 binding to the Il18r1 promoter | [3] |
| IFN-γ mRNA Expression | STAT4-/- spleen cells reconstituted with wild-type STAT4 | IL-12 (6 hours) | Real-time PCR | 37.4-fold induction of IFN-γ mRNA | [1] |
| IFN-γ mRNA Expression | STAT4-/- spleen cells reconstituted with S721A mutant STAT4 | IL-12 (6 hours) | Real-time PCR | Markedly reduced IFN-γ mRNA induction compared to wild-type | [1] |
Experimental Protocols
Western Blotting for Phosphorylated STAT4 (pSTAT4)
This protocol describes the detection of tyrosine-phosphorylated STAT4 in cell lysates following IL-12 stimulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA assay).
-
4x Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% w/v BSA in TBST).[8]
-
Primary antibody: Rabbit anti-phospho-STAT4 (Tyr693).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Cell Stimulation and Lysis: Culture cells (e.g., activated T cells) and stimulate with IL-12 for the desired time (e.g., 15-30 minutes). Place cells on ice and wash with cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-pSTAT4 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total STAT4 to confirm equal loading.
References
- 1. STAT4 serine phosphorylation is critical for IL-12-induced IFN-γ production but not for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal induction pattern of STAT4 target genes defines potential for Th1 lineage-specific programming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. IL-12 selectively regulates STAT4 via phosphatidylinositol 3-kinase and Ras-independent signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Early target genes of IL-12 and STAT4 signaling in th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
An In-depth Technical Guide to the Interleukin-12 Receptor (IL-12R) β1 and β2 Subunits
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-12 (IL-12) is a pivotal heterodimeric cytokine that orchestrates cell-mediated immunity, primarily by promoting the differentiation of T helper 1 (Th1) cells and activating cytotoxic T lymphocytes and Natural Killer (NK) cells. Its biological activity is mediated through a high-affinity receptor complex composed of two distinct subunits: this compound Receptor beta 1 (IL-12Rβ1) and this compound Receptor beta 2 (IL-12Rβ2). Understanding the intricate structure, binding kinetics, and signaling mechanisms of these subunits is critical for developing targeted therapeutics for a range of conditions, from infectious diseases and cancer to autoimmune disorders. This guide provides a comprehensive technical overview of the IL-12Rβ1 and IL-12Rβ2 subunits, detailing their structure, shared usage with other cytokines, signaling pathways, cellular expression, and the experimental protocols used for their study.
Structure and Genetics
The IL-12 receptor subunits, IL-12Rβ1 and IL-12Rβ2, are type I transmembrane proteins belonging to the cytokine receptor superfamily, showing significant homology to gp130.[1][2]
-
IL-12Rβ1 (CD212): Encoded by the IL12RB1 gene, this subunit is a crucial component for the receptors of both IL-12 and IL-23.[3][4] It physically associates with the common p40 subunit shared by these two cytokines.[3][5] The extracellular portion of IL-12Rβ1 is essential for cytokine binding.[3]
-
IL-12Rβ2: Encoded by the IL12RB2 gene, this subunit is the primary signal-transducing component of the IL-12 receptor complex.[1][6][7] Unlike IL-12Rβ1, its cytoplasmic region contains three tyrosine residues that serve as docking sites for downstream signaling molecules, most notably STAT4.[2][5] The expression of IL-12Rβ2 is more restricted and is a hallmark of IL-12-responsive cells like Th1 cells.[6]
Cryo-electron microscopy (cryo-EM) has revealed that IL-12Rβ1 directly engages the common p40 subunit of the IL-12 and IL-23 cytokines, a "non-canonical" topology for cytokine receptors.[5][8] This structural insight provides a blueprint for understanding receptor assembly and for designing targeted therapeutics.[5]
Ligand Binding and Receptor Complex Formation
The formation of a high-affinity IL-12 receptor capable of signal transduction requires the co-expression of both IL-12Rβ1 and IL-12Rβ2 subunits.[1][2]
-
Low-Affinity Binding: When expressed individually, both IL-12Rβ1 and IL-12Rβ2 bind to IL-12 with low affinity.[2][9]
-
High-Affinity Complex: The heterodimerization of IL-12Rβ1 and IL-12Rβ2 creates a high-affinity binding site for the IL-12p70 (p35/p40) cytokine.[1][2] The IL-12p40 subunit binds to IL-12Rβ1, while the IL-12p35 subunit interacts with IL-12Rβ2.[10] This complete assembly is necessary for robust signal transduction.
Shared Subunit Usage
A key feature of the IL-12 family is the shared use of subunits. IL-12Rβ1 is not exclusive to the IL-12 receptor. It also pairs with the IL-23 Receptor (IL-23R) to form the functional receptor for IL-23, another heterodimeric cytokine (p19/p40).[5][11] This shared usage explains why mice lacking the p40 subunit or the IL-12Rβ1 subunit have distinct phenotypes from those lacking only the p35 or IL-12Rβ2 subunits, as they have deficiencies in both IL-12 and IL-23 signaling.[7]
Quantitative Data
The binding affinities and cellular expression levels of the IL-12 receptor subunits are critical parameters influencing the biological response.
Table 1: Binding Affinities of IL-12 Receptor Subunits
| Receptor Configuration | Ligand | Dissociation Constant (Kd) | Cell Type / System | Reference |
| IL-12Rβ1 + IL-12Rβ2 | Human IL-12 | ~27-55 pM (High Affinity) | Human Th1 Cells / Transfected COS-7 | [2][9][12] |
| IL-12Rβ1 + IL-12Rβ2 | Human IL-12 | ~3-8 nM (Low Affinity) | Human Th1 & Th2 Cells / Transfected COS-7 | [2][9][12] |
| IL-12Rβ2 alone | Human IL-12 | ~5 nM | Transfected COS-7 / Ba/F3 Cells | [2] |
| IL-12Rβ1 alone | Human IL-12 | ~10 nM | Transfected COS-7 Cells | [2] |
Table 2: Cellular Expression of IL-12 Receptor Subunits
| Subunit | Cell Types | Expression Profile | Reference |
| IL-12Rβ1 | T cells, NK cells, Monocytes, B cells, Dendritic cells | Constitutively expressed on many immune cells. | [1][5][13] |
| IL-12Rβ2 | Th1 cells, Activated T cells, NK cells | Expression is highly regulated and induced upon T cell activation. Largely absent on resting T cells and Th2 cells. | [6][14][15] |
Signaling Pathways: The JAK-STAT Cascade
The canonical signaling pathway activated by the IL-12 receptor is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[13]
-
Receptor Dimerization: Binding of IL-12 to the IL-12Rβ1/IL-12Rβ2 complex brings the intracellular domains of the receptors into close proximity.
-
JAK Activation: This induces the trans-phosphorylation and activation of the receptor-associated kinases, TYK2 (associated with IL-12Rβ1) and JAK2 (associated with IL-12Rβ2).[5][15]
-
STAT4 Docking and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of IL-12Rβ2.[5][10] These phosphorylated sites serve as docking stations for the SH2 domain of STAT4.[5]
-
STAT4 Dimerization and Nuclear Translocation: Once docked, STAT4 is phosphorylated by the JAKs. Phosphorylated STAT4 (pSTAT4) molecules then dissociate from the receptor, form homodimers, and translocate to the nucleus.[10][16]
-
Gene Transcription: In the nucleus, STAT4 dimers bind to specific DNA sequences in the promoter regions of target genes, most notably Interferon-gamma (IFNG), leading to Th1 polarization.[5][10]
Role in Health, Disease, and Drug Development
The IL-12/IL-12R pathway is a critical axis in the immune system, and its dysregulation is implicated in various diseases.
-
Host Defense: Proper IL-12 signaling is essential for immunity against intracellular pathogens like Mycobacteria and Salmonella. Genetic deficiencies in IL12RB1 or IL12RB2 can lead to severe, recurrent infections.[1]
-
Autoimmunity: Overactive IL-12-driven Th1 responses contribute to the pathophysiology of autoimmune diseases such as psoriasis, Crohn's disease, and multiple sclerosis.[3][6]
-
Oncology: IL-12 is a potent anti-tumor cytokine due to its ability to activate cytotoxic lymphocytes and promote IFN-γ production, transforming the tumor microenvironment from "cold" to "hot".[17][18] However, systemic administration of IL-12 can cause severe toxicity.[19]
Drug Development: The IL-12/23 pathway is a major therapeutic target.
-
Ustekinumab: A monoclonal antibody that targets the shared p40 subunit of IL-12 and IL-23, effectively blocking the signaling of both cytokines. It is used to treat psoriasis and Crohn's disease.
-
Targeting IL-12Rβ1: Given its shared role, targeting IL-12Rβ1 could modulate both IL-12 and IL-23 pathways.
-
IL-12 Agonists: Modified IL-12 analogs with reduced toxicity are being developed for cancer immunotherapy.[8][17] Understanding the precise receptor interactions is key to engineering safer and more effective molecules.[5]
Key Experimental Protocols
Studying the IL-12 receptor subunits and their signaling pathways involves a variety of molecular and cellular biology techniques.
Analysis of Receptor Expression by Flow Cytometry
This protocol outlines the general steps for quantifying IL-12Rβ1 and IL-12Rβ2 surface expression on immune cells.
Methodology:
-
Cell Preparation: Isolate primary cells (e.g., PBMCs) or use cultured cell lines. For primary T cells, activation with anti-CD3/CD28 may be required to induce IL-12Rβ2 expression.[13]
-
Antibody Staining: Incubate approximately 1x10^6 cells with fluorochrome-conjugated monoclonal antibodies specific for human IL-12Rβ1 (CD212) and IL-12Rβ2. Include antibodies for cell lineage markers (e.g., CD3, CD4, CD8, CD56) to identify specific subpopulations. A viability dye is crucial to exclude dead cells.
-
Incubation: Incubate for 30-40 minutes at 4°C in the dark to prevent antibody internalization and fluorochrome degradation.[20]
-
Washing: Wash cells twice with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.[20]
-
Data Acquisition: Resuspend cells in buffer and acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each receptor subunit.[21]
Analysis of STAT4 Phosphorylation
This protocol describes a method to measure the activation of the IL-12 signaling pathway by quantifying phosphorylated STAT4 (pSTAT4).
Methodology:
-
Cell Stimulation: Prepare cell suspensions (e.g., activated T cells). Stimulate cells with a known concentration of recombinant human IL-12 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.[22] Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde) to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
Intracellular Staining: Stain cells with a fluorochrome-conjugated antibody specific for phosphorylated STAT4 (pY693). Co-stain with surface markers if needed.
-
Washing and Acquisition: Wash cells and acquire data via flow cytometry as described above.
-
Analysis: Compare the MFI of pSTAT4 in the IL-12-stimulated sample to the unstimulated control to determine the signaling response.[21]
Alternative high-throughput methods include plate-based immunoassays like ELISA or Meso Scale Discovery (MSD) assays, which quantify pSTAT4 in cell lysates.[16][22][23]
IL-12 Bioassay
This protocol uses an engineered reporter cell line to measure the biological activity of IL-12 or the inhibitory potential of blocking antibodies.
Methodology:
-
Cell Plating: Plate an IL-12 responsive reporter cell line (e.g., cells engineered to express the IL-12R and a STAT4-driven luciferase reporter) in a 96-well plate.
-
Stimulation/Inhibition:
-
For Agonist Activity: Add serial dilutions of the test sample containing IL-12.
-
For Antagonist Activity: Pre-incubate the cells with the blocking antibody (e.g., anti-p40 or anti-IL-12Rβ1), then add a constant, pre-determined concentration of IL-12 (e.g., the EC90 concentration).[24]
-
-
Incubation: Incubate the plate for a defined period (e.g., 6 hours) at 37°C to allow for signal transduction and reporter gene expression.[25]
-
Lysis and Luminescence Reading: Add a reagent that lyses the cells and provides the substrate for the reporter enzyme (e.g., luciferase). Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the concentration of the agonist or antagonist to generate a dose-response curve and calculate parameters like EC50 or IC50.
Conclusion
The IL-12Rβ1 and IL-12Rβ2 subunits are central to the function of the IL-12 cytokine family, acting as gatekeepers for potent pro-inflammatory and anti-tumor immune responses. Their distinct expression patterns, binding kinetics, and shared usage with the IL-23 receptor create a complex regulatory network. A deep, technical understanding of these receptor components, from their structure to the experimental methods used to probe their function, is indispensable for professionals in immunology research and for the rational design of next-generation therapeutics that can precisely modulate this critical pathway for clinical benefit.
References
- 1. sinobiological.com [sinobiological.com]
- 2. pnas.org [pnas.org]
- 3. IL12Rβ1: The cytokine receptor that we used to know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 12 receptor, beta 1 subunit - Wikipedia [en.wikipedia.org]
- 5. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-12 as a therapeutic target for pharmacological modulation in immune-mediated and inflammatory diseases: regulation of T helper 1/T helper 2 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunobiology of the this compound family: Room for discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for IL-12 and IL-23 receptor sharing reveals a gateway for shaping actions on T versus NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Expression of an this compound Receptor Component by Human T Helper 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. Inferring relevant control mechanisms for this compound signaling in naïve CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Interleukin (IL)-12 Receptor β2 Subunit Expression by Endogenous IL-12: A Critical Step in the Differentiation of Pathogenic Autoreactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The IL-12 Cytokine and Receptor Family in Graft-vs.-Host Disease [frontiersin.org]
- 16. mesoscale.com [mesoscale.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized flow cytometry protocol for analysis of surface expression of interleukin-1 receptor types I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mesoscale.com [mesoscale.com]
- 23. mesoscale.com [mesoscale.com]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
regulation of Interleukin-12 gene expression
An In-depth Technical Guide to the Regulation of Interleukin-12 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (IL-12) is a pivotal heterodimeric cytokine, composed of p35 (IL-12a) and p40 (IL-12b) subunits, which are encoded by separate genes on different chromosomes.[1] Produced primarily by antigen-presenting cells (APCs) such as macrophages, dendritic cells (DCs), and B cells, IL-12 is a critical mediator that bridges the innate and adaptive immune systems.[2][3][4] It plays a central role in host defense against intracellular pathogens and in anti-tumor immunity by inducing the production of interferon-gamma (IFN-γ), promoting the differentiation of T helper 1 (Th1) cells, and enhancing the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes.[1][2][5]
The expression of the two IL-12 subunits is tightly and coordinately regulated at multiple levels, ensuring that its potent pro-inflammatory activity is initiated only when necessary.[2] The p35 subunit is often constitutively transcribed at low levels, but its translation is induced upon stimulation, while the p40 subunit is inducibly expressed.[4][6][7] Dysregulation of IL-12 production can lead to a failure to clear infections or control malignancies, or conversely, contribute to the pathogenesis of autoimmune and inflammatory diseases.[2] This guide provides a comprehensive overview of the molecular mechanisms governing IL-12 gene expression, the key signaling pathways involved, and the experimental protocols used to investigate these processes.
Transcriptional Regulation of IL-12 Genes
The transcriptional control of the IL12A (p35) and IL12B (p40) genes is a complex process involving the coordinated action of multiple transcription factors and signaling pathways.
Key Transcription Factors and Promoter Elements
The promoters of both IL-12 subunit genes contain binding sites for a variety of transcription factors that are activated in response to pathogenic stimuli.
-
Nuclear Factor-κB (NF-κB): NF-κB is indispensable for the induction of IL12B (p40) transcription.[8] In macrophages, stimuli like lipopolysaccharide (LPS) trigger the activation of NF-κB complexes, particularly p50/c-Rel and p50/p65 heterodimers.[9][10] The c-Rel subunit has been shown to be a key and specific regulator of Il12b gene expression, distinguishing it from the more ubiquitous p65.[10][11] An NF-κB half-site located at -122 to -132 in the macrophage p40 promoter is critical for this inducible activity.[9]
-
Interferon Regulatory Factors (IRFs): Several members of the IRF family are crucial for IL-12 expression.
-
IRF-1: This factor is essential for the expression of both p35 and p40 subunits.[5][12] IL-12 itself can directly up-regulate IRF-1 expression in T and NK cells, creating a positive feedback mechanism.[13][14] Studies in IRF-1 knockout mice show markedly diminished IL-12 p40 mRNA induction by LPS.[12]
-
IRF-2: Macrophages from IRF-2 knockout mice also exhibit dysregulated IL-12 production, indicating its role as a critical transcription factor in this process.[12]
-
IRF-5 and ICSBP (IRF-8): These factors also contribute to the transcriptional activation of the IL-12 genes.[5][11]
-
-
Activator Protein-1 (AP-1): The AP-1 complex, composed of c-Fos and c-Jun proto-oncogenes, has a dual role. While some studies implicate it as a trans-activator, it has also been shown to function as an inhibitor of IL-12 p40 transcription, particularly in the context of prostaglandin (B15479496) E2 (PGE2)-mediated suppression.[15][16][17] Macrophages deficient in c-Fos, for instance, show a significant increase in IL-12 p70 production.[16]
-
Other Transcription Factors: Additional factors such as CCAAT/enhancer-binding protein (C/EBP) β, Ets-2, PU.1, and Erythroid Kruppel-like factor (EKLF) have been identified as regulators of IL12B transcription in macrophages.[17][18]
Quantitative Data on Transcriptional Regulation
The following table summarizes experimental data on the effects of various factors and stimuli on IL-12 mRNA expression.
| Cell Type | Stimulus/Condition | Gene | Effect on mRNA Expression | Reference |
| Mouse Peritoneal Macrophages | LPS | Il12b (p40) | Strong induction | [16] |
| Mouse Peritoneal Macrophages | IFN-γ + LPS | Il12a (p35) & Il12b (p40) | Strong induction, synergistic effect | [16] |
| Mouse Peritoneal Macrophages | LPS + PGE2 | Il12a (p35) & Il12b (p40) | Inhibition of LPS-induced expression | [16] |
| Macrophages from IRF-1-/- mice | LPS | Il12b (p40) | Markedly diminished induction | [12] |
| Macrophages from IRF-1-/- mice | LPS | Il12a (p35) | Impaired induction | [12] |
| Macrophages from IRF-2-/- mice | LPS | Il12b (p40) | Markedly diminished induction | [12] |
| Cord Blood Mononuclear Cells | LPS | Il12b (p40) | 3-4 fold lower expression compared to adult PBMC | [3] |
Signaling Pathways Regulating IL-12 Expression
Several interconnected signaling pathways converge to control the transcription of IL-12 genes. These pathways are initiated by pathogen recognition, T-cell interactions, and cytokine feedback.
Toll-Like Receptor (TLR) Signaling
APCs recognize pathogen-associated molecular patterns (PAMPs) through TLRs, which is a primary mechanism for inducing IL-12.[19]
-
TLR4: The receptor for LPS from Gram-negative bacteria, TLR4 activation signals through the MyD88 and TRIF adaptor proteins.[6][20] This leads to the activation of canonical NF-κB and MAPKs, which are essential for inducing IL12A and IL12B transcription.[4][6]
-
TLR9: This intracellular receptor recognizes microbial DNA (CpG motifs).[21] TLR9 signaling is a potent inducer of IL-12p40 and can cooperate with other TLRs, like TLR4, to selectively increase IL-12 production in DCs.[21][22] Interestingly, there is evidence of crosstalk where TLR2 signaling can negatively regulate TLR9-driven IL-12 production in microglia.[21]
References
- 1. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and negative regulation of this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulation and biological activity of interleukin 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-12-mediated transcriptional regulation of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of this compound/interleukin-23 production and the T-helper 17 response in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Regulation of interleukin 12 p40 expression through an NF-kappa B half-site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rupress.org [rupress.org]
- 12. IL-12 is dysregulated in macrophages from IRF-1 and IRF-2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-12 induces IFN regulating factor-1 (IRF-1) gene expression in human NK and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulation of this compound gene expression and its anti-tumor activities by prostaglandin E2 derived from mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation and Repression of this compound p40 Transcription by Erythroid Kruppel-like Factor in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. TLR4-mediated IL-12 production enhances IFN-γ and IL-1β production, which inhibits TGF-β production and promotes antibody-induced joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toll-like receptor 2 (TLR2)-TLR9 crosstalk dictates IL-12 family cytokine production in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TLR9 cooperates with TLR4 to increase IL-12 release by murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Sources of Interleukin-12 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction to Interleukin-12 (IL-12)
This compound (IL-12) is a crucial pro-inflammatory cytokine that plays a pivotal role in bridging the innate and adaptive immune systems. It is a heterodimeric cytokine, composed of two covalently linked subunits, p35 and p40, encoded by the IL12A and IL12B genes, respectively. The biologically active form is often referred to as IL-12p70. IL-12 is a member of a unique cytokine family that also includes IL-23, IL-27, and IL-35, all of which are heterodimeric.[1][2]
The primary function of IL-12 is to induce the differentiation of naive T helper (Th) cells into Th1 cells.[1][3] This process is critical for cell-mediated immunity against intracellular pathogens, such as bacteria, viruses, and parasites. IL-12 stimulates the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from T cells and natural killer (NK) cells, further amplifying the Th1 response.[1][4] Given its potent immunostimulatory properties, the production of IL-12 is tightly regulated, and its dysregulation can lead to autoimmune diseases.[2][5]
Primary Cellular Sources of IL-12
IL-12 is predominantly produced by professional antigen-presenting cells (APCs) and phagocytes upon encountering pathogenic stimuli.[3][4][6]
Dendritic Cells (DCs)
Dendritic cells are the most potent producers of IL-12 and are considered critical for initiating Th1-mediated immune responses.[7][8] Upon activation by pathogens, DCs process and present antigens to naive T cells. The concurrent production of IL-12 by DCs instructs these T cells to differentiate into Th1 effector cells.[9] Both conventional dendritic cell (cDC) subsets are capable of producing IL-12.
Monocytes and Macrophages
Monocytes and macrophages are also significant sources of IL-12.[2][6] These cells produce IL-12 in response to various microbial products, such as lipopolysaccharide (LPS), peptidoglycan, and viral components.[10] The ability of macrophages to produce IL-12 is enhanced by "priming" with IFN-γ, a key cytokine produced by NK cells and Th1 cells, creating a positive feedback loop that amplifies the Th1 response.[6][11]
Neutrophils
Neutrophils, typically known for their role in the acute inflammatory response, have also been identified as producers of IL-12.[1][10] This production can be stimulated by various pathogens and their components.
Other Cellular Sources
While DCs, macrophages, and neutrophils are the primary sources, other immune cells can also produce IL-12 under specific conditions. These include B cells and microglia.[4][10] Some non-immune cells, such as keratinocytes and osteoblasts, have also been reported to produce IL-12.[10]
Regulation of IL-12 Production
The production of IL-12 is meticulously regulated at multiple levels to ensure a balanced immune response. This regulation involves a complex interplay of signaling pathways initiated by pathogen recognition, cell-to-cell interactions, and cytokine feedback loops.
Key Signaling Pathways
Several signaling pathways are pivotal in inducing the transcription of the IL12A (p35) and IL12B (p40) genes.
-
Toll-like Receptor (TLR) Signaling: The recognition of pathogen-associated molecular patterns (PAMPs) by TLRs on APCs is a primary trigger for IL-12 production.[12] TLR signaling activates downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which lead to the transcription of IL-12 subunits.[12][13]
-
IFN-γ Signaling: As mentioned, IFN-γ priming significantly enhances IL-12 production in macrophages and DCs.[6][11] IFN-γ signaling activates the JAK-STAT pathway, leading to the activation of STAT1, which in turn promotes the transcription of genes involved in the inflammatory response, including those for IL-12.
-
CD40/CD40L Interaction: The interaction between CD40 on APCs and the CD40 ligand (CD40L) on activated T cells is another crucial signal for IL-12 production.[2][4] This interaction is particularly important for sustaining IL-12 production during the adaptive immune response. For human dendritic cells, CD40 ligation alone is insufficient and requires a second signal, such as IFN-γ, for high-level IL-12 production.[14][15]
-
Non-canonical NF-κB Pathway: Recent research has highlighted the role of the non-canonical NF-κB pathway in IL-12 production. This pathway can be activated by signals such as CD40 engagement and IFN-γ, leading to the activation of the RelB-p52 complex, which promotes IL-12 transcription.[16]
Quantitative Analysis of IL-12 Production
The amount of IL-12 produced can vary significantly depending on the cell type, the nature of the stimulus, and the presence of co-stimulatory signals. The following table summarizes representative quantitative data on IL-12 production from various studies.
| Cell Type | Stimulus | Co-stimulus | IL-12p70 Concentration (pg/mL) | Reference |
| Human Monocyte-derived DCs | S. aureus Cowan I (SAC) | None | ~100-500 | [14] |
| Human Monocyte-derived DCs | LPS | None | ~200-800 | [14] |
| Human Monocyte-derived DCs | soluble rCD40L | IFN-γ | ~1000-3000 | [14] |
| Human Monocyte-derived DCs | SAC | IFN-γ | ~2000-5000 | [14] |
| Human Monocyte-derived DCs | LPS | IFN-γ | ~3000-6000 | [14] |
| Murine Splenic DCs | S. aureus | None | Comparable to macrophages | [9] |
| Murine Peritoneal Macrophages | S. aureus | None | Comparable to splenic DCs | [9] |
Methodologies for Studying IL-12 Production
Several well-established experimental protocols are used to isolate IL-12-producing cells and quantify their production.
Isolation and Culture of Primary Immune Cells
Protocol: Isolation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Further purify monocytes by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Cell Culture: Culture the purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To induce differentiation into immature DCs, supplement the culture medium with 50 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF) and 20 ng/mL of IL-4. Culture for 5-7 days, with a half-medium change on day 3.
-
Maturation/Stimulation: After differentiation, harvest the immature DCs and stimulate them with various agents (e.g., LPS, SAC, CD40L) in the presence or absence of IFN-γ to induce IL-12 production.
Measurement of IL-12 Production
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-12p70
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the IL-12p40 subunit overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and IL-12 standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the IL-12p35 subunit. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Reaction Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IL-12p70 in the samples by comparing their absorbance to the standard curve.
Protocol: Intracellular Cytokine Staining (ICS) and Flow Cytometry
-
Cell Stimulation: Stimulate the cells of interest (e.g., DCs, macrophages) with the desired stimuli for several hours. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to allow cytokines to accumulate intracellularly.
-
Surface Staining: Harvest the cells and stain for cell surface markers to identify the specific cell populations (e.g., CD11c for DCs, CD14 for monocytes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for IL-12 (e.g., anti-IL-12p40/p70).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of IL-12-producing cells within each defined population.
Visualizing Key Pathways and Workflows
Caption: TLR4 signaling pathway leading to IL-12 production.
Caption: Experimental workflow for measuring IL-12 production.
Caption: The CD40/CD40L signaling pathway in IL-12 production.
Conclusion and Future Directions
The production of IL-12 by APCs, particularly dendritic cells and macrophages, is a cornerstone of effective cell-mediated immunity. A comprehensive understanding of the cellular sources of IL-12 and the intricate signaling networks that govern its production is paramount for the development of novel immunotherapies. Modulating IL-12 production holds immense therapeutic potential for a range of conditions, from infectious diseases and cancer to autoimmune disorders.
Future research will likely focus on dissecting the heterogeneity within IL-12-producing cell populations, further elucidating the cross-talk between different signaling pathways, and developing targeted strategies to either enhance or inhibit IL-12 production in a disease-specific context. The continued exploration of these areas will undoubtedly pave the way for more effective and precise immunomodulatory therapies.
References
- 1. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 2. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of this compound Production in Antigen-Presenting Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells - ProQuest [proquest.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The role of antigen-presenting cells and this compound in the priming of antigen-specific CD4+ T cells by immune stimulating complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is produced by dendritic cells and mediates T helper 1 development as well as interferon-gamma production by T helper 1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of IL-10 and IL-12 production and function in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. academic.oup.com [academic.oup.com]
- 16. The chemical biology of IL-12 production via the non-canonical NFkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of the IL-12 Family of Cytokines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biological functions of the Interleukin-12 (IL-12) family of cytokines. This family, comprising the heterodimeric cytokines IL-12, IL-23, IL-27, and IL-35, plays a pivotal role in orchestrating both innate and adaptive immunity. Their diverse and sometimes opposing functions in immune regulation make them critical targets in the development of therapeutics for a wide range of diseases, including autoimmune disorders, infectious diseases, and cancer.
This guide summarizes the structural composition, receptor complexes, and signaling pathways of each family member. It presents available quantitative data in structured tables to facilitate comparison and provides detailed methodologies for key experiments central to their study. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their complex biological roles.
The IL-12 Cytokine Family: An Overview
The IL-12 family is unique among cytokines in that its members are all heterodimers, composed of an α-chain and a β-chain.[1][2] The α-chains (p35, p19, and p28) possess a four-alpha-helix bundle structure, while the β-chains (p40 and Epstein-Barr virus-induced gene 3 [EBI3]) are homologous to soluble class I cytokine receptors.[1][2] The promiscuous pairing of these subunits gives rise to the distinct family members, each with unique biological functions.[3]
This compound (IL-12)
IL-12 is the archetypal member of the family, primarily known for its role in promoting T helper 1 (Th1) cell differentiation and cell-mediated immunity.[4][5]
Composition and Receptor
IL-12 is composed of the p35 (IL-12A) and p40 (IL-12B) subunits.[4] It signals through a heterodimeric receptor complex consisting of IL-12Rβ1 and IL-12Rβ2.[6]
Signaling Pathway
Upon binding to its receptor, IL-12 activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK2 and Tyrosine Kinase 2 (TYK2) are activated, leading to the phosphorylation and activation of STAT4.[4][7][8] Phosphorylated STAT4 translocates to the nucleus and induces the transcription of target genes, most notably Interferon-gamma (IFN-γ).[7]
Biological Functions
-
Th1 Differentiation: IL-12 is a potent inducer of Th1 differentiation from naive CD4+ T cells.[4]
-
IFN-γ Production: It stimulates the production of IFN-γ by T cells and Natural Killer (NK) cells.[4][5]
-
Cytotoxicity: IL-12 enhances the cytotoxic activity of NK cells and CD8+ cytotoxic T lymphocytes.[4]
-
Antitumor Activity: Due to its ability to promote cell-mediated immunity, IL-12 has been investigated as a potential anti-cancer therapeutic.[9]
Interleukin-23 (IL-23)
IL-23 shares a subunit with IL-12 but has distinct and often pro-inflammatory functions, particularly in the context of autoimmune diseases. It is a key cytokine for the maintenance and expansion of T helper 17 (Th17) cells.[5][10]
Composition and Receptor
IL-23 is composed of the p19 (IL-23A) subunit and the p40 (IL-12B) subunit, which it shares with IL-12.[10] It signals through a receptor complex consisting of IL-12Rβ1 and the unique IL-23R.[11]
Signaling Pathway
Binding of IL-23 to its receptor activates JAK2 and TYK2, which then phosphorylate and activate STAT3.[10][11] Activated STAT3 translocates to the nucleus and promotes the transcription of genes associated with the Th17 lineage, including RORγt and the genes for IL-17A, IL-17F, and IL-22.[10][11]
Biological Functions
-
Th17 Cell Maintenance and Expansion: IL-23 is crucial for the survival, proliferation, and effector function of Th17 cells.[5][10]
-
Pro-inflammatory Cytokine Production: It promotes the production of IL-17A, IL-17F, and IL-22 by Th17 cells.[11]
-
Role in Autoimmunity: The IL-23/IL-17 axis is strongly implicated in the pathogenesis of several autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis.[11]
Interleukin-27 (IL-27)
IL-27 is a pleiotropic cytokine with both pro- and anti-inflammatory functions, depending on the cellular context and immune environment.[12][13]
Composition and Receptor
IL-27 is formed by the p28 (IL-27A) and EBI3 subunits.[13] It signals through a receptor complex composed of the ubiquitously expressed gp130 and the specific IL-27Rα (also known as WSX-1 or TCCR).[3][13]
Signaling Pathway
IL-27 signaling primarily activates JAK1 and JAK2, leading to the phosphorylation of STAT1 and STAT3.[3][13] The differential activation of STAT1 and STAT3 is thought to mediate the diverse functions of IL-27.[14]
Biological Functions
-
Pro-inflammatory: IL-27 can promote early Th1 differentiation and IFN-γ production.[12][14]
-
Anti-inflammatory: It can also suppress Th2 and Th17 responses and induce the production of the anti-inflammatory cytokine IL-10.[3][13]
-
Regulation of T cell Responses: IL-27 plays a crucial role in limiting the intensity and duration of T cell responses.[3]
Interleukin-35 (IL-35)
IL-35 is a more recently discovered member of the family and is primarily recognized for its potent immunosuppressive functions.[3][15] It is constitutively expressed by regulatory T cells (Tregs).[3]
Composition and Receptor
IL-35 is a heterodimer of the p35 (IL-12A) and EBI3 subunits.[3][15] Its receptor and signaling are complex and can involve different combinations of receptor chains. In T cells, IL-35 can signal through a heterodimer of IL-12Rβ2 and gp130, as well as through homodimers of IL-12Rβ2 or gp130.[15][16]
Signaling Pathway
IL-35 signaling can activate different STAT combinations depending on the receptor composition. The IL-12Rβ2/gp130 heterodimer activates both STAT1 and STAT4.[16] Signaling through IL-12Rβ2 homodimers primarily activates STAT4, while gp130 homodimers activate STAT1.[16]
Biological Functions
-
Immunosuppression: IL-35 is a potent suppressor of T cell proliferation and effector function.[15][16]
-
Induction of Regulatory T cells: It can convert naive T cells into an IL-35-producing regulatory T cell population known as iTr35 cells.[16]
-
Role in Tolerance: IL-35 is critical for maintaining immune tolerance and preventing autoimmunity.[15]
Data Presentation: Quantitative Aspects of IL-12 Family Cytokines
The following tables summarize available quantitative data for the IL-12 family of cytokines. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Subunit Composition and Receptor Complexes
| Cytokine | α-Subunit | β-Subunit | Receptor Complex |
| IL-12 | p35 (IL-12A) | p40 (IL-12B) | IL-12Rβ1 + IL-12Rβ2 |
| IL-23 | p19 (IL-23A) | p40 (IL-12B) | IL-12Rβ1 + IL-23R |
| IL-27 | p28 (IL-27A) | EBI3 | gp130 + IL-27Rα (WSX-1) |
| IL-35 | p35 (IL-12A) | EBI3 | IL-12Rβ2 + gp130 and others |
Table 2: Receptor Binding Affinities (Kd)
| Ligand | Receptor | Binding Affinity (Kd) | Reference |
| IL-12 | High-affinity IL-12R (IL-12Rβ1/IL-12Rβ2) | 5-20 pM | [17] |
| IL-12 | Low-affinity IL-12R (IL-12Rβ2 alone) | ~5 nM | [12] |
| IL-23 | IL-12Rβ1 | Similar to p40 alone | [15] |
| IL-27 | IL-27Rα (WSX-1) | Binds, but insufficient for signaling alone | [13] |
| IL-35 | IL-12Rβ2/gp130 | Not fully characterized |
Table 3: Dose-Dependent Effects of IL-12 Family Cytokines
| Cytokine | Target Cells | Effect | Concentration Range | Reference |
| IL-12 | Naive CD4+ T cells | IFN-γ production | Dose-dependent | [3] |
| IL-23 | Th17 cells | IL-17 production | Not specified | [11] |
| IL-27 | Naive CD8+ T cells | Increased proliferation | Dose-dependent (significant at 10 ng/mL) | [7] |
| IL-35 | CD4+ T cells | Suppression of proliferation | Dose-dependent | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of IL-12 family cytokines are provided below.
Intracellular Cytokine Staining for Flow Cytometry
This protocol allows for the detection of cytokine production at the single-cell level.
Methodology:
-
Cell Stimulation: Activate cell populations in vitro (e.g., with PMA and ionomycin (B1663694) for T cells) or use in vivo stimulated tissues.
-
Protein Transport Inhibition: In the final 4-6 hours of stimulation, add a protein transport inhibitor such as Brefeldin A to cause cytokines to accumulate intracellularly.
-
Surface Staining: Stain for cell surface markers to identify specific cell populations. This is typically done on live, unfixed cells.
-
Fixation: Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and protein localization.
-
Permeabilization: Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) to allow antibodies to enter the cell.
-
Intracellular Staining: Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of cells expressing the cytokine of interest within specific cell populations.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add standards of known cytokine concentrations and unknown samples to the wells.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Human T Cell Culture and Differentiation
This protocol describes the in vitro differentiation of naive CD4+ T cells into Th1 cells.
Methodology:
-
Plate Coating: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Cell Plating: Plate naive CD4+ T cells in the coated wells.
-
Differentiation Cocktail: Add a Th1-polarizing cocktail containing IL-12 and an anti-IL-4 neutralizing antibody.
-
Incubation: Incubate the cells for 4-5 days.
-
Analysis: Analyze the differentiated T cells for the expression of the Th1 signature cytokine, IFN-γ, using intracellular cytokine staining and flow cytometry or ELISA.
Macrophage Stimulation and Cytokine Analysis
This protocol outlines the stimulation of macrophages to produce cytokines.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Stimulation: Stimulate the macrophages with a pro-inflammatory stimulus such as Lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a specified period (e.g., 16-18 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Measure the concentration of secreted cytokines in the supernatant using ELISA.
Quantitative PCR (qPCR) for Cytokine mRNA Expression
This method is used to quantify the mRNA expression levels of cytokines.
Methodology:
-
RNA Isolation: Isolate total RNA from the cells of interest.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up a qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green), primers specific for the cytokine gene of interest, and the cDNA template.
-
Amplification and Detection: Perform the qPCR on a real-time PCR machine, which monitors the fluorescence increase in real-time as the DNA is amplified.
-
Quantification: Determine the relative or absolute expression of the cytokine mRNA by comparing the amplification of the target gene to that of a reference (housekeeping) gene.
Conclusion
The IL-12 family of cytokines represents a fascinating and complex system of immune regulation. Their shared subunits and receptors, coupled with their distinct and sometimes opposing biological functions, underscore the intricacy of the immune response. A thorough understanding of their individual roles and the interplay between them is crucial for the development of targeted and effective immunotherapies. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of these powerful immunomodulators. Further research into the quantitative aspects of their function and the precise molecular mechanisms governing their diverse effects will continue to open new avenues for the treatment of a wide spectrum of human diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of β1 and β2 subunits of the interleukin–12 receptor in determining T helper 1/T helper 2 responses in vivo in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-12 induces the production of IFN-gamma by neonatal human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The composition and signaling of the IL-35 receptor are unconventional - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural activation of pro-inflammatory human cytokine IL-23 by cognate IL-23 receptor enables recruitment of the shared receptor IL-12Rβ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. IL27: Its Roles in the Induction and Inhibition of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. WSX-1 and glycoprotein 130 constitute a signal-transducing receptor for IL-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the multiple interactions between IL-12 and the high affinity IL-12 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-12 Family Receptors | Sino Biological [sinobiological.com]
- 17. The composition and signaling of the IL-35 receptor are unconventional - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Interleukin-12's Role in Anti-Tumor Immunity: A Technical Guide
Executive Summary: Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine that serves as a critical bridge between the innate and adaptive immune systems, making it a compelling agent for cancer immunotherapy.[1][2] Produced primarily by antigen-presenting cells, IL-12 orchestrates a robust anti-tumor response by activating natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promoting the differentiation of T helper 1 (Th1) cells, and inducing the production of interferon-gamma (IFN-γ), a key mediator of its effects.[3][4][5] Preclinical models have consistently demonstrated remarkable antitumor efficacy.[1][6] However, its clinical translation has been hampered by severe, dose-limiting toxicities observed in early trials with systemic administration.[1][6] This has spurred the development of advanced strategies, including localized delivery systems and tumor-targeting immunocytokines, to harness IL-12's therapeutic potential while minimizing systemic exposure.[3][6][7] This guide provides an in-depth overview of IL-12's mechanisms of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes core pathways and workflows.
Core Mechanisms of IL-12 Anti-Tumor Immunity
IL-12's anti-cancer activity is multifaceted, stemming from its ability to modulate and enhance the function of numerous immune cell types. Its action is primarily mediated through the induction of IFN-γ and the subsequent activation of cell-mediated cytotoxicity.[1][3][8]
The IL-12 Signaling Pathway
IL-12 is a heterodimeric cytokine composed of p35 and p40 subunits.[5][9] Its signaling cascade is initiated when it binds to its high-affinity receptor complex (IL-12R), expressed on the surface of activated T cells and NK cells.[4][10] This binding event triggers the activation of Janus kinases (JAK2 and Tyk2), which then phosphorylate and activate the Signal Transducer and Activator of Transcription 4 (STAT4).[2][5][8] Phosphorylated STAT4 forms homodimers, translocates to the nucleus, and acts as a critical transcription factor, upregulating genes essential for a Th1-type immune response, most notably the gene for IFN-γ.[4][10][11]
References
- 1. This compound in anti-tumor immunity and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Antitumor Immune Responses by the IL-12 Family Cytokines, IL-12, IL-23, and IL-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Localized this compound for Cancer Immunotherapy [frontiersin.org]
- 7. Frontiers | Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine [frontiersin.org]
- 8. This compound in multimodal tumor therapies for induction of anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Clinical and Preclinical Studies on Therapeutic Strategies Using this compound in Cancer Therapy and the Protective Role of this compound in Hematological Recovery in Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-12 Family Cytokines in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained IL-12 signaling is required for Th1 development - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous IL-12 Production in Response to Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms governing the endogenous production of Interleukin-12 (IL-12) in response to pathogenic challenge. IL-12, a crucial heterodimeric cytokine composed of p35 and p40 subunits, plays a pivotal role in bridging innate and adaptive immunity, primarily by inducing the differentiation of T helper 1 (Th1) cells and activating cytotoxic T lymphocytes and Natural Killer (NK) cells. A thorough understanding of the pathways that regulate IL-12 production is paramount for the development of novel immunotherapies and vaccines against a spectrum of diseases, including infectious diseases and cancer.
Core Principles of IL-12 Induction
The production of bioactive IL-12p70 is tightly regulated and predominantly carried out by professional antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. The process is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), which triggers a cascade of intracellular signaling events culminating in the transcription of the IL12A (p35) and IL12B (p40) genes.
Data Presentation: Quantitative Analysis of IL-12p70 Production
The following tables summarize quantitative data on IL-12p70 production by human and murine APCs in response to various pathogens and PRR agonists. These values, collated from multiple studies, are intended to provide a comparative reference. It is important to note that absolute concentrations can vary significantly based on experimental conditions, including donor variability, cell purity, stimulus concentration, and incubation time.
Table 1: IL-12p70 Production by Human Monocyte-Derived Dendritic Cells (moDCs)
| Stimulus | Concentration | Incubation Time (hours) | Mean IL-12p70 Concentration (pg/mL) | Reference |
| Lipopolysaccharide (LPS) | 100 ng/mL | 24 | 1,000 - 5,000 | [1] |
| Poly(I:C) | 25 µg/mL | 24 | 500 - 2,000 | [1] |
| R848 | 1 µg/mL | 24 | 200 - 1,000 | [1] |
| Streptococcus pneumoniae | MOI 10 | 18 | ~100 | [2] |
| Influenza A Virus (IAV) + S. pneumoniae | - | 18 | ~500 | [2] |
| Toxoplasma gondii (live tachyzoites) | MOI 1 | 24 | Undetectable to low | [3] |
| CD40L + IFN-γ | 1 µg/mL + 1000 U/mL | 48 | ~4,000 | [4] |
Table 2: IL-12p70 Production in Murine Models
| Pathogen/Stimulus | Cell Type / Sample | Mouse Strain | Mean IL-12p70 Concentration (pg/mL) | Reference |
| Listeria monocytogenes | Serum (72h post-infection) | BALB/c | ~150 | [5] |
| Plasmodium chabaudi AS | Splenic Macrophage Supernatant (Day 4) | C57BL/6 (resistant) | ~150 | [6] |
| Plasmodium chabaudi AS | Splenic Macrophage Supernatant (Day 4) | A/J (susceptible) | < 50 | [6] |
| Leishmania donovani | Serum (2-4 weeks post-infection) | BALB/c | Increased levels detected | [6] |
| LPS | Peritoneal Macrophage Supernatant | C57BL/6 | 60 - 100 | [7] |
Table 3: IL-12p70 in Human Clinical Samples
| Condition | Sample Type | Mean IL-12p70 Concentration (pg/mL) | Reference |
| Severe Sepsis (Non-survivors, Day 1) | Plasma | ~6.3 | |
| Severe Sepsis (Survivors, Day 1) | Plasma | Undetectable | |
| Healthy Controls | Plasma | ~60.7 | |
| Severe Viral Encephalitis | Cerebrospinal Fluid | Not significantly elevated | [8][9] |
| Severe Plasmodium falciparum Malaria | Plasma | ~30 | [10] |
| Mild Plasmodium falciparum Malaria | Plasma | ~113 | [10] |
Signaling Pathways for IL-12 Production
The induction of IL-12 is primarily mediated by the activation of Toll-like receptors (TLRs). The signaling cascades downstream of TLRs can be broadly categorized into MyD88-dependent and TRIF-dependent pathways, both of which can lead to the activation of transcription factors essential for IL-12 gene expression, such as NF-κB and IRF1.
TLR4 Signaling as a Paradigm
TLR4, which recognizes LPS from Gram-negative bacteria, is unique in its ability to utilize both MyD88 and TRIF adaptor proteins, leading to a robust IL-12 response.
Experimental Protocols
Accurate quantification of IL-12 production is critical for research and clinical development. Below are detailed methodologies for key experiments.
Isolation and Culture of Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol describes the generation of immature moDCs from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Enrichment: Enrich for CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
Cell Culture: Resuspend purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and 50 ng/mL recombinant human IL-4.
-
Incubation: Culture the cells for 5-7 days in a humidified incubator at 37°C with 5% CO2. Replace half of the medium with fresh, cytokine-containing medium every 2-3 days.
-
Harvesting: After 5-7 days, immature moDCs can be harvested. They are characterized by low expression of CD14 and high expression of CD11c and HLA-DR.
IL-12p70 Sandwich ELISA
This protocol outlines the steps for quantifying IL-12p70 in cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for human IL-12p70 (e.g., clone 20C2) at a concentration of 1-4 µg/mL in coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Add 100 µL of standards (recombinant human IL-12p70 serially diluted in culture medium) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody specific for human IL-12p70 (e.g., clone C8.6) at a concentration of 0.5-1 µg/mL in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4) to each well.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Intracellular Cytokine Staining for IL-12 by Flow Cytometry
This protocol allows for the identification of IL-12-producing cells within a heterogeneous population.
-
Cell Stimulation: Stimulate moDCs (1-2 x 10^6 cells/mL) with the desired pathogen or stimulus in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours.
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain for surface markers (e.g., CD11c, HLA-DR) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation: Resuspend the cells in 100 µL of fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer (FACS buffer containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization buffer).
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing a fluorochrome-conjugated anti-IL-12p70 antibody (e.g., clone 20C2). Incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Resuspension: Resuspend the cells in FACS buffer for analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest based on forward and side scatter, and then on surface marker expression. Analyze the expression of intracellular IL-12 within the gated population.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying IL-12 production and the logical relationship between key components of the immune response to pathogens.
Conclusion and Future Directions
The induction of endogenous IL-12 is a critical checkpoint in the initiation of a potent cell-mediated immune response against a wide array of pathogens. The signaling pathways and cellular sources of IL-12 are complex and subject to intricate regulatory mechanisms. For drug development professionals, targeting these pathways offers promising avenues for the rational design of adjuvants and immunomodulatory therapies. Future research will likely focus on dissecting the cell-type-specific and pathogen-specific nuances of IL-12 regulation, as well as on developing strategies to selectively enhance IL-12 production in therapeutic contexts while minimizing potential inflammatory side effects. This guide provides a foundational framework for researchers and scientists to build upon in their efforts to harness the power of IL-12 for clinical benefit.
References
- 1. High production of IL-12 by human dendritic cells stimulated with combinations of pattern-recognition receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using Dendritic Cell Maturation and IL-12 Producing Capacity as Markers of Function: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 6. Early IL-12 p70, but not p40, production by splenic macrophages correlates with host resistance to blood-stage Plasmodium chabaudi AS malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. Cerebrospinal fluid and serum cytokine profiles in severe viral encephalitis with implications for refractory status epilepticus: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Cerebrospinal fluid and serum cytokine profiles in severe viral encephalitis with implications for refractory status epilepticus: a retrospective observational study | Semantic Scholar [semanticscholar.org]
- 10. Low this compound Activity in Severe Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Differences Between IL-12 Family Members
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-12 (IL-12) family of cytokines represents a unique class of heterodimeric signaling molecules critical to the orchestration of immune responses. Comprising IL-12, IL-23, IL-27, IL-35, and the more recently identified IL-39, this family is characterized by the shared use of specific subunits and receptor chains, leading to a complex interplay of pro-inflammatory and anti-inflammatory functions.[1][2][3][4] Understanding the nuanced structural differences among these cytokines is paramount for the targeted development of therapeutics aimed at modulating their activity in various disease contexts, including autoimmune disorders, infectious diseases, and cancer.[5][6] This technical guide provides a comprehensive overview of the core structural distinctions within the IL-12 family, their receptor complexes, and downstream signaling pathways, supplemented with quantitative data and detailed experimental methodologies.
Core Structural Organization: A Family Built on Shared Subunits
The defining feature of the IL-12 family is its heterodimeric nature, with each cytokine formed by the non-covalent association of an α-chain and a β-chain.[1][4][7] The α-chains (p19, p28, and p35) are characterized by a four-helix bundle structure, a hallmark of the larger IL-6 superfamily of cytokines.[1][7] In contrast, the β-chains (p40 and EBI3) share structural homology with soluble class I cytokine receptors.[1][7] The promiscuous pairing of these subunits gives rise to the different family members, each with distinct biological activities.[1][2][4]
Subunit Composition of IL-12 Family Cytokines
| Cytokine | α-Subunit | β-Subunit | Key Functions |
| IL-12 | p35 (IL-12A) | p40 (IL-12B) | Pro-inflammatory; promotes Th1 differentiation, induces IFN-γ production.[1][4][7] |
| IL-23 | p19 (IL-23A) | p40 (IL-12B) | Pro-inflammatory; supports the expansion and maintenance of Th17 cells.[1][4][7] |
| IL-27 | p28 (IL-27A) | EBI3 | Both pro- and anti-inflammatory; regulates T cell differentiation.[1][4][8] |
| IL-35 | p35 (IL-12A) | EBI3 | Anti-inflammatory/immunosuppressive; produced by regulatory T cells.[1][9][10] |
| IL-39 | p19 (IL-23A) | EBI3 | Pro-inflammatory; role in inflammatory responses.[3][11][12] |
Receptor Complexes and Signaling Pathways
The biological effects of the IL-12 family cytokines are mediated through their interaction with specific heterodimeric receptor complexes on the surface of target cells.[13] Similar to the cytokines themselves, these receptor complexes involve shared components, which adds another layer of regulatory complexity. Upon ligand binding, these receptors activate intracellular signaling cascades, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[14][15][16]
Receptor Composition and Downstream Signaling
| Cytokine | Receptor Subunit 1 | Receptor Subunit 2 | Primary Activated STATs |
| IL-12 | IL-12Rβ1 | IL-12Rβ2 | STAT4[14][16][17] |
| IL-23 | IL-12Rβ1 | IL-23R | STAT3[16][17][18] |
| IL-27 | IL-27Rα (WSX-1) | gp130 | STAT1, STAT3[8][19][20][21] |
| IL-35 | IL-12Rβ2 | gp130 (also signals through IL-12Rβ2 or gp130 homodimers) | STAT1, STAT4[9][10][16][22] |
| IL-39 | IL-23R | gp130 | STAT1, STAT3[11][12][23] |
The differential activation of STAT proteins by each cytokine is a key determinant of its specific functional outcomes. For instance, the strong activation of STAT4 by IL-12 is crucial for its role in Th1 differentiation, while IL-23-mediated STAT3 activation is central to the Th17 response.[15][17]
Visualizing the IL-12 Family Signaling Pathways
To illustrate the distinct signaling cascades initiated by each IL-12 family member, the following diagrams have been generated using the DOT language.
Caption: IL-12 Signaling Pathway.
Caption: IL-23 Signaling Pathway.
Caption: IL-27 Signaling Pathway.
Caption: IL-35 Signaling Pathway.
Caption: IL-39 Signaling Pathway.
Experimental Protocols
A critical aspect of studying the IL-12 family is the ability to reliably detect and quantify these cytokines and to analyze their downstream effects. The following sections outline the methodologies for key experiments.
Quantification of IL-12 Family Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For heterodimeric cytokines like the IL-12 family, a sandwich ELISA is typically employed. This involves a capture antibody specific for one subunit and a detection antibody specific for the other, ensuring that only the heterodimer is quantified.
Detailed Methodology:
-
Coating: 96-well microplates are coated with a capture antibody specific for one of the subunits (e.g., anti-p40 for IL-12 and IL-23, or anti-EBI3 for IL-27 and IL-35). The plates are incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding of the detection antibody.
-
Sample Incubation: Standards of known cytokine concentration and experimental samples (e.g., cell culture supernatants, serum) are added to the wells and incubated for a set period (typically 1-2 hours at room temperature or overnight at 4°C).
-
Detection: A biotinylated detection antibody specific for the second subunit (e.g., anti-p35 for IL-12, anti-p19 for IL-23) is added to the wells.
-
Signal Generation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change that is proportional to the amount of cytokine present.
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Analysis of STAT Phosphorylation by Flow Cytometry
Principle: Flow cytometry can be used to measure the phosphorylation status of intracellular proteins, such as STATs, on a single-cell basis. This is a powerful technique to determine which cell populations are responding to a specific cytokine and the magnitude of that response.
Detailed Methodology:
-
Cell Stimulation: Isolate the cell population of interest (e.g., CD4+ T cells) and stimulate with a specific IL-12 family cytokine for a short period (typically 15-30 minutes).
-
Fixation: The cells are fixed with a crosslinking agent like paraformaldehyde to preserve the cellular state and the phosphorylation of proteins.
-
Permeabilization: The cell membrane is permeabilized using a detergent (e.g., methanol (B129727) or saponin) to allow antibodies to access intracellular antigens.
-
Staining: The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT4). Co-staining with antibodies against cell surface markers can be performed to identify specific cell subsets.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each cell, which is proportional to the amount of phosphorylated STAT protein.
-
Data Analysis: The data is analyzed using specialized software to quantify the percentage of cells that have phosphorylated the STAT protein and the mean fluorescence intensity (MFI) of the positive population.
Conclusion
The IL-12 family of cytokines presents a fascinating example of molecular parsimony, where a limited number of subunits and receptors are utilized to generate a wide spectrum of immunological functions. The structural differences, primarily dictated by the unique α-chain in each cytokine, are the foundation for their distinct receptor binding and subsequent signaling cascades. A thorough understanding of these structural nuances is essential for the rational design of novel immunomodulatory therapies. The experimental protocols provided herein offer a starting point for researchers to further investigate the intricate biology of this important cytokine family. As our knowledge of the structural and functional relationships within the IL-12 family continues to expand, so too will our ability to harness their therapeutic potential.
References
- 1. IL-12 Family Cytokines: Immunological Playmakers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Expanding Diversity in Molecular Structures and Functions of the IL-6/IL-12 Heterodimeric Cytokine Family [frontiersin.org]
- 3. Expanding Diversity in Molecular Structures and Functions of the IL-6/IL-12 Heterodimeric Cytokine Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. betalifesci.com [betalifesci.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Interleukin 27 - Wikipedia [en.wikipedia.org]
- 9. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin 35 - Wikipedia [en.wikipedia.org]
- 11. Interleukin 39: a new member of interleukin 12 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interleukin 39: a new member of interleukin 12 family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The IL-12 Cytokine and Receptor Family in Graft-vs.-Host Disease [frontiersin.org]
- 14. Interleukin 12 (IL-12) Family Cytokines: Role in Immune Pathogenesis and Treatment of CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-12 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 16. sinobiological.com [sinobiological.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structure of the IL-27 quaternary receptor signaling complex | eLife [elifesciences.org]
- 21. Structure of the IL-27 quaternary receptor signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interleukin-35 on B cell and T cell induction and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Role of Interleukin-12 in the Pathogenesis of Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-12 (IL-12) is a pivotal cytokine that bridges the innate and adaptive immune systems, primarily by promoting the differentiation of naïve T-helper (Th) cells into the Th1 lineage. While essential for host defense against intracellular pathogens, dysregulated IL-12 production is a key driver in the pathogenesis of numerous autoimmune diseases. This technical guide provides an in-depth examination of the role of IL-12 in autoimmunity, focusing on its signaling pathways, its contribution to immune cell differentiation, and its specific implications in diseases such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis (RA). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core biological processes to serve as a comprehensive resource for the scientific community.
Introduction to this compound
IL-12 is a heterodimeric cytokine composed of two covalently linked subunits, p35 and p40, forming the biologically active IL-12p70.[1] It is primarily produced by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[2] The IL-12 family of cytokines also includes IL-23, IL-27, and IL-35, which share some structural subunits and receptor components, leading to overlapping but also distinct biological functions.[3][4] IL-12 exerts its effects by binding to a high-affinity receptor complex (IL-12R) expressed on the surface of T cells and natural killer (NK) cells.[5] A critical function of IL-12 is the induction of interferon-gamma (IFN-γ) production, a hallmark of the Th1 immune response.[6]
The IL-12 Signaling Pathway
The binding of IL-12 to its receptor initiates a signaling cascade that is crucial for the differentiation and function of Th1 cells. The IL-12R is composed of two subunits, IL-12Rβ1 and IL-12Rβ2.[7] Upon ligand binding, the receptor-associated Janus kinases (JAKs), specifically TYK2 and JAK2, are activated.[3][7] These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-12Rβ2 subunit.
This phosphorylation event creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT4.[8][9] Once recruited to the receptor complex, STAT4 is itself phosphorylated by the activated JAKs.[7] Phosphorylated STAT4 molecules then form homodimers and translocate to the nucleus, where they act as transcription factors.[7] In the nucleus, STAT4 binds to specific DNA sequences in the promoter regions of target genes, most notably the gene encoding IFN-γ.[8] This leads to the increased production of IFN-γ, which further promotes Th1 differentiation and amplifies the inflammatory response.[6]
Role of IL-12 in Autoimmune Disease Pathogenesis
The pro-inflammatory functions of IL-12, particularly its role in driving Th1-mediated immunity, are strongly implicated in the pathology of several autoimmune diseases.
Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[10] Studies have shown that levels of both IL-12 and IFN-γ are significantly higher in psoriatic lesions compared to non-lesional and healthy skin.[11] The expression of IL-12 is primarily found in the dermis, suggesting local production contributes to the development of psoriatic plaques.[11] The therapeutic efficacy of antibodies targeting the shared p40 subunit of IL-12 and IL-23, such as ustekinumab, further underscores the importance of this pathway in psoriasis.[12][13]
Inflammatory Bowel Disease (IBD)
Crohn's disease, a major form of IBD, is associated with a Th1-predominant immune response in the intestinal mucosa.[14] Elevated expression of IL-12 has been observed in the lamina propria mononuclear cells of patients with Crohn's disease.[15] This localized increase in IL-12 is thought to drive the inflammatory responses of T cells within the gut.[15] Similar to psoriasis, therapies targeting the IL-12/IL-23 pathway have shown clinical benefit in IBD patients.[16]
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a systemic autoimmune disease characterized by chronic inflammation of the joints, leading to cartilage and bone destruction.[17] While the role of IL-12 in RA is complex, evidence suggests its involvement in the pro-inflammatory cytokine network.[5] Elevated levels of IL-12 have been detected in the serum and synovial fluid of RA patients, and these levels often correlate with disease activity.[1][18] IL-12 can synergize with other cytokines to induce the production of IFN-γ and other pro-inflammatory mediators by synovial T cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of IL-12 in various autoimmune diseases.
Table 1: IL-12 Levels in Autoimmune Disease Patients vs. Healthy Controls
| Disease | Sample Type | IL-12 Concentration (pg/mL) - Patients (Mean ± SD or Median [Range]) | IL-12 Concentration (pg/mL) - Healthy Controls (Mean ± SD or Median [Range]) | p-value | Reference(s) |
| Rheumatoid Arthritis | Serum | Detectable in 42.2% of patients | Detectable in 10% of controls | < 0.001 | [18] |
| Synovial Fluid | Significantly higher than in osteoarthritis patients | - | < 0.001 | [18] | |
| Systemic Lupus Erythematosus | Plasma | Elevated expression levels | Lower expression levels | < 0.001 | [19] |
| Systemic Sclerosis | Serum | Significantly elevated | Lower levels | - | [20] |
| Type 1 Diabetes | Serum | Statistically higher | Lower levels | - | [21] |
Table 2: Correlation of IL-12 Levels with Disease Activity Markers in Rheumatoid Arthritis
| Disease Activity Marker | Correlation with Serum IL-12 | p-value | Reference(s) |
| Tender Joint Score | Positive | 0.003 | [18] |
| Swollen Joint Score | Positive | < 0.001 | [18] |
| C-Reactive Protein (CRP) | Positive | 0.036 | [18] |
Table 3: Clinical Trials of IL-12/IL-23 p40-Targeted Therapy (Ustekinumab)
| Disease | Trial Phase | Key Efficacy Outcome | Reference(s) |
| Psoriasis | Phase I | Substantial improvement in psoriasis | [12] |
| Psoriatic Arthritis | Phase II | Beneficial for patients | [22] |
| Crohn's Disease | Phase II | Beneficial for patients | [22] |
Experimental Protocols
Measurement of IL-12 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for a sandwich ELISA to quantify IL-12 p70 levels in biological samples such as serum, plasma, or cell culture supernatants.[23]
Materials:
-
IL-12 p70 ELISA kit (containing capture antibody-coated microplate, detection antibody, streptavidin-HRP, standards, and buffers)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions.
-
Sample Addition: Add 50-200 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours) at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the IL-12 concentration in the samples.
Flow Cytometry for Th1 Cell Differentiation Analysis
This protocol outlines the general steps for analyzing Th1 cell differentiation from naïve CD4+ T cells by intracellular staining for IFN-γ.[24][25][26]
Materials:
-
Isolated naïve CD4+ T cells
-
Cell culture medium (e.g., RPMI 1640 with FBS, antibiotics)
-
Th1 differentiation-inducing cytokines (e.g., IL-12, anti-IL-4)
-
Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Fixable viability dye
-
Surface staining antibodies (e.g., anti-CD3, anti-CD4)
-
Fixation/Permeabilization buffer
-
Intracellular staining antibody (e.g., anti-IFN-γ)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture naïve CD4+ T cells in the presence of Th1-polarizing cytokines for a specified duration (e.g., 5-7 days).
-
Restimulation: Restimulate the differentiated cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Viability Staining: Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers like CD3 and CD4.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a fixation/permeabilization buffer to allow for intracellular antibody staining.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ.
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD4+ T cells that are positive for IFN-γ.
Logical Relationship: IL-12 and Autoimmune Disease Development
The development of autoimmune disease is a multifactorial process. In genetically susceptible individuals, environmental triggers can lead to the activation of APCs. These activated APCs produce IL-12, which drives the differentiation of naïve T cells into pathogenic Th1 cells. These Th1 cells then produce IFN-γ and other pro-inflammatory cytokines, leading to chronic inflammation and tissue damage characteristic of autoimmune diseases.
Conclusion
This compound is a central player in the immunopathogenesis of a range of autoimmune diseases. Its ability to drive Th1 differentiation and IFN-γ production places it at a critical juncture in the inflammatory cascade. The clinical success of therapies targeting the IL-12/IL-23 pathway has validated its importance as a therapeutic target. A deeper understanding of the regulation of IL-12 production and signaling will continue to be a key area of research for the development of more specific and effective treatments for autoimmune disorders. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of IL-12 in autoimmunity and to translate this knowledge into novel therapeutic strategies.
References
- 1. The role of IL-12 in inflammatory activity of patients with rheumatoid arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin 12 (IL-12) Family Cytokines: Role in Immune Pathogenesis and Treatment of CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IL-12 family cytokines in the pathogenesis and treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel IL-12 family members shed light on the orchestration of Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the IL-12/IL-12R axis: a critical step in T-helper cell differentiation and effector function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin 12 signaling in T helper type 1 (Th1) cells involves tyrosine phosphorylation of signal transducer and activator of transcription (Stat)3 and Stat4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoriasis - Wikipedia [en.wikipedia.org]
- 11. The role of this compound in the pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, interleukin-23, and psoriasis: current prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The potential of interleukin 12 inhibition in the treatment of psoriasis [pubmed.ncbi.nlm.nih.gov]
- 14. gut.bmj.com [gut.bmj.com]
- 15. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-12 and IL-23 pathway inhibition in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytokine Networks in the Pathogenesis of Rheumatoid Arthritis | MDPI [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. e-century.us [e-century.us]
- 20. researchgate.net [researchgate.net]
- 21. Elevated Levels of Serum IL-12 and IL-18 are Associated with Lower Frequencies of CD4+CD25highFOXP3+ Regulatory T cells in Young Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Targeted Therapies for Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rndsystems.com [rndsystems.com]
- 24. Protocol for the Differentiation and Characterization of Human Th1 Cells: R&D Systems [rndsystems.com]
- 25. 2.9. Flow cytometry analysis of Th1, Th2, Th17, Treg, and multifunctional T cells [bio-protocol.org]
- 26. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Potent Cytokine: An In-depth Technical Guide to the Early Discoveries of Natural Killer Cell Stimulatory Factor (NKSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Discovery and Purification of NKSF
The initial identification and purification of NKSF were landmark achievements that laid the groundwork for understanding its profound immunological functions. A 1989 study by Kobayashi and colleagues was instrumental in characterizing this novel cytokine.[1]
A. Source of NKSF
NKSF was first isolated from the culture supernatant of the human B-lymphoblastoid cell line RPMI 8866.[1] The production of NKSF by these cells could be significantly enhanced by stimulation with phorbol (B1677699) diesters, such as phorbol-12,13-dibutyrate (B8117905) (PDBu).[2]
B. Purification Process
The purification of NKSF from the conditioned media of RPMI 8866 cells was a multi-step process that resulted in a 9,200-fold purification.[1][3] The process involved a series of chromatography steps designed to separate NKSF from other proteins and cytokines.
Table 1: Summary of NKSF Purification from RPMI 8866 Conditioned Medium [2]
| Purification Step | Total Protein (mg) | Total Activity (U x 10^-6) | Specific Activity (U/mg x 10^-6) | Purification (fold) | Yield (%) |
| Crude Supernatant | 192,000 | 8.8 | 0.00046 | 1 | 100 |
| Anion Exchange | 1,920 | 5.3 | 0.0027 | 6 | 60 |
| Lentil Lectin Affinity | 96 | 4.4 | 0.046 | 100 | 50 |
| Hydroxylapatite | 9.6 | 2.6 | 0.27 | 590 | 30 |
| Heparin-Sepharose | 0.6 | 1.3 | 2.2 | 4,800 | 15 |
| Mono Q FPLC | 0.018 | 0.075 | 4.2 | 9,200 | 0.85 |
Data adapted from Kobayashi et al., J Exp Med, 1989.[2]
C. Biochemical Characterization
Early biochemical analyses revealed that NKSF is a 70-kDa heterodimeric glycoprotein (B1211001).[1][4] Upon reduction, the 70-kDa protein dissociates into two subunits with molecular masses of approximately 40 kDa (p40) and 35 kDa (p35).[1][4] This heterodimeric nature was a unique feature among cytokines known at the time.
II. Core Biological Activities of NKSF
Purified NKSF was found to exhibit a range of potent biological activities on human peripheral blood lymphocytes (PBLs), primarily targeting NK cells and T cells. These activities could be observed at picomolar concentrations (0.1-10 pM).[1][4]
A. Induction of Interferon-gamma (IFN-γ) Production
One of the most prominent activities of NKSF is its ability to induce the production of IFN-γ from both NK cells and T cells.[1][5][6] This activity was found to be synergistic with other stimuli, such as Interleukin-2 (IL-2).[1][7] The induction of IFN-γ by NKSF was shown to be a critical link between the innate and adaptive immune systems.[5]
B. Enhancement of NK Cell Cytotoxicity
NKSF was shown to significantly augment the cytotoxic activity of NK cells against both NK-sensitive and NK-resistant target cell lines.[1][8] This enhancement of cytotoxicity was a direct effect on NK cells and was observed after a short incubation period.[9][10]
C. T-Cell Costimulation and Proliferation
In addition to its effects on NK cells, NKSF was found to be a potent costimulant for T-cell proliferation in the presence of mitogens like phytohemagglutinin (PHA) or phorbol esters.[1] While NKSF alone induced minimal proliferation of resting T cells, it significantly enhanced their proliferative response to primary activation signals.
Table 2: Summary of Key Biological Activities of Early NKSF Preparations
| Biological Activity | Target Cells | Key Findings |
| IFN-γ Production | NK cells, T cells | NKSF is a potent inducer of IFN-γ.[1][5] Synergizes with IL-2.[1][7] |
| Enhancement of Cytotoxicity | NK cells | Augments lysis of NK-sensitive and NK-resistant tumor cells.[1][8] |
| T-cell Costimulation | T cells | Enhances proliferation in the presence of mitogens.[1] |
III. Early Insights into the NKSF Signaling Pathway
Following the initial characterization of NKSF, research in the early 1990s began to unravel the signaling mechanisms through which it exerts its effects.
A. The NKSF (IL-12) Receptor
The cellular receptor for NKSF was identified as a heterodimeric complex composed of two subunits: IL-12 receptor beta 1 (IL-12Rβ1) and IL-12 receptor beta 2 (IL-12Rβ2).[11][12] The expression of these receptor subunits was found to be regulated, with IL-12Rβ2 expression being particularly crucial for responsiveness and upregulated on activated T and NK cells.[13]
B. Downstream Signaling Molecules
The binding of NKSF to its receptor was shown to activate members of the Janus kinase (JAK) family of protein tyrosine kinases. Specifically, IL-12 was found to induce the tyrosine phosphorylation of TYK2 and JAK2.[14][15][16] This was a key finding that linked NKSF to the then-emerging JAK-STAT signaling pathway.
Following JAK activation, a member of the Signal Transducer and Activator of Transcription (STAT) family, STAT4, was identified as a primary downstream target of IL-12 signaling.[17][18] Upon IL-12 stimulation, STAT4 becomes tyrosine phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, most notably the gene for IFN-γ.[17][19]
IV. Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in the early discoveries of NKSF, adapted from the original publications.
A. Production and Purification of NKSF
1. Cell Culture and Induction:
-
Cell Line: Human B-lymphoblastoid cell line RPMI 8866.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
Culture Conditions: Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of NKSF Production: Induce sub-confluent cultures of RPMI 8866 cells with 10 ng/mL of phorbol-12,13-dibutyrate (PDBu) for 48-72 hours in serum-free RPMI 1640.
2. Purification Steps:
-
Step 1: Anion Exchange Chromatography: Load the clarified supernatant onto a DEAE-Sephacel column and elute with a NaCl gradient.
-
Step 2: Lentil Lectin Affinity Chromatography: Apply the active fractions to a Lentil Lectin-Sepharose column to bind glycoproteins. Elute with α-methyl-D-mannoside.
-
Step 3: Hydroxylapatite Chromatography: Further purify the glycoprotein fraction on a hydroxylapatite column, eluting with a phosphate (B84403) gradient.
-
Step 4: Heparin-Sepharose Chromatography: Apply the active fractions to a Heparin-Sepharose column and elute with a NaCl gradient.
-
Step 5: Fast Protein Liquid Chromatography (FPLC): Perform the final purification step on a Mono Q FPLC column using a NaCl gradient.
-
Activity Assessment: Monitor NKSF activity throughout the purification process using the IFN-γ induction assay.
B. IFN-γ Induction Assay
-
Effector Cells: Human Peripheral Blood Lymphocytes (PBLs) isolated by Ficoll-Paque density gradient centrifugation.
-
Assay Setup:
-
Plate 1 x 10^6 PBLs per well in a 96-well plate.
-
Add serial dilutions of the NKSF-containing fractions or purified NKSF.
-
Incubate for 24 hours at 37°C in 5% CO2.
-
-
Measurement of IFN-γ:
-
Collect the culture supernatants.
-
Quantify the concentration of IFN-γ using an enzyme-linked immunosorbent assay (ELISA) with monoclonal antibodies specific for human IFN-γ.
-
-
Unit Definition: One unit of NKSF activity is defined as the amount of NKSF that induces half-maximal IFN-γ production from PBLs.
C. NK Cell-Mediated Cytotoxicity Assay
-
Effector Cells: Freshly isolated human PBLs or purified NK cells.
-
Target Cells:
-
NK-sensitive: K562 erythroleukemia cell line.
-
NK-resistant: Daudi Burkitt's lymphoma cell line.
-
-
Assay Protocol:
-
Label target cells with 100 µCi of Sodium [51Cr]Chromate for 1 hour at 37°C.
-
Wash the labeled target cells three times.
-
Incubate PBLs (effector cells) with various concentrations of NKSF for 18-24 hours.
-
Mix the NKSF-treated effector cells with 51Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.
-
Spontaneous release is the radioactivity in the supernatant of target cells incubated with medium alone.
-
Maximum release is the radioactivity from target cells lysed with detergent.
-
D. T-Cell Proliferation Assay
-
Responder Cells: Human PBLs.
-
Assay Setup:
-
Plate 1 x 10^5 PBLs per well in a 96-well flat-bottom plate.
-
Add a suboptimal concentration of a mitogen, such as Phytohemagglutinin (PHA) (e.g., 1 µg/mL).
-
Add serial dilutions of NKSF.
-
Incubate the cultures for 3 days at 37°C in 5% CO2.
-
-
Measurement of Proliferation:
-
Pulse the cultures with 1 µCi of [3H]thymidine for the final 6-18 hours of incubation.
-
Harvest the cells onto glass fiber filters.
-
Measure the incorporation of [3H]thymidine using a liquid scintillation counter.
-
-
Data Analysis: Express the results as mean counts per minute (CPM) of triplicate cultures.
V. Conclusion
The early discoveries of Natural Killer Cell Stimulatory Factor, now known as IL-12, represented a significant advancement in immunology. The meticulous purification and characterization of this novel cytokine from the RPMI 8866 cell line revealed its potent and pleiotropic effects on key immune cells. The elucidation of its ability to induce IFN-γ production, enhance NK cell cytotoxicity, and costimulate T-cell proliferation established NKSF/IL-12 as a central regulator of cell-mediated immunity. Furthermore, the initial dissection of its signaling pathway through the IL-12 receptor, JAK2, TYK2, and STAT4 provided a molecular basis for its powerful biological activities. This foundational knowledge has since paved the way for extensive research into the therapeutic potential of IL-12 in various diseases, including cancer and infectious diseases, and continues to be a cornerstone of our understanding of immune regulation.
References
- 1. Identification and purification of natural killer cell stimulatory factor (NKSF), a cytokine with multiple biologic effects on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and purification of natural killer cell stimulatory factor (NKSF), a cytokine with multiple biologic effects on human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of interferon gamma production by natural killer cell stimulatory factor: characterization of the responder cells and synergy with other inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of interferon gamma production by natural killer cell stimulatory factor: characterization of the responder cells and synergy with other inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of IFN-gamma induction by natural killer cell stimulatory factor (NKSF/IL-12). Role of transcription and mRNA stability in the synergistic interaction between NKSF and IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural killer cell stimulatory factor (NKSF) augments natural killer cell and antibody-dependent tumoricidal response against colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response of human natural killer (NK) cells to NK cell stimulatory factor (NKSF): cytolytic activity and proliferation of NK cells are differentially regulated by NKSF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response of human natural killer (NK) cells to NK cell stimulatory factor (NKSF): cytolytic activity and proliferation of NK cells are differentially regulated by NKSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The immunobiology of the Interleukin-12 family: Room for discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound receptor - Wikipedia [en.wikipedia.org]
- 13. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 14. Interleukin 12 (IL-12) induces tyrosine phosphorylation of JAK2 and TYK2: differential use of Janus family tyrosine kinases by IL-2 and IL- 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT4: an immunoregulator contributing to diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Measuring Interleukin-12 in Human Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a critical cytokine in the orchestration of innate and adaptive immunity.[1] It is a heterodimeric protein composed of two subunits, p35 and p40, which together form the biologically active p70 molecule.[1][2] Primarily produced by antigen-presenting cells such as macrophages and dendritic cells, IL-12 plays a pivotal role in the differentiation of naive T cells into T helper 1 (Th1) cells.[2][3] This process is essential for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.[3][4] IL-12 stimulates the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from T cells and natural killer (NK) cells, further amplifying the immune response.[2][5]
Given its central role in immune regulation, the accurate measurement of IL-12 in human serum is crucial for studying a variety of physiological and pathological conditions, including infectious diseases, autoimmune disorders, and cancer.[3][6] Dysregulated IL-12 expression has been implicated in the pathogenesis of several diseases, making it a key biomarker and a target for therapeutic intervention.[3][6] This document provides detailed application notes and protocols for the quantification of IL-12 in human serum using common immunoassay techniques.
IL-12 Signaling Pathway
The biological effects of IL-12 are mediated through its interaction with the IL-12 receptor (IL-12R), which is expressed on the surface of T cells and NK cells.[5] The IL-12R is a heterodimer composed of the IL-12Rβ1 and IL-12Rβ2 subunits.[1][5] Binding of IL-12 to its receptor initiates a signaling cascade through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[1][5] Specifically, this involves the activation of Jak2 and Tyk2 kinases, leading to the phosphorylation and activation of STAT4.[1][5][6] Activated STAT4 then translocates to the nucleus and induces the transcription of target genes, including the gene for IFN-γ.[1]
Figure 1: IL-12 Signaling Pathway.
Methods for Measuring IL-12 in Human Serum
Several immunoassay techniques are available for the quantification of IL-12 in human serum, each with its own advantages in terms of sensitivity, throughput, and cost. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Luminex multiplex assays, and Single Molecule Array (Simoa) assays.
Data Presentation: Comparison of IL-12 Immunoassays
| Feature | ELISA (High Sensitivity) | Luminex Assay | Simoa Assay |
| Principle | Solid-phase enzyme immunoassay | Bead-based multiplex immunoassay | Single molecule digital immunoassay |
| Sensitivity (Lower Limit of Quantification) | ~0.5 pg/mL[7] | 1.44-7.54 pg/mL | 0.011 - 0.08 pg/mL[3][8] |
| Assay Range | 0.8 - 50 pg/mL[7] | 6.90 - 28,300 pg/mL[9] | 0 - 60 pg/mL[3] |
| Sample Volume | ~200 µL[7] | <50 µL[9] | ~100 µL[10] |
| Assay Time | ~6.5 hours[7] | ~3-5 hours[9] | Automated, variable |
| Throughput | Low to medium | High (multiplexing capability) | High |
| Normal Serum Levels (Healthy Individuals) | 0 - 1.9 pg/mL[11] | Varies by study | 0.11 to 0.62 pg/ml[8] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying specific proteins in a sample. The sandwich ELISA is the most common format for cytokine measurement.
Principle
An anti-human IL-12 antibody is pre-coated onto a microplate.[12] When the serum sample is added, any IL-12 present binds to the immobilized antibody.[12] After washing, a second, biotin-conjugated anti-human IL-12 antibody is added, which binds to a different epitope on the captured IL-12.[12] Streptavidin conjugated to horseradish peroxidase (HRP) is then added and binds to the biotin.[12][13] Finally, a substrate solution is added, which is converted by the HRP into a colored product.[13] The intensity of the color is proportional to the amount of IL-12 in the sample and is measured using a microplate reader.[13]
Materials
-
IL-12 ELISA kit (containing pre-coated microplate, detection antibody, standards, and other reagents)
-
Human serum samples
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
Pipettes and tips
-
Plate shaker (optional)[13]
Protocol
-
Reagent Preparation : Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[7]
-
Standard Curve Preparation : Prepare a serial dilution of the IL-12 standard to create a standard curve.
-
Sample Addition : Add 50 µL of assay diluent to each well.[7] Then, add 200 µL of the standards, controls, or serum samples to the appropriate wells.[7] It is recommended to run all samples and standards in duplicate.[7]
-
Incubation : Cover the plate and incubate for the time specified in the kit manual (typically 2-3 hours) at room temperature.[7]
-
Washing : Aspirate or decant the contents of the wells and wash the plate three to four times with wash buffer.[14]
-
Detection Antibody Addition : Add the biotin-conjugated detection antibody to each well.
-
Incubation : Cover the plate and incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature.[7]
-
Washing : Repeat the washing step.
-
Streptavidin-HRP Addition : Add the Streptavidin-HRP conjugate to each well.
-
Incubation : Cover the plate and incubate for the time specified in the kit manual (typically 20-30 minutes) at room temperature.
-
Washing : Repeat the washing step.
-
Substrate Addition : Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[13][14]
-
Stop Reaction : Add the stop solution to each well to terminate the reaction.[13]
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader.[13]
-
Data Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-12 in the samples.
Figure 2: General ELISA Workflow.
Luminex Multiplex Assay
Luminex assays are bead-based immunoassays that allow for the simultaneous measurement of multiple analytes in a single sample.[9]
Principle
This technology utilizes spectrally distinct magnetic microspheres (beads), each coated with a specific capture antibody for a different analyte (e.g., IL-12). The beads are incubated with the serum sample, allowing the analytes to bind to their respective capture antibodies. After washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin (PE). The beads are then passed through a Luminex instrument, which uses lasers to identify the spectral signature of each bead (identifying the analyte) and to quantify the PE signal (proportional to the amount of analyte).
Application Notes
-
High Throughput : The main advantage of Luminex is its multiplexing capability, allowing for the analysis of up to 50 or more analytes simultaneously from a small sample volume.
-
Flexibility : Assays can be purchased as pre-configured panels or as individual bead sets to create custom panels.[15]
-
Sample Types : Luminex assays are validated for use with various sample types, including serum and plasma.[16]
-
Workflow : The workflow is similar to an ELISA but involves bead-based capture and flow cytometry-based detection. The magnetic format of the beads simplifies the washing steps.[9]
Single Molecule Array (Simoa) Assay
Simoa is an ultra-sensitive digital immunoassay platform capable of detecting proteins at femtogram per milliliter concentrations.[3][17]
Principle
The Simoa assay is a fully automated two-step immunoassay.[8] In the first step, paramagnetic beads coated with capture antibodies are incubated with the sample. In the second step, the beads are mixed with a biotinylated detection antibody and then with a streptavidin-β-galactosidase (SβG) conjugate. After washing, the beads are loaded into a microwell array, with each well sized to hold a single bead. A resorufin (B1680543) β-D-galactopyranoside (RGP) substrate is then added. If an immunocomplex is present on a bead, the SβG will hydrolyze the RGP, producing a fluorescent signal in that well. The instrument counts the number of "on" (fluorescent) and "off" (non-fluorescent) wells. At low concentrations, the number of "on" wells is directly proportional to the concentration of the analyte. At higher concentrations, the total fluorescence intensity is measured.
Application Notes
-
Ultra-Sensitivity : Simoa technology offers exceptional sensitivity, allowing for the detection of very low abundance proteins like IL-12 in healthy individuals.[3] This is a significant advantage as IL-12 levels in healthy serum are often below the detection limit of conventional ELISAs.
-
Automation : The fully automated nature of the Simoa platform ensures high precision and reproducibility.[3]
-
Small Sample Volume : The assay requires a small sample volume, which is advantageous when sample availability is limited.
-
Clinical Research : The high sensitivity of Simoa makes it a valuable tool for pharmacodynamic studies in clinical trials, particularly in oncology and autoimmune disease research where subtle changes in cytokine levels can be significant.[6]
Sample Handling and Storage
Proper sample handling is critical for accurate IL-12 measurement.
-
Collection : Collect blood in a serum separator tube.[18]
-
Processing : Allow the blood to clot for two hours at room temperature or overnight at 4°C before centrifugation at approximately 1,000 x g for 20 minutes.[18][19]
-
Storage : Assay freshly prepared serum immediately. For long-term storage, aliquot the serum and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18][19]
Conclusion
The choice of method for measuring IL-12 in human serum depends on the specific requirements of the study, including the need for sensitivity, throughput, and the number of analytes to be measured. ELISA provides a robust and cost-effective method for single-analyte quantification. Luminex assays are ideal for high-throughput, multiplexed analysis of multiple cytokines. For applications requiring the highest sensitivity to detect minute concentrations of IL-12, the Simoa assay is the preferred method. By following the detailed protocols and considering the specific advantages of each technique, researchers can obtain accurate and reliable measurements of IL-12 to advance their understanding of its role in health and disease.
References
- 1. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 3. IL-12 P70 Assay Kit Assays | Quanterix [quanterix.com]
- 4. youtube.com [youtube.com]
- 5. Interleukin_12 [chemeurope.com]
- 6. rbm.iqvia.com [rbm.iqvia.com]
- 7. rndsystems.com [rndsystems.com]
- 8. tandfonline.com [tandfonline.com]
- 9. R D Systems Human IL-12 p70 High Sensitivity Magnetic Luminex Performance Assay 1 Kit | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 10. quanterix.com [quanterix.com]
- 11. Interleukin 12, Serum - Cytokine Panel 13, Serum - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. ELISA for quantification of IL-12 in human serum. [protocols.io]
- 13. protocols.io [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. IL-12 p70: Luminex Assays [bio-techne.com]
- 16. rndsystems.com [rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. cloud-clone.com [cloud-clone.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols: Interleukin-12 ELISA Kit for Cell Culture Supernatant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a critical cytokine in the initiation of cellular immune responses, primarily through its role in promoting the development of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[1][2] Composed of two subunits, p35 and p40, this heterodimeric cytokine is mainly produced by antigen-presenting cells (APCs) such as macrophages, dendritic cells, and B cells.[1][3] The quantification of IL-12 in cell culture supernatants is essential for understanding immune responses, evaluating the efficacy of immunomodulatory drugs, and monitoring the progress of cell-based therapies. This document provides detailed application notes and protocols for the use of an this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit for the accurate measurement of IL-12 in cell culture supernatant samples.
IL-12 Signaling Pathway
IL-12 exerts its biological effects by binding to its high-affinity receptor complex, which is composed of two subunits: IL-12Rβ1 and IL-12Rβ2.[2] This binding event triggers a signaling cascade that is primarily mediated by the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[2] Upon ligand binding, the receptor-associated kinases, Tyrosine Kinase 2 (TYK2) and JAK2, are activated.[2] These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-12Rβ2 subunit, creating docking sites for the transcription factor STAT4.[2] Recruited STAT4 is subsequently phosphorylated, leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences to induce the transcription of target genes, most notably IFN-γ.[2]
Data Presentation
The following tables summarize expected IL-12 concentrations in cell culture supernatants from various cell types under different stimulation conditions. These values are intended to serve as a reference; actual results may vary depending on the specific experimental conditions, cell donors, and ELISA kit used.
Table 1: IL-12 p70 Production by Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Stimulation | Incubation Time | IL-12 p70 Concentration (pg/mL) |
| Human PBMCs | Unstimulated | 18 hours | Not Detected |
| Human PBMCs | SAC (0.0075%) | 18 hours | 33 |
| Neonatal PBMCs | LPS (10 ng/mL) | 24 hours | 64.1 ± 22.9 |
| 5-year-old child PBMCs | LPS (10 ng/mL) | 24 hours | 311.9 ± 58.4 |
| 12-year-old child PBMCs | LPS (10 ng/mL) | 24 hours | 778.7 ± 123.5 |
Data adapted from R&D Systems and a study on IL-12 production throughout childhood.[4]
Table 2: IL-12 p70 Production by Other Cell Lines
| Cell Line | Stimulation | Incubation Time | IL-12 p70 Concentration (pg/mL) |
| NC-37 Burkitt's lymphoma B cells | Unstimulated | 3 days | Not Detected |
| NC-37 Burkitt's lymphoma B cells | PMA (10 ng/mL) + Calcium Ionophore (25 ng/mL) | 3 days | 8.3 |
Data adapted from R&D Systems.
Experimental Protocols
This section provides a generalized, detailed protocol for a sandwich ELISA to quantify IL-12 in cell culture supernatants. It is crucial to consult the specific manual provided with your ELISA kit, as incubation times, reagent volumes, and concentrations may vary.
Sample Preparation
-
Collect cell culture supernatant by centrifugation at 1000 x g for 20 minutes at 2-8°C to remove any cells and debris.[5][6]
-
Aliquot the cleared supernatant and store at -20°C or -80°C if not to be used immediately. Avoid repeated freeze-thaw cycles.[6]
-
Before use, thaw samples at room temperature.[7]
-
If high concentrations of IL-12 are expected, it may be necessary to dilute the samples in the same cell culture medium used for the standards.[8]
ELISA Procedure
The following diagram outlines the major steps in the IL-12 ELISA workflow.
Detailed Steps:
-
Reagent Preparation : Prepare all reagents, including standards, wash buffer, and detection antibody, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.[7]
-
Add Standards and Samples : Add 100 µL of each standard and sample in duplicate to the appropriate wells of the microplate pre-coated with anti-human IL-12 antibody.
-
First Incubation : Cover the plate with a sealer and incubate for 1.5 to 2.5 hours at room temperature or as specified in the kit manual.[9]
-
Washing : Aspirate the liquid from each well and wash the plate three to five times with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody : Add 100 µL of the biotinylated anti-human IL-12 detection antibody to each well.
-
Second Incubation : Cover the plate and incubate for 1 hour at room temperature.[9]
-
Washing : Repeat the washing step as described in step 4.
-
Add Enzyme Conjugate : Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well.
-
Third Incubation : Cover the plate and incubate for 30 to 45 minutes at room temperature.[9]
-
Washing : Repeat the washing step as described in step 4, but with five washes.
-
Add Substrate : Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Fourth Incubation : Incubate the plate in the dark at room temperature for 15 to 30 minutes. Monitor the color development.
-
Stop Reaction : Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate : Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at 550 nm or 570 nm for wavelength correction.[2][10]
-
Data Analysis : Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit for best results. Determine the IL-12 concentration in the samples by interpolating their mean absorbance values from the standard curve. Multiply by the dilution factor if samples were diluted.
References
- 1. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Development of this compound-Producing Capacity throughout Childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. raybiotech.com [raybiotech.com]
- 10. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Intracellular IL-12 Staining in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) is a critical cytokine that plays a pivotal role in the orchestration of the immune response, primarily by bridging the innate and adaptive immune systems.[1] Composed of two subunits, p35 and p40, this heterodimeric cytokine is mainly produced by antigen-presenting cells (APCs) such as macrophages, dendritic cells, and B cells.[2] IL-12 is instrumental in promoting the differentiation of naive T cells into T helper 1 (Th1) cells and enhancing the cytotoxic activity of natural killer (NK) cells and T cells.[1] Accurate quantification of intracellular IL-12 at a single-cell level is crucial for understanding immune responses in various contexts including infectious diseases, cancer, and autoimmune disorders. Flow cytometry is a powerful technique for this purpose, allowing for the simultaneous analysis of intracellular cytokine expression and cell surface markers.[3][4]
This document provides a detailed protocol for the intracellular staining of IL-12 for flow cytometric analysis. It includes information on cell stimulation, staining procedures, and data acquisition, along with troubleshooting guidance.
IL-12 Signaling Pathway
IL-12 initiates its effects by binding to a heterodimeric receptor complex consisting of IL-12Rβ1 and IL-12Rβ2 subunits on the surface of target cells like T cells and NK cells.[5] This binding event activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1] Specifically, JAK2 and TYK2 are activated, which in turn phosphorylate STAT4.[5] Phosphorylated STAT4 then dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of target genes, most notably Interferon-gamma (IFN-γ).[5]
Caption: IL-12 signaling cascade.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Reagents and Materials
| Reagent/Material | Specifications |
| Cells | Peripheral Blood Mononuclear Cells (PBMCs), splenocytes, or other relevant cell types at 1-2 x 10⁶ cells/mL.[6] |
| Cell Culture Medium | RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. |
| Stimulation Agents | Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 100 ng/mL). |
| Protein Transport Inhibitor | Brefeldin A (e.g., 10 µg/mL) or Monensin (e.g., 2 µM).[7] |
| Surface Staining Antibodies | Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14 for monocytes). |
| Viability Dye | e.g., Propidium Iodide (PI) or a fixable viability dye. |
| Fixation Buffer | 1% - 4% paraformaldehyde in PBS.[4] |
| Permeabilization Buffer | 0.1% Saponin (B1150181) in PBS containing 0.5% BSA.[4] |
| Intracellular Staining Antibody | Fluorochrome-conjugated anti-IL-12 antibody (e.g., clone C17.8 for mouse or 20C2 for human).[8] |
| Isotype Control | Fluorochrome-conjugated isotype control corresponding to the anti-IL-12 antibody.[6] |
| Wash Buffer | PBS with 0.5% BSA and 0.05% Sodium Azide.[4] |
| Flow Cytometer | Equipped with the appropriate lasers and filters for the chosen fluorochromes. |
II. Experimental Workflow
The workflow involves cell stimulation, surface marker staining, fixation and permeabilization, and finally intracellular cytokine staining.
Caption: Experimental workflow for intracellular IL-12 staining.
III. Step-by-Step Protocol
A. Cell Stimulation (Total time: 4-24 hours)
-
Prepare a single-cell suspension of your cells of interest at a concentration of 1-2 x 10⁶ cells/mL in complete culture medium.[6]
-
Add appropriate stimuli to the cell suspension. For IL-12 production by monocytes/macrophages, a combination of IFN-γ (100 ng/mL) for 2 hours followed by LPS (100 ng/mL) for an additional 22 hours can be effective. The optimal stimulation conditions should be determined empirically.
-
For the last 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the cell culture to block cytokine secretion and allow for intracellular accumulation.[9][10]
-
Include an unstimulated control to determine baseline cytokine expression.
B. Staining Procedure (Total time: ~2 hours)
-
Harvest and Wash: Harvest the cells and wash them twice with cold wash buffer by centrifuging at 350 x g for 5 minutes.[3]
-
Surface Staining: Resuspend the cells in wash buffer containing fluorochrome-conjugated antibodies against your surface markers of interest and a viability dye. Incubate for 20-30 minutes at 4°C in the dark.[6]
-
Wash the cells twice with wash buffer to remove unbound antibodies.[6]
-
Fixation: Resuspend the cell pellet in 0.5 mL of fixation buffer and incubate for 20 minutes at room temperature in the dark.[3] This step crosslinks proteins and preserves the cell morphology.
-
Wash the cells once with wash buffer.
-
Permeabilization: Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.[11][12] This step creates pores in the cell membrane, allowing antibodies to access intracellular antigens.
-
Wash the cells twice with permeabilization buffer.[3] Note that saponin-based permeabilization is reversible, so it is important to keep the cells in a buffer containing saponin during the intracellular staining step.
-
Intracellular Staining: Resuspend the permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-IL-12 antibody and the corresponding isotype control in separate tubes. Incubate for 30 minutes at room temperature in the dark.[6]
-
Final Wash: Wash the cells twice with permeabilization buffer and once with wash buffer to remove unbound intracellular antibodies.[6]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume (e.g., 200-300 µL) of wash buffer for flow cytometric analysis.[6]
IV. Flow Cytometry and Data Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for the fluorochromes used in the panel.
-
Compensation: Use single-stained compensation controls to correct for spectral overlap between fluorochromes.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Exclude dead cells by gating on the viability dye-negative population.
-
Gate on the cell population of interest based on their forward and side scatter properties and surface marker expression (e.g., CD14+ for monocytes).
-
Within the population of interest, analyze the expression of intracellular IL-12 compared to the isotype control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Ineffective cell stimulation. | Optimize the concentration of stimulants and the incubation time.[13] Ensure the use of a protein transport inhibitor.[13] |
| Low expression of the target protein. | Confirm that the cell type is known to produce IL-12. Include a positive control.[13] | |
| Inadequate permeabilization. | Optimize the concentration of the permeabilization agent and incubation time. Ensure the permeabilization buffer is fresh.[13] | |
| Antibody issues. | Titrate the antibody to determine the optimal concentration. Ensure the antibody is validated for intracellular flow cytometry.[14] | |
| High Background Staining | Non-specific antibody binding. | Include an Fc block step before staining.[15] Use an isotype control to set the gate for positive staining.[6] Ensure adequate washing steps.[13] |
| Dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[6] | |
| Poor Cell Viability | Harsh treatment during cell preparation. | Handle cells gently, avoid vigorous vortexing, and keep cells on ice when possible.[13] |
| Toxicity of stimulation agents or protein transport inhibitor. | Titrate the reagents to find the optimal balance between stimulation and cell viability. |
By following this detailed protocol and considering the troubleshooting tips, researchers can achieve reliable and reproducible intracellular IL-12 staining for flow cytometric analysis, enabling a deeper understanding of the cellular immune response.
References
- 1. What are IL-12 stimulants and how do they work? [synapse.patsnap.com]
- 2. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. anilocus.com [anilocus.com]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. PE Rat Anti-Human IL-12 p70 [bdbiosciences.com]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. youtube.com [youtube.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. kumc.edu [kumc.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Production of Recombinant Human Interleukin-12 in CHO Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a heterodimeric cytokine composed of two disulfide-linked subunits, p35 and p40, which are encoded by separate genes. It is a key regulator of cell-mediated immunity, promoting the differentiation of T helper 1 (Th1) cells and inducing the production of interferon-gamma (IFN-γ). Due to its potent anti-tumor and anti-viral activities, recombinant human IL-12 (rhIL-12) is a promising therapeutic agent. Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for the production of recombinant therapeutic proteins due to their ability to perform complex post-translational modifications and their adaptability to serum-free suspension culture.[1] This document provides detailed methods and protocols for the production of rhIL-12 in CHO cells, from vector construction to purification.
Key Considerations for rhIL-12 Production in CHO Cells
Successful production of bioactive heterodimeric rhIL-12 in CHO cells requires careful optimization of several factors:
-
Balanced Subunit Expression: Achieving a balanced expression of the p35 and p40 subunits is crucial for maximizing the yield of the functional p70 heterodimer.[2] A strategy employing two separate expression vectors with different promoter strengths can be utilized to achieve this balance.[3]
-
Serum-Free Media: The use of serum-free media (SFM) or protein-free media (PFM) is highly recommended to simplify downstream purification, reduce the risk of contamination, and ensure batch-to-batch consistency.[4][5][6]
-
Stable Cell Line Development: The generation of a stable CHO cell line that consistently produces high levels of rhIL-12 is essential for scalable manufacturing. This involves transfection, selection of high-producing clones, and adaptation to suspension culture.[7][8]
-
Purification Strategy: An efficient and scalable purification process is necessary to obtain highly pure and bioactive rhIL-12. Affinity chromatography, such as heparin affinity chromatography, has been shown to be an effective capture step.[9][10]
Experimental Protocols
Vector Construction for Balanced rhIL-12 Expression
To achieve high-level expression of the bioactive p70 heterodimer, a dual-vector system is recommended. This involves cloning the cDNA for the p35 and p40 subunits into two separate expression vectors with promoters of different strengths. For instance, the p35 subunit can be cloned into a vector with a stronger promoter, while the p40 subunit is cloned into a vector with a comparatively weaker promoter to balance the expression levels.[3]
Protocol:
-
Obtain cDNA: Obtain the full-length cDNA sequences for the human IL-12 p35 and p40 subunits.
-
Vector Selection: Select two mammalian expression vectors with different promoter strengths (e.g., a vector with a strong CMV promoter and another with a weaker promoter). Ensure both vectors carry different antibiotic resistance genes for dual selection (e.g., neomycin and puromycin (B1679871) resistance).
-
Cloning:
-
Clone the p35 subunit cDNA into the multiple cloning site (MCS) of the higher expression vector.
-
Clone the p40 subunit cDNA into the MCS of the lower expression vector.
-
-
Verification: Verify the integrity of the constructs by restriction digestion and DNA sequencing.
-
Plasmid Preparation: Prepare high-purity, endotoxin-free plasmid DNA for transfection.
Stable CHO Cell Line Development
The following protocol outlines the generation of a stable CHO cell line co-expressing the p35 and p40 subunits of rhIL-12.
a. Cell Culture and Maintenance:
-
Culture suspension-adapted CHO-S cells in a chemically defined, serum-free medium.
-
Maintain cells in shaker flasks in a humidified incubator at 37°C with 8% CO2 and agitation at 120-135 rpm.
-
Subculture cells every 3-4 days to maintain a viable cell density between 0.5 x 10^6 and 5 x 10^6 cells/mL.
b. Determination of Optimal Antibiotic Concentration (Kill Curve):
-
Seed CHO-S cells at a density of 0.5 x 10^6 cells/mL in multiple flasks.
-
Add a range of concentrations for each selection antibiotic (e.g., G418 and puromycin) to the flasks.
-
Incubate and monitor cell viability daily for 7-10 days.
-
The lowest antibiotic concentration that results in complete cell death within 7-10 days is the optimal concentration for selection.[11]
c. Co-transfection:
-
On the day of transfection, ensure the CHO-S cell viability is >95%.
-
Dilute the cells to 1 x 10^6 cells/mL.
-
Prepare the transfection complexes by mixing the two expression plasmids (p35 and p40 vectors) with a suitable transfection reagent in a serum-free medium, following the manufacturer's protocol.
-
Add the transfection complexes to the cell suspension.
-
Incubate the transfected cells for 24-48 hours.
d. Selection of Stable Pools:
-
After 48 hours post-transfection, centrifuge the cells and resuspend them in fresh culture medium containing the pre-determined optimal concentrations of both selection antibiotics.
-
Culture the cells under dual selection pressure for 2-3 weeks, replacing the medium every 3-4 days.
-
Monitor the cell viability. A stable pool of resistant cells will emerge as non-transfected cells die off.
e. Single-Cell Cloning by Limiting Dilution:
-
Once the viability of the stable pool recovers to >90%, perform single-cell cloning to isolate high-producing clones.
-
Serially dilute the cell suspension in 96-well plates to a concentration of 0.5 cells/well in a conditioned medium.
-
Incubate the plates for 2-3 weeks until single colonies are visible.
-
Screen the supernatants from wells with single colonies for rhIL-12 expression using an ELISA assay.
f. Expansion and Cryopreservation:
-
Expand the high-producing clones in larger culture vessels.
-
Cryopreserve the selected clones in a cryopreservation medium containing 10% DMSO.
Fed-Batch Production of rhIL-12
Fed-batch cultivation is a widely used strategy to achieve high cell densities and increase recombinant protein yields in CHO cells.[6][12]
Protocol:
-
Inoculum Expansion: Thaw a vial of the selected high-producing CHO clone and expand the cells in shaker flasks.
-
Bioreactor Inoculation: Inoculate a lab-scale bioreactor with a starting cell density of approximately 0.5 x 10^6 viable cells/mL in a chemically defined basal medium.
-
Culture Conditions: Maintain the bioreactor at 37°C, pH 7.0-7.2, and dissolved oxygen (DO) at 30-40%.
-
Feeding Strategy:
-
Begin feeding with a concentrated, chemically defined feed medium when the cell density reaches a pre-determined level (e.g., 2-3 x 10^6 cells/mL).
-
The feeding can be a daily bolus or a continuous feed.
-
Monitor key metabolites like glucose and lactate, and adjust the feeding rate accordingly to avoid nutrient depletion and by-product accumulation.
-
-
Harvesting: Harvest the cell culture supernatant when the cell viability drops below a specified level (e.g., 60-70%). The supernatant can be clarified by centrifugation and filtration.
Purification of rhIL-12
A multi-step purification process is typically required to achieve high purity of rhIL-12. A common strategy involves an initial capture step followed by polishing steps.
a. Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional Initial Concentration):
-
Slowly add solid ammonium sulfate to the clarified cell culture supernatant to a final saturation of 60-70% while stirring at 4°C.
-
Allow the precipitation to proceed for several hours or overnight at 4°C.
-
Collect the precipitate by centrifugation.
-
Resuspend the pellet in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.2).
b. Heparin Affinity Chromatography (Capture Step):
Heparin affinity chromatography is an effective method for capturing rhIL-12 from the cell culture supernatant.[9][10]
-
Column Equilibration: Equilibrate a heparin affinity column with a binding buffer (e.g., 20 mM sodium phosphate, pH 7.2).
-
Sample Loading: Load the resuspended precipitate or the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline to remove unbound proteins.
-
Elution: Elute the bound rhIL-12 using a stepwise or linear gradient of increasing salt concentration (e.g., 0.1 M to 1.0 M NaCl in the binding buffer). rhIL-12 is expected to elute at approximately 500 mM NaCl.[10]
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and ELISA to identify the fractions containing rhIL-12.
c. Polishing Steps (e.g., Ion Exchange and Size Exclusion Chromatography):
Further polishing steps can be employed to remove remaining impurities.
-
Ion Exchange Chromatography (IEX): Based on the isoelectric point of rhIL-12, either cation or anion exchange chromatography can be used as a polishing step.
-
Size Exclusion Chromatography (SEC): SEC can be used for final polishing and to remove aggregates.
d. Buffer Exchange and Formulation:
The purified rhIL-12 is buffer-exchanged into a stable formulation buffer and concentrated to the desired concentration.
Quality Control Assays
-
Purity: Assessed by SDS-PAGE under reducing and non-reducing conditions and by size-exclusion high-performance liquid chromatography (SEC-HPLC).
-
Identity: Confirmed by Western blotting using antibodies specific for the p35 and p40 subunits.
-
Concentration: Determined by ELISA or a protein concentration assay such as the Bradford assay.
-
Biological Activity: The bioactivity of the purified rhIL-12 can be determined by its ability to induce IFN-γ production in peripheral blood mononuclear cells (PBMCs) or a responsive cell line.[5]
Data Presentation
Table 1: Summary of Quantitative Data for rhIL-12 Production and Purification
| Parameter | Reported Value | Cell Line | Reference |
| Expression Level | |||
| Titer (HEK293) | 0.31 ± 0.05 mg/mL | HEK293 | [10][13] |
| Purification | |||
| Heparin Affinity Purity | ~98% | HEK293 | [10] |
| Overall Recovery | 56.4% | CHO | [5] |
| Final Purity (SEC-HPLC) | 99.2% | CHO | [5] |
| Bioactivity | |||
| Specific Activity | 8.3 x 10^6 IU/mg | CHO | [5] |
Visualizations
Caption: Experimental workflow for recombinant human IL-12 production in CHO cells.
Caption: Simplified IL-12 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. welgen.com [welgen.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Generation Of Stable CHO Cell Lines For Protein Production [bioprocessonline.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. tools.mirusbio.com [tools.mirusbio.com]
Purification of Bioactive IL-12 p70 Heterodimer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of the bioactive heterodimeric p70 subunit of Interleukin-12 (IL-12). IL-12 is a potent pro-inflammatory cytokine with significant anti-tumor activity, making its purification crucial for research and therapeutic development.[1][2]
Introduction
This compound (IL-12) is a heterodimeric cytokine composed of two disulfide-linked subunits, p35 and p40, which form the bioactive p70 molecule.[3] It is a key mediator of cell-mediated immunity, primarily produced by antigen-presenting cells such as macrophages and dendritic cells.[4][5] IL-12 stimulates the production of interferon-gamma (IFN-γ), promotes the proliferation and cytotoxic activity of T cells and Natural Killer (NK) cells, and drives the differentiation of T helper 1 (Th1) cells.[4][5][6] Given its potent immunomodulatory functions, the production of highly pure and bioactive IL-12 p70 is essential for pre-clinical and clinical studies.
This protocol details a robust method for the expression and single-step affinity purification of recombinant human IL-12 (hIL-12) p70 from mammalian cell culture supernatants.
Data Presentation
Table 1: Summary of a Representative IL-12 p70 Purification
| Parameter | Result | Method of Analysis | Reference |
| Expression System | Stable IL-12-transduced HEK293 cells | - | [1] |
| Purification Method | Single-step Heparin Sepharose Affinity Chromatography | - | [1][2] |
| Elution Condition | 500 mM NaCl | - | [1][2] |
| Yield | 0.31 ± 0.05 mg/mL of culture medium | ELISA | [1][2] |
| Purity | ~98% | RP-HPLC and ESI-MS | [1][2] |
| Bioactivity | Fully bioactive | IFN-γ secretion by NK-92MI cells | [1] |
| Binding Affinity to Heparin (Kd(app)) | 69 ± 1 μM | Isothermal Titration Calorimetry | [1][2] |
IL-12 Signaling Pathway
The biological activity of purified IL-12 p70 is mediated through its interaction with the IL-12 receptor (IL-12R), which is composed of the IL-12Rβ1 and IL-12Rβ2 subunits.[6][7] This binding event activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[6] Specifically, TYK2 is recruited to IL-12Rβ1 and JAK2 associates with IL-12Rβ2.[6] This leads to the phosphorylation and activation of STAT4, which then translocates to the nucleus to induce the transcription of target genes, most notably IFN-γ.[6][8]
Caption: IL-12 p70 signaling pathway.
Experimental Workflow for IL-12 p70 Purification
The overall workflow for producing and purifying bioactive IL-12 p70 involves several key stages, from the generation of a stable cell line to the final assessment of purity and bioactivity.
Caption: Experimental workflow for IL-12 p70 purification.
Experimental Protocols
Expression of Recombinant hIL-12 p70 in HEK293 Cells
This protocol is based on the use of a stable Human Embryonic Kidney (HEK) 293 cell line engineered to express both the p35 and p40 subunits of human IL-12.[1]
-
Cell Line: A stable, high-producing HEK293 cell clone (e.g., 293-H/78) transduced with a dual promoter plasmid expressing both p40 and p35 subunits is recommended.[1]
-
Culture Medium: Cells are cultured in a serum-free medium to simplify downstream purification.
-
Culture System: A hollow fiber bioreactor can be used for continuous production and collection of supernatants.[1]
-
Supernatant Collection: Supernatants containing the secreted hIL-12 p70 are collected for purification. For example, collections can be made between days 26 to 36 of culture.[1]
Single-Step Heparin Affinity Chromatography
This method leverages the binding affinity of IL-12 for heparin.[1][2]
-
Materials:
-
Heparin Sepharose column
-
Equilibration Buffer: e.g., 20 mM Tris-HCl, pH 7.4
-
Wash Buffer: Equilibration Buffer with 100 mM NaCl
-
Elution Buffers: Equilibration Buffer with increasing concentrations of NaCl (e.g., 200 mM, 300 mM, 500 mM)
-
-
Procedure:
-
Equilibrate the Heparin Sepharose column with Equilibration Buffer.
-
Load the cell culture supernatant onto the column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the bound proteins using a stepwise gradient of NaCl. hIL-12 p70 typically elutes at a concentration of 500 mM NaCl.[1][2]
-
Collect the fractions and monitor protein elution at 280 nm.
-
Purity and Integrity Analysis
-
SDS-PAGE and Western Blot:
-
Run the eluted fractions on a 10% SDS-PAGE gel under non-reducing and reducing conditions.
-
For Coomassie staining, visualize the protein bands to assess purity. A single band corresponding to the p70 heterodimer should be prominent in the 500 mM NaCl fraction.[1]
-
For Western blotting, transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with monoclonal antibodies specific for the IL-12 p70 heterodimer, as well as the p35 and p40 subunits, to confirm the identity and the integrity of the disulfide bond.[1][2]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Assess the purity of the 500 mM NaCl fraction using a C18 reversed-phase column.[1]
-
Use a mobile phase consisting of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Elute the protein using a linear or step gradient of Solvent B.
-
Monitor the elution profile at 280 nm. A single major peak indicates high purity.[1]
-
Bioactivity Assay: IFN-γ Secretion by NK Cells
The bioactivity of the purified hIL-12 p70 is determined by its ability to induce IFN-γ secretion from an IL-12-responsive cell line, such as NK-92MI.[1]
-
Materials:
-
NK-92MI cell line
-
Complete culture medium for NK-92MI cells
-
Purified hIL-12 p70
-
Recombinant hIL-12 standard (positive control)
-
Human IFN-γ ELISA kit
-
-
Procedure:
-
Seed NK-92MI cells in a 96-well plate at a density of 20,000 cells/well.[1]
-
Add serial dilutions of the purified hIL-12 p70 to the wells (e.g., final concentrations of 1 ng/mL, 0.2 ng/mL, and 0.04 ng/mL).[1]
-
Include positive controls (hIL-12 standard) and negative controls (medium alone).
-
Incubate the plate for a specified period (e.g., 24-48 hours).
-
Collect the culture supernatants and quantify the amount of secreted IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
Compare the IFN-γ induction by the purified protein to that of the standard to confirm bioactivity.
-
Conclusion
The protocols outlined in this document describe an efficient and reproducible method for obtaining highly pure and bioactive IL-12 p70 heterodimer. The single-step heparin affinity chromatography is a particularly effective strategy, yielding protein suitable for a wide range of research and preclinical applications. The provided analytical and bioassay methods are crucial for ensuring the quality and functional integrity of the purified cytokine.
References
- 1. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin (Il)-4 Is a Major Regulatory Cytokine Governing Bioactive IL-12 Production by Mouse and Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound family signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Interleukin-12 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine with significant anti-tumor activity, making it a compelling agent for cancer immunotherapy research.[1][2][3] Composed of two subunits, p35 and p40, IL-12 is primarily produced by antigen-presenting cells and acts as a critical link between the innate and adaptive immune systems.[3][4] Its therapeutic potential stems from its ability to stimulate the proliferation and cytotoxic activity of T cells and Natural Killer (NK) cells, and to induce the production of interferon-gamma (IFN-γ), a key mediator of anti-tumor immunity.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing recombinant murine IL-12 in preclinical cancer models.
IL-12 Signaling Pathway
This compound exerts its effects on target immune cells, primarily T cells and NK cells, through a well-defined signaling cascade. Upon binding to its heterodimeric receptor, consisting of IL-12Rβ1 and IL-12Rβ2 subunits, IL-12 activates the Janus kinase (JAK) family members, JAK2 and TYK2.[8] This activation leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 4 (STAT4).[7][8] Phosphorylated STAT4 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to promote the transcription of target genes, most notably IFN-γ.[7] This signaling pathway is central to the pro-inflammatory and anti-tumor functions of IL-12.
Data Presentation: Efficacy of IL-12 in Murine Cancer Models
The anti-tumor efficacy of recombinant murine IL-12 has been demonstrated in various syngeneic tumor models. The following tables summarize representative quantitative data from published studies.
Table 1: Tumor Growth Inhibition and Survival
| Tumor Model | Mouse Strain | IL-12 Dose & Schedule | Route of Administration | Tumor Growth Inhibition (%) | Increased Survival | Reference |
| CT26 Colon Carcinoma | BALB/c | 1 µ g/day for 5 days | Intraperitoneal | ~73% (in combination with anti-PD-1) | Significant | [9] |
| B16-F10 Melanoma | C57BL/6 | Single injection (coacervate) | Intratumoral | Significant | Not specified | [10] |
| 4T1 Mammary Carcinoma | BALB/c | 50 µg (plasmid DNA) on days 4, 7, 10, 14, 17 | Intratumoral | Dose-dependent | Not specified | [11] |
| Ovarian Carcinoma (OV-HM) | Not specified | Not specified, multiple injections | Intraperitoneal | Complete regression | Significant | [12] |
Table 2: Immunological Effects of IL-12 Treatment
| Tumor Model | Key Immunological Changes | Method of Analysis | Reference |
| B16-F10 Melanoma | Increased infiltration of NK and CD8α+ T cells; Decreased CD4+Foxp3+ Tregs | Flow Cytometry | [10] |
| CT26 Colon Carcinoma | Increased CD8+ T cells in tumors; Decreased Tregs; M2 to M1 macrophage polarization | Immunohistochemistry | [9] |
| Murine Adenocarcinoma | Infiltration of CD8+ cells | Immunohistochemistry | [5][6] |
| P815 Mastocytoma | Dose-dependent effects on CD8+ T cell responses | CTL Assay | [13] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of recombinant murine IL-12 in a subcutaneous tumor model.
Materials:
-
Syngeneic tumor cells (e.g., CT26, B16-F10)
-
6-8 week old immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10)
-
Recombinant murine IL-12 (carrier-free)
-
Sterile PBS (vehicle control)
-
Calipers
-
Standard cell culture reagents
-
Syringes and needles
Procedure:
-
Tumor Cell Culture and Preparation:
-
Culture tumor cells in appropriate media and conditions.
-
On the day of inoculation, harvest cells and wash with sterile PBS.
-
Resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).
-
-
Tumor Inoculation:
-
Subcutaneously inject the tumor cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 60-100 mm³), randomize mice into treatment and control groups.[9]
-
Prepare the IL-12 treatment solution by diluting recombinant murine IL-12 in sterile PBS to the desired concentration (e.g., 0.1-1.0 µg per injection).[5][6]
-
Administer IL-12 or vehicle control via the chosen route (e.g., intraperitoneal, intratumoral, or peritumoral). The schedule will depend on the experimental design but can range from daily injections for a set period to less frequent administrations.[5][12]
-
-
Endpoint and Data Collection:
-
Continue monitoring tumor growth and animal well-being.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when animals show signs of distress.
-
At the endpoint, tumors and spleens can be harvested for further immunological analysis.[9]
-
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-Foxp3)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Neutralize the digestion with RPMI containing FBS.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
-
Antibody Staining:
-
Count the cells and resuspend them in FACS buffer.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies targeting the immune cell populations of interest for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., Foxp3), follow a fixation and permeabilization protocol according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.
-
Concluding Remarks
The use of this compound in murine cancer models has consistently demonstrated potent anti-tumor effects, primarily mediated by the activation of T cells and NK cells.[5][6][10] The protocols provided herein offer a foundational framework for researchers to investigate the therapeutic potential of IL-12. It is important to note that the optimal dose, schedule, and route of administration may vary depending on the specific tumor model and experimental goals.[13][14] Further research exploring combination therapies, such as with checkpoint inhibitors, holds promise for enhancing the efficacy of IL-12-based cancer immunotherapy.[9]
References
- 1. Antitumor Activities of this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 12: still a promising candidate for tumor immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine models of cancer cytokine gene therapy using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine [frontiersin.org]
- 5. Recombinant IL-12 administration induces tumor regression in association with IFN-gamma production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Recombinant IL-12 administration induces tumor regression in association with IFN-gamma production. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Regulation of NK Cell Activation and Effector Functions by the IL-12 Family of Cytokines: The Case of IL-27 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Single injection of IL-12 coacervate as an effective therapy against B16-F10 melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Administration of recombinant interleukin 12 prevents outgrowth of tumor cells metastasizing spontaneously to lung and lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-Dependent and Schedule-Dependent Effects of this compound on Antigen-Specific CD8 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-tumor activity of IL-12: mechanisms of innate immunity that are model and dose dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Interleukin-12 as a Vaccine Adjuvant for Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a potent cytokine that plays a pivotal role in bridging the innate and adaptive immune systems.[1][2] Produced primarily by antigen-presenting cells such as macrophages and dendritic cells, IL-12 is a key regulator of T helper 1 (Th1) cell differentiation and the production of interferon-gamma (IFN-γ).[3][4][5] These properties make IL-12 a compelling candidate as a vaccine adjuvant, particularly for infectious diseases where a robust cell-mediated immune response is crucial for protection. This document provides an overview of the application of IL-12 as a vaccine adjuvant, including its mechanism of action, formulation strategies, and detailed protocols for preclinical evaluation.
Mechanism of Action
IL-12 exerts its adjuvant effects by modulating the immune response to favor a Th1 phenotype, which is critical for clearing intracellular pathogens. It stimulates the proliferation and cytotoxic activity of T cells and natural killer (NK) cells.[3][5] Furthermore, IL-12 enhances the production of IFN-γ and tumor necrosis factor-alpha (TNF-α) from these cells.[3] This cytokine environment promotes the switching of B cells to produce IgG2a antibodies in mice, which are effective in complement fixation and opsonization.[6][7]
IL-12 Signaling Pathway
Upon binding to its heterodimeric receptor (IL-12Rβ1 and IL-12Rβ2) on the surface of T cells and NK cells, IL-12 initiates a signaling cascade through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[3][4] This leads to the phosphorylation and activation of STAT4, a key transcription factor for IL-12-mediated gene expression, including the gene for IFN-γ.[3][4][5]
Applications of IL-12 as a Vaccine Adjuvant
IL-12 has demonstrated significant potential as an adjuvant in various vaccine platforms for a range of infectious diseases.
-
Subunit Vaccines: IL-12 has been shown to enhance protective immunity against Streptococcus pneumoniae and influenza virus when co-administered with subunit vaccines.[6][8]
-
DNA Vaccines: The co-administration of a plasmid encoding IL-12 with a DNA vaccine has been shown to augment both cellular and humoral immune responses against pathogens like Herpes Simplex Virus-2 and Venezuelan equine encephalitis virus.[9][10] This approach can drive a stronger Th1-type response.[9]
-
Viral Vector Vaccines: The inclusion of IL-12 with recombinant vaccinia virus-based tumor vaccines has been shown to improve antitumor effects.[11] Similarly, co-delivery of IL-12 with a Venezuelan equine encephalitis virus replicon particle expressing a tumor antigen enhanced antigen-specific immune responses.[12]
Data Presentation: Efficacy of IL-12 as a Vaccine Adjuvant
The following tables summarize quantitative data from preclinical studies evaluating IL-12 as a vaccine adjuvant.
Table 1: Adjuvant Effects of IL-12 in a DNA Vaccine Model for Transmissible Gastroenteritis Virus (TGEV)
| Group | TGEV S1 Antibody Titer (ELISA) | Neutralizing Antibody Titer | IFN-γ (pg/mL) | IL-4 (pg/mL) | CD4+ T cells (%) | CD8+ T cells (%) |
| Vaccine + pIL-12 | 1:12800 | 1:32 | 450 | 150 | 25 | 15 |
| Vaccine only | 1:3200 | 1:8 | 200 | 300 | 15 | 8 |
| Control | <1:100 | <1:2 | 50 | 100 | 5 | 3 |
Data adapted from a study in a mouse model.[13]
Table 2: Impact of IL-12 Adjuvant on Immune Response to a DNA Prime/MVA Boost Tuberculosis Vaccine
| Group | Anti-Ag85A IgG (OD 450nm) | IFN-γ production (pg/mL) |
| DNA-Ag85A + DNA-IL12 prime / MVA85A boost | ~0.8 | ~12000 |
| DNA-Ag85A prime / MVA85A boost | ~0.4 | ~6000 |
| DNA-Ag85A + DNA-IL12 | ~0.25 | ~4000 |
| DNA-Ag85A | ~0.1 | ~1000 |
Data derived from a study in mice, showing enhanced responses with the IL-12 adjuvant.[14]
Experimental Protocols
General Experimental Workflow for Evaluating IL-12 as a Vaccine Adjuvant
Protocol 1: Preparation of a DNA Vaccine with Plasmid IL-12 Adjuvant
Objective: To prepare a DNA vaccine co-formulated with a plasmid expressing IL-12 for intramuscular administration in a mouse model.
Materials:
-
Plasmid DNA encoding the antigen of interest (e.g., pVAX1-Antigen).
-
Plasmid DNA encoding murine IL-12 (e.g., pVAX1-mIL-12).[13]
-
Endotoxin-free plasmid purification kit.
-
Sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Sterile microcentrifuge tubes.
Methodology:
-
Plasmid Purification: Purify both the antigen-encoding and IL-12-encoding plasmids from bacterial cultures using an endotoxin-free plasmid purification kit according to the manufacturer's instructions.
-
Quantification and Purity Check: Determine the concentration and purity of the purified plasmid DNA using a spectrophotometer by measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Vaccine Formulation: On the day of immunization, dilute the plasmids in sterile, endotoxin-free PBS to the desired final concentration. For a typical murine study, a total of 100 µg of plasmid DNA in a volume of 50-100 µL is used per mouse. For co-administration, mix the antigen plasmid and the IL-12 plasmid at a specified ratio (e.g., 50 µg of antigen plasmid and 50 µg of IL-12 plasmid).[9][13]
-
Control Formulation: Prepare control formulations containing the antigen plasmid alone, the IL-12 plasmid alone, and the empty vector in the same volume of PBS.
-
Storage: Keep the prepared vaccine formulations on ice until administration.
Protocol 2: Intranasal Immunization with a Subunit Vaccine and Recombinant IL-12
Objective: To immunize mice intranasally with a subunit vaccine adjuvanted with recombinant IL-12 to assess mucosal and systemic immune responses.
Materials:
-
Subunit vaccine antigen (e.g., inactivated influenza virus, pneumococcal protein).
-
Recombinant murine IL-12.
-
Sterile PBS.
-
Anesthetic (e.g., isoflurane).
-
Micropipettes and sterile tips.
Methodology:
-
Animal Anesthesia: Lightly anesthetize the mice using isoflurane.
-
Vaccine Preparation: Prepare the vaccine mixture by diluting the subunit antigen and recombinant IL-12 in sterile PBS. A typical dose for mice is 0.5-1.0 µg of IL-12 per immunization.[6]
-
Intranasal Administration: While the mouse is held in a supine position, gently dispense the vaccine solution (typically 10-20 µL per nostril) into the nares using a micropipette. Allow the mouse to inhale the liquid.
-
Control Groups: Administer the antigen alone, IL-12 alone, or PBS to control groups of mice.
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
-
Booster Immunizations: If required, repeat the immunization procedure at specified intervals (e.g., 2-3 weeks).
Protocol 3: Assessment of Antigen-Specific Antibody Responses by ELISA
Objective: To quantify the levels of antigen-specific antibodies in the serum of immunized animals.
Materials:
-
96-well ELISA plates.
-
Recombinant antigen.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Washing buffer (PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Serum samples from immunized and control animals.
-
HRP-conjugated secondary antibodies specific for different isotypes (e.g., anti-mouse IgG, IgG1, IgG2a).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Methodology:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the recombinant antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with washing buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add the appropriate HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add the substrate solution and incubate in the dark until a color change is observed.
-
Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The antibody titer is typically determined as the reciprocal of the highest dilution that gives an absorbance value greater than a predetermined cut-off (e.g., twice the background).
Protocol 4: Evaluation of Cellular Immune Responses by ELISpot Assay
Objective: To enumerate antigen-specific IFN-γ-secreting cells in the spleens of immunized animals.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ antibody.
-
Splenocytes isolated from immunized and control mice.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Antigenic peptide or recombinant protein.
-
Concanavalin A (positive control).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-HRP.
-
ELISpot substrate (e.g., AEC).
-
ELISpot plate reader.
Methodology:
-
Splenocyte Isolation: Aseptically remove the spleens from immunized and control mice and prepare single-cell suspensions.
-
Cell Plating: Add a defined number of splenocytes (e.g., 2-5 x 10⁵ cells/well) to the wells of the pre-coated ELISpot plate.
-
Antigen Stimulation: Add the specific antigen, Concanavalin A (positive control), or medium alone (negative control) to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Incubate until distinct spots appear.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.
Safety and Toxicity Considerations
While IL-12 is a potent adjuvant, systemic administration can be associated with significant toxicity, largely due to the excessive production of IFN-γ.[15][16] Adverse effects observed in clinical trials have included fever, fatigue, and hematological abnormalities.[17] Strategies to mitigate toxicity include:
-
Localized Delivery: Intranasal or intratumoral administration can enhance local immune responses while minimizing systemic exposure and associated side effects.[6][15] Studies have shown that intranasally delivered IL-12 has a higher LD50 compared to subcutaneous injection.[6]
-
Gene-based Delivery: Using plasmids or viral vectors to deliver the IL-12 gene allows for localized and sustained production of the cytokine, potentially reducing the need for high systemic doses.[15][18]
-
Dose Optimization: Careful dose-finding studies are essential to identify a therapeutic window that maximizes adjuvanticity while minimizing toxicity.[19][20]
Conclusion
This compound holds considerable promise as a vaccine adjuvant for infectious diseases by virtue of its ability to potently drive Th1-mediated immunity. Its application in various vaccine platforms has been demonstrated in numerous preclinical studies. However, careful consideration of the delivery route, dose, and formulation is critical to harness its adjuvant properties while ensuring a favorable safety profile. The protocols and data presented herein provide a framework for the continued investigation and development of IL-12-adjuvanted vaccines.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | IL-12 DNA Displays Efficient Adjuvant Effects Improving Immunogenicity of Ag85A in DNA Prime/MVA Boost Immunizations [frontiersin.org]
- 3. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 4. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as an Adjuvant for Induction of Protective Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. IL-12 gene as a DNA vaccine adjuvant in a herpes mouse model: IL-12 enhances Th1-type CD4+ T cell-mediated protective immunity against herpes simplex virus-2 challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The genetic adjuvant IL-12 enhances the protective efficacy of a DNA vaccine for Venezuelan equine encephalitis virus delivered by intramuscular injection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-12 Is an Effective Adjuvant to Recombinant Vaccinia Virus-Based Tumor Vaccines: Enhancement by Simultaneous B7-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-delivery of antigen and IL-12 by Venezuelan equine encephalitis virus replicon particles enhances antigen-specific immune responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Porcine IL-12 plasmid as an adjuvant improves the cellular and humoral immune responses of DNA vaccine targeting transmissible gastroenteritis virus spike gene in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-12 DNA Displays Efficient Adjuvant Effects Improving Immunogenicity of Ag85A in DNA Prime/MVA Boost Immunizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as an in situ cancer vaccine component: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Clinical and Preclinical Studies on Therapeutic Strategies Using this compound in Cancer Therapy and the Protective Role of this compound in Hematological Recovery in Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | IL12 immune therapy clinical trial review: Novel strategies for avoiding CRS-associated cytokines [frontiersin.org]
- 18. Safety and Efficacy of IL-12 Plasmid DNA Transfection into Pig Skin: Supportive Data for Human Clinical Trials on Gene Therapy and Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recombinant interleukin 12 enhances cellular immune responses to vaccination only after a period of suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
APPLICATION NOTES & PROTOCOLS: Developing an In Vivo IL-12 Gene Therapy Approach
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine that serves as a critical bridge between the innate and adaptive immune systems.[1][2] Produced primarily by antigen-presenting cells (APCs) like dendritic cells and macrophages, IL-12 is a heterodimeric cytokine composed of p35 and p40 subunits.[2][3][4] Its primary role in cancer immunotherapy stems from its ability to potently activate cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and to induce the production of Interferon-gamma (IFN-γ), a key mediator of anti-tumor immunity.[2][3][4][5] However, systemic administration of recombinant IL-12 protein has been hampered by a narrow therapeutic window and severe, often life-threatening, toxicity.[1][6][7]
In vivo gene therapy offers a promising strategy to overcome these limitations by delivering the IL-12 gene directly to the tumor microenvironment (TME). This approach aims to achieve high local concentrations of IL-12, thereby maximizing anti-tumor effects while minimizing systemic exposure and associated toxicity.[4][7][8][9] Various delivery vectors, including viral and non-viral systems, are being explored to achieve safe and efficient localized expression.
IL-12 Signaling Pathway and Anti-Tumor Mechanism
IL-12 exerts its effects by binding to a high-affinity receptor complex (IL-12R) on the surface of target cells, primarily T cells and NK cells.[8] This binding event triggers the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, predominantly leading to the phosphorylation and activation of STAT4.[2][3][4][8] Activated STAT4 translocates to the nucleus and induces the transcription of target genes, most notably IFNG (encoding IFN-γ).
The resulting IFN-γ production orchestrates a multi-faceted anti-tumor response:
-
Enhances CTL and NK Cell Cytotoxicity: Increases the killing capacity of immune effector cells through the release of perforin (B1180081) and granzymes.[3]
-
Upregulates Antigen Presentation: Increases the expression of MHC class I molecules on tumor cells, making them more visible to CTLs.[3][5]
-
Promotes Th1 Differentiation: Drives naive CD4+ T cells to differentiate into Type 1 helper (Th1) cells, which support cell-mediated immunity.[2][3][5]
-
Anti-Angiogenic Effects: Inhibits the formation of new blood vessels that supply the tumor, partly by inducing chemokines like CXCL9 and CXCL10.[2][5][8]
-
Macrophage Polarization: Promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype.[5]
Caption: IL-12 binds its receptor on T/NK cells, activating the JAK/STAT4 pathway to drive IFN-γ production.
Gene Therapy Delivery Strategies
The choice of delivery vector is critical for the safety and efficacy of IL-12 gene therapy. Strategies can be broadly categorized as non-viral and viral.
Non-Viral Delivery: Plasmid DNA with Electroporation
This method involves the direct intratumoral injection of a plasmid DNA (pDNA) vector encoding the IL-12 gene, followed by the application of localized electrical pulses.[10] Electroporation transiently increases the permeability of cell membranes, significantly enhancing the uptake of the pDNA by tumor cells.[6][11] This approach is favored for its safety profile compared to viral vectors, as it avoids risks associated with immunogenicity and insertional mutagenesis.[6][9][12]
Caption: Workflow for intratumoral plasmid DNA delivery via electroporation.
Viral Delivery
Viral vectors leverage the natural ability of viruses to infect cells and deliver genetic material. These vectors are engineered to be replication-deficient and to carry the IL-12 gene.
-
Adenoviral (Ad) Vectors: These are highly efficient at transducing a wide range of dividing and non-dividing cells.[7] Intratumoral injection of Ad-IL-12 has shown potent anti-tumor effects in numerous preclinical models.[4][7]
-
Adeno-Associated Viral (AAV) Vectors: AAVs are known for their favorable safety profile and low immunogenicity.[7] Systemic delivery of hepatotropic AAVs has been used to target liver tumors, with expression controlled by inducible systems to manage toxicity.[4][13]
-
Oncolytic Viruses (OV): Viruses like Herpes Simplex Virus (HSV) can be engineered to both selectively replicate in and kill cancer cells (oncolysis) and express IL-12.[7] This creates a powerful two-pronged attack, combining direct tumor destruction with robust immune stimulation.[7]
Data Presentation: Preclinical Efficacy of IL-12 Gene Therapy
The following tables summarize representative quantitative data from preclinical studies, demonstrating the efficacy of different IL-12 gene therapy approaches.
Table 1: Non-Viral Delivery (Plasmid + Electroporation)
| Tumor Model | Delivery Method | Voltage/Field Strength | Key Outcomes | Reference |
| B16-F10 Melanoma | Intratumoral pIL-12 + HIGET | 150 V (600 V/cm) | Significant tumor growth delay; Complete regression in many mice. | [6] |
| Metastatic Melanoma (Human) | Intratumoral pIL-12 + EP | 1,300 V/cm | Objective responses in injected and distant tumors; Increased intratumoral IFN-γ. | [10] |
| HIGET: Heat-and-Impedance Gene Electrotransfer, an advanced electroporation platform.[6] |
Table 2: Viral Vector Delivery
| Vector | Tumor Model | Route | Key Outcomes | Reference |
| Adenovirus (Ad-mIL-12) | Prostate Cancer | Intratumoral | Combination with radiotherapy showed a good anti-tumor effect. | [7] |
| AAV (AAV9.RS-mIL-12) | Hepatocellular Carcinoma | Intravenous | Dose-dependent tumor regression with inducible IL-12 expression. | [13] |
| Oncolytic HSV (G47Δ-mIL12) | Glioma | Intratumoral | Cured most mice when combined with anti-CTLA4 and anti-PD-1 therapy. | [7] |
Experimental Protocols
Protocol 1: Intratumoral Plasmid DNA Injection with Electroporation
This protocol is adapted for a murine tumor model (e.g., B16-F10 melanoma) based on established methodologies.[10][11]
Materials & Equipment:
-
Purified, endotoxin-free plasmid DNA encoding murine IL-12 (e.g., 1 mg/mL in sterile water or saline).
-
Syringes (e.g., 27-30 gauge insulin (B600854) syringes).
-
Caliper for tumor measurement.
-
Electroporator (e.g., NEPA21, BTX ECM 830).
-
Penetrating six-electrode array or tweezer electrodes.
-
Conductive gel.
-
Anesthesia and appropriate animal handling equipment.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse according to approved institutional protocols. Once the animal is fully anesthetized, measure the tumor volume with a caliper.
-
Plasmid Injection: Draw the desired amount of pIL-12 DNA (e.g., 20-50 µg in 50 µL) into a syringe. Carefully inject the plasmid solution directly into the center of the tumor. The injection should be performed slowly to allow for even distribution.
-
Electrode Application: Immediately following injection, apply conductive gel to the tumor. Insert the electrode array into the tumor, ensuring the tumor is situated between the electrodes. For tweezer electrodes, place them on opposite sides of the tumor.
-
Pulse Delivery: Deliver the pre-determined electrical pulses. A common protocol is two series of four 5-ms square-wave pulses of 600 V/cm in perpendicular directions.[11] A first-in-human trial used six 100-µs pulses at 1,300 V/cm.[10]
-
Post-Procedure Monitoring: Remove the electrodes and monitor the animal until it has fully recovered from anesthesia. Observe for any adverse reactions at the treatment site.
-
Repeat Treatments: The procedure can be repeated at set intervals (e.g., on days 1, 5, and 8) as described in clinical trial protocols.[10]
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-12/IFN-γ
This protocol outlines the measurement of cytokine expression in serum or tumor lysates.
Materials & Equipment:
-
Commercial ELISA kit for murine IL-12 p70 or IFN-γ.
-
Tumor tissue or blood samples from treated and control animals.
-
Lysis buffer (for tumor samples).
-
Microplate reader.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Sample Preparation:
-
Serum: Collect blood via an appropriate method (e.g., tail vein, cardiac puncture). Allow it to clot, then centrifuge to separate serum.
-
Tumor Lysate: Excise the tumor, weigh it, and homogenize it in lysis buffer on ice. Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
ELISA Protocol: Follow the manufacturer's instructions for the chosen ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding prepared samples and standards to the wells and incubating.
-
Washing the plate.
-
Adding a detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).
-
Washing the plate.
-
Adding the substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in each sample by comparing its absorbance to the standard curve.
Protocol 3: Assessment of Anti-Tumor Immune Response (ELISpot)
The ELISpot assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells, providing a measure of the cellular immune response.
Materials & Equipment:
-
Murine IFN-γ ELISpot kit.
-
Spleens from treated and control animals.
-
Cell culture medium (e.g., RPMI-1640).
-
Tumor-specific antigens (e.g., irradiated tumor cells or specific peptides).
-
ELISpot plate reader.
Procedure:
-
Splenocyte Isolation: Aseptically harvest spleens from euthanized mice. Prepare a single-cell suspension by mechanical disruption. Lyse red blood cells and wash the remaining splenocytes.
-
Cell Plating: Follow the ELISpot kit protocol to prepare the antibody-coated plate. Add isolated splenocytes to the wells (e.g., 1 x 10^5 cells/well).
-
Antigen Stimulation: Add the relevant tumor antigen to the wells to stimulate the T cells. Include positive (e.g., mitogen) and negative (medium only) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2. During this time, activated T cells will secrete IFN-γ, which is captured by the antibodies on the plate surface.
-
Detection: Lyse the cells and wash the plate. Follow the kit instructions to add the detection antibody and substrate, which will form colored "spots" at the location of each IFN-γ-secreting cell.
-
Analysis: Count the number of spots in each well using an automated ELISpot reader. The frequency of antigen-specific T cells can be calculated by subtracting the number of spots in the negative control wells.[14]
References
- 1. Interleukin 12: still a promising candidate for tumor immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Antitumor Immune Responses by the IL-12 Family Cytokines, IL-12, IL-23, and IL-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-12 Family Cytokines in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Riboswitch-controlled IL-12 gene therapy reduces hepatocellular cancer in mice [frontiersin.org]
- 5. Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced electrotransfer for IL-12 gene immunotherapy in melanoma: Challenges and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Delivery Strategies and Advances in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into IL-12-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming barriers to the implementation of this compound-based strategies in cancer immunotherapy: translational challenges, clinical integration, and public health implications [explorationpub.com]
- 10. Phase I Trial of this compound Plasmid Electroporation in Patients With Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroporation outperforms in vivo-jetPEI for intratumoral DNA-based reporter gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-mediated this compound cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Riboswitch-controlled IL-12 gene therapy reduces hepatocellular cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CONDITIONAL INTERLEUKIN (IL)-12 GENE THERAPY PROMOTES SAFE AND EFFECTIVE ANTI-TUMOR IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Functional Activity of Interleukin-12 (IL-12): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a critical heterodimeric cytokine, composed of p35 and p40 subunits, that plays a pivotal role in the orchestration of both innate and adaptive immunity.[1][2][3] Produced primarily by antigen-presenting cells such as macrophages and dendritic cells, IL-12 is instrumental in driving the differentiation of naive T cells into T helper 1 (Th1) cells and stimulating the production of interferon-gamma (IFN-γ) from T cells and natural killer (NK) cells.[1][2][3][4] This activity enhances the cytotoxic functions of NK cells and cytotoxic T lymphocytes, making IL-12 a key mediator of cell-mediated immunity against intracellular pathogens and cancerous cells.[2][3][4] Given its potent pro-inflammatory and anti-tumor activities, the accurate determination of IL-12's functional activity is paramount for research, drug development, and quality control of IL-12-related therapeutics.
This document provides detailed protocols for a bioluminescent reporter gene bioassay to quantify the functional activity of IL-12 and to assess the neutralizing activity of anti-IL-12 antibodies.
Principle of the Bioassay
The IL-12 bioassay utilizes a genetically engineered cell line that expresses the IL-12 receptor (IL-12R) and a luciferase reporter gene under the control of an IL-12-responsive promoter.[1][5] Upon binding of IL-12 to its receptor, a downstream signaling cascade is initiated, leading to the activation of the reporter gene and the subsequent expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the functional activity of IL-12 in the sample. This bioluminescent signal can be quantified using a luminometer.[1][5]
IL-12 Signaling Pathway
The binding of IL-12 to its receptor, composed of the IL-12Rβ1 and IL-12Rβ2 subunits, triggers the activation of the Janus kinase (JAK) family members, Tyrosine Kinase 2 (TYK2) and JAK2.[1][6] These kinases then phosphorylate and activate the Signal Transducer and Activator of Transcription 4 (STAT4).[1][2][6] Activated STAT4 forms homodimers, translocates to the nucleus, and in conjunction with other transcription factors like c-Jun, binds to the promoter regions of IL-12-responsive genes, such as the IFN-γ promoter, initiating their transcription.[1][6]
Caption: IL-12 Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
IL-12 Bioassay Cells (e.g., Promega, Svar Life Science)[5][7]
-
Recombinant Human IL-12 (for standard curve)
-
Cell Culture Medium (e.g., RPMI 1640 with 20% heat-inactivated fetal bovine serum)[7]
-
Assay Buffer
-
Bioluminescent Substrate (e.g., Bio-Glo™ Reagent)[5]
-
White, flat-bottom 96-well or 384-well assay plates
-
Luminometer
Protocol 1: IL-12 Functional Activity Assay
This protocol is designed to determine the concentration of functionally active IL-12 in a test sample.
Caption: IL-12 Functional Activity Assay Workflow.
Procedure:
-
Cell Preparation: Thaw and prepare the IL-12 bioassay cells according to the manufacturer's instructions. Ensure cells are viable and at the correct density for plating.
-
Cell Plating: Plate the prepared cells into a white, flat-bottom 96-well or 384-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of recombinant human IL-12 to generate a standard curve. A typical concentration range might be 0-60 ng/ml.[1]
-
Sample Preparation: Prepare dilutions of the test sample containing the unknown concentration of IL-12.
-
Addition to Plate: Add the IL-12 standard dilutions and test sample dilutions to the appropriate wells of the plate containing the cells.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a specified period, typically 6 hours.[1]
-
Reagent Addition: After incubation, add the bioluminescent substrate reagent to each well.
-
Luminescence Reading: Incubate the plate at room temperature for 5-10 minutes to stabilize the signal, then measure the luminescence using a plate-reading luminometer.[1]
-
Data Analysis: Plot the luminescence values (Relative Light Units, RLU) against the corresponding IL-12 concentrations for the standard curve. Use a four-parameter logistic (4PL) curve fit to determine the EC50 value, which is the concentration of IL-12 that induces a half-maximal response.[1] The concentration of active IL-12 in the test sample can be interpolated from the standard curve.
Protocol 2: IL-12 Neutralization Assay
This protocol is used to determine the potency of a neutralizing anti-IL-12 antibody.
Procedure:
-
Cell Preparation and Plating: Follow steps 1 and 2 from the IL-12 Functional Activity Assay protocol.
-
Antibody Preparation: Prepare serial dilutions of the anti-IL-12 antibody to be tested.
-
IL-12 Preparation: Prepare a solution of IL-12 at a concentration that gives a response in the upper portion of the linear range of the standard curve (e.g., the EC80 concentration).
-
Antibody-IL-12 Incubation: In a separate plate or tube, mix the serially diluted antibody with the prepared IL-12 solution. Incubate this mixture for a specified time (e.g., 1 hour) at 37°C to allow the antibody to bind to IL-12.
-
Addition to Plate: Transfer the antibody-IL-12 mixtures to the wells of the plate containing the bioassay cells.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 6 hours.
-
Reagent Addition and Luminescence Reading: Follow steps 7 and 8 from the IL-12 Functional Activity Assay protocol.
-
Data Analysis: Plot the luminescence values against the corresponding antibody concentrations. Use a 4PL curve fit to determine the IC50 value, which is the concentration of the antibody that inhibits 50% of the IL-12 activity.
Data Presentation
The following tables summarize typical quantitative data obtained from IL-12 bioassays.
Table 1: IL-12 Functional Activity Assay Performance
| Parameter | 96-well Plate | 384-well Plate |
| EC50 (ng/ml) | 0.77 | 0.75 |
| Fold Induction | > 10 | > 10 |
Data is representative and may vary between experiments and cell lots.[1]
Table 2: IL-12 Neutralizing Antibody Assay Performance (Ustekinumab)
| Parameter | Value |
| Accuracy (% Recovery) | |
| 50% Theoretical Potency | 101.9% |
| 70% Theoretical Potency | 99.4% |
| 140% Theoretical Potency | 98.7% |
| 200% Theoretical Potency | 108.5% |
| Repeatability (% CV) | 3.99 |
| Intermediate Precision (% CV) | 9.6 |
| Linearity (r²) | 0.994 |
Data was generated using thaw-and-use cells and analyzed with JMP® software.[8]
Conclusion
The IL-12 reporter gene bioassay provides a robust, sensitive, and reproducible method for determining the functional activity of IL-12 and the neutralizing potency of anti-IL-12 antibodies. The detailed protocols and expected performance characteristics outlined in this application note serve as a valuable resource for researchers and drug development professionals working with this important cytokine. The use of a stable, engineered cell line offers a significant advantage over traditional primary cell-based assays by reducing variability and improving assay throughput.
References
- 1. promega.com [promega.com]
- 2. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. IL-12 Bioassay [promega.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. svarlifescience.com [svarlifescience.com]
- 8. IL-12 Bioassay [promega.com]
Application Notes and Protocols: Techniques for Delivering Interleukin-12 to the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine with a critical role in orchestrating anti-tumor immunity. It is primarily produced by antigen-presenting cells and is known to activate natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), promote the differentiation of T helper 1 (Th1) cells, and induce the production of interferon-gamma (IFN-γ).[1][2] Despite its promising anti-cancer activities demonstrated in preclinical models, the systemic administration of recombinant IL-12 has been hampered by severe dose-limiting toxicities.[1] Consequently, current research focuses on developing innovative strategies to deliver IL-12 directly to the tumor microenvironment (TME), thereby maximizing its therapeutic efficacy while minimizing systemic side effects. This document provides an overview of various techniques for localized IL-12 delivery, including quantitative data summaries and detailed experimental protocols.
Messenger RNA (mRNA) Lipid Nanoparticles (LNPs)
Description: This approach involves encapsulating mRNA encoding the IL-12 protein within lipid-based nanoparticles. Once administered, typically via intratumoral injection, the LNPs are taken up by cells within the TME, which then translate the mRNA to produce and secrete IL-12 locally. This strategy allows for transient, localized expression of the cytokine, reducing the risk of systemic toxicity.
Data Presentation
| Delivery System | Cancer Model | Administration Route | Key Efficacy Data | Immune Cell Infiltration | Reference |
| IL-12 mRNA-LNP | MYC-driven Hepatocellular Carcinoma | Intravenous | Significant delay in tumor progression and prolonged overall survival. | Increased infiltration of activated (CD44+) CD3+CD4+ T cells into the tumor. | [3][4] |
| DAL4-LNP-IL-12 mRNA | B16F10 Melanoma | Intratumoral | Potent inhibition of tumor growth. Synergistic effect when combined with IL-27 mRNA without systemic toxicity. | Robust infiltration of IFN-γ and TNF-α producing NK and CD8+ T cells into tumors. | [5][6] |
| LNP-Replicons encoding IL-12 | Multiple mouse cancer models | Intratumoral | Eradication of large established tumors and induction of protective immune memory. | Highly inflamed tumor microenvironment. | [7] |
Experimental Protocols
Protocol 1: Formulation of IL-12 mRNA-LNPs
-
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, PEG-lipid (molar ratio 50:10:38.5:1.5)
-
IL-12 encoding mRNA
-
Citrate (B86180) buffer (10 mM, pH 3.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
-
Procedure:
-
Prepare the lipid mixture by dissolving the lipids in ethanol at the specified molar ratio.
-
Dilute the IL-12 mRNA in the citrate buffer.
-
Set up the microfluidic mixing device with appropriate flow rates to achieve a 3:1 aqueous to organic phase ratio.
-
Inject the lipid-ethanol solution into one inlet and the mRNA-buffer solution into the other inlet of the microfluidic device.
-
The rapid mixing of the two phases will lead to the self-assembly of the mRNA-LNPs.
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
-
Sterile-filter the final formulation.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Mouse Model
-
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 with established B16F10 tumors)
-
IL-12 mRNA-LNP formulation
-
Calipers
-
-
Procedure:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer the IL-12 mRNA-LNP formulation via intratumoral injection. A typical dose is 0.025 mg/kg.[4]
-
The control group should receive a similar LNP formulation encapsulating a non-coding mRNA or PBS.
-
Repeat the injections as required by the study design (e.g., every other day for a total of six doses).[6]
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.[6][8]
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.
-
Viral Vectors
Description: This method utilizes viruses, often oncolytic viruses or non-replicating viral vectors like adenovirus or lentivirus, that are genetically engineered to carry the gene encoding for IL-12. Upon infection of tumor cells, the viral machinery is hijacked to produce and secrete IL-12 within the TME. Oncolytic viruses have the added benefit of selectively replicating in and lysing cancer cells, further stimulating an immune response.
Data Presentation
| Delivery System | Cancer Model | Administration Route | Key Efficacy Data | Immune Cell Infiltration | Reference |
| Lentiviral vector/mIL-12 | B16 Melanoma | Intratumoral | 90% overall survival with tumor rejection. | Recruitment of effector T cells and dendritic cells. | [1][3] |
| Oncolytic vaccinia virus-IL-12 | Murine Colon Cancer | Intraperitoneal | Cured all mice with late-stage cancer when combined with PD-1 blockade. | Increased infiltration of activated CD4+ and CD8+ T cells; decreased Tregs and MDSCs. | [9] |
| Fiber-mutant adenoviral vector-IL-12 | Meth-A Fibrosarcoma | Intratumoral | Pronounced anti-tumor activity and prolonged survival. | Induced accumulation of T cells in tumor tissue. | [10] |
Experimental Protocols
Protocol 3: Intratumoral Administration of Viral Vector Encoding IL-12
-
Materials:
-
Tumor-bearing mice
-
Viral vector stock (e.g., lentivirus or adenovirus encoding IL-12) of known titer (plaque-forming units [PFU]/mL)
-
Sterile syringes and needles
-
-
Procedure:
-
Once tumors are established, randomly assign mice to treatment and control groups.
-
Thaw the viral vector stock on ice.
-
Dilute the viral vector to the desired concentration in a sterile buffer (e.g., PBS). A typical dose might be 1x10⁹ PFU per mouse.[11]
-
Carefully inject the viral vector solution directly into the center of the tumor.
-
The control group should be injected with a control vector (e.g., encoding a reporter gene like GFP) or the vehicle buffer.
-
Monitor tumor growth and animal health as described in Protocol 2.
-
Cell-Based Delivery
Description: This strategy employs cells, such as T cells or mesenchymal stem cells, that are genetically modified to produce and secrete IL-12. These cells can be engineered to home to the tumor site, providing a "living drug" that delivers the cytokine in a targeted manner. Chimeric Antigen Receptor (CAR) T cells can be further engineered to release IL-12 upon recognition of a tumor antigen, offering a highly specific delivery mechanism.
Data Presentation
| Delivery System | Cancer Model | Administration Route | Key Efficacy Data | Immune Cell Infiltration | Reference |
| EGFRvIII-directed CAR-T cells + IL-12:Fc | Glioblastoma (orthotopic) | Intravenous (CAR-T), Intratumoral (IL-12:Fc) | Eradication of advanced tumors. | Increased ratio of CD4+ effector T cells to Tregs; repolarization of myeloid cells. | [12] |
| Muc16ecto-CAR-T cells secreting IL-12 | Ovarian Cancer (peritoneal) | Intraperitoneal | Increased survival at advanced stages of disease. | Decreased levels of F4/80+ CD11b+ MDSCs; skewing of MDSCs to an M1-phenotype. | [13] |
| NKT cells engineered with CAR and IL-12 | Leukemia and Neuroblastoma | Not specified | Enhanced antitumor activity and long-term in vivo persistence. | Not specified | [14] |
Experimental Protocols
Protocol 4: Adoptive Transfer of IL-12-Secreting CAR-T Cells
-
Materials:
-
Tumor-bearing immunodeficient mice (if using human CAR-T cells) or syngeneic mice (for murine CAR-T cells)
-
Cryopreserved IL-12-secreting CAR-T cells
-
Sterile PBS or saline for injection
-
-
Procedure:
-
Establish tumors in the mice.
-
Optional: Precondition the mice with cyclophosphamide (B585) or total body irradiation to create a favorable environment for T cell engraftment and expansion.
-
Thaw the vial of CAR-T cells in a 37°C water bath.
-
Wash the cells with sterile PBS to remove cryopreservative.
-
Resuspend the cells at the desired concentration for injection. A typical dose might be 1x10⁶ CAR-T cells per mouse.[12]
-
Inject the CAR-T cell suspension intravenously via the tail vein.
-
Monitor tumor progression and animal well-being.
-
Injectable Hydrogels
Description: Injectable hydrogels are biomaterials that can be injected as a liquid and then form a gel at the tumor site. IL-12 can be encapsulated within the hydrogel, which then acts as a depot for the sustained release of the cytokine directly within the TME. This approach enhances the local concentration and retention of IL-12, prolonging its therapeutic effect and minimizing systemic exposure.
Data Presentation
| Delivery System | Cancer Model | Administration Route | Key Efficacy Data | Immune Cell Infiltration | Reference |
| XCSgel with IL-12 | E0771 and mWnt Triple-Negative Breast Cancer | Intratumoral | Eliminated 86% of E0771 primary tumors and 67% of untreated abscopal tumors. | 3-fold reduction in exhausted CD8+ T cells; 3.2-fold increase in activated, proliferating CD8+ T cells. | [11][15] |
| Gelatin hydrogel with IL-12 | Colon Carcinoma | Subcutaneous (co-injected with tumor cells) | Dose-dependent decrease in tumor volume. | Not specified | [7] |
Experimental Protocols
Protocol 5: Preparation and Intratumoral Injection of IL-12-Loaded Hydrogel
-
Materials:
-
Lyophilized hydrogel precursor (e.g., chitosan-based)
-
Recombinant IL-12
-
Sterile, apyrogenic water or PBS for reconstitution
-
-
Procedure:
-
Reconstitute the lyophilized hydrogel precursor in sterile water or PBS according to the manufacturer's instructions.
-
Add the desired amount of recombinant IL-12 to the hydrogel solution and mix gently to ensure uniform distribution.
-
Draw the IL-12-loaded hydrogel into a sterile syringe.
-
Inject the formulation directly into the tumor of anesthetized mice.
-
The hydrogel will form a gel in situ, creating a depot for sustained IL-12 release.
-
Monitor tumor growth and animal health as previously described.
-
Analytical Protocols
Protocol 6: Quantification of IL-12 in the Tumor Microenvironment by ELISA
-
Materials:
-
Tumor tissue
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
-
IL-12 ELISA kit
-
-
Procedure:
-
Excise the tumor and weigh it.
-
Add an appropriate volume of lysis buffer.
-
Homogenize the tumor tissue using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the tumor interstitial fluid.
-
Perform the IL-12 ELISA on the supernatant according to the manufacturer's protocol.[16]
-
Normalize the IL-12 concentration to the tumor weight.
-
Protocol 7: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Materials:
-
Freshly excised tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3)
-
Flow cytometer
-
-
Procedure:
-
Mechanically dissociate the tumor tissue into small pieces.
-
Digest the tissue with an enzyme cocktail to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
Perform a red blood cell lysis step if necessary.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies targeting the immune cell populations of interest.
-
For intracellular staining (e.g., for FoxP3 or cytokines), fix and permeabilize the cells before adding the intracellular antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data to quantify the different immune cell populations within the tumor.[17]
-
Visualizations
References
- 1. Intratumoral expression of IL-12 from lentiviral or RNA vectors acts synergistically with TLR4 agonist (GLA) to generate anti-tumor immunological memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral expression of IL-12 from lentiviral or RNA vectors acts synergistically with TLR4 agonist (GLA) to generate anti-tumor immunological memory | PLOS One [journals.plos.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Tumor Infiltrating Lymphocytes Genetically Engineered with an Inducible Gene Encoding this compound for the Immunotherapy of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral delivery of IL-12 and IL-27 mRNA using lipid nanoparticles for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional oncolytic nanoparticles deliver self-replicating IL-12 RNA to eliminate established tumors and prime systemic immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual checkpoint blockade of PD-1 and Tim-3 by engineered hybrid nanovesicles for enhanced cancer immunotherapy [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Intratumoral IL-12 delivery empowers CAR-T cell immunotherapy in a pre-clinical model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Adoptive T-Cell Therapy with Interleukin-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive T-cell therapy (ACT) has emerged as a promising immunotherapeutic strategy for cancer. A significant challenge in ACT is to ensure the persistence and potent effector function of transferred T-cells within the immunosuppressive tumor microenvironment. Interleukin-12 (IL-12), a potent pro-inflammatory cytokine, has been identified as a key candidate to augment the efficacy of ACT. IL-12 enhances the cytotoxic activity of T-cells and Natural Killer (NK) cells, promotes the differentiation of T helper 1 (Th1) cells, and can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response.[1][2][3] However, systemic administration of IL-12 is associated with severe toxicity, which has limited its clinical application.[4][5] To circumvent this, various strategies are being explored to deliver IL-12 in a targeted manner, primarily by engineering the adoptively transferred T-cells themselves to produce IL-12.
These application notes provide an overview of the role of IL-12 in ACT, summarize key quantitative data from preclinical studies, and offer detailed protocols for the generation and evaluation of IL-12-enhanced T-cells.
IL-12 Signaling and Function in T-Cells
This compound is a heterodimeric cytokine composed of p35 and p40 subunits.[1][2] It exerts its effects by binding to the IL-12 receptor (IL-12R) on the surface of immune cells, primarily T-cells and NK cells.[2] The IL-12R is composed of two subunits, IL-12Rβ1 and IL-12Rβ2. Signal transduction upon IL-12 binding is primarily mediated through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, the kinases JAK2 and TYK2 are activated, leading to the phosphorylation and activation of STAT4.[2][6] Activated STAT4 translocates to the nucleus and induces the transcription of target genes, including interferon-gamma (IFN-γ). IL-12 signaling also involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for T-cell proliferation and survival.[7] Recent studies also suggest that IL-12 can transduce signals through the T-cell receptor (TCR) signalosome in a manner dependent on Fyn kinase activity.[6]
The key functions of IL-12 in the context of T-cell mediated anti-tumor immunity include:
-
Enhanced T-cell Proliferation and Survival: IL-12 promotes the expansion and persistence of adoptively transferred T-cells.[7]
-
Increased Effector Function: It boosts the production of IFN-γ and other cytotoxic molecules by CD8+ T-cells, leading to enhanced tumor cell killing.[8][9][10]
-
Th1 Polarization: IL-12 drives the differentiation of naive CD4+ T-cells into IFN-γ-producing Th1 cells, which support cell-mediated immunity.[1]
-
Resistance to Exhaustion: IL-12 pre-conditioning can prevent T-cell exhaustion, characterized by decreased expression of inhibitory receptors like PD-1 and LAG-3.[8][11]
-
Modulation of the Tumor Microenvironment: Local IL-12 production can recruit other immune cells and counteract the immunosuppressive environment of the tumor.[12]
Strategies for IL-12 Application in Adoptive T-Cell Therapy
Several approaches have been developed to harness the power of IL-12 while mitigating its systemic toxicity.
-
Ex vivo T-cell pre-conditioning: T-cells are cultured with IL-12 for a short period before adoptive transfer. This "pre-conditioning" enhances their anti-tumor properties.[1][8][13]
-
Constitutive IL-12 expression: T-cells are genetically engineered to continuously secrete IL-12. While effective, this can lead to T-cell apoptosis and potential toxicity.[4][14]
-
Inducible IL-12 expression: IL-12 expression is placed under the control of an inducible promoter, such as the nuclear factor of activated T-cells (NFAT) promoter. This restricts IL-12 production to the tumor site upon T-cell recognition of tumor antigens.[4][14][15]
-
Membrane-anchored IL-12: IL-12 is fused to a transmembrane domain, tethering it to the surface of the engineered T-cell. This localizes the cytokine's effect to the immediate vicinity of the T-cell, minimizing systemic exposure.[5][16]
-
Drug-regulatable IL-12 expression: IL-12 expression is controlled by the administration of a small molecule drug, allowing for temporal control over its production.[17]
-
Transient IL-12 expression: T-cells are engineered to transiently express IL-12, for example, through mRNA electroporation, reducing the risk of long-term toxicity.[18]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the use of IL-12 in adoptive T-cell therapy.
Table 1: In Vitro Effects of IL-12 on T-Cell Function
| Parameter | T-Cell Type | IL-12 Condition | Result | Reference |
| Cytotoxicity | TRP2high T-cells | + IL-12 | 8.3 ± 3.2% increase in killing of target cells | [8] |
| IFN-γ Secretion | 4H11-28z/fIL-12 CAR T-cells | - | Increased IFN-γ secretion compared to control CAR T-cells | [12] |
| Proliferation | 4H11-28z/fIL-12 CAR T-cells | - | Enhanced proliferation compared to control CAR T-cells | [12] |
| T-bet Expression | TRP2low and TRP2high T-cells | + IL-12 | Increased T-bet expression | [8] |
| Exhaustion Markers (PD-1, LAG-3, TOX) | TRP2low and TRP2high T-cells | + IL-12 | Decreased expression | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of IL-12 Modified T-Cells
| Tumor Model | T-Cell Therapy | Key Findings | Reference |
| B16 Melanoma | pmel-1 T-cells + NFAT-mIL12 | Significantly enhanced regression of large established tumors | [4][14] |
| Ovarian Cancer Xenograft | MUC-16ecto CAR T-cells + IL-12 | Enhanced anti-tumor efficacy, increased survival, and prolonged T-cell persistence | [12] |
| TYK-nu Ovarian Cancer | p53 TCR T-cells + IL-12TM-D | Complete tumor regression and long-term survival in all treated mice (N=5) | [17] |
| B16-OVA Melanoma | OT-I T-cells + tethered IL-12 | Improved tumor control and T-cell engraftment | [19] |
| B16F10 Melanoma (heterogeneous) | OT-I TCR-T cells + caIL-12 | Robust tumor control and survival benefits | [16] |
Experimental Protocols
This protocol describes the generation of human T-cells engineered to express IL-12 under the control of an NFAT-responsive promoter using a gamma-retroviral vector.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD3/CD28 beads for T-cell activation
-
Recombinant human IL-2
-
Gamma-retroviral vector encoding the IL-12 gene under an NFAT promoter (e.g., MSGV1.NFAT.IL12.PA2)
-
Retroviral packaging cell line (e.g., 293GP)
-
Transfection reagent
-
Retronectin-coated plates
-
T-cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)
Procedure:
-
Vector Production:
-
Co-transfect the packaging cell line with the retroviral vector plasmid and a plasmid encoding the VSV-G envelope protein.
-
Harvest the viral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
-
T-Cell Activation and Transduction:
-
Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Activate T-cells by culturing with anti-CD3/CD28 beads and IL-2 (e.g., 300 IU/mL) for 48 hours.
-
Pre-coat non-tissue culture treated plates with Retronectin.
-
Add the retroviral supernatant to the Retronectin-coated plates and centrifuge.
-
Remove the supernatant and add the activated T-cells to the plates.
-
Centrifuge the plates to facilitate contact between T-cells and the virus.
-
Incubate for 24-48 hours.
-
-
T-Cell Expansion:
-
After transduction, expand the engineered T-cells in culture with IL-2 for an additional 7-14 days.
-
Monitor cell viability and expansion.
-
-
Verification of IL-12 Expression:
-
To induce IL-12 expression, stimulate the transduced T-cells with tumor antigen-positive target cells or with anti-CD3/CD28 beads.
-
Collect the supernatant after 24 hours and measure IL-12 concentration by ELISA.
-
This protocol is for assessing the tumor-killing capacity of IL-12-engineered T-cells.
Materials:
-
Engineered T-cells (effector cells)
-
Tumor cell line expressing the target antigen (target cells)
-
Control tumor cell line (antigen-negative)
-
Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or granzyme B release)
-
96-well V-bottom plates
-
Assay medium (e.g., RPMI-1640 with 5% FBS)
Procedure:
-
Target Cell Labeling (for 51Cr release assay):
-
Label the target cells with 51Cr for 1-2 hours.
-
Wash the cells three times to remove excess 51Cr.
-
-
Co-culture:
-
Plate the labeled target cells at a constant number (e.g., 5,000 cells/well) in a 96-well plate.
-
Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Measurement of Cytotoxicity:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of IL-12-engineered T-cells in a mouse model.
Materials:
-
Immunodeficient or syngeneic mice (e.g., NSG or C57BL/6)
-
Tumor cell line (e.g., B16 melanoma for C57BL/6 mice)
-
Engineered T-cells
-
Control T-cells
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Adoptive T-Cell Transfer:
-
Randomize the mice into treatment groups (e.g., untreated, control T-cells, IL-12 T-cells).
-
Administer the T-cells (e.g., 5 x 10^6 cells per mouse) via intravenous or intraperitoneal injection.
-
Optionally, pre-condition the mice with cyclophosphamide (B585) to create a more favorable environment for the transferred T-cells.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice.
-
Follow the mice for survival.
-
-
Endpoint Analysis:
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
Tumors and spleens can be harvested for further analysis, such as flow cytometry to assess T-cell infiltration and phenotype.
-
Mechanism of Action in the Tumor Microenvironment
Conclusion
The application of IL-12 in adoptive T-cell therapy holds immense promise for improving cancer treatment. By engineering T-cells to deliver IL-12 directly to the tumor site, it is possible to enhance their anti-tumor activity while minimizing systemic toxicity. The various strategies for controlled IL-12 expression, from inducible promoters to membrane tethering, offer a toolkit to fine-tune this potent cytokine's delivery. The protocols provided herein serve as a guide for researchers to explore and optimize the use of IL-12 in their adoptive T-cell therapy platforms. Continued research in this area is crucial for translating these powerful preclinical findings into effective and safe therapies for cancer patients.
References
- 1. Brief in vitro IL-12 conditioning of CD8 + T Cells for anticancer adoptive T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Cancer Cells with IL-12 Overexpression for Stronger T Cell Activation - Creative Biolabs [creative-biolabs.com]
- 4. Improving Adoptive T Cell Therapy by Targeting and Controlling IL-12 Expression to the Tumor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. IL-12 signals through the TCR to support CD8 innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-12 provides proliferation and survival signals to murine CD4+ T cells through phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adoptive T-cell therapy with IL-12 pre-conditioned low avidity T-cells prevents exhaustion and results in enhanced T-cell activation, tumor clearance, and decreased risk for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo culture with interleukin (IL)-12 improves CD8(+) T-cell adoptive immunotherapy for murine leukemia independent of IL-18 or IFN-gamma but requires perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Ex vivo culture with interleukin (IL)-12 improves CD8(+) T-cell adoptive immunotherapy for murine leukemia independent of IL-18 or IFN-gamma but requires perforin. | Semantic Scholar [semanticscholar.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. A phase I clinical trial of adoptive T cell therapy using IL-12 secreting MUC-16ecto directed chimeric antigen receptors for recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo conditioning with IL-12 protects tumor-infiltrating CD8+ T cells from negative regulation by local IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving adoptive T cell therapy by targeting and controlling IL-12 expression to the tumor environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Adoptive transfer of membrane-restricted IL-12-TCR T cells promotes antigen spreading and elimination of antigen-negative tumor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Measuring Interleukin-12 Induced Interferon-Gamma Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a critical cytokine in the initiation of cell-mediated immunity, primarily through its potent ability to induce the production of Interferon-gamma (IFN-γ) from T cells and Natural Killer (NK) cells.[1][2] The IL-12/IFN-γ axis is a cornerstone of the type 1 immune response (Th1), essential for host defense against intracellular pathogens and for anti-tumor immunity.[3] Consequently, the accurate measurement of IL-12-induced IFN-γ production is paramount for immunology research and the development of novel immunotherapies.
These application notes provide a comprehensive overview of the signaling pathways involved and detailed protocols for the most common and robust methods to quantify IL-12-induced IFN-γ production: Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme-Linked Immunospot (ELISpot) assay, and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
IL-12 Signaling Pathway Leading to IFN-γ Production
IL-12, a heterodimeric cytokine composed of p35 and p40 subunits, exerts its biological effects by binding to its high-affinity receptor complex, IL-12R.[2] The IL-12R is composed of two subunits, IL-12Rβ1 and IL-12Rβ2.[2] The binding of IL-12 to its receptor initiates a signaling cascade that is pivotal for the induction of IFN-γ gene expression.
Upon ligand binding, the IL-12R-associated Janus kinases (JAKs), specifically JAK2 and TYK2, are activated.[1] These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit, creating docking sites for Signal Transducer and Activator of Transcription 4 (STAT4).[1][2] Recruited STAT4 is subsequently phosphorylated, leading to its dimerization, translocation to the nucleus, and binding to specific DNA response elements in the IFN-γ gene promoter, thereby driving its transcription.[1] For optimal IFN-γ production, synergistic signals, such as those from the T-cell receptor (TCR) or other cytokines like IL-18, are often required.[1][4]
Caption: IL-12 signaling cascade leading to IFN-γ production.
Experimental Protocols
Cell Preparation and Stimulation
The choice of cells is critical for studying IL-12-induced IFN-γ production. Peripheral blood mononuclear cells (PBMCs), isolated T cells, or NK cells are commonly used.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell or NK Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-12
-
(Optional) Co-stimulants such as IL-2, IL-18, or anti-CD3/CD28 antibodies
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Enrich for T cells or NK cells using negative selection kits (e.g., RosetteSep™).
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Plate the cells in a 24-well or 96-well tissue culture plate.
-
Stimulate the cells with an optimal concentration of IL-12 (typically 1-10 ng/mL). For enhanced IFN-γ production, co-stimulation with IL-2 (10 U/mL) or IL-18 (50 ng/mL) may be beneficial.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24-72 hours. The optimal incubation time should be determined empirically.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to measure the concentration of secreted IFN-γ in the cell culture supernatant.
Protocol:
-
After the stimulation period, centrifuge the cell culture plates at 400 x g for 10 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -20°C or below if not assayed immediately.
-
Use a commercially available Human IFN-γ ELISA kit and follow the manufacturer's instructions.[5][6][7][8] A general protocol is as follows:
-
Coat a 96-well microplate with a capture antibody specific for human IFN-γ overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for human IFN-γ and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculate the concentration of IFN-γ in the samples by interpolating from the standard curve.
Caption: Workflow for IFN-γ detection by ELISA.
Method 2: Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying IFN-γ secreting cells at the single-cell level.[9][10][11]
Protocol:
-
Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.[9][12]
-
Wash the plate with sterile PBS and block with complete RPMI 1640 medium for at least 2 hours at 37°C.[12]
-
Prepare a single-cell suspension of your stimulated cells.
-
Add the cells to the ELISpot plate at different densities (e.g., 1x10^5, 2x10^5 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.[13]
-
Lyse the cells by washing the plate with deionized water.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[10]
-
Wash the plate.
-
Add streptavidin-alkaline phosphatase (ALP) and incubate for 45-60 minutes at room temperature.[9][10]
-
Wash the plate.
-
Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.[9][10]
-
Stop the reaction by washing the plate extensively with tap water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Method 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification and quantification of IFN-γ producing cells within a heterogeneous population, and can be combined with surface marker staining to phenotype the responding cells.[14]
Protocol:
-
During the last 4-6 hours of cell stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to block cytokine secretion and allow for intracellular accumulation.[14][15]
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
(Optional) Stain for surface markers by incubating the cells with fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD56) for 20-30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[15][16]
-
Wash the cells.
-
Permeabilize the cells with a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization wash buffer).[15][16]
-
Incubate the cells with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of IFN-γ positive cells within the cell populations of interest.
Caption: Workflow for intracellular IFN-γ staining and flow cytometry.
Data Presentation
The quantitative data obtained from these assays can be summarized in tables for clear comparison between different experimental conditions.
Table 1: IFN-γ Concentration in Culture Supernatants Measured by ELISA
| Treatment Group | IL-12 (ng/mL) | Co-stimulant | Mean IFN-γ Concentration (pg/mL) ± SD |
| Unstimulated Control | 0 | None | 50 ± 15 |
| IL-12 | 10 | None | 850 ± 75 |
| IL-12 + IL-2 | 10 | IL-2 (10 U/mL) | 1500 ± 120 |
| IL-12 + IL-18 | 10 | IL-18 (50 ng/mL) | 2500 ± 210 |
Table 2: Frequency of IFN-γ Secreting Cells Measured by ELISpot
| Treatment Group | IL-12 (ng/mL) | Co-stimulant | Mean Number of Spots per 10^5 Cells ± SD |
| Unstimulated Control | 0 | None | 5 ± 2 |
| IL-12 | 10 | None | 150 ± 20 |
| IL-12 + IL-2 | 10 | IL-2 (10 U/mL) | 320 ± 35 |
| IL-12 + IL-18 | 10 | IL-18 (50 ng/mL) | 550 ± 50 |
Table 3: Percentage of IFN-γ Positive Cells Measured by Intracellular Flow Cytometry
| Treatment Group | IL-12 (ng/mL) | Cell Population | Mean % IFN-γ+ Cells ± SD |
| Unstimulated Control | 0 | CD3+ T cells | 0.5 ± 0.2 |
| IL-12 | 10 | CD3+ T cells | 8.2 ± 1.1 |
| Unstimulated Control | 0 | CD56+ NK cells | 1.2 ± 0.4 |
| IL-12 | 10 | CD56+ NK cells | 25.6 ± 3.5 |
Conclusion
The measurement of IL-12-induced IFN-γ production is a fundamental technique in immunological research. The choice of assay depends on the specific research question. ELISA provides a robust method for quantifying the total amount of secreted IFN-γ, ELISpot offers high sensitivity for enumerating secreting cells, and intracellular flow cytometry allows for the phenotypic characterization of the IFN-γ-producing cell subsets. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance our understanding of immune responses and aid in the development of novel therapeutics.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. pnas.org [pnas.org]
- 4. Requirement for both IL-12 and IFN-gamma signaling pathways in optimal IFN-gamma production by human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Human IFN-γ(Interferon Gamma) ELISA Kit - Elabscience® [elabscience.com]
- 8. stemcell.com [stemcell.com]
- 9. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
Application Notes and Protocols for Stimulating Peripheral Blood Mononuclear Cells (PBMCs) with Interleukin-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a potent cytokine that plays a critical role in the orchestration of the immune response, acting as a key link between the innate and adaptive immune systems.[1] Produced primarily by antigen-presenting cells such as macrophages and dendritic cells, IL-12 is instrumental in promoting the differentiation of naive T cells into T helper 1 (Th1) cells.[1][2] This process is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. The hallmark of IL-12 stimulation on immune cells, particularly T cells and Natural Killer (NK) cells, is the robust production of Interferon-gamma (IFN-γ), a cytokine with pleiotropic effects including the activation of macrophages and enhancement of cytotoxicity.[1][2][3]
These application notes provide a comprehensive protocol for the in vitro stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with IL-12. The subsequent quantification of IFN-γ production serves as a primary readout for the cellular response. This protocol is designed for researchers in immunology, drug discovery, and cellular therapy development to assess the potency of IL-12 or to study the effects of novel therapeutics on the IL-12 signaling axis.
IL-12 Signaling Pathway
Upon binding to its high-affinity receptor complex, composed of IL-12Rβ1 and IL-12Rβ2 subunits, IL-12 initiates a downstream signaling cascade. This process involves the activation of Janus kinases (JAKs), specifically JAK2 and Tyrosine kinase 2 (Tyk2).[3][4][5] These kinases then phosphorylate the cytoplasmic tail of the IL-12Rβ2 subunit, creating docking sites for the Signal Transducer and Activator of Transcription 4 (STAT4) protein.[4][6] Recruited STAT4 is subsequently phosphorylated by the activated JAKs, leading to its dimerization and translocation into the nucleus.[3][4][6] Within the nucleus, STAT4 acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes, most notably the gene encoding for IFN-γ, thereby driving its expression.[7]
References
- 1. youtube.com [youtube.com]
- 2. sanguinebio.com [sanguinebio.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. sanguinebio.com [sanguinebio.com]
- 5. Decreased response to IL-12 and IL-18 of peripheral blood cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 7. stemcell.com [stemcell.com]
Application Notes and Protocols for IL-12 Research in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing humanized mouse models in Interleukin-12 (IL-12) research. The content is designed to guide researchers in the effective design, execution, and interpretation of preclinical studies investigating the therapeutic potential and underlying mechanisms of IL-12 and its derivatives.
Introduction to IL-12 and Humanized Mouse Models
This compound (IL-12) is a potent pro-inflammatory cytokine that plays a critical role in linking the innate and adaptive immune systems.[1][2][3] Produced primarily by antigen-presenting cells such as dendritic cells and macrophages, IL-12 is a heterodimeric cytokine composed of p35 and p40 subunits.[1][3][4][5] It is a key regulator of T helper 1 (Th1) cell differentiation and stimulates the production of interferon-gamma (IFN-γ) by T cells and natural killer (NK) cells.[1][5] These functions make IL-12 a promising agent in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" ones by enhancing anti-tumor immunity.[6][7]
Humanized mouse models, which are immunodeficient mice engrafted with a functional human immune system, offer a powerful preclinical platform to study human-specific immune responses in an in vivo setting.[8][9][10][11][12][13] These models are invaluable for evaluating the efficacy and toxicity of novel immunotherapies, including those based on human IL-12.[14][15][16][17][18][19]
IL-12 Signaling Pathway
IL-12 exerts its effects by binding to a heterodimeric receptor complex composed of IL-12Rβ1 and IL-12Rβ2 subunits expressed on the surface of T cells and NK cells.[1][5][6] This binding event triggers a signaling cascade primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[1][2][5] Specifically, the engagement of the IL-12 receptor leads to the activation of JAK2 and TYK2, which in turn phosphorylate and activate STAT4.[1][2][3] Activated STAT4 then translocates to the nucleus to induce the transcription of target genes, most notably IFN-γ.[1]
Applications of Humanized Mouse Models in IL-12 Research
Humanized mouse models are instrumental in several key areas of IL-12 research:
-
Efficacy Testing of IL-12-based Therapeutics: These models allow for the in vivo assessment of the anti-tumor activity of human IL-12 analogs and combination therapies.[15][20]
-
Toxicity and Safety Profiling: A significant challenge with IL-12 therapy is its potential for severe immune-related adverse effects.[6] Humanized mice, particularly those with humanized IL-12 receptors, are crucial for evaluating the toxicity profile of novel IL-12-based drugs.[6][21]
-
Pharmacodynamic and Mechanistic Studies: These models facilitate the investigation of the in vivo mechanism of action of IL-12, including its effects on human immune cell populations, cytokine production, and the tumor microenvironment.[14][18][22]
-
Evaluation of Combination Therapies: The efficacy of IL-12 can be enhanced when combined with other immunotherapies, such as checkpoint inhibitors or other cytokines.[15][17] Humanized mice provide a platform to test these combination strategies.
Experimental Protocols
Protocol 1: Generation of Humanized Mice with a Human Immune System
This protocol describes the generation of humanized mice by engrafting human hematopoietic stem cells (HSCs) into immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2rγnull (NSG))[8][23][24]
-
Human CD34+ hematopoietic stem cells (HSCs) from umbilical cord blood or fetal liver[8][14][18][23][24]
-
Irradiation source (e.g., 137Cs)[23]
-
Sterile saline or PBS
-
Flow cytometry reagents for immunophenotyping (e.g., anti-human CD45, CD3, CD4, CD8, CD19, CD56 antibodies)
Procedure:
-
Pre-conditioning of Mice:
-
HSC Preparation:
-
Thaw cryopreserved human CD34+ HSCs according to the supplier's protocol.
-
Resuspend the cells in sterile saline or PBS at a concentration of 1-5 x 10^5 cells per 100 µL.
-
-
HSC Engraftment:
-
Monitoring Human Immune System Reconstitution:
-
Starting 8-12 weeks post-engraftment, periodically collect peripheral blood via submandibular or tail vein bleed.[24]
-
Perform flow cytometry to determine the percentage of human CD45+ cells and various immune cell subsets (T cells, B cells, NK cells).[23][24]
-
Mice with a human CD45+ cell engraftment level of >25% are typically considered successfully humanized and ready for experimental use.
-
Protocol 2: In Vivo Efficacy and Toxicity Study of Human IL-12
This protocol outlines a general procedure for assessing the anti-tumor efficacy and toxicity of human IL-12 in tumor-bearing humanized mice.
Materials:
-
Humanized mice (generated as in Protocol 1 or using commercially available models with humanized IL-12 receptors)[6][7][20]
-
Human tumor cell line (e.g., CT26 colon cancer, A204 rhabdomyosarcoma)[15][20]
-
Recombinant human IL-12 or IL-12-based therapeutic
-
Phosphate-buffered saline (PBS) for vehicle control
-
Calipers for tumor measurement
-
ELISA kits for IFN-γ, ALT, and AST measurement
-
Flow cytometry reagents for immune cell analysis
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 human tumor cells into the flank of each humanized mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight and Clinical Signs: Monitor body weight and observe mice for any signs of toxicity (e.g., ruffled fur, lethargy) daily or every other day.[7][20]
-
Pharmacodynamic Analysis: At specified time points, collect peripheral blood to measure serum levels of human IFN-γ by ELISA as a marker of IL-12 bioactivity.[6][7][20]
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor burden or a pre-defined endpoint), euthanize the mice.
-
Collect tumors, spleens, and livers.
-
Tumor Analysis: Process a portion of the tumor for flow cytometric analysis of infiltrating human immune cells (e.g., CD8+ T cells, NK cells).
-
Spleen Analysis: Prepare a single-cell suspension from the spleen for flow cytometric analysis of systemic immune cell populations.
-
Toxicity Assessment: Measure liver and spleen weights.[6] Analyze serum for levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver toxicity.[6]
-
Data Presentation
Table 1: Summary of Anti-Tumor Efficacy of Human IL-12 in Humanized Mouse Models
| Mouse Model | Tumor Cell Line | IL-12 Treatment | Outcome | Reference |
| BALB/c-hIL12RB1/hIL12RB2 | CT26 (colon cancer) | Intratumoral hIL-12 mRNA | Significant suppression of tumor growth, complete tumor regression | [20] |
| Humanized NSG™ | A204 (rhabdomyosarcoma) | NHS-IL12 + IL-2 | 100% survival, prevention of tumor growth | [15] |
| Humanized NSG™ | A204 (rhabdomyosarcoma) | NHS-IL12 + FcIL-7 | Improved survival, significant suppression of tumor growth | [15] |
| B-hIL12RB1/hIL12RB2 | MC38 (colon cancer) | Intravenous hIL-12 | Dose-dependent tumor inhibition | [25] |
Table 2: Summary of Pharmacodynamic and Toxicity Data for Human IL-12 in Humanized Mouse Models
| Mouse Model | IL-12 Treatment | Key Pharmacodynamic Finding | Key Toxicity Finding | Reference |
| BALB/c-hIL12RB1/hIL12RB2 | In vitro hIL-12 stimulation | Effective generation of IFN-γ | No significant impact on body weight reported in vivo | [20] |
| B-hIL12RB1/hIL12RB2 | In vitro hIL-12 stimulation of CD4+ T cells | Increased IFN-γ production | In vivo: Increased liver and spleen to body weight ratios, increased AST activity | [6] |
| B-hIL12RB1/hIL12RB2 | In vivo hIL-12 administration | Significant increase in IFN-γ levels | Progressive decline in body weight, increased liver and spleen to body weight ratios, upward trend in ALT and AST | |
| B-hIL12RB1/hIL12RB2 | In vivo hIL-12 administration | Increased IFN-γ production | Increased liver and spleen weights, elevated AST/ALT levels, pathological changes in liver and spleen |
Considerations and Troubleshooting
-
Graft-versus-Host Disease (GvHD): When using human PBMC-engrafted mice, GvHD is a potential complication where the engrafted human T cells attack the mouse tissues.[26][27] This can limit the experimental window. Using HSC-engrafted mice, where T cells develop in the mouse thymus, can mitigate this issue.[27]
-
Variability in Engraftment: The level of human immune cell engraftment can vary between individual mice and between different HSC donors.[28] It is important to characterize the immune reconstitution in each cohort of mice.
-
Choice of Mouse Strain: The choice of immunodeficient mouse strain can impact the development of specific human immune cell lineages.[23] For example, some strains are genetically modified to express human cytokines to better support the development and function of human myeloid and NK cells.[22][28]
By following these detailed application notes and protocols, researchers can effectively leverage humanized mouse models to advance the preclinical development of IL-12-based immunotherapies.
References
- 1. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 12 (IL-12) Family Cytokines: Role in Immune Pathogenesis and Treatment of CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. biocytogen.com [biocytogen.com]
- 8. Immunodeficient mouse model for human hematopoietic stem cell engraftment and immune system development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunodeficient mouse model for human hematopoietic stem cell engraftment and immune system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Humanized mice for immune system investigation: progress, promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunodeficient Mouse Model for Human Hematopoietic Stem Cell Engraftment and Immune System Development | Springer Nature Experiments [experiments.springernature.com]
- 12. Humanizing Mice for Oncology Research: Techniques and Best Practices | LIDE Biotech [lidebiotech.com]
- 13. Humanized immune system mouse models: progress, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research [frontiersin.org]
- 15. IL-12-induced anti-tumor immunity in Humanized Mice [jax.org]
- 16. Frontiers | Strategies for the Construction of Mouse Models With Humanized Immune System and Evaluation of Tumor Immune Checkpoint Inhibitor Therapy [frontiersin.org]
- 17. Humanized mouse model: a review on preclinical applications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Testing Cancer Immunotherapy in a Human Immune System Mouse Model: Correlating Treatment Responses to Human Chimerism, Therapeutic Variables and Immune Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New mouse model for preclinical research in human IL-12 therapy | BioWorld [bioworld.com]
- 21. biocytogen.com [biocytogen.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Parameters for Establishing Humanized Mouse Models to Study Human Immunity: Analysis of Human Hematopoietic Stem Cell Engraftment in Three Immunodeficient Strains of Mice Bearing the IL2rγnull Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Production of Humanized Mice through Stem Cell Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocytogen.com [biocytogen.com]
- 26. Insights into mechanisms of graft-versus-host disease through humanised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Investigating immunomodulation: Examining GvHD using Humanized NSG™ mice from JAX [resources.jax.org]
- 28. jitc.bmj.com [jitc.bmj.com]
Unveiling the Vascular Gatekeeper: Assessing the Anti-Angiogenic Effects of Interleukin-12
For Immediate Release
[City, State] – [Date] – Interleukin-12 (IL-12), a potent cytokine renowned for its role in orchestrating immune responses, has emerged as a significant inhibitor of angiogenesis, the formation of new blood vessels. This anti-angiogenic activity is a cornerstone of its anti-tumor effects, making the robust assessment of this function critical for researchers, scientists, and drug development professionals. These detailed application notes and protocols provide a comprehensive guide to understanding and quantifying the anti-angiogenic properties of IL-12.
This compound exerts its anti-angiogenic effects primarily through an indirect mechanism mediated by the induction of Interferon-gamma (IFN-γ).[1][2][3] IFN-γ, in turn, stimulates the production of anti-angiogenic chemokines, notably Interferon-inducible protein 10 (IP-10 or CXCL10) and Monokine induced by IFN-γ (MIG or CXCL9).[2][4][5] These chemokines disrupt angiogenesis by inhibiting endothelial cell migration and proliferation. The anti-angiogenic cascade initiated by IL-12 involves a complex interplay of immune cells, including Natural Killer (NK) cells and T lymphocytes, which are stimulated by IL-12 to produce IFN-γ.[6][7][8][9] Furthermore, IL-12 has been shown to down-regulate the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[4][10]
Quantitative Assessment of IL-12 Anti-Angiogenic Activity
The following tables summarize key quantitative data from representative studies investigating the anti-angiogenic effects of IL-12.
Table 1: In Vivo Anti-Angiogenic Effects of IL-12 in Murine Models
| Model System | Treatment | Outcome Measure | Result | Citation |
| bFGF-induced corneal neovascularization in C57BL/6 mice | IL-12 (1 µ g/day , i.p.) | Inhibition of neovascularization | Almost complete inhibition | [3] |
| Matrigel plug assay in nude mice | bFGF + IL-12 | Inhibition of angiogenesis | 67.9% - 76.9% inhibition | [7] |
| 4T1 tumor model in Balb/C mice | AdhspmIL-12 (intratumoral) + hyperthermia | Tumor vascularity | Significant reduction vs. control | [11] |
| A498 human renal cancer xenograft | Bevacizumab (anti-VEGF) | Tumor perfusion | 31.0% reduction in 24h | [12] |
Table 2: In Vitro Effects of IL-12-Mediated Factors on Endothelial Cells
| Cell Type | Treatment | Assay | Key Finding | Citation |
| Human Endothelial Cells | IFN-γ | IP-10 Expression | Induction of IP-10 | [2] |
| Murine Aortic Endothelial Cells | IL-12 activated NK cells | Cytotoxicity Assay | Increased cytotoxicity (neutralized by anti-IFN-γ) | [7] |
| Endothelial Cells | Soluble factors from IL-12 activated PBMCs | Cell Cycle Analysis | Arrest of endothelial cell cycle | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in IL-12-mediated anti-angiogenesis, the following diagrams have been generated.
Caption: IL-12 indirect anti-angiogenic signaling cascade.
Caption: Workflow for in vitro and in vivo anti-angiogenesis assessment.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[13][14][15][16][17][18]
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
-
Endothelial Cell Growth Medium (EGM)
-
Serum-free basal medium
-
Recombinant IL-12
-
Recombinant IFN-γ (as a positive control for inhibition)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50-100 µL of the matrix solution per well. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[19]
-
Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free basal medium.[15]
-
Treatment: On the day of the assay, harvest the cells using trypsin and resuspend them in serum-free basal medium at a density of 1-2 x 10^5 cells/mL. Prepare different treatment groups in separate tubes: control (medium alone), IL-12 (at various concentrations), and positive control (IFN-γ).
-
Seeding: Add 100 µL of the cell suspension to each coated well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. Tube formation can be observed as early as 2-4 hours.[14][15]
-
Imaging and Quantification:
-
Phase Contrast: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Fluorescence: For quantitative analysis, the cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.[20]
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic response of endothelial cells to various stimuli.[21][22]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) for 24-well plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial Cell Basal Medium (EBM) with 0.1% BSA
-
Recombinant IL-12
-
Chemoattractant (e.g., VEGF or FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and Giemsa or DAPI)
-
Microscope
Protocol:
-
Preparation: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant and Treatment: In the lower chamber of each well, add 600 µL of EBM containing the chemoattractant (e.g., VEGF). In the treatment groups, also add the desired concentrations of IL-12 to the lower chamber. The control group will contain only the chemoattractant.
-
Cell Seeding: Harvest and resuspend endothelial cells in EBM with 0.1% BSA at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes. Stain the cells with a suitable stain like Giemsa or DAPI.
-
Quantification: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several random fields of view for each membrane. The results are typically expressed as the average number of migrated cells per field.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust platform to assess angiogenesis and the effects of anti-angiogenic compounds.[23][24][25][26][27][28][29][30][31]
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Sterile scissors or a small rotary tool with a cutting disc
-
Sterile forceps
-
Sterile filter paper discs or carrier sponges
-
Recombinant IL-12 solution
-
Control vehicle (e.g., PBS)
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with approximately 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, carefully create a small window in the eggshell over the air sac. Aseptically remove a small piece of the shell to expose the CAM.
-
Application of Test Substance: Gently place a sterile filter paper disc or sponge, soaked with the IL-12 solution or control vehicle, onto the CAM.
-
Sealing and Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
-
Observation and Quantification: On the day of observation (e.g., day 6 or 7 of incubation), re-open the window and examine the CAM under a stereomicroscope. Capture images of the blood vessels surrounding the filter disc.
-
Analysis: Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc or by using image analysis software to measure vessel density and length. A significant reduction in vessel formation in the IL-12 treated group compared to the control indicates anti-angiogenic activity.
Murine Tumor Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor and anti-angiogenic efficacy of therapeutic agents in a setting that mimics human cancer.[12][32][33][34][35]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., B16 melanoma, A498 renal carcinoma)[4][12]
-
Cell culture medium and supplements
-
Recombinant IL-12 or a vector for IL-12 expression
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
Protocol:
-
Tumor Cell Implantation: Culture the chosen tumor cell line to the desired number. Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or medium) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups. Administer IL-12 (e.g., via intraperitoneal injection, intratumoral injection, or using a gene therapy vector) according to the experimental design. The control group should receive a vehicle control.
-
Tumor Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²). Monitor the body weight and overall health of the mice.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis of Angiogenesis:
-
Microvessel Density (MVD): Fix the tumor tissue in formalin, embed in paraffin, and prepare sections. Perform immunohistochemistry using an antibody against an endothelial cell marker such as CD31. Count the number of stained microvessels in several high-power fields to determine the MVD. A lower MVD in the IL-12 treated group indicates an anti-angiogenic effect.
-
Perfusion Studies: Advanced imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can be used to assess tumor perfusion in live animals.[12]
-
These protocols provide a solid foundation for the comprehensive assessment of the anti-angiogenic properties of this compound, enabling researchers to generate robust and reproducible data critical for advancing cancer immunotherapy and anti-angiogenic drug development.
References
- 1. This compound inhibits angiogenesis induced by human tumor cell lines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis by this compound is mediated by the interferon-inducible protein 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of angiogenesis in vivo by interleukin 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. JCI - IFN-γ and Fas/FasL are required for the antitumor and antiangiogenic effects of IL-12/pulse IL-2 therapy [jci.org]
- 6. IL-12 Inhibition of Endothelial Cell Functions and Angiogenesis Depends on Lymphocyte-Endothelial Cell Cross-Talk: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. ashpublications.org [ashpublications.org]
- 8. IL-12 inhibition of endothelial cell functions and angiogenesis depends on lymphocyte-endothelial cell cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-angiogenic activity of IL-12 is increased in iNOS-/- mice and involves NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-angiogenic effects of this compound delivered by a novel hyperthermia induced gene construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 16. ibidi.com [ibidi.com]
- 17. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 18. amsbio.com [amsbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. corning.com [corning.com]
- 21. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 22. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. mdpi.com [mdpi.com]
- 24. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Chick Chorioallantoic Membrane as an in vivo Model for the Study of Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 30. pnrjournal.com [pnrjournal.com]
- 31. m.youtube.com [m.youtube.com]
- 32. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 35. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Interleukin-12 ELISA
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low or no signal in their Interleukin-12 (IL-12) ELISA experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or no signal in an IL-12 ELISA?
A weak or absent signal can stem from several factors, broadly categorized as issues with reagents, protocol execution, or the samples being tested. Common culprits include improperly prepared or stored reagents, insufficient incubation times or temperatures, and errors in the washing steps.[1][2][3]
Q2: How can I confirm that my reagents are active?
To verify the activity of your enzyme conjugate and substrate, you can perform a simple test. Add a small amount of the enzyme conjugate directly to the substrate solution. A rapid color change should occur, indicating that both components are active.[4] If no color develops, one or both reagents may be inactive or expired. Additionally, always ensure that your standards are properly reconstituted and stored according to the manufacturer's instructions, as degraded standards will result in a poor or absent standard curve.[1]
Q3: Could the issue be with my biological samples?
Yes, if you observe a valid standard curve but no signal in your sample wells, the problem may lie with your samples. The concentration of IL-12 in your samples might be below the detection limit of the assay.[5] It is also possible that the sample matrix is interfering with the assay. To test for this, you can spike a known amount of IL-12 standard into a sample and check for recovery.
Q4: How critical are the washing steps?
Washing steps are crucial for removing unbound reagents and reducing background noise.[6] However, overly aggressive or prolonged washing can lead to the removal of bound antigen or antibodies, resulting in a weak signal.[5] It is important to follow the recommended washing procedure, ensuring complete aspiration of wash buffer between steps without letting the wells dry out.[2][5][7]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to diagnosing and resolving the issue of low signal in your IL-12 ELISA.
Problem Area 1: Reagents and Solutions
A primary source of low signal issues is the integrity and preparation of the reagents.
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures.[8] Avoid repeated freeze-thaw cycles of antibodies and standards.[9] |
| Incorrect Reagent Preparation | Double-check all calculations for dilutions of antibodies, standards, and other reagents. Ensure lyophilized standards are properly reconstituted.[1] Use fresh buffers, as they can become contaminated over time.[2] |
| Inactive Enzyme Conjugate or Substrate | Test the activity of the conjugate and substrate as described in the FAQs. Ensure the correct substrate is being used for the enzyme in your assay (e.g., TMB for HRP).[2] Protect the substrate from light. |
| Antibody Issues | Ensure the capture and detection antibodies are a validated pair that recognize different epitopes on the IL-12 molecule.[1][10] The antibody concentrations may be too low; consider performing a titration to determine the optimal concentrations.[1] |
Problem Area 2: Assay Protocol and Execution
Procedural errors during the ELISA are a frequent cause of poor signal.
| Potential Cause | Recommended Solution |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[3][5] Insufficient incubation can lead to incomplete binding. Bringing reagents to room temperature before use is often recommended.[2] |
| Inadequate Washing | While insufficient washing can lead to high background, overly aggressive washing can reduce the signal. Ensure wash buffer is completely removed after each wash, but avoid letting the wells dry out for extended periods.[5] |
| Reagents Added in the Wrong Order | Carefully review the protocol to ensure all steps were performed in the correct sequence.[1][2] |
| Pipetting Errors | Ensure accurate and consistent pipetting. Calibrate your pipettes regularly. Avoid introducing bubbles into the wells.[5] |
| Plate Issues | Use plates specifically designed for ELISAs, as tissue culture plates may not bind antibodies or antigens efficiently.[1] If you are coating your own plates, ensure the coating buffer and incubation conditions are optimal.[11] |
Experimental Protocols
Protocol 1: Preparation of IL-12 Standards
-
Briefly centrifuge the vial of lyophilized IL-12 standard before opening.
-
Reconstitute the standard with the recommended diluent to create the stock concentration. The specific volume will be indicated on the vial's label.
-
Gently mix by inverting the vial several times. Do not vortex.
-
Allow the reconstituted standard to sit for at least 15 minutes at room temperature to ensure complete dissolution.
-
Create a dilution series from the stock concentration to generate a standard curve. This typically involves performing serial dilutions in the assay diluent.
Protocol 2: Standard ELISA Workflow
A typical sandwich ELISA protocol involves several key steps that must be performed correctly to ensure an adequate signal.
-
Coating: An ELISA plate is coated with a capture antibody specific for IL-12. This is usually incubated overnight at 4°C.[12]
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding of subsequent reagents. This step is typically 1-2 hours at room temperature.
-
Sample/Standard Incubation: The prepared standards and samples are added to the wells and incubated for a specified time (e.g., 2 hours at room temperature) to allow the IL-12 to bind to the capture antibody.
-
Detection Antibody Incubation: After washing, a biotin-conjugated detection antibody specific for a different epitope on IL-12 is added and incubated.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a substrate solution is added. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is read on a plate reader at the appropriate wavelength.
Visualizations
Troubleshooting Logic for Low ELISA Signal
The following diagram illustrates a decision-making workflow for troubleshooting low signal in your IL-12 ELISA.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 3. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 4. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 5. arp1.com [arp1.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. biocompare.com [biocompare.com]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. protocols.io [protocols.io]
Technical Support Center: Optimizing IL-12 Concentration for In Vitro T Cell Stimulation
Welcome to the technical support center for optimizing Interleukin-12 (IL-12) concentration in your in vitro T cell stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for achieving optimal T cell responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of IL-12 in T cell stimulation?
A1: IL-12 is a potent cytokine that plays a crucial role in bridging the innate and adaptive immune responses. In the context of T cells, it primarily promotes the differentiation of naïve CD4+ T cells into T helper 1 (Th1) cells. For CD8+ T cells, IL-12 acts as a third signal, alongside T-cell receptor (TCR) engagement and co-stimulation, to enhance their cytotoxic functions, proliferation, and survival. It also stimulates the production of interferon-gamma (IFN-γ) by both T cells and natural killer (NK) cells.
Q2: What is a typical starting concentration for IL-12 in in vitro T cell stimulation?
A2: A common starting concentration for recombinant human or mouse IL-12 is in the range of 1-10 ng/mL.[1][2][3] However, the optimal concentration can vary significantly depending on the T cell subset, cell density, and the specific experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the differences in IL-12 response between naïve and memory T cells?
A3: Naïve T cells generally require a stronger co-stimulatory signal in addition to IL-12 to become fully activated, whereas memory T cells can respond more rapidly and robustly to lower concentrations of IL-12. Memory T cells can even produce IFN-γ in response to IL-12 without TCR stimulation, which can be a factor in bystander activation during an immune response.
Q4: Can IL-12 be used in combination with other cytokines?
A4: Yes, IL-12 is often used in combination with other cytokines to achieve synergistic effects. For example, it can be used with IL-2, IL-7, and IL-15 to enhance T cell survival and expansion.[4] Combining IL-12 with IL-18 has been shown to strongly induce IFN-γ production from T cells, sometimes even without TCR engagement.[5]
Q5: What are the potential negative effects of using too high a concentration of IL-12?
A5: While IL-12 is a potent activator, excessive concentrations can lead to adverse effects. High doses may induce T cell exhaustion due to overstimulation, leading to a decline in effector functions.[4] Furthermore, very high concentrations can lead to non-specific activation and potential off-target effects. In clinical applications, high systemic doses of IL-12 have been associated with toxicity.
Recommended IL-12 Concentrations for In Vitro T Cell Stimulation
The optimal IL-12 concentration is dependent on the T cell type, the source of the cells (human vs. murine), and the desired experimental outcome. The following tables provide a summary of reported concentrations from various studies.
Table 1: Recommended IL-12 Concentrations for Human T Cell Subsets
| T Cell Subset | Experimental Goal | Recommended Concentration Range | Reference |
| CD4+ T Cells | Enhanced cytokine production (IFN-γ, TNF-α) | 25 - 100 ng/mL | [6] |
| CD4+ T Cells | Ex vivo expansion of antigen-specific Th1 cells | 0.01 - 10 ng/mL | [7] |
| CD8+ T Cells | Enhanced cytotoxicity and IFN-γ production | 10 ng/mL | [8] |
| CD8+ T Cells | Pre-conditioning for enhanced TCR-induced signaling | 50 ng/mL | [9] |
| PBMCs | Stimulation of T cell response in cancer patients | 0.01 pg/mL (low dose) | [10] |
Table 2: Recommended IL-12 Concentrations for Murine T Cell Subsets
| T Cell Subset | Experimental Goal | Recommended Concentration Range | Reference |
| CD8+ T Cells | Conditioning for adoptive T cell therapy | Not specified, used for 3-day conditioning | [4] |
| CD8+ T Cells | Improved retroviral transduction efficiency | 10 ng/mL | [3] |
| CD8+ T Cells | Overcoming T cell exhaustion | Co-culture with IL-2 | [11] |
Experimental Protocols
General Protocol for In Vitro T Cell Stimulation with IL-12
This protocol provides a general framework for stimulating peripheral blood mononuclear cells (PBMCs) or isolated T cells with IL-12.
Materials:
-
Isolated human or murine T cells (or PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human or murine IL-12
-
T cell activation reagent (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
-
Cell culture plates (e.g., 96-well, 24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate T cells or PBMCs from whole blood or spleen using standard density gradient centrifugation (e.g., Ficoll-Paque) or immunomagnetic separation.
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed them in the desired culture plate at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
T Cell Activation: Add the T cell activation reagent to the cell culture. For plate-bound antibodies, pre-coat the wells according to the manufacturer's instructions.
-
IL-12 Addition: Prepare a stock solution of IL-12 and dilute it to the desired final concentration in the cell culture medium. It is highly recommended to perform a titration experiment to determine the optimal concentration (e.g., ranging from 0.1 to 100 ng/mL).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (typically 24 to 72 hours). The incubation time will depend on the specific downstream application.
-
Analysis: After incubation, harvest the cells and/or supernatant for downstream analysis, such as flow cytometry for activation markers (e.g., CD25, CD69), intracellular cytokine staining (e.g., IFN-γ), ELISA for secreted cytokines, or proliferation assays (e.g., CFSE dilution).
Experimental workflow for in vitro T cell stimulation with IL-12.
Troubleshooting Guide
Problem 1: Low or no T cell activation/proliferation.
-
Possible Cause: Suboptimal IL-12 concentration.
-
Solution: Perform a dose-response curve with a wide range of IL-12 concentrations (e.g., 0.1 to 100 ng/mL) to determine the optimal dose for your specific cell type and experimental conditions.
-
-
Possible Cause: Inadequate TCR stimulation.
-
Solution: Ensure that the anti-CD3/CD28 antibodies or beads are used at the recommended concentration and are properly coated on the plate if applicable. Verify the viability and activity of your activation reagents.
-
-
Possible Cause: Poor cell health.
-
Solution: Check the viability of your cells before and after the experiment using a method like trypan blue exclusion. Ensure proper aseptic technique to avoid contamination.
-
Problem 2: High levels of T cell death.
-
Possible Cause: IL-12 concentration is too high, leading to activation-induced cell death (AICD).
-
Solution: Reduce the concentration of IL-12. Consider a time-course experiment to determine if a shorter exposure to IL-12 is sufficient.
-
-
Possible Cause: Nutrient depletion in the culture medium.
-
Solution: If culturing for an extended period, replenish the medium every 2-3 days. Ensure the initial cell seeding density is not too high.
-
Problem 3: T cells appear activated but show low effector function (e.g., low IFN-γ production).
-
Possible Cause: T cell exhaustion.
-
Solution: Prolonged stimulation can lead to exhaustion. Consider a shorter stimulation period. Analyze exhaustion markers like PD-1 and TIM-3 by flow cytometry.
-
-
Possible Cause: Insufficient co-stimulation.
-
Solution: IL-12 provides "signal 3," but robust effector function also requires strong "signal 1" (TCR) and "signal 2" (co-stimulation, e.g., CD28). Ensure your primary activation stimulus is optimal.
-
Problem 4: Inconsistent results between experiments.
-
Possible Cause: Variability in reagents.
-
Solution: Aliquot and store recombinant IL-12 according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Use the same lot of reagents for a set of comparative experiments.
-
-
Possible Cause: Donor-to-donor variability in primary cells.
IL-12 Signaling Pathway
IL-12 exerts its effects on T cells by binding to its receptor, the IL-12R, which is composed of the IL-12Rβ1 and IL-12Rβ2 subunits. This binding initiates a signaling cascade that is crucial for T cell activation and differentiation.
Upon IL-12 binding, the Janus kinases (JAKs), specifically JAK2 and TYK2, associated with the receptor subunits become activated. These activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-12Rβ2 subunit. This creates docking sites for the Signal Transducer and Activator of Transcription 4 (STAT4) protein.
Recruited STAT4 is then phosphorylated by the JAKs, leading to its dimerization and translocation into the nucleus. In the nucleus, STAT4 acts as a transcription factor, binding to specific DNA sequences to promote the expression of target genes, most notably the gene for IFN-γ.
In addition to the canonical JAK/STAT pathway, IL-12 has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in CD4+ T cells. This pathway is important for mediating IL-12-induced T cell proliferation and survival by upregulating cell cycle-related molecules and anti-apoptotic proteins.
Simplified IL-12 signaling pathway in T cells.
References
- 1. Interleukin-4 supports this compound-induced proliferation and interferon-γ secretion in human activated lymphoblasts and T helper type 1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-12-conditioning improves retrovirally-mediated transduction efficiency of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief in vitro IL-12 conditioning of CD8 + T Cells for anticancer adoptive T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Exposure of Human CD4 T Cells to IL-12 Results in Enhanced TCR-Induced Cytokine Production, Altered TCR Signaling, and Increased Oxidative Metabolism | PLOS One [journals.plos.org]
- 7. IL-12 enhances the generation of tumour antigen-specific Th1 CD4 T cells during ex vivo expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL12-mediated sensitizing of T-cell receptor-dependent and -independent tumor cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretreatment of activated human CD8 T cells with IL-12 leads to enhanced TCR-induced signaling and cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adoptive T-cell therapy with IL-12 pre-conditioned low avidity T-cells prevents exhaustion and results in enhanced T-cell activation, tumor clearance, and decreased risk for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant IL-12 p70 Production
Welcome to the technical support center for recombinant Interleukin-12 (IL-12) p70 production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and quality of your recombinant IL-12 p70 experiments.
Frequently Asked Questions (FAQs)
Q1: What is recombinant IL-12 p70, and why is it difficult to produce?
A1: this compound (IL-12) is a heterodimeric cytokine composed of two disulfide-linked subunits, p35 and p40, which together form the bioactive p70 molecule.[1][2][3] It is a key regulator of cell-mediated immune responses, promoting the production of interferon-gamma (IFN-γ) and the differentiation of T helper 1 (Th1) cells.[4][5]
Production is challenging due to several factors:
-
Heterodimeric Nature: Both the p35 and p40 subunits must be co-expressed, correctly folded, and assembled to form the active p70 heterodimer.[6][7]
-
Post-Translational Modifications: For full biological activity, IL-12 p70 requires N-glycosylation, which necessitates expression in eukaryotic systems.[1][8]
-
Subunit Imbalance: The p40 subunit can be secreted as a monomer or a homodimer, which can compete with the formation of the p70 heterodimer and complicate purification.[6][9]
-
p35 Instability: The p35 subunit is often less stable when expressed alone and may be retained within the cell, requiring the p40 subunit for stabilization and secretion.[6][10]
Q2: Which expression system is best for producing recombinant IL-12 p70?
A2: The choice of expression system is critical for obtaining high yields of bioactive IL-12 p70. Mammalian and insect cell systems are generally preferred over bacterial systems.
-
Mammalian Cells (e.g., CHO, HEK293): These are often the preferred choice as they provide human-like post-translational modifications, including proper glycosylation, which is important for the biological activity and stability of IL-12 p70.[4][5][11][12] Stable cell lines can be generated for consistent, long-term production.[13]
-
Baculovirus-Insect Cell System (e.g., Sf9, High-Five): This system is a robust alternative that can produce high levels of recombinant proteins with many of the necessary post-translational modifications.[1][14][15] It is often faster for generating recombinant baculovirus and expressing protein compared to developing stable mammalian cell lines.[16]
-
E. coli: This system is generally not recommended for producing full-length, bioactive IL-12 p70.[17] While expression is possible, the lack of machinery for disulfide bond formation and glycosylation often leads to misfolded, insoluble, and inactive protein.[17]
Q3: What is single-chain IL-12 (scIL-12), and how can it improve yield?
A3: A single-chain IL-12 is a genetically engineered fusion protein where the p35 and p40 subunits are connected by a flexible peptide linker.[18][19] This design offers several advantages for improving yield:
-
Ensured 1:1 Stoichiometry: By linking the two subunits, the scIL-12 construct ensures that both chains are expressed in a 1:1 ratio, promoting the formation of the monomeric, bioactive form over unwanted p40 monomers and homodimers.[20]
-
Simplified Vector Construction: Only one open reading frame needs to be cloned into the expression vector, simplifying the design and reducing the complexity of co-transfection or multi-cistronic vectors.[20]
-
Improved Secretion and Stability: In some cases, the single-chain format can lead to more efficient secretion and a more stable final product.
A commonly used flexible linker consists of repeats of Glycine and Serine, such as (Gly₄Ser)₃.[19][21]
Troubleshooting Guides
Low Expression Levels
Problem: Little to no IL-12 p70 is detected in the culture supernatant.
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage | Synthesize the genes for the p35 and p40 subunits with codons optimized for your specific expression host (e.g., CHO, Spodoptera frugiperda).[1] |
| Inefficient Subunit Assembly | 1. Optimize the ratio of p35 to p40 expression plasmids during transfection. A higher ratio of p40 to p35 may improve p70 formation.[10] 2. Consider using a single-chain IL-12 (scIL-12) construct to ensure a 1:1 subunit ratio.[18][20] |
| Poor Protein Secretion | 1. Ensure a proper signal peptide is included at the N-terminus of both subunits to direct them to the secretory pathway. 2. The p40 subunit is known to aid in the stabilization and export of the p35 subunit; ensure its co-expression.[10] |
| Suboptimal Culture Conditions | 1. For baculovirus systems, optimize the Multiplicity of Infection (MOI) and harvest time. A dot-blot analysis at different time points (e.g., 24, 48, 72 hours) can identify the peak of expression.[1] 2. For mammalian cells, test different culture media, including serum-free formulations, and consider using a high-density culture system like a hollow fiber bioreactor.[13][22] |
| mRNA or Protein Instability | 1. RNA-optimize the coding sequences of the subunits.[10] 2. The p35 subunit has a shorter half-life when expressed alone; co-expression with p40 is crucial for its stability.[10] |
Low Bioactivity of Purified Protein
Problem: The purified IL-12 p70 shows low specific activity in functional assays (e.g., IFN-γ induction).
| Possible Cause | Recommended Solution |
| Incorrect Protein Folding / Disulfide Bonds | 1. Express the protein in a eukaryotic system (mammalian or insect cells) that facilitates proper disulfide bond formation.[1][13] 2. Avoid harsh purification conditions (e.g., extreme pH, high concentrations of denaturants). |
| Improper or Lack of Glycosylation | Express IL-12 p70 in a mammalian cell line like CHO or HEK293, which provides post-translational modifications similar to the native protein.[4][11] Glycosylation is known to be important for full biological activity.[1] |
| Protein Aggregation | 1. During purification, maintain the protein in a well-buffered solution with an appropriate ionic strength (e.g., 300-500 mM NaCl) to improve solubility.[23] 2. Perform size-exclusion chromatography as a final polishing step to remove aggregates.[23] |
| Contamination with p40 Homodimers | p40 homodimers can act as antagonists to IL-12 p70. Use a purification strategy that effectively separates the heterodimer from the homodimer, such as heparin affinity chromatography.[13] |
Purification Challenges
Problem: Difficulty in obtaining pure, homogenous IL-12 p70.
| Possible Cause | Recommended Solution |
| Presence of p40 Monomers and Homodimers | This is a common issue. A multi-step purification strategy is often required. 1. Affinity Chromatography: Use heparin Sepharose chromatography, as IL-12 p70 binds with moderate affinity and can be eluted with a salt gradient (e.g., 500 mM NaCl).[13] If using a tagged protein, Immobilized Metal Affinity Chromatography (IMAC) is a good initial step.[23] 2. Size-Exclusion Chromatography (Gel Filtration): This step can separate the p70 heterodimer from p40 monomers and other contaminants of different molecular weights.[23] 3. Ion-Exchange Chromatography: Can be used as a final polishing step to remove remaining impurities.[23] |
| Low Protein Yield After Purification | 1. Optimize each purification step to minimize protein loss. Analyze flow-through and wash fractions to ensure the protein of interest is binding to the column. 2. Consider adding a protease inhibitor cocktail during cell lysis and purification to prevent degradation. |
| Affinity Tag Interference | If an affinity tag is interfering with function or purification, design the construct to include a protease cleavage site (e.g., for TEV or PreScission protease) to allow for tag removal after the initial affinity step.[23] |
Experimental Protocols & Visualizations
Key Experimental Workflow
The general workflow for producing and verifying recombinant IL-12 p70 involves several key stages, from vector design to final bioactivity assessment.
Caption: General experimental workflow for recombinant IL-12 p70 production.
IL-12 Signaling Pathway
Understanding the signaling pathway is crucial for designing relevant bioassays. IL-12 binds to its receptor on T cells and NK cells, leading to the activation of the JAK-STAT pathway and subsequent IFN-γ production.
Caption: Simplified IL-12 signaling cascade leading to IFN-γ production.
Protocol: Bioactivity Assay via IFN-γ Induction in NK-92MI Cells
This protocol outlines a method to determine the biological activity of purified recombinant IL-12 p70.
1. Materials:
-
NK-92MI cell line (IL-12 responsive)
-
Complete culture medium (e.g., AMEM with supplements)[13]
-
Purified recombinant human IL-12 (hIL-12) p70 (as standard and sample)
-
96-well flat-bottom cell culture plates
-
Human IFN-γ ELISA kit
2. Procedure:
-
Cell Seeding:
-
Culture NK-92MI cells according to the supplier's recommendations.
-
Harvest cells and wash once with fresh medium.
-
Resuspend cells to a concentration of 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.[13]
-
-
Sample Preparation and Addition:
-
Prepare a serial dilution of your purified IL-12 p70 sample and the hIL-12 p70 standard. Suggested starting concentrations are 10 ng/mL, 2 ng/mL, 0.4 ng/mL, and 0.08 ng/mL.
-
Include a "no IL-12" control well.
-
Add 100 µL of each dilution to the appropriate wells in triplicate. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the culture supernatants for IFN-γ analysis.
-
-
IFN-γ Quantification:
-
Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit, following the manufacturer's instructions.
-
6. Data Analysis:
-
Generate a standard curve using the results from the hIL-12 p70 standard.
-
Determine the concentration of IFN-γ produced in response to your purified IL-12 p70 samples.
-
The specific activity can be expressed as the amount of IFN-γ produced per unit of IL-12 p70. Compare the activity of your sample to the standard to determine its relative potency.
References
- 1. Optimization of canine this compound production using a baculovirus insect cell expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Charged residues dominate a unique interlocking topography in the heterodimeric cytokine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-12 p70 Proteins | Thermo Fisher Scientific [thermofisher.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Assembly-induced folding regulates interleukin 12 biogenesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20160311879A1 - Single chain il-12 nucleic acids, polypeptides, and uses thereof - Google Patents [patents.google.com]
- 8. reliatech.de [reliatech.de]
- 9. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. invivogen.com [invivogen.com]
- 12. stemcell.com [stemcell.com]
- 13. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Insect Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Expression of Difficult-to-Express Proteins, Human IL-12 and IFN-γ [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Gene therapy with a single chain interleukin 12 fusion protein induces T cell-dependent protective immunity in a syngeneic model of murine neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. polyplus-sartorius.com [polyplus-sartorius.com]
- 22. Optimizing parameters for clinical-scale production of high IL-12 secreting dendritic cells pulsed with oxidized whole tumor cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
Technical Support Center: Intracellular Cytokine Staining for IL-12
Welcome to the technical support center for intracellular cytokine staining (ICS) of Interleukin-12 (IL-12). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol to help researchers, scientists, and drug development professionals successfully detect intracellular IL-12 by flow cytometry.
Troubleshooting Guide
This section addresses specific issues that may arise during your IL-12 intracellular staining experiment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No IL-12 Signal | Inadequate Cell Stimulation: IL-12 is not constitutively expressed and requires strong stimulation. Resting cells typically show no signal.[1] | - Ensure the appropriate cell type (e.g., macrophages, dendritic cells) is used. - Use a potent stimulus like Lipopolysaccharide (LPS). For some cells, priming with IFN-γ prior to LPS stimulation can significantly boost IL-12 production.[2][3] - Optimize stimulation time; a minimum of 6 hours is often required, with some protocols extending to 24 hours. |
| Inefficient Protein Transport Inhibition: The selected inhibitor may be suboptimal or used for an insufficient duration, allowing IL-12 to be secreted. | - Use Brefeldin A, which is generally effective for trapping cytokines.[4] Add it for the final 4-6 hours of the stimulation culture. - Ensure the inhibitor is not expired and has been stored correctly. | |
| Suboptimal Antibody Concentration: The anti-IL-12 antibody concentration may be too low for detection. | - Titrate the anti-IL-12 antibody to determine the optimal concentration for your specific cell type and experimental conditions.[5] | |
| Poor Permeabilization: The antibody cannot access the intracellular cytokine if the cell membrane is not sufficiently permeabilized. | - Use a saponin-based permeabilization buffer. Ensure saponin (B1150181) is present in all wash buffers after the permeabilization step, as its effect is reversible.[1] - Optimize the concentration and incubation time for the permeabilization step. | |
| Wrong IL-12 Subunit Targeted: The antibody may detect only the p40 subunit, while the expression of the full bioactive p70 heterodimer (p35+p40) is low. | - Use an antibody clone specifically validated to detect the IL-12 p70 heterodimer if that is the target of interest. Note that p40 is also a subunit of IL-23. | |
| High Background Staining | Nonspecific Antibody Binding: The antibody may be binding to Fc receptors or other cellular components nonspecifically. | - Include an Fc block step before surface staining, especially for macrophages and dendritic cells, which have high levels of Fc receptors. - Use an isotype control antibody matched to your primary antibody's species and fluorochrome to establish baseline fluorescence.[1] - Titrate the antibody; excessively high concentrations increase background.[5] - Ensure adequate washing steps after antibody incubation to remove unbound antibodies. |
| Dead Cells: Dead cells can nonspecifically bind antibodies, leading to high background. | - Include a viability dye in your panel to exclude dead cells from the analysis. This is a critical step for clean data.[5] | |
| Autofluorescence: Myeloid cells like macrophages can be highly autofluorescent, masking the specific signal. | - Select a bright fluorochrome for your IL-12 antibody (e.g., PE, APC) to distinguish the signal from the background.[5] - Have an "unstained" control to assess the baseline autofluorescence of your cells. | |
| Poor Cell Viability | Toxicity of Reagents: Protein transport inhibitors and stimulation agents can be toxic, especially with prolonged incubation. | - Brefeldin A is generally considered less toxic than Monensin, especially for longer incubation periods (>6 hours).[6] - Titrate stimulation reagents (e.g., LPS, PMA/Ionomycin) to the lowest effective concentration. - Minimize the duration of protein transport inhibitor treatment to the minimum time required for cytokine accumulation (typically 4-6 hours).[4] |
| Harsh Sample Handling: Excessive vortexing or high-speed centrifugation can damage cells. | - Handle cells gently. Do not vortex vigorously. Centrifuge at lower speeds (e.g., 300-400 x g).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between IL-12 p40 and IL-12 p70, and which one should I stain for?
A: IL-12 is a heterodimeric cytokine composed of two subunits, p35 and p40, which together form the bioactive IL-12 p70 molecule.[2][8] The p40 subunit can also be secreted on its own as a monomer or form a homodimer (p40)₂. Crucially, the p40 subunit is also shared with another cytokine, IL-23 (which is a heterodimer of p19 and p40).
Therefore, if your antibody only recognizes the p40 subunit, you may be detecting both IL-12 and IL-23. If your goal is to measure the biologically active form of IL-12, it is essential to use an antibody that specifically recognizes the p70 heterodimer.
Q2: Which protein transport inhibitor is better for IL-12 staining: Brefeldin A or Monensin?
A: Both Brefeldin A (BFA) and Monensin can be used to block cytokine secretion, but they have different mechanisms and potential effects on cells. For most standard cytokine staining, Brefeldin A is preferred as it is generally less cytotoxic than Monensin, especially during longer incubation periods.[6][9] BFA blocks protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus, while Monensin acts later, disrupting the medial- and trans-Golgi cisternae.[6][10]
| Feature | Brefeldin A (BFA) | Monensin |
| Mechanism of Action | Blocks ER-to-Golgi transport | Disrupts trans-Golgi network function |
| Cytotoxicity | Generally lower, preferred for incubations >6 hours[6][9] | Higher, can be more toxic with longer incubations[9] |
| Efficacy | Generally effective for most cytokines, including IL-12. | Efficacy can be cytokine-dependent. Some studies report reduced trapping of certain cytokines compared to BFA.[11] |
| Typical Concentration | 1-10 µg/mL | 0.7-5 µg/mL |
Q3: What are the best positive controls for an IL-12 ICS experiment?
A: A robust positive control is essential. The best control is a cell type known to produce IL-12, stimulated under conditions proven to induce its expression. For example, mouse peritoneal macrophages or human monocyte-derived dendritic cells stimulated with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 100 U/mL) for 24 hours are reliable positive controls.[3]
Q4: Why is it recommended to stain for surface markers before fixation and permeabilization?
A: The fixation process, typically using paraformaldehyde, can alter or destroy some cell surface epitopes.[12][13] This means that antibodies against these markers may not bind effectively after fixation. Therefore, the standard and safest procedure is to perform staining for all surface markers on live cells first, wash, and then proceed with the fixation and permeabilization steps for intracellular staining.[12][13]
Visualized Workflows and Pathways
Intracellular Cytokine Staining Workflow
Caption: A typical workflow for intracellular cytokine staining.
IL-12 Production Signaling Pathway (LPS-Mediated)
Caption: Simplified signaling cascade for IL-12 p40 production.
Detailed Experimental Protocol
This protocol provides a general framework for intracellular staining of IL-12 in macrophages or dendritic cells. Optimization of cell numbers, reagent concentrations, and incubation times is highly recommended.[12][13][14]
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Cell stimulation agent (e.g., LPS, from E. coli O111:B4)
-
Protein Transport Inhibitor (e.g., Brefeldin A)
-
FACS Buffer (PBS + 1-2% BSA or FBS + 0.05% Sodium Azide)
-
Viability Dye (Fixable)
-
Fc Block reagent (e.g., anti-CD16/32 for mouse, or commercial human Fc block)
-
Fluorochrome-conjugated antibodies for surface markers
-
Fluorochrome-conjugated anti-IL-12 (p70 specific) antibody and corresponding isotype control
-
Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., FACS buffer containing 0.1-0.5% Saponin)
| Reagent | Typical Concentration / Incubation |
| Stimulation (LPS) | 100 ng/mL - 1 µg/mL for 6-24 hours |
| Protein Transport Inhibitor (BFA) | 5-10 µg/mL, added for the final 4-6 hours |
| Surface Staining | Antibody at titrated concentration, 20-30 min at 4°C |
| Fixation | 2-4% Paraformaldehyde, 20 min at room temperature |
| Permeabilization | 0.1-0.5% Saponin, 10 min at room temperature |
| Intracellular Staining | Antibody at titrated concentration, 30 min at room temperature |
Procedure:
-
Cell Stimulation: a. Plate cells (e.g., 1-2 x 10⁶ cells/mL) in a multi-well plate. b. Add your stimulus (e.g., LPS) and incubate at 37°C in a CO₂ incubator for the desired duration (e.g., 20 hours for a 24-hour total stimulation). c. For the final 4-6 hours of incubation, add the protein transport inhibitor (Brefeldin A) to each well. Also include an unstimulated control well treated with the inhibitor.
-
Harvest Cells: a. Following incubation, gently scrape and pipette to detach adherent cells. b. Transfer cells to FACS tubes. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Surface Staining: a. Wash cells once with cold FACS buffer. b. Resuspend cells in FACS buffer containing a viability dye and incubate according to the manufacturer's instructions (typically 15-20 minutes at 4°C, protected from light). c. Wash cells once with cold FACS buffer. d. Resuspend cells in Fc block solution and incubate for 10-15 minutes at 4°C. e. Without washing, add the cocktail of fluorochrome-conjugated surface marker antibodies. Incubate for 20-30 minutes at 4°C in the dark. f. Wash cells twice with cold FACS buffer.
-
Fixation: a. Resuspend the cell pellet in 100-200 µL of Fixation Buffer. b. Incubate for 20 minutes at room temperature, protected from light. c. Add 1-2 mL of Permeabilization Buffer and centrifuge at 400-500 x g for 5 minutes. Discard the supernatant.
-
Permeabilization and Intracellular Staining: a. Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer containing the anti-IL-12 antibody (and isotype control in a separate tube). b. Incubate for 30 minutes at room temperature in the dark. c. Wash cells twice with Permeabilization Buffer.
-
Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS Buffer. b. Acquire samples on a flow cytometer as soon as possible. If storage is necessary, keep cells at 4°C in the dark for up to 24 hours.
-
Data Analysis: a. Gate on singlets, then live cells. b. Identify your cell population of interest based on surface markers. c. Within your target population, analyze the expression of IL-12 compared to the isotype or Fluorescence Minus One (FMO) control.
References
- 1. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of LPS induced IL-12 production by IFN-γ and IL-4 through intracellular glutathione status in human alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Brefeldin A, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Technical Support Center: Enhancing Interleukin-12 Bioassay Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the sensitivity of Interleukin-12 (IL-12) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low concentrations of IL-12?
A1: For detecting low levels of IL-12, high-sensitivity Enzyme-Linked Immunosorbent Assays (ELISAs) and cell-based reporter gene bioassays are the most common and effective methods. High-sensitivity ELISAs utilize specific antibody pairs and often employ signal amplification steps to achieve detection limits in the low picogram per milliliter (pg/mL) range.[1] Reporter gene assays use engineered cell lines that produce a measurable signal, such as luminescence or a colorimetric change, in response to IL-12 binding to its receptor.[2][3][4] These assays are highly specific and can provide functional data on the activity of the detected IL-12.
Q2: How can I improve the signal-to-noise ratio in my IL-12 ELISA?
A2: To enhance the signal-to-noise ratio, consider the following:
-
Antibody Selection and Concentration: Use a pair of high-affinity monoclonal antibodies specific for the p70 heterodimer of IL-12. The optimal concentrations of both capture and detection antibodies should be determined through titration.[5]
-
Blocking Buffers: Optimize the blocking buffer to minimize non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.
-
Washing Steps: Increase the number and duration of wash steps to effectively remove unbound reagents.[6][7]
-
Incubation Times and Temperatures: Optimize incubation times and temperatures for antibody-antigen binding and enzymatic reactions. Longer incubation times may increase the signal, but can also elevate the background.
Q3: My IL-12 bioassay results show high variability between replicates. What are the potential causes and solutions?
A3: High variability in bioassay results can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and consider using a master mix for reagent addition to minimize well-to-well variation.[8]
-
Inconsistent Cell Seeding: For cell-based assays, ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.
-
"Edge Effect" in Microplates: The outer wells of a microplate are more susceptible to evaporation, leading to changes in reagent concentrations. It is advisable to fill the outer wells with a sterile medium or PBS and not use them for experimental samples.[8]
-
Temperature and CO2 Fluctuation: Maintain stable temperature, humidity, and CO2 levels in the incubator to ensure consistent cell health and assay performance.[8]
Q4: Can other cytokines from the IL-12 family interfere with my assay?
A4: Yes, cytokines that share the p40 subunit with IL-12, such as IL-23, can potentially cross-react in some immunoassays.[2][9] To ensure specificity, use a sandwich ELISA with a capture antibody targeting the p70 heterodimer and a detection antibody targeting the p35 subunit, or vice versa. For cell-based assays, some reporter cell lines may show minor reactivity to other cytokines like IL-27 and IFN-β, so it is important to consult the cell line's specifications.[4][10]
Q5: What are the best practices for sample collection and storage to ensure IL-12 stability?
A5: Proper sample handling is crucial for accurate IL-12 detection.
-
Sample Types: Serum, plasma (EDTA or citrate), and cell culture supernatants are common sample types.[6][11]
-
Storage: For short-term storage (up to 24 hours), keep samples at 2-8°C. For long-term storage, aliquot samples and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][11]
-
Sample Preparation: Centrifuge samples to remove any particulates before performing the assay.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive reagents | Ensure all reagents are within their expiration date and have been stored correctly. Avoid repeated freeze-thaw cycles.[12] |
| Incorrect assay procedure | Double-check the protocol for errors in incubation times, temperatures, or reagent concentrations. | |
| Low IL-12 concentration in the sample | Concentrate the sample or use a more sensitive detection method like a high-sensitivity ELISA or a reporter gene bioassay. | |
| High Background | Insufficient blocking | Optimize the blocking buffer and incubation time. |
| Inadequate washing | Increase the number of wash cycles and ensure complete removal of wash buffer between steps.[6] | |
| Contaminated reagents | Use fresh, high-quality reagents. Check for endotoxin (B1171834) contamination, which can cause non-specific cell activation.[8] | |
| Cross-reactivity of antibodies | Use highly specific monoclonal antibodies that recognize the IL-12 p70 heterodimer. | |
| Inconsistent Results | Pipetting inaccuracies | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Prepare master mixes to reduce variability.[8] |
| "Edge effect" | Avoid using the outermost wells of the microplate for samples. | |
| Cell health issues (for cell-based assays) | Use cells at a consistent and low passage number. Ensure optimal growth conditions. |
Quantitative Data Summary
The following table summarizes the performance of commercially available high-sensitivity IL-12 detection methods.
| Assay Type | Example Kit/Cell Line | Sensitivity (Lower Limit of Detection) | Assay Range |
| High-Sensitivity ELISA | Human IL-12 (p70) High Sensitivity ELISA Kit | 0.1 pg/mL[1] | Varies by kit, typically up to 25-50 pg/mL |
| High-Sensitivity ELISA | Human IL-12 ELISA Kit High Sensitivity (ab46035) | < 0.75 pg/mL | 0.78 - 25 pg/mL |
| Reporter Gene Assay | HEK-Blue™ IL-12 Cells | Not explicitly defined in pg/mL, but highly sensitive | 1 - 100 ng/mL (for recombinant IL-12)[10] |
| Reporter Gene Assay | IL-12 Bioassay (Promega) | EC50 of ~0.75 ng/mL for recombinant IL-12 | Not specified as a range, but responsive over several logs of concentration |
Experimental Protocols & Methodologies
High-Sensitivity IL-12 ELISA (Sandwich ELISA)
This protocol is a generalized procedure based on common high-sensitivity ELISA kits.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for one of the IL-12 subunits (e.g., p40). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for the other IL-12 subunit (e.g., p35) and incubate for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[1]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
IL-12 Reporter Gene Bioassay
This protocol outlines the general steps for using an IL-12 reporter cell line.
-
Cell Seeding: Seed the IL-12 reporter cells in a 96-well plate at the recommended density and incubate overnight.
-
Sample and Standard Addition: Prepare serial dilutions of your samples and the IL-12 standard. Add them to the appropriate wells.
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) to allow for IL-12 to bind to its receptor and induce the reporter gene expression.[2][13]
-
Signal Detection:
-
For Luciferase Reporters: Add a luciferase substrate reagent to each well and measure the luminescence using a luminometer.[2][13]
-
For SEAP (Secreted Embryonic Alkaline Phosphatase) Reporters: Collect the cell culture supernatant and add a SEAP detection reagent. Measure the absorbance at the appropriate wavelength.[4]
-
-
Data Analysis: Calculate the IL-12 concentration in your samples based on the standard curve.
Visualizations
IL-12 Signaling Pathway
Caption: IL-12 signaling pathway leading to IFN-γ gene transcription.
Experimental Workflow for High-Sensitivity IL-12 Bioassay
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. IL-12 Bioassay [promega.sg]
- 4. invivogen.com [invivogen.com]
- 5. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 6. abeomics.com [abeomics.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. IL-12 and Related Cytokines: Function and Regulatory Implications in Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Ensuring the Stability of Recombinant IL-12 During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of recombinant Interleukin-12 (IL-12) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized recombinant IL-12?
A1: Lyophilized recombinant IL-12 is stable at room temperature for short periods (up to 3 weeks), but for long-term storage, it is best to store it desiccated at -18°C or below.[1][2]
Q2: How should I store reconstituted recombinant IL-12?
A2: Reconstituted IL-12 should be stored at 4°C for short-term use (2-7 days).[1][2] For longer-term storage, it is recommended to aliquot the reconstituted protein into working volumes and store at -20°C or -80°C for up to 6 months.[3][4][5] To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.[3][4][5]
Q3: What are the primary causes of recombinant IL-12 degradation during storage?
A3: The primary causes of degradation include:
-
Proteolysis: Cleavage of the protein by contaminating proteases. This can result in fragments of the IL-12 subunits.[6][7]
-
Aggregation: Formation of soluble or insoluble protein aggregates, which can lead to loss of bioactivity and potentially immunogenicity.
-
Oxidation: Chemical modification of amino acid residues, particularly methionine, which can impact protein structure and function.
-
Deamidation: Spontaneous modification of asparagine and glutamine residues, which can alter the protein's charge and conformation.
-
Dissociation: Separation of the p35 and p40 subunits of the heterodimeric IL-12. The inter-subunit disulfide bond is critical for its bioactivity.[8]
Q4: What is the role of a carrier protein (e.g., BSA or HSA) in storing recombinant IL-12?
A4: Carrier proteins like Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) are often added to dilute protein solutions to enhance stability and increase shelf-life. They can prevent the recombinant protein from adsorbing to the surface of storage vials and can also help to stabilize its conformation. For long-term storage of reconstituted IL-12, adding a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[2][9]
Q5: How do freeze-thaw cycles affect the stability of recombinant IL-12?
A5: Repeated freeze-thaw cycles can lead to protein degradation and aggregation, resulting in a loss of biological activity.[3][4][5] The stress of freezing and thawing can disrupt the protein's three-dimensional structure. It is highly recommended to aliquot the reconstituted IL-12 into single-use volumes to minimize the number of freeze-thaw cycles.[3][4][5] Studies on other cytokines have shown that repeated freeze-thaw cycles can lead to a decrease in their concentration.[10]
Troubleshooting Guides
Issue 1: Loss of IL-12 Bioactivity
Symptom: Your recombinant IL-12 shows reduced or no activity in your bioassay (e.g., IFN-γ induction in NK cells).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Improper Storage | Ensure that both lyophilized and reconstituted IL-12 have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Protein Aggregation | Analyze the sample using Size Exclusion Chromatography (SEC-HPLC) to detect aggregates. If aggregation is present, consider optimizing the storage buffer with excipients like sugars (sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 20). |
| Proteolytic Degradation | Run the sample on an SDS-PAGE gel under both reducing and non-reducing conditions to check for protein fragments. If degradation is observed, ensure that protease inhibitors were used during purification and that the storage buffer has an optimal pH.[11] |
| Oxidation | If oxidation is suspected, consider adding antioxidants like methionine or EDTA to the storage buffer. |
| Incorrect Reconstitution | Verify that the IL-12 was reconstituted according to the manufacturer's instructions, using the recommended sterile buffer and to the correct concentration. |
Issue 2: Presence of Unexpected Bands in SDS-PAGE
Symptom: When running your IL-12 sample on an SDS-PAGE gel, you observe bands at lower molecular weights than the expected p35 and p40 subunits.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Proteolytic Cleavage | The presence of smaller fragments is a strong indicator of proteolytic degradation.[6] This can be caused by contamination with proteases. Add a protease inhibitor cocktail to your sample and ensure all purification and storage steps are performed at low temperatures to minimize protease activity.[12] |
| Dissociation of Subunits (under non-reducing conditions) | If you observe bands corresponding to the individual p35 and p40 subunits under non-reducing conditions, it may indicate a disruption of the inter-subunit disulfide bond. |
| Sample Overload | Loading too much protein can sometimes lead to the appearance of faint, lower molecular weight bands. Try loading a smaller amount of your sample.[13] |
| Contamination | The extra bands could be contaminating proteins from the expression and purification process. Re-evaluate your purification protocol to improve purity. |
Data on Storage and Formulation
Table 1: Recommended Storage Conditions for Recombinant IL-12
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized | Room Temperature (up to 3 weeks)[1][2] | -18°C or below (desiccated)[1][2] | Stable for extended periods when properly stored. |
| Reconstituted | 2-8°C (up to 1 week)[3] | -20°C or below (up to 6 months)[3][4][5] | Aliquot to avoid repeated freeze-thaw cycles. The addition of a carrier protein is recommended for dilute solutions.[2] |
Table 2: Common Excipients for IL-12 Formulation
| Excipient Class | Examples | Function |
| Cryoprotectants/Lyoprotectants | Sucrose, Trehalose, Mannitol[14] | Stabilize the protein during freezing and drying by forming a glassy matrix.[15] |
| Bulking Agents | Glycine, Mannitol[14] | Provide bulk to the lyophilized cake, ensuring good cake structure.[15] |
| Surfactants | Polysorbates (e.g., Tween-20)[14] | Prevent surface adsorption and aggregation at interfaces.[15] |
| Buffering Agents | Succinate, Histidine, Phosphate[14] | Maintain a stable pH, which is critical for protein stability. A pH range of 4.5 to 7.4 has been described, with a preference for around 5.6 in some formulations.[14] |
| Carrier Proteins | BSA, HSA[2] | Stabilize dilute protein solutions and prevent surface adsorption. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of IL-12 Integrity
Objective: To assess the purity and integrity of recombinant IL-12 by separating its subunits under reducing conditions and observing the intact heterodimer under non-reducing conditions.
Materials:
-
Recombinant IL-12 sample
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient gel)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
SDS-PAGE electrophoresis and imaging system
Procedure:
-
Sample Preparation:
-
Reducing: Mix 10 µg of IL-12 with Laemmli sample buffer containing a reducing agent.
-
Non-reducing: Mix 10 µg of IL-12 with Laemmli sample buffer without a reducing agent.
-
-
Denaturation: Heat both samples at 95-100°C for 5 minutes.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis:
-
Reducing conditions: Expect to see two bands corresponding to the p40 (~40 kDa) and p35 (~35 kDa) subunits.
-
Non-reducing conditions: Expect to see a single band corresponding to the intact IL-12 heterodimer (~70-75 kDa).[8] The presence of additional bands may indicate degradation or contamination.
-
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Detection
Objective: To detect and quantify the presence of aggregates in a recombinant IL-12 sample.
Materials:
-
Recombinant IL-12 sample
-
HPLC system with a UV detector
-
Size exclusion column suitable for separating proteins in the range of 10-200 kDa
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.2-7.4)[3]
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[16]
-
Sample Preparation: Filter the IL-12 sample through a 0.22 µm syringe filter to remove any particulate matter.[16]
-
Injection: Inject a known amount of the IL-12 sample onto the column.
-
Chromatography: Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).[6]
-
Detection: Monitor the eluate at 280 nm.
-
Analysis:
-
The main peak should correspond to the monomeric IL-12.
-
Peaks eluting earlier than the main peak represent soluble aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the peak areas.
-
Protocol 3: IL-12 Bioassay using NK Cells
Objective: To determine the biological activity of recombinant IL-12 by measuring its ability to induce IFN-γ production in Natural Killer (NK) cells.
Materials:
-
Recombinant IL-12 sample (and a standard with known activity)
-
NK cell line (e.g., NK-92)[8] or primary NK cells
-
Cell culture medium
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
-
Optional: Recombinant IL-18 as a co-stimulant[3]
Procedure:
-
Cell Seeding: Seed NK cells into a 96-well plate at a density of approximately 2 x 10^4 cells/well.[8]
-
Sample Preparation: Prepare serial dilutions of your IL-12 sample and the IL-12 standard in cell culture medium.
-
Cell Treatment: Add the IL-12 dilutions to the wells containing the NK cells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
IFN-γ ELISA: Quantify the amount of IFN-γ in the supernatants using a human IFN-γ ELISA kit, following the manufacturer's protocol.
-
Analysis: Generate a dose-response curve for both your IL-12 sample and the standard. Compare the EC50 values to determine the relative bioactivity of your sample.
Visualizations
Caption: IL-12 Signaling Pathway.
Caption: Workflow for IL-12 Stability Assessment.
Caption: Troubleshooting Logic for IL-12 Degradation.
References
- 1. prospecbio.com [prospecbio.com]
- 2. immunotools.de [immunotools.de]
- 3. Human IL-12 Recombinant Protein (PHC1124) [thermofisher.com]
- 4. HumanKine® recombinant human IL-12 protein | Proteintech [ptglab.com]
- 5. invivogen.com [invivogen.com]
- 6. Identification of a Recombinant Human this compound (rhIL-12) Fragment in Non-Reduced SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. Frontiers | Effects of Production Method and Repeated Freeze Thaw Cycles on Cytokine Concentrations and Microbial Contamination in Equine Autologous Conditioned Serum [frontiersin.org]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. US5744132A - Formulations for IL-12 - Google Patents [patents.google.com]
- 15. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: Navigating the Challenges of Systemic IL-12 Therapy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the systemic toxicity challenges associated with Interleukin-12 (IL-12) therapy in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of systemic toxicity observed with IL-12 therapy in vivo?
A1: Systemic administration of IL-12 is often associated with a range of dose-limiting toxicities. The most frequently reported adverse events include fever, flu-like symptoms, fatigue, nausea, and headache.[1][2] More severe toxicities can manifest as hepatic dysfunction, characterized by elevated levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), and hematologic abnormalities such as neutropenia, thrombocytopenia, and anemia.[1][3][4]
Q2: What is the primary mechanism behind IL-12-induced systemic toxicity?
A2: The systemic toxicity of IL-12 is largely mediated by the downstream induction of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1][3][5] IL-12 stimulates natural killer (NK) cells and T cells to produce high levels of IFN-γ, which, while crucial for its anti-tumor effects, can also lead to widespread inflammation and organ damage when present at high systemic concentrations.[1][4] Studies have shown that neutralizing IFN-γ can abrogate IL-12-induced toxicity.[6][7] TNF-α has also been identified as a key mediator of IL-12-induced toxicities.[3][5]
Q3: How does the route of IL-12 administration affect systemic toxicity?
A3: The route of administration significantly influences the safety profile of IL-12 therapy. Systemic routes like intravenous (IV) and subcutaneous (SC) administration are more likely to cause dose-limiting toxicities due to broad biodistribution.[1] In contrast, localized delivery strategies, such as intratumoral (IT) injection or in situ electroporation of IL-12-encoding plasmids, have been developed to confine IL-12 expression to the tumor microenvironment, thereby minimizing systemic exposure and reducing toxicity.[1][8]
Q4: What is Cytokine Release Syndrome (CRS) in the context of IL-12 therapy and how can it be managed?
A4: Cytokine Release Syndrome (CRS) is a systemic inflammatory response triggered by the massive release of cytokines, which can be a severe side effect of IL-12 therapy.[1] Symptoms can range from mild, flu-like symptoms to life-threatening complications affecting multiple organs.[7] Management of CRS involves close monitoring, supportive care (e.g., IV fluids, oxygen), and in severe cases, the use of immunosuppressive agents.[7] Targeting key cytokines involved in the cascade, such as IL-6, is a strategy used to manage CRS in other immunotherapies and could be considered.[9]
Q5: Are there strategies to engineer IL-12 to reduce its systemic toxicity?
A5: Yes, several protein engineering strategies are being explored to improve the therapeutic index of IL-12. These include the development of "masked" or "pro-cytokine" versions of IL-12 that are inactive in circulation and become activated specifically within the tumor microenvironment by tumor-associated proteases.[10][11] Another approach involves creating fusion proteins that target IL-12 to the tumor, for example, by fusing it to an antibody that recognizes a tumor-specific antigen.[2][12] Attenuating the IL-12 signal through mutations has also been shown to reduce systemic toxicity while maintaining anti-tumor efficacy.[13][14]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of systemic toxicity (e.g., severe weight loss, lethargy) at a previously reported "safe" dose.
-
Possible Cause: Variation in experimental conditions, such as mouse strain, age, or health status. The gut microbiome can also influence immune responses and toxicity.
-
Troubleshooting Steps:
-
Verify Dose Calculation and Preparation: Double-check all calculations and ensure the correct dilution of the IL-12 stock.
-
Animal Health Monitoring: Ensure all animals are healthy and within a consistent age and weight range before starting the experiment.
-
Pilot Dose-Response Study: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific experimental setup.
-
Consider a Priming Dose: Some studies suggest that a single, lower "priming" dose of IL-12 administered before the main treatment regimen can protect against severe toxicity from subsequent higher doses.[4][15]
-
Issue 2: High variability in toxicity and anti-tumor response between individual animals in the same treatment group.
-
Possible Cause: Inconsistent administration of IL-12, particularly with intratumoral injections where leakage into systemic circulation can occur. Tumor heterogeneity can also play a role.
-
Troubleshooting Steps:
-
Refine Injection Technique: For intratumoral injections, use a small needle gauge and inject slowly to minimize leakage. Consider using ultrasound guidance for precise delivery.
-
Tumor Size Standardization: Ensure that tumors are of a consistent size at the start of treatment, as larger, more necrotic tumors may lead to greater systemic exposure of locally administered therapies.
-
Increase Group Size: A larger number of animals per group can help to account for individual variability and increase the statistical power of your results.
-
Issue 3: Lack of anti-tumor efficacy at doses that are well-tolerated.
-
Possible Cause: The IL-12 dose may be too low to induce a potent anti-tumor immune response. The tumor model may be inherently resistant to IL-12 monotherapy.
-
Troubleshooting Steps:
-
Dose Escalation: Carefully escalate the dose of IL-12 while closely monitoring for signs of toxicity to find the optimal therapeutic window.
-
Combination Therapy: Consider combining IL-12 with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), which have been shown to synergize with IL-12 to enhance anti-tumor effects.[8]
-
Evaluate the Tumor Microenvironment: Analyze the tumor microenvironment to understand potential resistance mechanisms, such as the presence of immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells).
-
Quantitative Data Summary
Table 1: Systemic Cytokine Levels Following IL-12 Administration in Cancer Patients
| Cytokine | Baseline Level (pg/mL) | Peak Level Post-IL-12 (pg/mL) | Time to Peak | Reference |
| IFN-γ | Undetectable - Low | ~5,000 - 27,000 | 24 - 72 hours | [6][8] |
| TNF-α | Undetectable | >2-fold mRNA increase | < 24 hours (mRNA) | [8] |
| IL-10 | Low | Variable, can increase | Variable | [1][8] |
| IP-10 | Variable | Significant increase | 24 - 48 hours | [10] |
Note: Values can vary significantly based on IL-12 dose, administration route, and patient population.
Table 2: Dose-Dependent Toxicity of IL-12 in Preclinical Models
| Animal Model | IL-12 Dose | Key Toxicity Findings | Reference |
| C3H/Hej Mice | 0.5 or 1.0 µ g/day for 6 days | 100% mortality by day 8, gastrointestinal toxicity | [6][7] |
| C3H/Hej Mice | 1 µg or 5 µg (plasmid DNA) | Mild, reversible liver changes; decreased WBC at high dose | [16] |
| B16 Melanoma Mice | Not specified | No significant increase in serum IL-12 with electroporation | [17] |
| Dogs with Melanoma | 0.8 mg/m² (tolerated dose) | Dose-dependent IFN-γ induction, thrombocytopenia, fever | [18] |
Experimental Protocols
Protocol 1: Assessment of Systemic Toxicity of IL-12 in a Murine Tumor Model
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c) and tumor model (e.g., B16 melanoma, MC38 colon adenocarcinoma).
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, low-dose IL-12, high-dose IL-12). A typical group size is 8-10 mice.
-
IL-12 Administration: Administer recombinant murine IL-12 via the desired route (e.g., intravenous, intraperitoneal, or intratumoral) at predetermined doses and schedules.
-
Toxicity Monitoring:
-
Daily: Monitor body weight, clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy), and tumor size.
-
Endpoint: At a predetermined time point or when humane endpoints are reached, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (including ALT and AST).
-
-
Cytokine Analysis:
-
Collect blood at various time points post-IL-12 administration (e.g., 2, 6, 24, 48 hours).
-
Isolate serum and measure cytokine levels (e.g., IFN-γ, TNF-α, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
Histopathology:
-
Harvest major organs (liver, spleen, lungs, kidneys, heart) and the tumor.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should evaluate the tissues for signs of inflammation, necrosis, and other pathological changes.
-
Visualizations
Caption: IL-12 signaling cascade initiating anti-tumor immunity and systemic toxicity.
Caption: Workflow for assessing IL-12 toxicity in preclinical tumor models.
Caption: Decision tree for troubleshooting unexpected IL-12 toxicity in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biocytogen.com [biocytogen.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Inferring relevant control mechanisms for this compound signaling in naïve CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of potential biomarkers of response to IL‐12 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokines and soluble cytokine receptor induction after IL-12 administration in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IL12 immune therapy clinical trial review: Novel strategies for avoiding CRS-associated cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Single-Dose this compound Exposure on this compound – Associated Toxicity and Interferon-g Production | Semantic Scholar [semanticscholar.org]
- 16. Pre-clinical toxicity assessment of tumor-targeted this compound low-intensity electrogenetherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of toxicity following electrically mediated this compound gene delivery in a B16 mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Interleukin-12 Half-Life Extension
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Interleukin-12 (IL-12). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at extending the short half-life of IL-12.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the short half-life of recombinant this compound?
The primary challenge of the short in vivo half-life of IL-12 is the need for frequent, high-dose administrations to achieve a therapeutic effect.[1][2] This approach is often associated with severe, dose-limiting toxicities, including a lethal inflammatory syndrome, which has hindered its clinical application.[2][3][4] Systemic administration can lead to off-target effects, whereas the ideal therapeutic targets are immune cells located within the tumor and nearby lymph nodes.
Q2: What are the main strategies to overcome the short half-life of IL-12?
Several strategies have been developed to prolong the circulating half-life of IL-12, thereby improving its therapeutic index. These can be broadly categorized as:
-
Genetic Fusion: Creating fusion proteins by linking IL-12 to a larger molecule with a longer intrinsic half-life. Common fusion partners include the Fc fragment of immunoglobulins (IgG) and serum albumin or albumin-binding domains.[1][3][5][6][7][8]
-
Polymer Conjugation (PEGylation): Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the IL-12 molecule. This increases its hydrodynamic size, which slows renal clearance and can shield it from proteolytic degradation.[9][10]
-
Encapsulation/Delivery Systems: Utilizing carriers like nanoparticles, liposomes, or hydrogels to protect IL-12 from rapid clearance and enable sustained release.[2][11][12][13][14][15][16]
-
Tumor-Targeting Fusions: Engineering IL-12 fusion proteins that bind to components of the tumor microenvironment (TME), such as exposed collagen or other tumor-associated antigens. This strategy increases local retention and reduces systemic exposure.[17][18][19]
Troubleshooting Guides
Q3: My IL-12-Fc fusion protein has low expression and yield. What are some common causes and solutions?
Low expression of IL-12-Fc fusion proteins is a common issue. Here are some potential causes and troubleshooting steps:
-
Codon Optimization: The DNA sequence of your fusion construct may not be optimized for your expression system (e.g., mammalian cells like HEK293). Re-synthesize the gene with codons optimized for the host organism.
-
Subunit Pairing: IL-12 is a heterodimer of p35 and p40 subunits. Inefficient pairing can lead to misfolded proteins and low secretion. Consider engineering a single-chain IL-12 (scIL-12) where the p40 and p35 subunits are linked by a flexible peptide linker before fusion to the Fc domain.[1][7]
-
Expression System: Standard mammalian expression systems like HEK293F or CHO cells are typically used. Ensure your culture conditions (media, temperature, transfection reagents) are optimal. Using a hollow fiber bioreactor system can support high-density cell growth in serum-free media, potentially increasing yield.[20]
-
Purification Losses: IL-12 fusion proteins can be lost during purification. Use affinity chromatography (e.g., Protein A for the Fc domain) as the primary capture step, as it is highly specific and efficient.[7]
Q4: The bioactivity of my PEGylated IL-12 is significantly reduced compared to the native cytokine. How can I fix this?
A reduction in bioactivity is a known risk of PEGylation, as the PEG chains can sterically hinder the binding of IL-12 to its receptor.
-
PEGylation Site: The location of PEG attachment is critical. Randomly attaching PEG to lysine (B10760008) residues can block the receptor-binding sites. Use site-specific PEGylation methods to attach the polymer to a region of the protein distant from the active site.
-
PEG Size: The size of the PEG molecule matters. While larger PEG chains lead to a longer half-life, they can also cause a greater reduction in activity. Experiment with different PEG sizes (e.g., 5 kDa, 10 kDa, 20 kDa) to find the optimal balance between half-life extension and retained bioactivity.
-
Stoichiometry: Control the molar ratio of PEG reagent to protein during the conjugation reaction. A high excess of PEG can lead to multi-PEGylation, increasing the likelihood of inactivating the protein. Aim for mono-PEGylated species.[10]
-
Activity Assay: Confirm the loss of activity using a sensitive and relevant bioassay, such as measuring IFN-γ induction in activated human peripheral blood mononuclear cells (PBMCs) or NK cells.[3][20]
Q5: My nanoparticle-encapsulated IL-12 shows poor in vivo efficacy. What could be the problem?
Poor efficacy of nanoparticle-based delivery can stem from issues with the formulation or its interaction with the biological system.
-
Drug Loading and Release: Ensure you have achieved a high loading efficiency (>90%) of bioactive IL-12.[11] Characterize the release kinetics of IL-12 from the nanoparticles. A "burst release" may lead to toxicity, while a release that is too slow may not reach therapeutic concentrations.
-
Particle Stability: The nanoparticles must be stable in circulation and not aggregate or prematurely release their payload. Assess stability in serum-containing media.
-
Targeting: For effective tumor therapy, the nanoparticles should ideally accumulate in the tumor. The choice of the outer polymer layer can influence tumor and immune cell association.[11] For systemic delivery, particles are often designed to exploit the enhanced permeability and retention (EPR) effect in tumors.
-
Immune Response to Carrier: The materials used for the nanoparticles (e.g., lipids, polymers) could themselves be immunogenic, leading to rapid clearance by the reticuloendothelial system or other adverse effects.[21]
Quantitative Data Summary
The following tables summarize pharmacokinetic data for various modified IL-12 constructs compared to the native recombinant protein.
Table 1: Pharmacokinetics of IL-12 Fusion Proteins
| Molecule | Half-Life Extension Strategy | Half-Life | Animal Model | Reference |
| Recombinant IL-12 | - | 5.3–10.3 hours | Human | [1] |
| IL12-7NP2 | Fusion to anti-FAP antibody fragment (diabody format) | ~3 hours | Cynomolgus Monkey | [18] |
| mDF6006 | Monovalent Fc-fusion protein | Extended (specific value not stated) | Mouse | [8] |
| DF6002 | Fully human monovalent Fc-fusion protein | Extended (specific value not stated) | Cynomolgus Monkey | [8] |
| NHS-IL12 | Fusion to DNA/histone-binding antibody | Longer than rIL-12 (specific value not stated) | Mouse | [17][22] |
Table 2: Pharmacokinetics of IL-12 Delivery Systems
| Molecule/System | Delivery Strategy | Half-Life/Retention | Animal Model | Reference |
| Non-anchored IL-12 | - | Absorption half-life: 8 hours | Not Specified | [23] |
| mANK-101 | Alum-anchored IL-12 (intratumoral) | Absorption half-life: 115 hours | Not Specified | [23] |
| IL-12-ELP | Elastin-like polypeptide fusion (intratumoral depot) | Retained 4x longer in tumor than free IL-12 | Mouse | [12] |
| LNP-delivered mRNA | Lipid nanoparticle delivery of IL-12 mRNA | Sustained IL-12 production | Mouse | [2][24] |
Experimental Protocols
Protocol 1: Production and Purification of a Heterodimeric IL-12-Fc Fusion Protein
This protocol describes the generation of an IL-12-Fc fusion where the p35 and p40 subunits are fused to separate chains of a heterodimeric Fc domain.[3][7]
-
Vector Construction:
-
Clone the cDNA for the human IL-12 p35 subunit into a mammalian expression vector upstream of the sequence for one chain of a heterodimeric Fc domain (e.g., with "knob" mutations).
-
Clone the cDNA for the human IL-12 p40 subunit into a separate mammalian expression vector upstream of the sequence for the complementary Fc chain (e.g., with "hole" mutations).
-
Ensure both constructs contain a signal peptide for secretion.
-
-
Expression:
-
Co-transfect suspension-adapted HEK293F cells with equal amounts of the two plasmids using a suitable transfection reagent.
-
Culture the cells in serum-free expression medium for 5-7 days.
-
-
Purification:
-
Harvest the cell culture supernatant by centrifugation to remove cells and debris.
-
Apply the cleared supernatant to a Protein A affinity chromatography column.
-
Wash the column extensively with PBS to remove non-specifically bound proteins.
-
Elute the IL-12-Fc fusion protein using a low pH buffer (e.g., 0.1 M glycine, pH 3.0).
-
Immediately neutralize the eluted fractions by adding 1 M Tris-HCl, pH 8.0.
-
Pool the fractions containing the protein and perform buffer exchange into a stable formulation buffer (e.g., PBS) using dialysis or diafiltration.
-
-
Characterization:
-
Assess purity and integrity using SDS-PAGE under reducing and non-reducing conditions and by size-exclusion chromatography (SEC).
-
Confirm protein identity by Western blot using anti-IL-12 and anti-Fc antibodies.
-
Quantify protein concentration using UV absorbance at 280 nm.
-
Protocol 2: Covalent PEGylation of IL-12 via Amine Coupling
This protocol provides a general method for attaching an mPEG-NHS ester to primary amines (lysine residues) on IL-12.[10]
-
Materials:
-
Recombinant IL-12 in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5, free of primary amines).
-
mPEG-NHS ester reagent (e.g., m-PEG12-acid activated with EDC/NHS).
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0).
-
Purification system (e.g., size-exclusion or ion-exchange chromatography).
-
-
Reaction:
-
Dissolve the mPEG-NHS ester in a compatible, dry organic solvent (e.g., DMSO) immediately before use.
-
Add the dissolved PEG reagent to the IL-12 solution at a defined molar ratio (e.g., 5:1 PEG:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Separate the PEGylated IL-12 from unreacted PEG and native IL-12 using chromatography. Size-exclusion is often effective due to the change in hydrodynamic radius.
-
Analyze the final product by SDS-PAGE to visualize the increase in molecular weight and estimate the degree of PEGylation.
-
Mandatory Visualizations
Diagram 1: IL-12 Signaling Pathway
Caption: IL-12 binds its receptor, activating JAK2 and TYK2, which phosphorylate STAT4.[25][26][27][28][29]
Diagram 2: Workflow for IL-12-Fc Fusion Protein Generation
Caption: Experimental workflow for producing and validating an IL-12-Fc fusion protein.
Diagram 3: Comparison of IL-12 Half-Life Extension Strategies
Caption: Logical relationship between IL-12 modification strategies and their key features.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Re-designing this compound to enhance its safety and potential as an anti-tumor immunotherapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SON-1210 - a novel bifunctional IL-12 / IL-15 fusion protein that improves cytokine half-life, targets tumors, and enhances therapeutic efficacy [frontiersin.org]
- 6. SON-1010: an albumin-binding IL-12 fusion protein that improves cytokine half-life, targets tumors, and enhances therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterodimeric Fc-fused IL12 shows potent antitumor activity by generating memory CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized IL-12-Fc expands its therapeutic window, achieving strong activity against mouse tumors at tolerable drug doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Layer-by-Layer Nanoparticles for Cytokine Therapy in Cancer Treatment | MIT Technology Licensing Office [tlo.mit.edu]
- 12. Scholars@Duke publication: Spatiotemporal Control of IL-12 Delivery Improves Its Efficacy in Treatment of Solid Tumors [scholars.duke.edu]
- 13. IL-12 Delivered Intratumorally by Multilamellar Liposomes Reactivates Memory T Cells in Human Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-12-Overexpressed Nanoparticles Suppress the Proliferation of Melanoma Through Inducing ICD and Activating DC, CD8+ T, and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intratumoral delivery of IL-12 and IL-27 mRNA using lipid nanoparticles for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Localized this compound for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Delivery Strategies and Advances in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Pharmacokinetic and Pharmacodynamic Model of an IL-12 Anchored-Drug Conjugate for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sinobiological.com [sinobiological.com]
- 28. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
optimizing buffer conditions for IL-12 purification
Welcome to the Technical Support Center for Interleukin-12 (IL-12) Purification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their IL-12 purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography methods for purifying recombinant IL-12? A1: The most frequently employed methods for IL-12 purification involve a multi-step approach. Heparin affinity chromatography is often used as a primary capture step, as IL-12 is a heparin-binding protein.[1][2] This is typically followed by intermediate and polishing steps such as ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) to remove remaining impurities and aggregates.[3]
Q2: Why is my IL-12 aggregating during purification, and how can I prevent it? A2: Protein aggregation is a common issue caused by factors like high protein concentration, suboptimal buffer pH or ionic strength, and oxidation of cysteine residues.[4][5] To prevent this, you can optimize your buffer by including additives. Common strategies include adding reducing agents like DTT or TCEP to prevent disulfide bond scrambling, including osmolytes such as glycerol (B35011) or sucrose (B13894) for stabilization, and incorporating amino acids like arginine and glutamate (B1630785) to increase solubility.[4][5][6]
Q3: My purified IL-12 shows low biological activity. What could be the cause? A3: The biological activity of IL-12 is critically dependent on the intact inter-subunit disulfide bond that links the p35 and p40 subunits.[2] Loss of activity can occur if this bond is disrupted or if the protein denatures. Ensure your purification conditions are not too harsh. For storage, it is recommended to use single-use frozen aliquots to avoid repeated freeze-thaw cycles, which can lead to protein precipitation and loss of activity.[5][7]
Q4: What is a good starting buffer for IL-12 purification? A4: A good starting point for the initial capture step (e.g., Heparin Affinity) is a buffer with a pH around neutral to slightly alkaline. For example, 10-20 mM phosphate (B84403) buffer or Tris buffer at a pH between 7.2 and 8.0 is commonly used.[1][2] The buffer should also contain a moderate salt concentration, such as 150 mM NaCl, to maintain protein solubility, though this needs to be lowered for ion-exchange steps.[6]
Q5: What role do additives play in purification buffers? A5: Additives are crucial for maintaining the stability, solubility, and activity of IL-12 throughout the purification process. They can prevent aggregation, inhibit proteases, and prevent oxidation. The choice of additives depends on the specific issues encountered and the purification step.[][9]
Troubleshooting Guide
Problem: Low Protein Yield
Q: My IL-12 is not binding to the chromatography column. What should I check? A: This issue typically points to incorrect buffer conditions for the specific chromatography step.
-
For Ion-Exchange Chromatography (IEX): Ensure the ionic strength of your sample and binding buffer is low enough (e.g., 5-25 mM NaCl) to allow for electrostatic interaction between IL-12 and the column resin.[6]
-
For Affinity Chromatography (e.g., Heparin): Verify that the pH of your binding buffer is optimal. For heparin affinity, a pH range of 7.0-8.0 has shown high recovery rates.[1]
-
Sample Preparation: Ensure the sample is properly clarified and filtered to prevent column clogging.[10] Diluting the sample in the start buffer can also improve binding.[10]
Problem: Protein Aggregation
Q: I'm observing a significant amount of precipitation after eluting or during concentration steps. How can I improve solubility? A: Aggregation during or after elution is a clear sign that the buffer conditions are not stabilizing the purified protein.
-
Maintain Low Concentration: High protein concentrations can compromise stability and lead to aggregation.[5] If possible, work with larger volumes during chromatography.
-
Screen for Stabilizing Additives: Experiment by adding different stabilizers to your elution and storage buffers. See Table 2 for a list of common additives.
-
Use a Different Buffer System: Some buffer components can interact with your protein. Try alternative systems like HEPES or MOPS if you are using Tris or Phosphate buffers.[9][11]
-
Work at a Lower Temperature: Performing purification steps at 4°C can often reduce the rate of aggregation.[5]
Problem: Poor Purity
Q: My eluted fractions contain multiple contaminating proteins. How can I improve the purity of my IL-12? A: Improving purity often requires optimizing the wash and elution steps or adding an additional purification method.
-
Optimize Wash Steps: Before elution, use a wash buffer with an intermediate salt concentration or slightly different pH to remove weakly bound, non-specific proteins. For example, in heparin chromatography, a wash with 100 mM NaCl can remove many contaminants before eluting IL-12 at 500 mM NaCl.[2]
-
Refine Elution Gradient: Switch from a step elution to a shallow linear gradient. This can provide better resolution between your target protein and contaminants with similar binding affinities.
-
Add an Orthogonal Purification Step: No single chromatography method is perfect. Combining different techniques that separate proteins based on different properties (e.g., affinity, charge, size) is highly effective. If you start with affinity chromatography, consider adding an ion-exchange or size-exclusion step.[3]
Data Presentation
Table 1: Recommended Buffer Conditions for IL-12 Purification Steps
| Chromatography Step | Buffer System (20-50 mM) | Recommended pH | Salt Concentration (NaCl) | Key Considerations |
| Heparin Affinity (Capture) | Phosphate or Tris-HCl | 7.2 - 8.0 | Binding: 100-150 mM | IL-12 binds to heparin via its p40 subunit.[1][2] |
| Elution: 500 mM - 1 M | ||||
| Anion Exchange (IEX) | Tris-HCl | ~8.0 | Binding: < 25 mM | IL-12 binds to anion exchangers at this pH.[3] |
| Elution: 200-300 mM (Gradient) | ||||
| Size Exclusion (SEC) | Phosphate or HEPES | 7.0 - 7.5 | 150 mM | This is a final polishing step to remove aggregates. |
Table 2: Common Buffer Additives to Enhance IL-12 Stability
| Additive | Typical Concentration | Purpose |
| Glycerol | 5-20% (v/v) | Cryoprotectant and protein stabilizer; prevents aggregation.[5] |
| Arginine / Glutamate | 0.1 - 0.5 M | Increases protein solubility by suppressing aggregation.[4][] |
| Reducing Agents (DTT, TCEP) | 1-10 mM | Prevents oxidation and formation of incorrect disulfide bonds.[4][6] |
| Non-ionic Detergents (Tween-20) | 0.01 - 0.05% (v/v) | Helps solubilize protein aggregates without causing denaturation.[12] |
| Trehalose / Sucrose | 50 - 250 mM | Osmolyte that stabilizes protein structure.[4][13] |
Experimental Protocols
Protocol 1: Preparation of Buffers for Heparin Affinity Chromatography
This protocol describes the preparation of binding and elution buffers for a heparin affinity column.
-
Binding Buffer (20 mM Phosphate, 150 mM NaCl, pH 7.4)
-
To prepare 1 liter, dissolve 2.17 g of Sodium Phosphate Dibasic and 0.52 g of Sodium Phosphate Monobasic in ~900 mL of deionized water.
-
Add 8.76 g of Sodium Chloride (NaCl).
-
Adjust the pH to 7.4 using concentrated HCl or NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
Filter the buffer through a 0.22 µm filter before use.
-
-
Elution Buffer (20 mM Phosphate, 1 M NaCl, pH 7.4)
-
To prepare 1 liter, dissolve 2.17 g of Sodium Phosphate Dibasic and 0.52 g of Sodium Phosphate Monobasic in ~900 mL of deionized water.
-
Add 58.44 g of Sodium Chloride (NaCl).
-
Adjust the pH to 7.4 using concentrated HCl or NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
Filter the buffer through a 0.22 µm filter before use.
-
Protocol 2: General Workflow for IL-12 Purification
-
Clarification: Centrifuge the cell culture supernatant to remove cells and debris. Filter the supernatant through a 0.45 µm filter.
-
Equilibration: Equilibrate the Heparin Affinity column with 5-10 column volumes (CVs) of Binding Buffer.
-
Loading: Load the clarified supernatant onto the equilibrated column at a recommended flow rate.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer to remove unbound proteins. An optional intermediate wash with a slightly higher salt concentration (e.g., 100 mM NaCl) can be performed to remove non-specifically bound proteins.[2]
-
Elution: Elute the bound IL-12 using the Elution Buffer. A step gradient is often effective, with pure IL-12 typically eluting at around 500 mM NaCl.[1][2] Collect fractions during elution.
-
Analysis: Analyze the collected fractions using SDS-PAGE to identify those containing pure IL-12.
-
Buffer Exchange/Polishing: Pool the pure fractions and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column. A final polishing step using Size Exclusion Chromatography can be performed to remove any remaining aggregates.
Visualizations
Caption: A typical multi-step experimental workflow for IL-12 purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5853714A - Method for purification of IL-12 - Google Patents [patents.google.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. bitesizebio.com [bitesizebio.com]
- 7. promega.com [promega.com]
- 9. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Frontiers | SON-1210 - a novel bifunctional IL-12 / IL-15 fusion protein that improves cytokine half-life, targets tumors, and enhances therapeutic efficacy [frontiersin.org]
dealing with non-specific binding in IL-12 flow cytometry
Welcome to the technical support center for IL-12 flow cytometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with non-specific binding in intracellular IL-12 staining experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in intracellular IL-12 flow cytometry?
Non-specific binding in intracellular IL-12 flow cytometry can arise from several factors, leading to high background and false-positive signals. The primary causes include:
-
Fc Receptor Binding: Monocytes, macrophages, and dendritic cells, the primary producers of IL-12, express Fc receptors (FcRs) on their surface.[1] Fluorochrome-conjugated antibodies can bind non-specifically to these receptors via their Fc region, leading to false-positive signals.
-
Dead Cells: Dead cells are notoriously "sticky" and can non-specifically bind antibodies and fluorochromes, contributing significantly to background fluorescence.[2]
-
Antibody Concentration: Using an excessive concentration of the anti-IL-12 antibody can lead to low-affinity, non-specific binding to cellular components.[2]
-
Fixation and Permeabilization Artifacts: The fixation and permeabilization steps required for intracellular staining can alter cell morphology and expose intracellular components that may non-specifically bind antibodies. Fixation can also increase the hydrophobicity of cellular proteins, thereby increasing non-specific binding.[3]
-
Endogenous Biotin (B1667282): If using a biotin-streptavidin detection system, endogenous biotin within cells can be a source of non-specific binding.
Q2: How can I identify non-specific binding in my IL-12 staining panel?
Identifying non-specific binding is crucial for accurate data interpretation. Key strategies include:
-
Isotype Controls: An isotype control is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and conjugated to the same fluorochrome as your primary anti-IL-12 antibody, but it lacks specificity for any known cellular target.[4][5] Staining with an isotype control helps to estimate the level of background staining due to Fc receptor binding and other non-specific interactions.
-
Fluorescence Minus One (FMO) Controls: FMO controls are essential for multi-color flow cytometry. An FMO control includes all the antibodies in your panel except for the one being evaluated (in this case, the anti-IL-12 antibody). This helps to identify the spread of fluorescence from other channels into the channel of interest and set accurate gates.[5][6]
-
Unstimulated Controls: Analyzing cells that have not been stimulated to produce IL-12 provides a baseline for background fluorescence and helps to confirm that the observed signal in stimulated samples is specific.[2][7]
-
Biological Negative Controls: Including a cell population that is known not to produce IL-12 in your experiment can serve as an excellent negative control to assess non-specific binding.[7]
Q3: What are the best practices to minimize non-specific binding when staining for intracellular IL-12?
Several steps can be taken to reduce non-specific binding and improve the quality of your IL-12 flow cytometry data:
-
Fc Receptor Blocking: Prior to staining with your primary antibodies, incubate the cells with an Fc blocking reagent.[8] This can be a commercially available anti-CD16/CD32 antibody (for mouse cells) or human IgG (for human cells). This step saturates the Fc receptors, preventing non-specific binding of your staining antibodies.
-
Viability Dyes: Always include a viability dye in your staining panel to exclude dead cells from your analysis.[6] This is one of the most effective ways to reduce background fluorescence.
-
Antibody Titration: Titrate your anti-IL-12 antibody to determine the optimal concentration that provides the best signal-to-noise ratio. Using too much antibody is a common cause of non-specific binding.[2][4]
-
Addition of Protein to Buffers: Including a source of protein, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), in your staining and wash buffers can help to block non-specific binding sites on the cells.[9]
-
Proper Washing Steps: Ensure adequate washing of your cells after antibody incubation to remove any unbound antibodies.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in all cell populations | 1. Antibody concentration too high. 2. Inadequate washing. 3. Dead cells. 4. Issues with fixation/permeabilization. | 1. Titrate your anti-IL-12 antibody to find the optimal concentration.[2][4] 2. Increase the number and volume of wash steps after antibody incubation.[10] 3. Use a viability dye to exclude dead cells from your analysis.[6] 4. Optimize fixation and permeabilization times and reagents. |
| High background specifically in monocytes/macrophages | 1. Incomplete Fc receptor blocking. 2. Non-specific binding of the fluorochrome. | 1. Ensure you are using an appropriate Fc blocking reagent at the correct concentration and for a sufficient incubation time. 2. Test different fluorochromes for your anti-IL-12 antibody. Some fluorochromes may exhibit more non-specific binding to certain cell types. |
| Weak or no IL-12 signal | 1. Suboptimal cell stimulation. 2. Inefficient protein transport inhibition. 3. Incorrect antibody clone or fluorochrome. 4. Low expression of IL-12. | 1. Optimize your stimulation protocol (e.g., concentration of LPS, IFN-γ, and duration of stimulation).[11][12] 2. Ensure that your protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct time and concentration.[6] 3. Research and select an antibody clone validated for intracellular flow cytometry and consider using a brighter fluorochrome for low-expressing targets.[2][10] 4. Use a positive control cell type or stimulation condition known to induce high IL-12 expression. |
| Isotype control shows high staining | 1. Fc receptor binding. 2. Non-specific binding of the isotype control antibody itself. | 1. Implement or optimize your Fc blocking step. 2. Ensure your isotype control is from a reputable supplier and is properly matched to your primary antibody's species, isotype, and fluorochrome conjugation. Consider using an FMO control as an alternative or in addition to the isotype control.[5] |
Experimental Protocols
Protocol 1: Intracellular Staining of IL-12 in Human Peripheral Blood Mononuclear Cells (PBMCs)
1. Cell Preparation and Stimulation:
- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
- Adjust cell density to 1-2 x 10^6 cells/mL.
- Stimulate cells with an appropriate stimulus to induce IL-12 production. A common method is to use LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 4-6 hours in a humidified incubator at 37°C and 5% CO2.[13]
- For the final 4 hours of stimulation, add a protein transport inhibitor such as Brefeldin A (5-10 µg/mL) or Monensin (2 µM) to the culture to block cytokine secretion.[6]
2. Surface Staining and Fc Block:
- Harvest the cells and wash with PBS.
- Resuspend the cell pellet in a staining buffer (e.g., PBS with 2% FBS).
- Add an Fc blocking reagent (e.g., human IgG) and incubate for 10-15 minutes at 4°C.
- Without washing, add your panel of fluorochrome-conjugated surface antibodies (e.g., anti-CD14 to identify monocytes) and incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.
3. Fixation and Permeabilization:
- Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature in the dark.
- Wash the cells once with PBS.
- Resuspend the fixed cells in a permeabilization buffer (e.g., PBS containing 0.1-0.5% saponin (B1150181) or 0.1% Triton X-100) and incubate for 10-15 minutes at room temperature.
4. Intracellular Staining:
- Wash the cells with permeabilization buffer.
- Resuspend the cell pellet in permeabilization buffer containing the fluorochrome-conjugated anti-human IL-12 antibody or the corresponding isotype control.
- Incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in staining buffer for flow cytometry analysis.
Protocol 2: Recommended Controls for IL-12 Intracellular Staining
-
Unstained Control: A sample of cells that has not been stained with any antibodies. This is used to set the baseline fluorescence of the cell population.
-
Viability Dye Control: A sample of cells stained only with the viability dye to set the gate for live and dead cells.
-
Single-Color Compensation Controls: For each fluorochrome in your panel, a separate sample of cells (or compensation beads) stained with just that single antibody. These are crucial for calculating and applying compensation to correct for spectral overlap.
-
Isotype Control: A sample of stimulated cells stained with an isotype control antibody that matches the host species, isotype, and fluorochrome of your anti-IL-12 antibody.[4][5]
-
Fluorescence Minus One (FMO) Control: A sample of stimulated cells stained with all antibodies in your panel except for the anti-IL-12 antibody. This is the most accurate control for setting the positive gate for IL-12 expression.[5][6]
-
Biological Controls:
-
Unstimulated Control: A sample of cells that has gone through the entire staining procedure but was not stimulated to produce IL-12.
-
Positive Control: A sample of cells known to produce IL-12 upon stimulation (e.g., monocytes stimulated with LPS and IFN-γ).
-
Visualizations
Caption: Causes and consequences of non-specific binding.
Caption: A workflow for troubleshooting non-specific binding.
Caption: Simplified IL-12 signaling pathway.
References
- 1. Tim-3 Negatively Regulates IL-12 Expression by Monocytes in HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. PE Mouse Anti-Human IL-12 (p40/p70) [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biocompare.com [biocompare.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ashpublications.org [ashpublications.org]
Technical Support Center: Enhancing the Stability of IL-12 Fusion Proteins
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the development and experimental use of Interleukin-12 (IL-12) fusion proteins. The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions and detailed protocols to improve the stability and functionality of these complex biologics.
Frequently Asked Questions (FAQs)
Q1: My IL-12 fusion protein shows low expression and secretion levels. What are the potential causes and how can I improve the yield?
Low expression and secretion of IL-12 fusion proteins can stem from the inherent complexity of the IL-12 heterodimer. The proper folding and assembly of the p35 and p40 subunits are critical for secretion.[1] If one subunit is misfolded, it can be retained in the endoplasmic reticulum (ER) and subsequently degraded.
Troubleshooting Steps:
-
Ensure Co-expression of Both Subunits: The p35 subunit of IL-12 is often retained within the cell when expressed alone, while the p40 subunit can be secreted. Co-expression of both subunits is necessary for the formation and secretion of the active heterodimer.[1]
-
Optimize Subunit Ratio: The ratio of p35 to p40 expression can influence the efficiency of heterodimer formation. Experiment with different vector ratios to find the optimal balance for your specific expression system.
-
Fusion Partner and Linker Design: The choice of fusion partner and the linker connecting it to IL-12 can impact folding and secretion. Consider using a more soluble fusion partner or optimizing the linker for flexibility and length.[2][3]
-
Codon Optimization: Ensure the codons of your IL-12 fusion protein construct are optimized for your chosen expression system (e.g., mammalian, insect, or bacterial cells) to enhance translation efficiency.
Q2: I'm observing significant aggregation of my purified IL-12 fusion protein. What strategies can I employ to mitigate this issue?
Protein aggregation is a common challenge, often caused by improper folding, exposure of hydrophobic regions, or instability during purification and storage.[4]
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Screen a range of pH values to find the optimal pH where your protein is most stable and soluble.
-
Ionic Strength: Vary the salt concentration (e.g., NaCl) in your buffer.
-
Additives: Include stabilizing excipients such as arginine, proline, or non-detergent sulfobetaines. For long-term storage, consider cryoprotectants like glycerol.[4]
-
-
Protein Concentration: Work with the lowest feasible protein concentration during purification and for final formulation to reduce the likelihood of aggregation.[4]
-
Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) to minimize protein unfolding and aggregation.
-
Flash Freezing: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent the formation of ice crystals that can denature the protein.[4]
Q3: The biological activity of my IL-12 fusion protein is significantly lower than expected. How can I troubleshoot this?
Reduced bioactivity can be due to improper folding, steric hindrance of the IL-12 receptor binding sites, or degradation of the protein.
Troubleshooting Steps:
-
Linker Optimization: The length and flexibility of the linker between IL-12 and its fusion partner are critical. A linker that is too short may cause steric hindrance, preventing IL-12 from binding to its receptor. A linker that is too long or too flexible might lead to instability. The optimal linker length often falls between 6 and 27 amino acid residues. A commonly used flexible linker is (Gly-Gly-Gly-Gly-Ser)n.[5]
-
Molecular Format: The orientation of the fusion (e.g., IL-12 at the N- or C-terminus of the fusion partner) can impact activity. It may be necessary to test different molecular configurations.
-
Assess Heterodimer Formation: Confirm the correct formation of the p35-p40 heterodimer using non-reducing SDS-PAGE or size-exclusion chromatography (SEC). The presence of monomers or aggregates can indicate folding and assembly issues.
-
Proteolytic Degradation: Analyze the purified protein for signs of degradation using SDS-PAGE or mass spectrometry. The inclusion of protease inhibitors during purification is crucial.
Troubleshooting Guides
Guide 1: Enhancing Heterodimer Stability
The stability of the IL-12 heterodimer is paramount for its function. The interaction between the p35 and p40 subunits is stabilized by both disulfide bonds and charge interactions.[1][6][7]
Key Considerations for Stability:
-
Disulfide Bonds: IL-12 contains both intramolecular and one intermolecular disulfide bridge that are critical for its native structure and secretion.[1] The presence of reducing agents in the purification buffer can disrupt these bonds.
-
Charge Interactions: A key salt bridge between an arginine residue on the p35 subunit and an aspartic acid on the p40 subunit is crucial for dimer formation.[6][7] Mutations in these residues can abrogate the interaction.
Experimental Workflow for Assessing Heterodimer Formation:
Caption: Workflow for assessing IL-12 heterodimer formation.
Guide 2: Optimizing Linker Design for Improved Stability and Activity
The linker connecting IL-12 to its fusion partner plays a crucial role in the overall stability and function of the fusion protein. An optimized linker can ensure proper domain folding, maintain biological activity, and improve pharmacokinetic properties.[2][3]
| Linker Type | Characteristics | Common Sequences | Advantages | Disadvantages |
| Flexible | Rich in small, non-polar (Gly) or polar (Ser, Thr) amino acids. | (GGGGS)n, (GS)n | Allows for mobility between domains, can help prevent steric hindrance. | Can be susceptible to proteolysis. |
| Rigid | Often contain proline residues or form alpha-helical structures. | (EAAAK)n, (PXP)n | Provides fixed separation between domains, can prevent unwanted interactions. | May not provide enough flexibility for proper domain orientation. |
| Cleavable | Contain specific protease recognition sites. | MMP-cleavable sequences | Allows for the release of active IL-12 in a specific environment (e.g., tumor microenvironment). | Can lead to premature cleavage and systemic toxicity if the protease is not specific. |
Experimental Protocol: Screening for Optimal Linker Length
-
Design and Construction: Generate a series of fusion protein constructs with varying linker lengths (e.g., (GGGGS)n where n=1, 2, 3, 4).
-
Expression and Purification: Express and purify each construct under identical conditions.
-
Biophysical Characterization:
-
Size-Exclusion Chromatography (SEC): Analyze the homogeneity and aggregation state of each variant.
-
Differential Scanning Fluorimetry (DSF): Determine the melting temperature (Tm) of each construct as a measure of thermal stability.
-
-
In Vitro Bioactivity Assay:
-
IFN-γ Release Assay: Co-culture the purified fusion proteins with peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells and measure the release of IFN-γ by ELISA.[8]
-
Cell Proliferation Assay: Use a cell line that proliferates in response to IL-12 (e.g., CTLL-2) and measure proliferation using an MTT or similar assay.[9]
-
-
Data Analysis: Compare the biophysical data and bioactivity of each linker variant to identify the optimal linker length that provides both high stability and potent activity.
Advanced Strategies for Enhancing Stability and Therapeutic Index
For researchers in drug development, several advanced strategies can be employed to improve the in vivo stability and therapeutic window of IL-12 fusion proteins.
Masking and Pro-drug Approaches:
To reduce systemic toxicity, IL-12 can be engineered as a "pro-drug" that is activated specifically in the tumor microenvironment. This can be achieved by fusing IL-12 to an inhibitory molecule (e.g., a domain of its receptor or a specific antibody fragment) via a linker that is cleavable by tumor-associated proteases like matrix metalloproteinases (MMPs).[9][10][11][12]
Caption: Masked IL-12 activation in the tumor microenvironment.
Half-Life Extension:
The in vivo half-life of IL-12 fusion proteins can be extended by fusing them to moieties that increase their hydrodynamic radius and reduce renal clearance. Common strategies include:
-
Fc Fusion: Fusion to the Fc domain of an antibody.[13]
-
Albumin Fusion/Binding: Fusion to albumin or an albumin-binding domain.[13][14]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[13]
By addressing these common challenges with systematic troubleshooting and rational design, the stability and efficacy of IL-12 fusion proteins can be significantly improved, paving the way for more effective therapeutic applications.
References
- 1. Assembly-induced folding regulates interleukin 12 biogenesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anti-cancer L19-interleukin-12 fusion protein with an optimized peptide linker efficiently localizes in vivo at the site of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct subunit pairing criteria within the heterodimeric IL-12 cytokine family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charged residues dominate a unique interlocking topography in the heterodimeric cytokine interleukin‐12 | The EMBO Journal [link.springer.com]
- 8. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an this compound Fusion Protein That Is Activated by Cleavage with Matrix Metalloproteinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an this compound Fusion Protein That Is Activated by Cleavage with Matrix Metalloproteinase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Masking the immunotoxicity of this compound by fusing it with a domain of its receptor via a tumour-protease-cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Protein engineering to overcome limitations of key cytokines in cancer immunotherapy: current approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | SON-1210 - a novel bifunctional IL-12 / IL-15 fusion protein that improves cytokine half-life, targets tumors, and enhances therapeutic efficacy [frontiersin.org]
Technical Support Center: Best Practices for Long-Term Storage of Bioactive IL-12
Welcome to the technical support center for bioactive Interleukin-12 (IL-12). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and bioactivity of your IL-12 reagents. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with your stored IL-12.
| Problem | Possible Cause | Solution |
| Loss of IL-12 bioactivity in my assay. | Improper storage temperature. | For long-term storage of lyophilized IL-12, ensure it is kept at -20°C to -80°C.[1][2][3] Reconstituted IL-12 should be aliquoted and stored at -20°C or -70°C.[1][2][4] |
| Repeated freeze-thaw cycles. | Avoid multiple freeze-thaw cycles as this can denature the protein.[1][2][3][5] Aliquot the reconstituted IL-12 into single-use volumes. | |
| Incorrect reconstitution buffer. | Reconstitute lyophilized IL-12 in sterile phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1] Some suppliers recommend sterile water.[6] Always follow the manufacturer's specific instructions. | |
| Absence of a carrier protein. | For long-term storage of reconstituted IL-12, especially at low concentrations, it is recommended to add a carrier protein like 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) to prevent adsorption to the vial surface and increase stability.[2][3][5][7] | |
| Protein degradation. | Ensure the storage buffer is appropriate and free of proteases. Use sterile techniques during reconstitution and handling. | |
| Precipitate observed in the reconstituted IL-12 solution. | Protein aggregation. | Gently mix or swirl the vial after reconstitution; do not vortex.[2][3] If a precipitate is present, microcentrifugation before use is recommended.[2] |
| Incorrect reconstitution. | Ensure the protein is fully dissolved. Briefly centrifuge the vial before opening to bring the contents to the bottom.[1][3] | |
| Inconsistent results between experiments. | Variability in IL-12 concentration due to improper aliquoting. | When preparing aliquots, ensure they are of a consistent volume to maintain a constant protein concentration for each experiment. |
| Degradation of the stock solution over time. | Use fresh aliquots for each experiment. If you suspect the stock has degraded, test its bioactivity using a standard bioassay. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the best temperature for long-term storage of lyophilized IL-12?
A1: For long-term storage, lyophilized IL-12 should be stored desiccated at -20°C to -80°C.[1][2][3][5][6] Some manufacturers state that the lyophilized protein is stable at room temperature for a few weeks, but for optimal stability, colder temperatures are recommended.[5]
Q2: How should I store IL-12 after reconstitution?
A2: After reconstitution, IL-12 should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C to -70°C.[1][2][4] For short-term storage (up to one week), reconstituted IL-12 can be kept at 2°C to 8°C.[1][3][5]
Q3: Why is it important to avoid repeated freeze-thaw cycles?
A3: Repeatedly freezing and thawing protein solutions can lead to denaturation and aggregation, which results in a loss of biological activity.[2][3][5]
Q4: Should I use a carrier protein when storing reconstituted IL-12?
A4: Yes, for long-term storage of reconstituted IL-12, especially in dilute solutions, adding a carrier protein such as 0.1% BSA or HSA is recommended.[2][3][5][7] Carrier proteins help to prevent the cytokine from adsorbing to the surface of the storage vial and improve its stability.
Reconstitution
Q5: What should I use to reconstitute lyophilized IL-12?
A5: It is generally recommended to reconstitute lyophilized IL-12 with sterile, high-purity water or a buffered solution like phosphate-buffered saline (PBS) at pH 7.2-7.4.[1][6] Always refer to the datasheet provided by the manufacturer for the specific product.
Q6: To what concentration should I reconstitute my IL-12?
A6: The recommended reconstitution concentration can vary by manufacturer, but a common suggestion is to reconstitute to a concentration of 0.1 to 1.0 mg/mL.[1][2] This concentrated stock can then be further diluted for your experiments.
Bioactivity and Troubleshooting
Q7: How can I check if my stored IL-12 is still bioactive?
A7: The bioactivity of IL-12 can be assessed using a cell-based bioassay. A common method is to measure its ability to induce interferon-gamma (IFN-γ) production in natural killer (NK) cells or activated T cells.[1][5][8] There are also commercially available reporter cell lines that produce a measurable signal, such as luminescence, in response to IL-12.[9][10][11][12]
Q8: My IL-12 is not showing any activity in my experiments. What could be the problem?
A8: Loss of activity can be due to several factors, including improper storage, multiple freeze-thaw cycles, incorrect reconstitution, or degradation of the protein.[2][5] Refer to the troubleshooting guide above for specific solutions. It is also important to ensure that the cells used in your bioassay are responsive to IL-12.
Quantitative Data Summary
The following tables summarize the recommended storage conditions for IL-12 from various commercial suppliers.
Table 1: Storage of Lyophilized IL-12
| Supplier | Recommended Storage Temperature | Duration |
| Thermo Fisher Scientific | -20°C | Long-term[1] |
| Sigma-Aldrich | Below 0°C (desiccated) | Long-term[6] |
| Bio-Rad | -20°C | Prior to reconstitution[2] |
| R&D Systems | -20°C to -70°C | 12 months from receipt[4] |
| Prospec Bio | Below -18°C (desiccated) | Long-term[5] |
| Proteintech | -20°C to -80°C | Until expiry date[3] |
Table 2: Storage of Reconstituted IL-12
| Supplier | Recommended Storage Temperature | Duration |
| Thermo Fisher Scientific | 2°C to 8°C | Up to 1 week[1] |
| ≤-20°C | For maximal stability[1] | |
| Sigma-Aldrich | -20°C | Up to 6 months[6] |
| Bio-Rad | -20°C | Undiluted[2] |
| R&D Systems | 2°C to 8°C | 1 month[4] |
| -20°C to -70°C | 3 months[4] | |
| Prospec Bio | 4°C | 2-7 days[5] |
| Below -18°C | Future use[5] | |
| Proteintech | 4°C | 1 week[3] |
| -20°C to -80°C | 6 months[3] |
Experimental Protocols
Protocol: Assessment of IL-12 Bioactivity by IFN-γ Induction in NK Cells
This protocol outlines a general procedure to determine the biological activity of your IL-12 by measuring its ability to induce IFN-γ secretion from natural killer (NK) cells.
Materials:
-
Recombinant IL-12 (your sample and a positive control standard)
-
NK cell line (e.g., NK-92) or freshly isolated primary NK cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human IL-2 (for NK cell maintenance)
-
96-well cell culture plates
-
IFN-γ ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture NK cells according to standard protocols. If using a cell line like NK-92, they are typically maintained in complete medium supplemented with IL-2. Before the assay, wash the cells to remove any residual cytokines and resuspend them in fresh medium at a concentration of 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).
-
IL-12 Dilution: Prepare a serial dilution of your IL-12 sample and the positive control standard in complete medium. A typical concentration range to test would be from 0.1 to 10 ng/mL.
-
Stimulation: Add 100 µL of the diluted IL-12 samples and standards to the wells containing the NK cells. Include a negative control well with cells and medium only.
-
Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant from each well.
-
IFN-γ Measurement: Quantify the amount of IFN-γ in the supernatants using an IFN-γ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the IL-12 concentration to generate a dose-response curve. The activity of your IL-12 sample can be compared to the standard to determine its relative potency.
Visualizations
IL-12 Signaling Pathway
This compound is a heterodimeric cytokine composed of p35 and p40 subunits.[13] It plays a crucial role in the differentiation of naive T cells into Th1 cells and stimulates the production of interferon-gamma (IFN-γ).[14] The signaling cascade is initiated by the binding of IL-12 to its receptor complex, which consists of the IL-12Rβ1 and IL-12Rβ2 subunits.[14] This binding activates the Janus kinases (JAKs), specifically JAK2 and TYK2, which then phosphorylate and activate the Signal Transducer and Activator of Transcription 4 (STAT4).[14][15] Activated STAT4 translocates to the nucleus and induces the transcription of target genes, most notably IFN-γ.[15]
Caption: A diagram of the IL-12 signaling cascade.
References
- 1. Human IL-12 Recombinant Protein (PHC1124) [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. HumanKine® recombinant human IL-12 protein | Proteintech [ptglab.com]
- 4. rndsystems.com [rndsystems.com]
- 5. prospecbio.com [prospecbio.com]
- 6. This compound Protein, Recombinant human The recombinant human this compound protein (or IL-12 protein) is a potent regulator of cell mediated immune responses & it induces IFN-gamma production by NK & T cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. IL-12 Bioassay [promega.com]
- 12. invivogen.com [invivogen.com]
- 13. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 15. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Recombinant IL-12 Biological Activity
For researchers, scientists, and drug development professionals, ensuring the biological activity of recombinant Interleukin-12 (IL-12) is a critical step in obtaining reliable and reproducible experimental results. This guide provides an objective comparison of common validation methods, complete with supporting data, detailed protocols, and visual workflows to aid in selecting the most appropriate assay for your research needs.
This compound is a potent, heterodimeric cytokine composed of p35 and p40 subunits, playing a pivotal role in bridging the innate and adaptive immune systems.[1][2] Produced primarily by antigen-presenting cells like macrophages and dendritic cells, its main functions include inducing interferon-gamma (IFN-γ) production from T cells and Natural Killer (NK) cells, enhancing the cytotoxic activity of NK cells and CD8+ T cells, and promoting the differentiation of T helper 1 (Th1) cells.[2][3][4] Given its powerful anti-tumor and immunomodulatory properties, recombinant IL-12 is a key agent in immunology and cancer therapy research.[4][5][6]
However, the complex nature of this heterodimeric protein means that its expression and purification can be challenging. Improper folding, subunit aggregation, or fragmentation can lead to a loss of biological function.[7] Therefore, rigorous validation of its activity is essential. This guide compares the most common in vitro and in vivo methods used to confirm that your recombinant IL-12 is potent and effective.
The IL-12 Signaling Cascade: A Visual Overview
The biological effects of IL-12 are initiated by its binding to a high-affinity receptor complex on the surface of target cells, such as T cells and NK cells.[8] This receptor is composed of two subunits: IL-12Rβ1 and IL-12Rβ2.[3] This binding event triggers a phosphorylation cascade through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, TYK2 and JAK2 are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT4.[2][3][9] Inside the nucleus, STAT4 homodimers act as transcription factors, upregulating the expression of target genes, most notably the gene for IFN-γ.[9]
Comparison of IL-12 Bioactivity Assays
Several methods can be employed to measure the biological activity of recombinant IL-12. The choice of assay often depends on the available resources, desired throughput, and specific research context. The most common approaches focus on IL-12's primary functions: IFN-γ induction, T/NK cell proliferation, and cytotoxicity enhancement.
| Assay Type | Principle | Target Cells | Typical Readout | ED₅₀ Range (Typical) | Pros | Cons |
| IFN-γ Secretion Assay | Measures the primary downstream effector cytokine induced by IL-12 signaling. | Human PBMCs, NK-92 cells, mouse splenocytes.[10][11] | IFN-γ concentration via ELISA. | 0.1 - 1.0 ng/mL | Highly specific, physiologically relevant, reliable. | Requires secondary assay (ELISA), can be time-consuming. |
| Cell Proliferation Assay | Quantifies IL-12's ability to stimulate the proliferation of activated lymphocytes. | PHA-activated human T-lymphoblasts or mouse splenocytes. | Colorimetric (MTT, XTT) or fluorometric (alamarBlue) measurement of cell viability/number. | 0.01 - 0.1 ng/mL | Relatively high throughput, quantitative, well-established. | Less specific than IFN-γ assay, requires pre-activation of cells. |
| Cytotoxicity Assay | Measures the enhancement of NK cell or CTL-mediated killing of target tumor cells. | NK cells, CTLs (as effectors); K562 or Daudi cells (as targets).[12][13] | Release of chromium-51, lactate (B86563) dehydrogenase (LDH), or fluorescent dye from lysed target cells. | Varies with E:T ratio | Directly measures a key anti-tumor function. | Technically complex, involves handling of radioisotopes (Cr-51) or sensitive enzymatic assays. |
| STAT4 Phosphorylation Assay | Directly measures the activation of the key transcription factor in the IL-12 pathway. | Human PBMCs, purified T cells or NK cells. | Phospho-STAT4 levels by Flow Cytometry or Western Blot. | 0.5 - 5.0 ng/mL | Direct measure of proximal signaling, rapid results (Flow Cytometry). | Requires specific antibodies and specialized equipment (flow cytometer). |
| In Vivo Anti-Tumor Assay | Evaluates the ability of IL-12 to inhibit tumor growth in an animal model. | Syngeneic mouse tumor models (e.g., CMS-5 fibrosarcoma, B16 melanoma).[14][15] | Tumor volume reduction, increased survival time. | 1 ng - 1 µ g/day [16] | The ultimate test of biological function in a complex system. | Expensive, low throughput, ethically regulated, complex data interpretation. |
ED₅₀ (Half-maximal effective concentration) values are approximate and can vary significantly based on the specific recombinant protein lot, cell type, and assay conditions.
Key Experimental Protocols & Workflows
Below are detailed methodologies for the two most common in vitro assays for validating IL-12 bioactivity.
IFN-γ Induction Assay Using Human PBMCs
This assay quantifies the amount of IFN-γ secreted by Peripheral Blood Mononuclear Cells (PBMCs) in response to stimulation with recombinant IL-12.
Materials:
-
Recombinant human IL-12 (test sample and a certified standard)
-
Human PBMCs, freshly isolated via Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human IL-2
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood. Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.
-
Cell Seeding: Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate.
-
IL-12 Stimulation: Prepare a serial dilution of your recombinant IL-12 and a known standard, typically ranging from 100 ng/mL to 0.1 ng/mL. Add 100 µL of each dilution to the appropriate wells. Include a negative control (medium only). For optimal IFN-γ production, co-stimulate with a low concentration of IL-2 (e.g., 10 U/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA: Quantify the concentration of IFN-γ in the supernatants using a commercial human IFN-γ ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the IFN-γ concentration against the log of the IL-12 concentration. Calculate the ED₅₀ value, which is the concentration of IL-12 that induces 50% of the maximum IFN-γ response. Compare the ED₅₀ of your test sample to the certified standard.
Cell Proliferation Assay Using PHA-Activated Mouse Splenocytes
This assay measures the ability of IL-12 to act as a co-mitogen and stimulate the proliferation of T-cells that have been pre-activated with Phytohemagglutinin (PHA).
Materials:
-
Recombinant mouse IL-12 (test sample and a certified standard)
-
Spleens from C57BL/6 or BALB/c mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Phytohemagglutinin (PHA)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or alamarBlue)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from mouse spleens. Lyse red blood cells using ACK lysis buffer. Wash and resuspend splenocytes in complete RPMI medium.
-
Cell Activation: Culture the splenocytes at a concentration of 2 x 10⁶ cells/mL with PHA (e.g., 2 µg/mL) for 48-72 hours.
-
Washing and Seeding: After activation, wash the cells thoroughly to remove PHA and resuspend them in fresh medium at 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
IL-12 Stimulation: Prepare a serial dilution of your recombinant mouse IL-12 and a known standard, typically ranging from 10 ng/mL to 0.01 ng/mL. Add 100 µL of each dilution to the appropriate wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement: Add the cell proliferation reagent (e.g., 20 µL of MTT solution) to each well and incubate for another 4 hours. If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Plot the absorbance against the log of the IL-12 concentration and calculate the ED₅₀. Compare the activity of your sample to the standard.
By employing these standardized assays and comparing your results against a certified reference standard, you can confidently validate the biological activity of your recombinant IL-12, ensuring the integrity and success of your downstream applications.
References
- 1. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Study of recombinant human this compound for treatment of complications after radiotherapy for tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient expression of bioactive murine IL12 as a self-processing P2A polypeptide driven by inflammation-regulated promoters in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Recombinant Human this compound (rhIL-12) Fragment in Non-Reduced SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Efficient production and purification of recombinant human this compound (IL-12) overexpressed in mammalian cells without affinity tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Bioactive murine and human this compound fusion proteins which retain antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactive murine and human this compound fusion proteins which retain antitumor activity in vivo | Semantic Scholar [semanticscholar.org]
- 16. Administration of recombinant IL-12 to normal mice enhances cytolytic lymphocyte activity and induces production of IFN-gamma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of Interleukin-12 and Interleukin-23
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) and Interleukin-23 (IL-23) are heterodimeric cytokines that play pivotal, yet distinct, roles in the orchestration of the immune response. Despite sharing a common subunit and a receptor chain, their signaling pathways diverge to elicit unique downstream effects, primarily influencing the differentiation and function of T helper (Th) cells. This guide provides a detailed comparison of the IL-12 and IL-23 signaling pathways, supported by experimental data and detailed protocols for their investigation.
Shared and Distinct Molecular Architecture
Both IL-12 and IL-23 are members of the IL-12 family of cytokines and are composed of two disulfide-linked subunits.[1][2] They share the p40 subunit (encoded by the IL12B gene), which pairs with a unique α-chain: p35 (IL12A) for IL-12 and p19 (IL23A) for IL-23.[1][2] This shared subunit is central to their structure but also represents a key divergence point that dictates receptor binding and subsequent signaling.
Similarly, the receptor complexes for IL-12 and IL-23 share the IL-12 receptor β1 (IL-12Rβ1) chain.[3][4] The specificity of their signaling is conferred by the second, unique receptor chain: IL-12Rβ2 for IL-12 and IL-23R for IL-23.[3][4]
Comparative Overview of Signaling Cascades
Upon ligand binding, both IL-12 and IL-23 initiate intracellular signaling through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][5][6] However, the specific STAT proteins activated and the resulting immunological outcomes are distinct.
IL-12 Signaling: The binding of IL-12 to its receptor complex (IL-12Rβ1 and IL-12Rβ2) leads to the activation of JAK2 and Tyrosine kinase 2 (Tyk2).[1][5] These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of IL-12Rβ2, creating docking sites for STAT4.[5] Activated STAT4 dimerizes, translocates to the nucleus, and induces the transcription of genes characteristic of a Th1 immune response, most notably Interferon-gamma (IFN-γ).[1][5]
IL-23 Signaling: IL-23 binds to a receptor complex composed of IL-12Rβ1 and IL-23R.[3][4] This interaction also activates JAK2 and Tyk2.[1][5] However, the downstream signaling predominantly involves the phosphorylation and activation of STAT3, with a lesser activation of STAT4.[1][5] Nuclear translocation of activated STAT3 is critical for the maintenance and expansion of Th17 cells, leading to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][7]
Quantitative Comparison of Signaling Components
The following table summarizes key quantitative data comparing the components of the IL-12 and IL-23 signaling pathways.
| Parameter | This compound (IL-12) | Interleukin-23 (IL-23) | Reference(s) |
| Cytokine Subunits | p35 and p40 | p19 and p40 | [1][2] |
| Receptor Subunits | IL-12Rβ1 and IL-12Rβ2 | IL-12Rβ1 and IL-23R | [3][4] |
| Primary JAKs | JAK2, Tyk2 | JAK2, Tyk2 | [1][5] |
| Primary STATs | STAT4 | STAT3 (major), STAT4 (minor) | [1][5] |
| Binding Affinity | IL-12Rβ1 binds to the shared p40 subunit. The affinity of IL-12 for IL-12Rβ2 is approximately 10-fold higher than the affinity of IL-23 for IL-23R. | IL-12Rβ1 binds to the shared p40 subunit. | [3] |
| Key Downstream Genes | IFNG | IL17A, IL17F, IL22, RORC | [1][7] |
| Primary T Helper Cell Subset Promoted | Th1 | Th17 | [8][9] |
Visualizing the Signaling Pathways
To illustrate the molecular interactions and cascades, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation and comparison of the IL-12 and IL-23 signaling pathways. Below are protocols for key experiments.
Western Blot Analysis of STAT Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and STAT4 (p-STAT4) in response to IL-12 or IL-23 stimulation.
a. Cell Culture and Stimulation:
-
Culture target cells (e.g., activated T cells, NK cells) in appropriate media.
-
Starve cells of cytokines for 4-6 hours prior to stimulation to reduce basal phosphorylation.
-
Stimulate cells with desired concentrations of recombinant human IL-12 or IL-23 for various time points (e.g., 0, 15, 30, 60 minutes). Include an unstimulated control.
b. Cell Lysis and Protein Quantification:
-
After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) or p-STAT4 (Tyr693) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize, strip the membrane and re-probe for total STAT3, total STAT4, and a loading control like β-actin.
Flow Cytometry Analysis of STAT Phosphorylation
This method allows for the quantification of STAT phosphorylation at a single-cell level.
a. Cell Stimulation:
-
Prepare a single-cell suspension of target cells.
-
Stimulate cells with IL-12 or IL-23 as described in the Western blot protocol.
b. Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells with 1.5-2% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubating for 30 minutes on ice.
c. Intracellular Staining and Analysis:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently-conjugated antibodies against p-STAT3 and p-STAT4, along with cell surface markers to identify specific cell populations (e.g., CD3, CD4, CD8).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-STAT signal in the target cell populations.
Reporter Gene Assay
This assay measures the transcriptional activity induced by the IL-12 or IL-23 signaling pathways.
a. Cell Line and Plasmids:
-
Use a suitable cell line (e.g., HEK293T) that does not endogenously express the IL-12 or IL-23 receptors.
-
Co-transfect the cells with expression plasmids for the respective receptor subunits (IL-12Rβ1 and IL-12Rβ2 for IL-12 signaling; IL-12Rβ1 and IL-23R for IL-23 signaling).
-
Co-transfect a reporter plasmid containing a luciferase gene driven by a promoter with STAT-binding elements (e.g., a STAT4-responsive element for IL-12 or a STAT3-responsive element for IL-23).
-
Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
b. Stimulation and Luciferase Assay:
-
24-48 hours post-transfection, stimulate the cells with a range of IL-12 or IL-23 concentrations for 6-24 hours.
-
Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
The signaling pathways of IL-12 and IL-23, while sharing common components, are distinctly regulated to produce divergent and critical immunological outcomes. IL-12, through the activation of STAT4, is a potent inducer of Th1-mediated immunity, essential for host defense against intracellular pathogens. In contrast, IL-23 signaling, primarily through STAT3, is crucial for the maintenance and function of Th17 cells, which are important for mucosal immunity but are also implicated in the pathogenesis of autoimmune diseases. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is paramount for the development of targeted therapeutics for a range of infectious, autoimmune, and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-12 and IL-23—Close Relatives with Structural Homologies but Distinct Immunological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling by IL-12 and IL-23 and the immunoregulatory roles of STAT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-12– and IL-23–modulated T cells induce distinct types of EAE based on histology, CNS chemokine profile, and response to cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-12 and IL-23: master regulators of innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of this compound/interleukin-23 production and the T-helper 17 response in humans - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effects of IL-12 and IL-18 Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) and Interleukin-18 (IL-18) have emerged as potent cytokines in cancer immunotherapy, capable of orchestrating a robust anti-tumor immune response. While each cytokine exhibits anti-cancer properties, their combination has been shown to produce synergistic effects, leading to enhanced tumor regression and improved survival in preclinical models. This guide provides a comparative analysis of IL-12 and IL-18 monotherapies versus their combination, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison: Monotherapy vs. Combination Therapy
The synergy between IL-12 and IL-18 is primarily attributed to their ability to co-stimulate T helper 1 (Th1) and cytotoxic T lymphocyte (Tc1) responses, leading to a significant increase in the production of key anti-tumor cytokines like Interferon-gamma (IFN-γ).
Cytokine Secretion by Tumor-Draining Lymph Node (TDLN) Cells
Studies utilizing murine TDLN cells activated with anti-CD3/anti-CD28 monoclonal antibodies demonstrate the potent synergistic effect of IL-12 and IL-18 on cytokine production. The combination therapy not only augments the secretion of pro-inflammatory cytokines but also curtails the production of immunosuppressive ones.
| Treatment Group | IFN-γ Secretion (pg/mL) | GM-CSF Secretion (pg/mL) | IL-10 Secretion (pg/mL) |
| Control (No Cytokines) | Minimal | Minimal | Minimal |
| IL-12 (10 ng/mL) | Increased | Increased | Significantly Increased |
| IL-18 (100 ng/mL) | Minimal Effect | Minimal Effect | Minimal Effect |
| IL-12 (10 ng/mL) + IL-18 (100 ng/mL) | Synergistically Augmented | Synergistically Augmented | Inhibited (compared to IL-12 alone) |
Data synthesized from studies on antibody-activated murine TDLN cells.[1][2]
In Vivo Tumor Growth Inhibition
The enhanced anti-tumor immunity translates to superior tumor control in vivo. Electro-gene therapy (EGT) delivering IL-12 and IL-18 has shown significant inhibition of tumor growth in a murine colon carcinoma model (CT26).[3][4][5]
| Treatment Group | Tumor Growth | Systemic Anti-Tumor Effect (on untreated contralateral tumors) |
| Control | Progressive Growth | None |
| IL-12 EGT | Significantly Inhibited | Not Significant |
| IL-12 + IL-18 EGT | Synergistically and Significantly Inhibited | Significant Suppression |
Data from studies using a subcutaneous murine CT26 tumor model.[3][4][5]
Signaling Pathways and Mechanism of Action
The synergistic action of IL-12 and IL-18 is rooted in their distinct but convergent signaling pathways, which together potently activate key transcription factors, notably NF-κB. This leads to the enhanced expression of IFN-γ and other effector molecules. Both CD4+ and CD8+ T cells are crucial for the tumor rejection induced by IL-12/IL-18 therapy.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic effects of IL-12 and IL-18 in skewing tumor-reactive T-cell responses towards a type 1 pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of IL-12 and IL-18 of electro-gene therapy synergistically inhibits tumor growth. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination of IL-12 and IL-18 of electro-gene therapy synergistically inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between IL-12p70 and IL-12p40 Homodimers
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) is a key cytokine in the regulation of immune responses, primarily known for its role in promoting Th1 cell differentiation and cell-mediated immunity. The biologically active form, IL-12p70, is a heterodimer composed of two disulfide-linked subunits, p35 and p40. However, the p40 subunit can also be secreted as a monomer or form a homodimer (IL-12p40)₂, which was initially considered biologically inactive or an antagonist of IL-12p70. Emerging evidence has revealed that the IL-12p40 homodimer possesses distinct biological functions, setting up a complex interplay between these two forms of IL-12. This guide provides a comprehensive comparison of the functional differences between IL-12p70 and the IL-12p40 homodimer, supported by experimental data and detailed methodologies.
Core Functional Differences: Agonist vs. Antagonist and Beyond
IL-12p70, the heterodimeric cytokine, is a potent inducer of interferon-gamma (IFN-γ) production and is crucial for the differentiation of naive CD4+ T cells into Th1 cells.[1] In contrast, the IL-12p40 homodimer was first identified as an antagonist of IL-12p70, capable of inhibiting IL-12-induced proliferation of PHA-activated human T-cell blasts.[2] The antagonistic effect is attributed to the p40 homodimer's ability to bind to the IL-12 receptor subunit β1 (IL-12Rβ1), thereby competitively inhibiting the binding of the active IL-12p70 heterodimer.[3]
However, the functional role of the IL-12p40 homodimer is not limited to antagonism. Studies have demonstrated that it can exert its own biological effects, acting as a signaling molecule in its own right. For instance, the IL-12p40 homodimer has been shown to induce the expression of inducible nitric oxide synthase (iNOS) in microglia and macrophages, a function not shared by IL-12p70 in the same manner.[4][5][6] Furthermore, the p40 homodimer, but not IL-12p70, can induce the expression of IL-16 in microglia and macrophages.[1][7]
Receptor Binding and Signaling Pathways
The distinct functions of IL-12p70 and the IL-12p40 homodimer stem from their differential engagement of the IL-12 receptor complex and the subsequent activation of divergent intracellular signaling pathways.
IL-12p70 Signaling: The high-affinity IL-12 receptor is composed of two subunits, IL-12Rβ1 and IL-12Rβ2.[8] IL-12p70 binds to this heterodimeric receptor complex, leading to the activation of the Janus kinase (JAK) family members, Tyk2 and Jak2. This activation results in the phosphorylation of STAT4 (Signal Transducer and Activator of Transcription 4), which then homodimerizes and translocates to the nucleus to induce the transcription of target genes, most notably IFN-γ.[8][9]
IL-12p40 Homodimer Signaling: The IL-12p40 homodimer primarily interacts with the IL-12Rβ1 subunit.[1][6] This interaction does not recruit IL-12Rβ2 and therefore does not lead to the activation of the canonical JAK/STAT4 pathway associated with IL-12p70. Instead, signaling through IL-12Rβ1 by the p40 homodimer in microglia has been shown to activate the mitogen-activated protein kinase (MAPK) pathways, specifically ERK and p38.[6] This leads to the activation of transcription factors such as NF-κB and C/EBPβ, which in turn drive the expression of genes like iNOS.[5][6]
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Nitric-oxide Synthase and Activation of NF-κB by this compound p40 in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-12-programmed long-term CD8+ T cell responses require STAT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-12 p40 homodimer, the so-called biologically inactive molecule, induces nitric oxide synthase in microglia via IL-12R beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide to Anti-Human IL-12 Antibodies and Murine IL-12
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic and research antibodies in pre-clinical animal models is paramount. This guide provides a comprehensive comparison of the cross-reactivity of anti-human Interleukin-12 (IL-12) antibodies with murine IL-12, supported by structural data and detailed experimental protocols.
This compound is a crucial heterodimeric cytokine, composed of p35 and p40 subunits, that plays a pivotal role in bridging the innate and adaptive immune responses.[1] It is instrumental in the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[1][2] Given its central role in immunity, IL-12 is a significant target in the development of therapies for autoimmune diseases and cancer. The use of murine models is a cornerstone of pre-clinical research; therefore, determining whether an anti-human IL-12 antibody can effectively bind and neutralize murine IL-12 is a critical step.
Human vs. Murine IL-12: A Structural Comparison
The potential for cross-reactivity is fundamentally linked to the degree of structural similarity between the human and murine IL-12 proteins. A comparison of the amino acid sequences reveals a higher degree of conservation in the p40 subunit compared to the p35 subunit.[3]
| Subunit | Amino Acid Identity | Implication for Cross-Reactivity |
| p40 | 70%[3] | The higher conservation suggests that antibodies targeting the p40 subunit are more likely to exhibit cross-reactivity between human and murine IL-12. |
| p35 | 60%[3] | The lower identity indicates that the p35 subunit is a primary determinant of species specificity. It has been observed that the inability of human IL-12 to act on murine cells is largely determined by the p35 subunit.[3] |
This difference in conservation explains why human IL-12 generally exhibits minimal to no activity on murine cells.[3][4] Consequently, anti-human IL-12 antibodies targeting the p35 subunit or conformational epitopes on the heterodimer that are influenced by the p35 subunit are less likely to be cross-reactive.
Performance of Anti-Human IL-12 Antibodies with Murine IL-12
Experimental data from various sources confirms the generally low cross-reactivity of anti-human IL-12 antibodies with the murine homolog. However, some antibodies, particularly those targeting conserved epitopes on the p40 subunit, may show some degree of binding. It is crucial to experimentally verify the cross-reactivity for each specific antibody.
| Antibody Type | Target | Cross-Reactivity with Murine IL-12 | Reference |
| Anti-Human IL-12/23 (16E7 and 6F6) | p40 | No cross-reactivity observed.[5] | [5] |
| General Anti-Human IL-12 | Not specified | No cross-reactivity observed with ruminant cytokines, suggesting a high degree of species specificity. | |
| Commercially available antibodies | IL-12 p70 | Some antibodies are marketed as being cross-reactive with both human and mouse IL-12.[6] | [6] |
Experimental Protocols
To empirically determine the cross-reactivity of an anti-human IL-12 antibody, a number of standard immunoassays can be employed. The most common and informative are the Enzyme-Linked Immunosorbent Assay (ELISA) for binding assessment and a bioassay for neutralizing activity.
Cross-Reactivity Assessment by Direct ELISA
This protocol is designed to assess the binding of an anti-human IL-12 antibody to murine IL-12.
Materials:
-
96-well microtiter plates
-
Recombinant human IL-12 (positive control)
-
Recombinant murine IL-12
-
Anti-human IL-12 antibody (test antibody)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Wash Buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody that recognizes the test antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat separate wells of a 96-well plate with 100 µL of recombinant human IL-12 and recombinant murine IL-12 at a concentration of 1-2 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of the anti-human IL-12 antibody, diluted in Blocking Buffer, to the wells. It is recommended to use a serial dilution to assess the binding affinity. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. A strong signal in the wells coated with murine IL-12 indicates cross-reactivity.
Neutralization Bioassay
This assay determines if the anti-human IL-12 antibody can inhibit the biological activity of murine IL-12.
Materials:
-
Murine splenocytes or a murine cell line responsive to IL-12 (e.g., activated T cells)
-
Recombinant murine IL-12
-
Anti-human IL-12 antibody (test antibody)
-
Complete cell culture medium
-
IFN-γ ELISA kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of murine splenocytes and adjust the cell concentration.
-
Neutralization Reaction: In a separate plate or tube, pre-incubate a constant, biologically active concentration of recombinant murine IL-12 with serial dilutions of the anti-human IL-12 antibody for 1-2 hours at 37°C.
-
Cell Stimulation: Add the murine splenocytes to a 96-well cell culture plate. Add the pre-incubated antibody/cytokine mixture to the cells. Include controls with cells alone, cells with murine IL-12 only, and cells with the antibody only.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IFN-γ Measurement: Quantify the amount of IFN-γ in the supernatants using an IFN-γ ELISA kit according to the manufacturer's instructions. A reduction in IFN-γ production in the presence of the antibody indicates neutralizing cross-reactivity.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the IL-12 signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: IL-12 Signaling Pathway
Caption: Experimental Workflow for Cross-Reactivity Assessment
Conclusion
The cross-reactivity of anti-human IL-12 antibodies with murine IL-12 is generally low, primarily due to the significant sequence divergence in the p35 subunit. While antibodies targeting the more conserved p40 subunit have a higher likelihood of cross-reacting, this cannot be assumed and must be empirically verified. For researchers and drug developers, rigorous experimental validation using methods such as ELISA and neutralization bioassays is essential to ensure the relevance and accuracy of pre-clinical data generated in murine models. The protocols and information provided in this guide serve as a foundational resource for making informed decisions in the selection and validation of antibodies for cross-species studies.
References
- 1. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human IL-12 Antibody AF-219-NA: R&D Systems [rndsystems.com]
- 3. Cloning and expression of murine IL-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel class of anti-IL-12p40 antibodies: Potent neutralization via inhibition of IL-12-IL-12Rβ2 and IL-23-IL-23R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-IL-12 p70 Antibodies | Invitrogen [thermofisher.com]
Confirming Gene Function: A Comparative Guide to Using IL-12 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) is a critical cytokine that plays a pivotal role in the orchestration of cell-mediated immunity, primarily through the induction of T helper 1 (Th1) cell differentiation and the production of interferon-gamma (IFN-γ). For researchers investigating the function of novel genes in the context of inflammation, infection, and anti-tumor immunity, IL-12 knockout (KO) mouse models serve as an invaluable tool. This guide provides a comprehensive comparison of IL-12 KO mice with other gene function confirmation methods, supported by experimental data and detailed protocols.
IL-12 Knockout Mouse Models: A Fundamental Tool for Immunological Research
IL-12 is a heterodimeric cytokine composed of two subunits, p35 and p40, encoded by the Il12a and Il12b genes, respectively. Knockout mouse models targeting either of these subunits have been instrumental in elucidating the in vivo functions of IL-12.
-
IL-12p40 KO Mice: These mice lack the p40 subunit, which is also a component of another cytokine, IL-23. Consequently, these animals are deficient in both IL-12 and IL-23 signaling. This model is useful for studying the combined roles of these two important cytokines.
-
IL-12p35 KO Mice: These mice specifically lack the p35 subunit, leading to a selective deficiency in IL-12. This model allows for the specific investigation of IL-12 function without the confounding absence of IL-23.
The primary phenotype of IL-12 deficient mice is a severely impaired Th1 immune response. This is characterized by reduced production of IFN-γ by T cells and natural killer (NK) cells, leading to increased susceptibility to intracellular pathogens and altered responses in autoimmune and cancer models.[1]
Comparative Analysis of Gene Function Confirmation Methods
While IL-12 KO mice are a cornerstone of immunological research, other techniques offer alternative or complementary approaches to confirming gene function. The choice of method depends on the specific research question, desired timeline, and available resources.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| IL-12 Knockout Mice | Germline deletion of the Il12a or Il12b gene. | Stable and complete loss of IL-12 function; well-characterized phenotype; allows for in vivo studies of chronic conditions. | Time-consuming and expensive to generate and maintain; potential for developmental compensation; p40 KO has confounding effects due to IL-23 deficiency. | Investigating the systemic and long-term consequences of IL-12 deficiency in complex in vivo models of disease. |
| CRISPR/Cas9-mediated Knockout | Targeted gene disruption using the CRISPR/Cas9 system in vitro or in vivo. | Rapid and efficient generation of knockouts; can be used in specific cell types or at specific developmental stages (conditional knockouts); allows for multiplexed gene editing.[2][3][4][5][6] | Potential for off-target effects; efficiency can vary between cell types; in vivo delivery can be challenging.[7] | Rapidly validating the function of a specific gene in the context of IL-12 signaling in vitro or for creating specific in vivo models. |
| RNA interference (RNAi) | Post-transcriptional gene silencing using small interfering RNAs (siRNAs). | Transient and reversible gene knockdown; relatively inexpensive and quick to implement for in vitro studies. | Incomplete knockdown; potential for off-target effects; in vivo delivery and stability are major challenges.[8][9] | High-throughput screening of gene function in vitro or for transient gene silencing in specific cell populations. |
Quantitative Data Comparison: IL-12 KO vs. Wild-Type Mice
The following table summarizes key quantitative differences observed between IL-12 KO and wild-type (WT) mice in response to various stimuli.
| Parameter | Experimental Model | Wild-Type (WT) | IL-12 KO | Reference |
| Serum IFN-γ (pg/mL) | LPS challenge | ~2000-5000 | ~200-500 | [10][11] |
| Antigen-specific IFN-γ (ng/mL) by LN cells | Leishmania major infection | ~10-20 | <1 | [12] |
| Antigen-specific IL-4 (ng/mL) by LN cells | Leishmania major infection | <0.1 | ~1-2 | [12] |
| Delayed-Type Hypersensitivity (DTH) Response (footpad swelling, mm) | Antigen immunization | ~1.0-1.5 | ~0.2-0.4 | [1] |
| Survival Rate (%) | Toxoplasma gondii infection | 100 | 0 |
Experimental Protocols and Workflows
To facilitate the practical application of these models, we provide detailed methodologies for key experiments.
IL-12 Signaling Pathway
The following diagram illustrates the canonical IL-12 signaling pathway, which is disrupted in IL-12 KO mice.
Caption: IL-12 Signaling Pathway.
Experimental Workflow: Confirming Gene Function in Leishmania major Infection using IL-12 KO Mice
This workflow outlines the key steps to investigate the role of a specific gene in the context of an IL-12-dependent immune response.
Caption: Leishmania major infection workflow.
-
Parasite Culture: Culture Leishmania major (e.g., strain WHOM/IR/-/173) promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 26°C.
-
Infection: Infect the hind footpad of mice subcutaneously with 1 x 10^6 stationary-phase promastigotes in 50 µL of phosphate-buffered saline (PBS).
-
Lesion Measurement: Measure the thickness of the infected footpad weekly using a caliper.
-
Lymph Node Cell Culture: At 4 weeks post-infection, prepare single-cell suspensions from the draining popliteal lymph nodes. Culture 4 x 10^6 cells/mL in complete RPMI-1640 medium with or without L. major freeze-thawed antigen (50 µg/mL).
-
Cytokine Analysis: Collect supernatants after 72 hours and measure IFN-γ and IL-4 concentrations by ELISA or Luminex assay.[13][14][15]
Experimental Workflow: CRISPR/Cas9-mediated Knockout in Primary T Cells to Study IL-12 Signaling
This workflow details the generation and analysis of gene-specific knockout T cells to investigate their role in the IL-12 signaling pathway.
Caption: CRISPR/Cas9 T cell knockout workflow.
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting the gene of interest into a retroviral vector (e.g., pMIG).
-
T Cell Isolation and Activation: Isolate naive CD4+ T cells from Cas9-expressing mice and activate them with plate-bound anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Retroviral Transduction: On day 2 of activation, spin-infect the T cells with the sgRNA-expressing retrovirus.
-
Th1 Differentiation: Culture the transduced T cells in the presence of IL-2 (20 U/mL), IL-12 (10 ng/mL), and anti-IL-4 (10 µg/mL) for 5-7 days.
-
Functional Analysis: Restimulate the differentiated Th1 cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Analyze IFN-γ and phosphorylated STAT4 (pSTAT4) expression by intracellular flow cytometry.[2][3]
Conclusion
IL-12 knockout mouse models remain a powerful and reliable tool for confirming gene function within the context of a whole organism's immune system. They provide a stable and well-characterized platform for investigating the complex interplay of genetic factors in health and disease. While newer technologies like CRISPR/Cas9 offer rapid and targeted gene editing capabilities, and RNAi allows for high-throughput screening, the classic IL-12 KO mouse provides an indispensable in vivo system for studying the long-term and systemic consequences of altered IL-12 signaling. The choice of methodology should be guided by the specific research question, with each approach offering unique advantages. For a comprehensive understanding of gene function in immunity, a combination of these techniques often yields the most robust and insightful results.
References
- 1. IL-12-deficient mice are defective in IFN gamma production and type 1 cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient CRISPR/Cas9-Mediated Mutagenesis in Primary Murine T Lymphocytes: CRISPR-mediated gene-disruption in murine T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 5. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Application and perspective of CRISPR/Cas9 genome editing technology in human diseases modeling and gene therapy [frontiersin.org]
- 8. Lymphocyte siRNA electroporation transfection | McManus Lab [mcmanuslab.ucsf.edu]
- 9. Progress towards in Vivo Use of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is required for interferon-gamma production and lethality in lipopolysaccharide-induced shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impaired IFN-gamma production in IFN regulatory factor-1 knockout mice during endotoxemia is secondary to a loss of both IL-12 and IL-12 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetically resistant mice lacking this compound are susceptible to infection with Leishmania major and mount a polarized Th2 cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of cytokines in determining the Th1/Th2 phenotype of an immune response: Coherence of the T cell response and the Cytokine Implementation Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recombinant interleukin 12 cures mice infected with Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositorio.ufop.br [repositorio.ufop.br]
comparing the efficacy of IL-12 versus IL-2 for T cell expansion
For Researchers, Scientists, and Drug Development Professionals
The ex vivo expansion of T lymphocytes is a cornerstone of adoptive cell therapy and numerous immunological studies. The choice of cytokines to supplement culture media is critical, as it profoundly influences the proliferation, differentiation, and functional capacity of the resulting T cell population. Interleukin-12 (IL-12) and Interleukin-2 (B1167480) (IL-2) are two of the most potent and widely studied cytokines for this purpose. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the optimal cytokine for specific research and therapeutic applications.
Signaling Pathways: Distinct Mechanisms of Action
IL-12 and IL-2 initiate distinct intracellular signaling cascades upon binding to their respective receptors on the T cell surface. These differences in signaling pathways are fundamental to their unique effects on T cell biology.
IL-2 Signaling Pathway
IL-2, historically known as T cell growth factor, signals through a receptor complex that can exist in low, intermediate, or high-affinity forms.[1] The high-affinity receptor, crucial for robust T cell responses, is a trimer composed of the α (CD25), β (CD122), and common gamma (γc, CD132) chains.[1] This pathway is central to T cell proliferation, survival, and differentiation.[2][3] Upon IL-2 binding, the receptor-associated Janus kinases (JAK1 and JAK3) are activated, leading to the phosphorylation and activation of the STAT5 transcription factor.[2][4] Concurrently, the PI3K/Akt/mTOR pathway is activated, which is essential for the metabolic reprogramming required to sustain cell growth and effector functions.[2]
IL-12 Signaling Pathway
IL-12 is a heterodimeric cytokine composed of p35 and p40 subunits, produced primarily by antigen-presenting cells.[5][6] It signals through a receptor complex of two subunits, IL-12Rβ1 and IL-12Rβ2.[5] The IL-12 pathway is a potent driver of Th1 polarization and cytotoxic function.[5] Receptor engagement activates JAK2 and TYK2, which then phosphorylate and activate the STAT4 transcription factor.[5] Activated STAT4 translocates to the nucleus to induce the transcription of target genes, most notably Interferon-gamma (IFN-γ).[5] This IFN-γ production creates a positive feedback loop that reinforces the Th1 phenotype. IL-12 can also activate the PI3K/Akt pathway, contributing to cell proliferation and survival.[7]
Comparative Efficacy for T Cell Expansion
The choice between IL-12 and IL-2 depends on the desired outcome of the T cell expansion, as they differentially impact proliferation rates, cell differentiation, and functional activity.
| Parameter | IL-12 | IL-2 | Key Findings & Citations |
| Proliferation Rate | Induces proliferation in pre-activated T cells. Restores and enhances antigen-specific proliferation when used with IL-2. | Potent mitogen, considered the primary T cell growth factor. Drives robust dose-dependent proliferation. | IL-12 directly induces proliferation of pre-activated T cells.[5] When combined with IL-2, IL-12 restores antigen-specific proliferation that may be lost with IL-2 alone.[8] IL-2 is a powerful mitogen, with concentrations >50 IU/mL showing superior expansion to 20 IU/mL.[9][10] |
| T Cell Differentiation | Promotes differentiation into Th1 effector cells. Can enhance the generation of long-lived memory T cells (CD127hi). | High doses drive terminal effector differentiation. Low doses can favor a memory phenotype. Critical for Treg maintenance. | IL-12 is a critical signal for generating effector and memory CD8+ T cells, promoting a Th1 phenotype.[5][11] IL-12 priming can increase the population of memory CD8+ T cells by enriching for CD127hi precursors.[11] High-dose IL-2 drives T cells to become terminally differentiated effector cells, while low doses can support a memory phenotype.[2] |
| Effector Function | Strongly enhances cytotoxicity. Potently induces IFN-γ and TNF-α secretion. Increases T cell receptor (TCR) sensitivity. | Induces a broad range of effector molecules including IFN-γ, granzyme B, and perforin. | IL-12 enhances the cytotoxic activity of CTLs and NK cells.[5] It also increases TCR sensitivity, leading to enhanced tumor cell killing. IL-2 promotes the expression of critical cytolytic effector molecules and cytokines.[2] |
| Regulatory T Cells (Tregs) | Can inhibit Treg proliferation, primarily via IFN-γ-mediated pathways. | Essential for the development, survival, and expansion of Tregs. | IL-12 treatment can significantly inhibit the expansion of CD4+Foxp3+ Treg cells. IL-2 is critical for the development and maintenance of Tregs.[2] |
Experimental Protocols
General Protocol for T Cell Expansion and Comparison of IL-12 and IL-2
This protocol provides a framework for expanding T cells and comparing the effects of IL-12 and IL-2. Optimization of cell densities and cytokine concentrations is recommended for specific cell types and applications.
-
Isolation of T Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or leukapheresis products using density gradient centrifugation (e.g., Ficoll-Paque).
-
(Optional) Purify T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for specific subsets (e.g., CD4+, CD8+).
-
-
Activation:
-
Resuspend cells at a density of 1 x 106 cells/mL in a complete T cell culture medium (e.g., RPMI-1640 or ImmunoCult™-XF) supplemented with 10% fetal bovine serum (or serum-free equivalent) and antibiotics.
-
Activate T cells using anti-CD3/CD28 coated beads at a 1:1 bead-to-cell ratio or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.[12] For antigen-specific expansion, use a relevant peptide or protein antigen.[8][13]
-
-
Cytokine Treatment (Experimental Groups):
-
Culture and Expansion:
-
Analysis:
-
Proliferation: Calculate the cumulative fold expansion at the end of the culture period.
-
Phenotyping: On various days (e.g., Day 7, Day 10), harvest cells and stain with fluorescently-labeled antibodies for flow cytometric analysis. Key markers include CD3, CD4, CD8, CD62L, CCR7, and CD127 to distinguish between naive, central memory, effector memory, and effector T cell subsets.
-
Functional Assays: Re-stimulate expanded T cells with antigen or mitogens (e.g., PMA/Ionomycin) and measure cytokine production (IFN-γ, TNF-α) by intracellular cytokine staining (ICS), ELISpot, or ELISA.[8] Assess cytotoxic potential using a chromium release assay or similar cytotoxicity assays.[15]
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of IL-12 and IL-2 on T cell expansion.
Conclusion
Both IL-12 and IL-2 are highly effective cytokines for T cell expansion, but they yield functionally distinct T cell populations.
-
Choose IL-2 when the primary goal is robust, large-scale T cell proliferation. It is the classic "T cell growth factor" and reliably expands T cells to large numbers.[17] However, be mindful of the dose-dependent effect on differentiation; high doses may lead to terminally differentiated effector cells with limited persistence in vivo, while lower doses may better preserve a memory phenotype.[2] IL-2 is also the cytokine of choice for expanding regulatory T cells.
-
Choose IL-12 when the goal is to generate highly potent cytotoxic T lymphocytes with a strong Th1 effector profile. IL-12 is particularly effective at inducing IFN-γ production and enhancing the lytic capacity of T cells.[5] It may be especially beneficial for applications in cancer immunotherapy where a strong anti-tumor effector response is desired. Combining IL-12 with low-dose IL-2 may offer a synergistic effect, promoting both proliferation and potent effector function while potentially improving the maintenance of antigen-specific T cells.[8]
Ultimately, the optimal choice requires careful consideration of the specific experimental or therapeutic objective. The protocols and data presented in this guide provide a foundation for making an informed decision to achieve the desired T cell quantity, phenotype, and function.
References
- 1. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]
- 2. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Signaling and Function of Interleukin-2 in T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-12 provides proliferation and survival signals to murine CD4+ T cells through phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-12 enhances the generation of tumour antigen-specific Th1 CD4 T cells during ex vivo expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. news-medical.net [news-medical.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. researchgate.net [researchgate.net]
- 15. akadeum.com [akadeum.com]
- 16. stemcell.com [stemcell.com]
- 17. IL-2 Gene Expression in Activated and Quiescent T-Cells | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Commercial Interleukin-12 (IL-12) p70 ELISA Kits: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of cytokines like Interleukin-12 (IL-12) is crucial for understanding inflammatory responses, immune modulation, and disease pathogenesis. The enzyme-linked immunosorbent assay (ELISA) remains a cornerstone technique for this purpose, offering high sensitivity and specificity. However, the market is saturated with a variety of commercial ELISA kits, each with its own performance characteristics. This guide provides an objective, data-driven comparison of several commercially available human IL-12 p70 ELISA kits to aid in the selection of the most suitable assay for your research needs.
Performance Comparison of Human IL-12 p70 ELISA Kits
The following table summarizes the key performance characteristics of IL-12 p70 ELISA kits from various manufacturers. The data presented is based on information provided by the respective manufacturers and should be considered in the context of your specific experimental requirements, such as sample type, expected cytokine concentration, and required sensitivity.
| Manufacturer | Kit Name | Catalog No. | Sensitivity | Assay Range (pg/mL) | Sample Types | Assay Time | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| R&D Systems | Quantikine HS ELISA | HS120 | 0.5 pg/mL | 0.8 - 50 | Cell Culture Supernates, Serum, Plasma | 6.5 hours | 2.5 - 7.6 | 7.6 - 17.5 |
| R&D Systems | Quantikine ELISA | D1200 | 5 pg/mL | 7.8 - 500 | Cell Culture Supernates, Serum, Plasma, Urine | 3.5 - 4.5 hours | N/A | N/A |
| Abcam | High Sensitivity ELISA | ab46035 | < 0.75 pg/mL | 0.78 - 25 | Serum, Plasma, Cell Culture Supernatant | 4 hours | N/A | N/A |
| Abcam | ELISA Kit | ab213791 | < 2 pg/mL | 7.8 - 500 | Serum, Cell Culture Media | 3.5 hours | 6.7 - 7.3 | 6.9 - 8.8 |
| Invitrogen | ELISA Kit | KAC1568 | 0.2 pg/mL[1] | 1.56 - 100[1] | Serum, Plasma, Supernatant[1] | 4 hours[1] | 7.3[1] | 7.9[1] |
| Cusabio | ELISA Kit | CSB-E04631h | 0.975 pg/mL[2] | 3.9 - 250[2] | Serum, Plasma, Cell Culture Supernates[2] | N/A | < 8[2] | < 10[2] |
| Proteintech | ELISA Kit | KE00019 | 1.5 pg/mL[3] | 31.25 - 2000[3] | Serum, Plasma, Cell Culture Supernatants, Urine[3] | N/A | 2.3 - 8.1[3] | 8.8 - 9.7[3] |
| RayBiotech | ELISA Kit | ELH-IL12-1 | 80 pg/mL | 125 - 8000 | Serum, Plasma, Cell Culture Supernatants | 2.5 hours | N/A | N/A |
| Abbkine | EliKine™ ELISA Kit | KET6014 | 4 pg/mL[4] | 7.8 - 500[4] | Serum, Plasma, Cell Culture Supernatants, Other biological fluids[4] | 3-5 hours[4] | N/A | N/A |
Experimental Methodologies
The fundamental principle behind these kits is the sandwich ELISA technique. Below is a generalized experimental protocol that outlines the key steps. For precise details, always refer to the manual provided with the specific kit.
Representative Sandwich ELISA Protocol for IL-12 p70 Detection
-
Plate Preparation: An ELISA plate is pre-coated with a capture antibody specific for human IL-12 p70.
-
Sample and Standard Incubation: Standards with known IL-12 p70 concentrations and unknown samples are added to the wells. The plate is then incubated to allow the IL-12 p70 antigen to bind to the immobilized capture antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for IL-12 p70, is added to the wells. This antibody binds to a different epitope on the captured IL-12 p70, forming a "sandwich".
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Washing: A final wash step removes the unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of IL-12 p70 in the samples is then determined by comparing their OD values to the standard curve.
Visualizing Key Processes
To further aid in the understanding of the biological context and the experimental procedure, the following diagrams illustrate the IL-12 signaling pathway and the general workflow of a sandwich ELISA.
Caption: IL-12 Signaling Pathway
Caption: General Sandwich ELISA Workflow
Conclusion
The selection of an appropriate IL-12 p70 ELISA kit is a critical step in ensuring the reliability and accuracy of experimental data. This guide provides a comparative overview of several commercial kits based on manufacturer-provided data. Researchers should carefully consider the specific requirements of their study, including sensitivity, dynamic range, sample type, and assay time, when making a selection. For critical applications, it is always recommended to perform an in-house validation of the chosen kit to ensure it meets the specific needs of the research project.
References
- 1. Human IL-12 p70 ELISA Kit (KAC1568) - Invitrogen [thermofisher.com]
- 2. cusabio.com [cusabio.com]
- 3. Human IL-12 p70 ELISA Kit Elisa Kit KE00019 | Proteintech [ptglab.com]
- 4. EliKine™ Human IL-12 p70 ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
Validating Interleukin-12 as a Therapeutic Target: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) has long been recognized as a potent cytokine capable of orchestrating a robust anti-tumor immune response.[1][2][3] Its ability to bridge innate and adaptive immunity by activating natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) makes it a compelling therapeutic target.[1][3] However, early clinical trials involving systemic administration of recombinant IL-12 were hampered by severe dose-limiting toxicities.[1][2] This has spurred the development of innovative strategies to deliver IL-12 directly to the tumor microenvironment, thereby maximizing its therapeutic efficacy while minimizing systemic side effects. This guide provides a comparative overview of various preclinical approaches for validating IL-12 as a therapeutic target, supported by experimental data and detailed methodologies.
Comparative Efficacy of Preclinical IL-12 Delivery Strategies
A variety of strategies are being explored in preclinical models to harness the therapeutic potential of IL-12. These can be broadly categorized into gene therapy approaches (viral and non-viral vectors), protein-based therapies (fusion proteins), and cell-based therapies. The following tables summarize the quantitative data from key preclinical studies, offering a comparative look at their anti-tumor efficacy.
| Delivery Strategy | Vector/Platform | Cancer Model | Key Efficacy Readouts | Reference |
| Gene Therapy (Viral) | Herpes Simplex Virus (HSV) | Colon Cancer, Breast Cancer, Glioma, Lymphoma, Melanoma | Inhibition of tumor growth, prolonged survival, increased CD8+ T cell infiltration, enhanced IFN-γ production. | [3] |
| Adenovirus/Adeno-associated virus (AAV) | Sarcoma, Glioblastoma, Prostate Cancer, Colorectal Cancer, Melanoma, Hepatocellular Carcinoma | Stronger antitumor effects, particularly when co-expressing other immune-stimulatory molecules like 4-1BBL. | [1] | |
| Oncolytic Virus (SKV-012) | Syngeneic mouse models (CT26 colon carcinoma, B16 melanoma) | Significantly slowed tumor progression, prolonged median survival compared to control. | ||
| Gene Therapy (Non-Viral) | Plasmid DNA with Electroporation | Metastatic Melanoma | 80% complete tumor regression in mice after three cycles. 100% of cured mice resistant to tumor rechallenge. | [4] |
| Plasmid DNA with Electroporation | CT26 Colon Carcinoma | 87% of mice showed complete tumor regression. | ||
| Plasmid DNA with Electroporation | Renca Renal Cell Carcinoma | 67-75% of animals showed complete tumor regression. | ||
| Protein-Based Therapy | NHS-IL12 (Antibody-IL-12 fusion protein) | Lewis Lung Carcinoma (LLC), MC38 Colon Carcinoma, B16 Melanoma | Superior antitumor activity compared to recombinant IL-12 (rIL-12), even after a single dose. | [5][6] |
| Pro-IL-12 (Modified IL-12) | MC38, B16F10, 4T1 tumor-bearing mice | Significant inhibition of tumor growth and prolonged survival with low toxicity. | [3] | |
| Cell-Based Therapy | IL-12-expressing T cells | Melanoma, Sarcoma, Colorectal Adenocarcinoma | Induced regression of various tumors, increased chemokines and cytokines, promoted CD8+ T cell proliferation. | [3] |
| Mesenchymal Stromal Cells (MSCs) expressing IL-12 | Glioblastoma | 25% cure rate as monotherapy, 50% cure rate in combination with PD-1 antibodies. | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments commonly used to assess the efficacy of IL-12-based therapies in preclinical models.
Intratumoral Delivery of Plasmid IL-12 with Electroporation in a Murine Melanoma Model
This protocol describes the in vivo delivery of a plasmid encoding IL-12 directly into established tumors followed by electroporation to enhance gene transfer.
1. Animal Model and Tumor Implantation:
- C57BL/6 mice are typically used for the B16F10 melanoma model.
- Inject 1 x 10^5 to 5 x 10^5 B16F10 melanoma cells subcutaneously into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
2. Plasmid DNA Preparation:
- Use a plasmid vector encoding the murine IL-12 gene. A control group should receive a similar plasmid without the IL-12 gene.
- Purify the plasmid DNA to a high concentration (e.g., 1-2 mg/mL) in a suitable buffer (e.g., saline).
3. Intratumoral Injection and Electroporation:
- Anesthetize the tumor-bearing mice.
- Inject the IL-12 plasmid DNA (e.g., 50 µg in 50 µL saline) directly into the tumor.
- Immediately following injection, apply electric pulses using a caliper electrode that brackets the tumor. A typical protocol might involve 8 pulses of 100 V, 50 ms (B15284909) duration, at a frequency of 1 Hz.[7]
- Treatment is typically repeated at set intervals (e.g., weekly).
4. Monitoring and Efficacy Assessment:
- Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
- Monitor animal survival.
- At the end of the study, or at specified time points, tumors can be excised for histological analysis and assessment of immune cell infiltration.
Assessment of Anti-Tumor Immunity
Evaluating the systemic immune response is critical to understanding the mechanism of action of IL-12 therapy.
1. Spleen and Lymph Node Analysis:
- At the end of the treatment period, euthanize the mice and harvest spleens and tumor-draining lymph nodes.
- Prepare single-cell suspensions.
- Perform flow cytometry to analyze the populations of immune cells, such as CD4+ T cells, CD8+ T cells, NK cells, and regulatory T cells (Tregs).
2. Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ:
- Isolate splenocytes or lymphocytes from draining lymph nodes.
- Culture the cells in an ELISpot plate pre-coated with an anti-IFN-γ antibody.
- Stimulate the cells with tumor-associated antigens (e.g., tumor lysate or specific peptides) or mitogens.
- After incubation, develop the plate to visualize spots, where each spot represents an IFN-γ-secreting cell.
3. In Vivo Cytotoxicity Assay:
- Prepare target cells (e.g., splenocytes) from naive mice and label them with two different concentrations of a fluorescent dye (e.g., CFSEhigh and CFSElow).
- Pulse the CFSEhigh target cells with a relevant tumor antigen peptide. The CFSElow cells serve as an internal control.
- Inject an equal mixture of both cell populations intravenously into the IL-12-treated mice and control mice.
- After a set period (e.g., 18-24 hours), harvest spleens and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry. A reduction in the CFSEhigh population indicates antigen-specific killing.
Visualizing a Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study validating an IL-12-based therapy.
References
- 1. Frontiers | IL12 immune therapy clinical trial review: Novel strategies for avoiding CRS-associated cytokines [frontiersin.org]
- 2. Localized this compound for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I Trial of this compound Plasmid Electroporation in Patients With Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine [frontiersin.org]
- 6. Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral Delivery of Plasmid IL12 Via Electroporation Leads to Regression of Injected and Noninjected Tumors in Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: IL-12 versus IL-15 in the Activation and Proliferation of Natural Killer (NK) Cells
For Researchers, Scientists, and Drug Development Professionals
Natural Killer (NK) cells are critical components of the innate immune system, playing a pivotal role in the surveillance and elimination of malignant and virally infected cells. The activation and proliferation of NK cells are tightly regulated by a variety of cytokines, among which Interleukin-12 (IL-12) and Interleukin-15 (IL-15) are prominent players. Understanding the distinct and synergistic roles of these two cytokines is paramount for the development of effective NK cell-based immunotherapies. This guide provides an objective comparison of IL-12 and IL-15, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Core Functional Differences: A Head-to-Head Comparison
IL-12 and IL-15, while both potent activators of NK cells, elicit different primary responses. IL-12 is a primary driver of NK cell effector functions, particularly the production of Interferon-gamma (IFN-γ), while IL-15 is fundamental for NK cell development, survival, and proliferation.[1][2]
| Feature | IL-12 | IL-15 |
| Primary Role | Potent inducer of IFN-γ production and enhances cytotoxicity.[3][4] | Critical for NK cell development, survival, homeostasis, and proliferation.[1][5][6] |
| Receptor | Composed of IL-12Rβ1 and IL-12Rβ2 subunits.[3][7] | Heterotrimeric receptor complex consisting of IL-15Rα, IL-2/IL-15Rβ (CD122), and the common gamma chain (γc, CD132).[1][8] |
| Signaling Pathway | Primarily signals through the JAK-STAT pathway, leading to the phosphorylation of STAT4.[3][7] | Activates multiple signaling cascades including JAK1/3-STAT5, PI3K-AKT-mTOR, and Ras-Raf-MAPK pathways.[5][6][8] |
| Effect on Proliferation | Insufficient to promote robust human NK cell proliferation on its own, but can sustain survival.[7][9] In some contexts, particularly with co-stimulation, it can contribute to expansion.[10] | A potent inducer of NK cell proliferation.[2][6] |
| Effect on Cytotoxicity | Enhances NK cell-mediated cytotoxicity against target cells.[3][4] | Promotes cytotoxicity, partly through the PI3K-mTOR pathway which is linked to granzyme B production.[5] |
| IFN-γ Production | Strong inducer of IFN-γ secretion, often in synergy with other cytokines like IL-18.[2][3] | Primes NK cells for enhanced IFN-γ production upon co-stimulation with other cytokines like IL-12.[5] |
| Synergistic Effects | Synergizes with IL-15 and IL-18 to generate "memory-like" NK cells with enhanced functionality.[11] The combination of IL-12 and IL-15 leads to superior maturation and anti-tumor responses.[12][13] | Synergizes with IL-12 to enhance IFN-γ production and cytotoxicity.[5][13] |
Signaling Pathways: A Visual Breakdown
The distinct functional outcomes of IL-12 and IL-15 stimulation are rooted in the unique signaling cascades they activate.
Caption: IL-12 binds its receptor, activating JAK2 and TYK2, which phosphorylate STAT4, leading to IFN-γ gene transcription.
Caption: IL-15 activates JAK1/3, leading to STAT5, PI3K-AKT-mTOR, and Ras-Raf-MAPK pathway activation, promoting diverse NK cell functions.
Experimental Protocols: A Methodological Overview
Assessing the impact of IL-12 and IL-15 on NK cell function requires a series of well-defined experimental procedures. Below are outlines for key assays.
NK Cell Isolation and Culture
-
Objective: To obtain a pure population of NK cells for in vitro stimulation.
-
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[14]
-
Enrich for NK cells using a negative selection kit (e.g., MACS or EasySep) that depletes non-NK cells.[14]
-
Culture the isolated NK cells in a complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and the desired cytokines (e.g., IL-12, IL-15, or a combination).
-
NK Cell Proliferation Assay
-
Objective: To quantify the proliferative response of NK cells to cytokine stimulation.
-
Methodology (CFSE Dilution Assay):
-
Label isolated NK cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the CFSE-labeled NK cells with IL-12, IL-15, or control media for a defined period (e.g., 5-7 days).
-
Harvest the cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
-
NK Cell Cytotoxicity Assay
-
Objective: To measure the ability of cytokine-activated NK cells to kill target cells.
-
Methodology (Flow Cytometry-Based):
-
Culture NK cells (effector cells) with IL-12, IL-15, or control media for a specified duration (e.g., 24-48 hours).
-
Label a target cell line susceptible to NK cell-mediated lysis (e.g., K562 cells) with a fluorescent dye such as CFSE.[15][16]
-
Co-culture the activated NK cells with the labeled target cells at various effector-to-target (E:T) ratios for a set time (e.g., 4 hours).
-
Add a viability dye (e.g., Propidium Iodide or 7-AAD) to the co-culture.
-
Analyze the samples by flow cytometry. The percentage of target cells (CFSE positive) that are also positive for the viability dye represents the level of specific lysis.[15][17]
-
Intracellular Staining for IFN-γ
-
Objective: To determine the frequency of IFN-γ-producing NK cells following cytokine stimulation.
-
Methodology:
-
Stimulate NK cells with IL-12, IL-15, or a combination for a defined period (e.g., 6-24 hours).
-
In the final hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap IFN-γ intracellularly.
-
Harvest the cells and stain for surface markers (e.g., CD3, CD56).
-
Fix and permeabilize the cells.
-
Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.
-
Analyze by flow cytometry to quantify the percentage of IFN-γ-positive NK cells.
-
Experimental Workflow: From Isolation to Functional Analysis
The following diagram illustrates a typical workflow for comparing the effects of IL-12 and IL-15 on NK cell function.
Caption: A standard workflow for comparing cytokine effects on NK cells, from isolation to functional assessment.
Conclusion
References
- 1. IL-15 Signaling Pathways: R&D Systems [rndsystems.com]
- 2. Distinct roles of IL-12 and IL-15 in human natural killer cell activation by dendritic cells from secondary lymphoid organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of NK Cell Activation and Effector Functions by the IL-12 Family of Cytokines: The Case of IL-27 [frontiersin.org]
- 4. osaka-dent.repo.nii.ac.jp [osaka-dent.repo.nii.ac.jp]
- 5. The Critical Role of IL-15–PI3K–mTOR Pathway in Natural Killer Cell Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Differential IL-12 signaling induces human natural killer cell activating receptor-mediated ligand-specific expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 9. Differential IL-12 signaling induces human natural killer cell activating receptor-mediated ligand-specific expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IL-12, IL-15, and IL-18 pre-activated NK cells target resistant T cell acute lymphoblastic leukemia and delay leukemia development in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined IL-15 and IL-12 drives the generation of CD34+-derived natural killer cells with superior maturation and alloreactivity potential following adoptive transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 17. lonzabio.jp [lonzabio.jp]
Comparative Analysis of IL-12 and IL-27 in Autoimmune Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) and Interleukin-27 (IL-27) are both members of the IL-12 family of heterodimeric cytokines, yet they often exhibit divergent and context-dependent roles in the pathogenesis of autoimmune diseases. While IL-12 is a well-established pro-inflammatory cytokine crucial for the differentiation of T helper 1 (Th1) cells, IL-27 displays a more complex, pleiotropic nature, with both pro- and anti-inflammatory functions. This guide provides a comparative analysis of their roles in key autoimmune models, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and therapeutic development.
Core Functional Comparison: Pro-inflammatory vs. Pleiotropic
This compound is predominantly recognized for its potent pro-inflammatory activities. Produced by antigen-presenting cells (APCs) like macrophages and dendritic cells, its primary role is to drive the differentiation of naive CD4+ T cells into Th1 cells.[1][2] These Th1 cells are characterized by the production of interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity and inflammation.[1][2] IL-12 also enhances the cytotoxic activity of natural killer (NK) cells and CD8+ T cells.[1][3] This strong push towards a Th1-mediated response makes IL-12 a critical factor in the pathology of several autoimmune diseases.
Interleukin-27 , also produced by activated APCs, has a more nuanced role.[4][5] It can exhibit pro-inflammatory functions, such as promoting the initial proliferation of naive CD4+ T cells and early Th1 differentiation.[6][7] However, a growing body of evidence highlights its potent anti-inflammatory and regulatory functions.[4][8] IL-27 is a powerful inhibitor of Th17 cell differentiation, a T cell subset strongly implicated in autoimmunity.[4][5][9] Furthermore, it can induce the production of the anti-inflammatory cytokine IL-10 and promote the development of regulatory T cell populations, including Tr1 cells.[7][10] This dual functionality means the net effect of IL-27—whether it exacerbates or ameliorates disease—can depend on the specific autoimmune context, the disease phase, and the surrounding cytokine milieu.[4][5]
Signaling Pathways: A Visual Comparison
The distinct functions of IL-12 and IL-27 are rooted in their unique receptor complexes and downstream signaling cascades, primarily involving the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways.
IL-12 Signaling Pathway
IL-12 signals through a receptor complex composed of IL-12Rβ1 and IL-12Rβ2 chains. This engagement activates JAK2 and TYK2, leading to the phosphorylation and activation of STAT4.[3] Activated STAT4 is the canonical transcription factor for IL-12, driving the expression of genes that promote Th1 differentiation, most notably IFNG (encoding IFN-γ) and TBX21 (encoding T-bet). IL-12 has also been shown to activate the PI3K/Akt pathway, which supports T cell proliferation and survival.[11]
Caption: Simplified IL-12 signaling pathway in T cells.
IL-27 Signaling Pathway
IL-27 binds to a receptor complex consisting of IL-27Rα (also known as WSX-1) and the common receptor subunit gp130.[7] This interaction activates multiple JAKs (JAK1, JAK2, TYK2) and subsequently a broader range of STAT proteins, most notably STAT1 and STAT3.[12][13] The activation of STAT1 is linked to IL-27's pro-inflammatory, Th1-promoting effects, while the activation of STAT3 is often associated with its anti-inflammatory functions, including the suppression of Th17 differentiation and induction of IL-10.[14]
Caption: Simplified IL-27 signaling pathway in T cells.
Performance in Preclinical Autoimmune Models
The contrasting roles of IL-12 and IL-27 are evident in various preclinical models of autoimmune diseases.
Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis
In the EAE model, IL-12 is generally considered pathogenic, promoting the Th1 response that drives neuroinflammation. Treatment with anti-IL-12 antibodies can ameliorate EAE.[2] Conversely, IL-27 has shown potent therapeutic effects. Administration of IL-27 can prevent or attenuate EAE, an effect linked to the inhibition of Th17 cell development and the induction of regulatory mechanisms.[15][16] Mice deficient in the IL-27 receptor (IL-27Rα-/-) experience more severe EAE with increased Th17 responses.[9][10]
Collagen-Induced Arthritis (CIA) - Model for Rheumatoid Arthritis
In the CIA model, the roles are more complex. Early administration of IL-12 can enhance disease severity by driving a strong Th1 response.[15][17] However, IL-12 treatment in established CIA has been reported to have a suppressive effect, potentially through the induction of IL-10.[17] IL-27 has demonstrated predominantly protective effects in CIA. Treatment with IL-27 significantly reduces disease severity, joint inflammation, and bone erosion.[18][19] This protective role is associated with a decrease in Th17 cells and an increase in Treg cells.[20][21][22]
Models of Inflammatory Bowel Disease (IBD) and Lupus
In IBD models, blocking the shared p40 subunit of IL-12 and IL-23 is an effective therapy, highlighting the pathogenic role of the Th1/Th17 axis.[10][19] IL-27's role is debated; some studies show it is protective by stimulating IL-10 and regulating Th1/Th17 responses, while others suggest receptor deficiency can be protective in certain colitis models.[23]
In lupus models, IL-12 levels are often elevated and correlate with disease severity, and blocking IL-12 can ameliorate symptoms.[24][25][26] IL-27's role is less clear, with reports of both pro- and anti-inflammatory effects, potentially linked to the IFN signature in patients.[27]
Quantitative Data Summary
The following tables summarize the typical effects of IL-12 and IL-27 interventions in key autoimmune models. Direct comparative studies are limited; thus, data is compiled from multiple sources representing the consensus effects.
Table 1: Effects on Disease Severity in Autoimmune Models
| Cytokine Intervention | Model | Typical Outcome on Clinical Score | Key References |
| Exogenous IL-12 / Anti-IL-12 | EAE | Exacerbates / Ameliorates | [2] |
| CIA | Exacerbates (early) / Ameliorates (late) | [17] | |
| Lupus | Exacerbates / Ameliorates | [24][26] | |
| Exogenous IL-27 / IL-27R KO | EAE | Ameliorates / Exacerbates | [9][10][15] |
| CIA | Ameliorates / Exacerbates | [18][19][20] |
Table 2: Immunological Effects in Autoimmune Models
| Cytokine Intervention | T Cell Subset | Cytokine Profile | Key References |
| IL-12 | ↑ Th1 | ↑ IFN-γ | [1][2] |
| ↔ or ↓ Th17 | ↓ IL-17 (indirectly) | [2] | |
| ↔ Treg | |||
| IL-27 | ↑ Th1 (early) / ↔ Th1 (late) | ↑ IFN-γ (contextual) | [6][7] |
| ↓ Th17 | ↓ IL-17, ↓ IL-6 | [9][10][18] | |
| ↑ Treg / Tr1 | ↑ IL-10, ↑ Foxp3 | [20][21] |
Experimental Protocols & Workflows
Accurate and reproducible experimental models are crucial for studying cytokine function. Below are summarized protocols for key models and assays.
Experimental Workflow Diagram
This diagram illustrates a typical workflow for comparing the effects of IL-12 and IL-27 in an autoimmune model like EAE or CIA.
Caption: General experimental workflow for in vivo comparison.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Model: Active EAE in C57BL/6 mice (Chronic Model).
-
Materials:
-
Female C57BL/6 mice, 9-12 weeks old.[12]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis Toxin (PTX).
-
Sterile Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Prepare the MOG/CFA emulsion by mixing MOG35-55 with CFA to a final concentration of 2 mg/mL MOG. Emulsify thoroughly using two syringes and a luer lock until a thick, stable emulsion is formed.
-
On Day 0, immunize each mouse subcutaneously at two sites on the flank with a total of 0.2 mL of the MOG/CFA emulsion (0.1 mL per site).[12]
-
Within 2 hours of immunization, administer 200 ng of PTX in 0.1 mL PBS via intraperitoneal (i.p.) injection.[8][12]
-
On Day 2 (48 hours post-immunization), administer a second dose of 200 ng of PTX i.p.[8][12]
-
Begin daily monitoring for clinical signs of EAE from Day 7. Score mice on a scale of 0-5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Protocol 2: Induction of Collagen-Induced Arthritis (CIA)
-
Model: CIA in DBA/1 mice.
-
Materials:
-
Male DBA/1 mice, 8-10 weeks old.[4]
-
Bovine or Chicken Type II Collagen (CII).
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
0.05 M Acetic Acid.
-
-
Procedure:
-
Prepare CII solution at 2 mg/mL in 0.05 M acetic acid. Prepare CII/CFA emulsion by mixing equal volumes of CII solution and CFA.
-
On Day 0, perform the primary immunization. Inject 0.1 mL of the CII/CFA emulsion intradermally at the base of the tail.[4]
-
On Day 21, prepare a booster emulsion of CII and IFA (equal volumes).
-
Administer 0.1 mL of the CII/IFA emulsion intradermally at the base of the tail.[4]
-
Begin monitoring for signs of arthritis around Day 24. Score each paw on a scale of 0-4:
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the mid-foot or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the mid-foot.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The total clinical score is the sum of scores for all four paws (maximum score of 16).
-
Protocol 3: Intracellular Cytokine Staining for Flow Cytometry
-
Objective: To determine the frequency of IFN-γ (Th1), IL-17 (Th17), and Foxp3 (Treg) expressing CD4+ T cells from splenocytes.
-
Procedure:
-
Prepare a single-cell suspension of splenocytes from mice at the experimental endpoint.
-
Stimulate 1-2 x 10^6 cells for 4-6 hours in culture medium with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[1][28]
-
Wash the cells and stain for surface markers (e.g., CD3, CD4) and a viability dye for 20-30 minutes at 4°C.[28]
-
Wash to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is critical for allowing antibodies to access intracellular targets.[28]
-
Stain for intracellular targets (e.g., anti-IFN-γ, anti-IL-17, anti-Foxp3) for 30 minutes at room temperature or 4°C.[3]
-
Wash the cells with permeabilization buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD3+, CD4+ lymphocytes to determine the percentage of cells positive for IFN-γ, IL-17, or Foxp3.
-
Conclusion: Therapeutic Implications
The distinct immunological roles of IL-12 and IL-27 have significant implications for therapeutic strategies in autoimmune diseases.
-
Targeting IL-12: Given its clear pro-inflammatory role in driving Th1-mediated pathology, blockade of the IL-12 pathway is a rational therapeutic approach. This is exemplified by ustekinumab, an antibody that targets the shared p40 subunit of IL-12 and IL-23, which is approved for treating conditions like psoriasis, Crohn's disease, and ulcerative colitis.
-
Harnessing IL-27: The potent anti-inflammatory and regulatory functions of IL-27, particularly its ability to suppress Th17 cells and induce IL-10, make it an attractive candidate for therapeutic administration.[19] Recombinant IL-27 or gene therapy approaches have shown promise in preclinical models like EAE and CIA.[16][18] However, its pleiotropic nature necessitates caution, as its pro-inflammatory potential could be detrimental in certain contexts. The challenge lies in leveraging its regulatory capacity while avoiding its inflammatory effects, which may require targeted delivery or engineering of novel biologics.
This comparative guide highlights the opposing yet interconnected functions of IL-12 and IL-27. A deeper understanding of their context-dependent signaling and function is essential for the continued development of targeted and effective immunotherapies for autoimmune diseases.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. Differential Influence of this compound in the Pathogenesis of Autoimmune and Virus-Induced Central Nervous System Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. chondrex.com [chondrex.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of regulatory Tr1 cells and inhibition of TH17 cells by IL-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 13. Interleukin 12 (IL-12) Family Cytokines: Role in Immune Pathogenesis and Treatment of CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IL-27 attenuates autoimmune neuroinflammation via Treg/Lag3-dependent but IL-10-independent mechanisms in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interleukin-27 Gene Therapy Prevents the Development of Autoimmune Encephalomyelitis but Fails to Attenuate Established Inflammation due to the Expansion of CD11b+Gr-1+ Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse-cytokine-elisa-kit | Sigma-Aldrich [sigmaaldrich.com]
- 18. Local expression of IL-27 ameliorates collagen induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interleukin 27 attenuates collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. In vivo action of IL-27: reciprocal regulation of Th17 and Treg cells in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo action of IL-27: reciprocal regulation of Th17 and Treg cells in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective IL-27 production by intestinal regulatory T cells permits gut-specific regulation of TH17 cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ovid.com [ovid.com]
- 26. rupress.org [rupress.org]
- 27. anilocus.com [anilocus.com]
- 28. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
Confirming the Specificity of an IL-12 Neutralizing Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) is a key cytokine in the orchestration of cell-mediated immunity, primarily by promoting the development of T helper 1 (Th1) cells and inducing the production of interferon-gamma (IFN-γ).[1] Given its potent pro-inflammatory functions, therapeutic neutralization of IL-12 is a critical strategy for a variety of autoimmune and inflammatory diseases. The specificity of a neutralizing antibody is paramount to ensure it exclusively targets IL-12 without cross-reacting with other cytokines, which could lead to unforeseen side effects. This guide provides a comparative overview of experimental approaches to confirm the specificity of an IL-12 neutralizing antibody, complete with supporting data and detailed protocols.
Understanding IL-12 and its Family Members: The Basis of Specificity
IL-12 is a heterodimeric cytokine composed of two subunits, p35 and p40.[2] The p40 subunit is also a component of another cytokine, IL-23, which pairs it with a p19 subunit.[3][4] This shared subunit is a critical consideration when evaluating the specificity of an IL-12 neutralizing antibody. An antibody that targets the p40 subunit will likely neutralize both IL-12 and IL-23. In contrast, an antibody specific to the p35 subunit or the unique heterodimeric interface of IL-12 (p70) will exclusively neutralize IL-12.[3][5]
Comparative Analysis of IL-12 Neutralizing Antibodies
The specificity of an IL-12 neutralizing antibody is determined by its target epitope. Here, we compare two main classes of IL-12 neutralizing antibodies: those targeting the shared p40 subunit and those specific to the IL-12 p70 heterodimer.
| Antibody Type | Target | Specificity | Examples | Key Characteristics |
| Anti-IL-12/23 (p40) | p40 subunit | Neutralizes both IL-12 and IL-23 | Ustekinumab, Briakinumab | Broadly inhibits the activity of two distinct pro-inflammatory cytokines.[6][7][8] |
| Anti-IL-12 (p70) | IL-12 p70 heterodimer | Specific to IL-12 | 20C2, 9A5 | Does not affect IL-23 signaling, offering a more targeted approach.[5][9] |
Experimental Workflows for Specificity Confirmation
A multi-pronged approach employing a combination of binding assays and functional assays is essential to rigorously confirm the specificity of an IL-12 neutralizing antibody.
References
- 1. Regulation of LPS induced IL-12 production by IFN-γ and IL-4 through intracellular glutathione status in human alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012094623A2 - Anti-il-12/il-23 antibodies and uses thereof - Google Patents [patents.google.com]
- 3. A novel class of anti-IL-12p40 antibodies: Potent neutralization via inhibition of IL-12-IL-12Rβ2 and IL-23-IL-23R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. InVivoMAb anti-mouse IL-12 p40 | Bio X Cell [bioxcell.com]
- 5. Characterization of anti-mouse IL-12 monoclonal antibodies and measurement of mouse IL-12 by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. New interleukin-23 pathway inhibitors in dermatology: ustekinumab, briakinumab, and secukinumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. InVivoMAb anti-human IL-12 p70 | Bio X Cell [bioxcell.com]
Comparison Guide: Validating Humanized Mouse Models for IL-12 Drug Development
This guide provides a comprehensive framework for validating humanized mouse models intended for the preclinical development of Interleukin-12 (IL-12) based therapeutics. We objectively compare model types and present detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting and validating models fit for purpose.
Introduction to IL-12 and the Need for Humanized Models
This compound (IL-12) is a potent pro-inflammatory cytokine that serves as a critical bridge between the innate and adaptive immune systems.[1] It stimulates the production of interferon-gamma (IFN-γ) and enhances the cytotoxic activity of T cells and Natural Killer (NK) cells, making it a promising agent in cancer immunotherapy.[1] However, systemic administration of recombinant IL-12 has been associated with severe toxicity, limiting its clinical application.[2][3]
Next-generation IL-12 therapeutics, such as tumor-targeted fusion proteins or mRNA-based delivery systems, are designed to mitigate these toxicities while maximizing anti-tumor efficacy.[2][4] Because IL-12 signaling is species-specific, preclinical evaluation of these human-targeted drugs requires mouse models that can accurately recapitulate the human immune response. Humanized mouse models are essential tools that bridge this translational gap.[5][6][7]
Comparison of Humanized Mouse Model Alternatives
The choice of model is critical and depends on the specific therapeutic modality and research question. The two primary approaches are knock-in models with humanized cytokine receptors and immunodeficient models engrafted with human immune systems.
| Model Type | Description | Advantages for IL-12 Research | Limitations |
| Humanized IL-12 Receptor Knock-in | Immunocompetent mice (e.g., BALB/c or C57BL/6) are genetically engineered to express the human IL-12 receptor chains (IL12RB1 and IL12RB2).[1][8] Often, only the extracellular domain is humanized to ensure proper intracellular signaling through the mouse JAK-STAT pathway.[8] | - Intact and fully functional mouse immune system. - Allows for the study of human IL-12 drugs interacting with a complete immune system. - Suitable for long-term studies without risk of Graft-versus-Host Disease (GvHD). - Enables evaluation of immune memory.[1][8] | - Does not model human immune cell development or human leukocyte antigens (HLA) context. - Mouse-specific immune responses may not fully reflect human complexity. |
| Human Immune System (HIS) Engrafted | Immunodeficient mice (e.g., NSG) are engrafted with human hematopoietic stem cells (CD34+ HSCs) or peripheral blood mononuclear cells (PBMCs).[7][9] This leads to the development of various human immune cell subsets. | - Allows for direct testing on human immune cells (in vivo). - Can be co-engrafted with human tumors (PDX models) for efficacy studies.[10][11] - Useful for assessing cytokine release syndrome (CRS) and other human-specific toxicities.[5][6] | - Incomplete or suboptimal reconstitution of some immune lineages. - Risk of GvHD, particularly in PBMC-engrafted models, limiting study duration.[9] - Immune responses occur in a mouse stromal environment. |
A Framework for Model Validation
A rigorous, stepwise validation process is crucial to ensure a humanized model is suitable for IL-12 drug development. This process confirms the model's biological function and its ability to produce reliable, translatable data.
Detailed Experimental Protocols and Data
Step 1: Confirmation of Humanization (for Knock-in Models)
-
Objective: To confirm the correct genetic modification and expression of human IL-12 receptor genes.
-
Methodology:
-
Genotyping: Use PCR to confirm the presence of the human IL12RB1 and IL12RB2 transgenes.
-
mRNA Expression Analysis: Isolate splenocytes from humanized and wild-type control mice. Use RT-qPCR to quantify the mRNA expression levels of human IL12RB1 and IL12RB2.[12]
-
-
Expected Outcome:
| Assay | Humanized Model (e.g., B-hIL12RB1/hIL12RB2) | Wild-Type Control (e.g., C57BL/6) |
| Genotyping PCR | Positive for human IL12R transgenes | Negative for human IL12R transgenes |
| RT-qPCR | Detectable mRNA for human IL12RB1/RB2 | No detectable mRNA for human IL12RB1/RB2 |
Step 2: Immune System Characterization
-
Objective: To ensure that the humanization process does not adversely affect the development and distribution of key immune cell populations.
-
Methodology:
-
Tissue Collection: Harvest spleen and peripheral blood from humanized and wild-type control mice.
-
Flow Cytometry: Prepare single-cell suspensions and stain with fluorescently-labeled antibodies against major immune cell markers (e.g., CD3 for T cells, CD4, CD8, B220 for B cells, NK1.1 for NK cells, CD11c for dendritic cells).
-
Analysis: Quantify the proportions of each immune cell subset and compare between mouse strains.[8][12]
-
-
Expected Outcome: The proportions of T cells, B cells, NK cells, and dendritic cells should be consistent between the humanized model and the wild-type controls.[8]
| Immune Cell Population | Humanized Model (% of Splenocytes) | Wild-Type Control (% of Splenocytes) |
| T Cells (CD3+) | No significant difference | No significant difference |
| NK Cells (NK1.1+) | No significant difference | No significant difference |
| B Cells (B220+) | No significant difference | No significant difference |
| Dendritic Cells (CD11c+) | No significant difference | No significant difference |
Step 3: In Vitro Functional Validation
-
Objective: To demonstrate that the humanized IL-12 receptors are functional and can elicit a downstream biological response upon stimulation with human IL-12.
-
Methodology:
-
Cell Isolation: Isolate splenocytes or purify CD4+ T cells from both humanized and wild-type mice.[1][13]
-
Cell Culture & Stimulation: Culture the cells and stimulate them with recombinant human IL-12. Include unstimulated controls and controls stimulated with mouse IL-12.[1]
-
IFN-γ Quantification: After a 48-72 hour incubation, collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA kit.[12][13]
-
-
Expected Outcome:
| Stimulation Condition | Cell Source: Humanized Model | Cell Source: Wild-Type Control |
| Unstimulated | Baseline IFN-γ | Baseline IFN-γ |
| Human IL-12 | Robust IFN-γ production [1][8] | No significant IFN-γ production[13] |
| Mouse IL-12 | Robust IFN-γ production | Robust IFN-γ production |
Step 4: In Vivo Efficacy and Pharmacodynamic (PD) Assessment
-
Objective: To evaluate the anti-tumor efficacy of a human IL-12 therapeutic in the validated model.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) into the flank of the humanized mice.[1][8]
-
Treatment: Once tumors reach a specified volume (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer the human IL-12 therapeutic (e.g., intratumoral mRNA) or a vehicle control according to the dosing schedule.[1]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[8]
-
Endpoint Analysis: At the end of the study, collect tumors and spleens for analysis of immune cell infiltration and cytokine levels (e.g., by flow cytometry or IHC).
-
-
Expected Outcome:
| Parameter | Treatment Group (Human IL-12) | Control Group (Vehicle) |
| Tumor Growth | Significant suppression, potential for complete regression.[8] | Progressive tumor growth |
| Survival | Significantly increased | - |
| Tumor Infiltrating Lymphocytes | Increased CD4+ and CD8+ T cells, NK cells.[10][14] | Low infiltration |
Step 5: Safety and Toxicity Evaluation
-
Objective: To assess potential toxicities associated with the human IL-12 therapeutic, which is a critical aspect of IL-12 drug development.
-
Methodology:
-
Daily Monitoring: During the in vivo efficacy study, monitor mice daily for clinical signs of toxicity (e.g., hunched posture, ruffled fur). Record body weight at each measurement.[8]
-
Endpoint Measurements: At the study endpoint, collect blood for serum chemistry analysis. Measure the weights of the liver and spleen.[13]
-
Serum Analysis: Use ELISA or a clinical chemistry analyzer to measure levels of liver enzymes such as Alanine Transaminase (ALT) and Aspartate Transaminase (AST).[13]
-
-
Expected Outcome:
| Parameter | High-Dose Treatment Group | Control Group |
| Body Weight | Potential for transient weight loss | Stable body weight |
| Liver/Spleen to Body Weight Ratio | Potential increase[13] | Normal ratio |
| Serum ALT/AST Levels | Potential for elevation[13] | Normal levels |
IL-12 Signaling Pathway
IL-12 mediates its effects by binding to its heterodimeric receptor, IL-12Rβ1 and IL-12Rβ2, which are expressed on T cells and NK cells.[1] This binding activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, primarily through the phosphorylation of STAT4.[15][16] Activated STAT4 translocates to the nucleus and induces the transcription of target genes, most notably IFNG, leading to the production and secretion of IFN-γ.[1]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Clinical and Preclinical Studies on Therapeutic Strategies Using this compound in Cancer Therapy and the Protective Role of this compound in Hematological Recovery in Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. selectscience.net [selectscience.net]
- 7. blog.td2inc.com [blog.td2inc.com]
- 8. New mouse model for preclinical research in human IL-12 therapy | BioWorld [bioworld.com]
- 9. Humanized Mouse Models to Study Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer-targeted IL-12 controls human rhabdomyosarcoma by senescence induction and myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Preclinical Applications of Humanized Mouse Models in the Discovery and Validation of Novel Immunotherapeutics and Their Mechanisms of Action for Improved Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocytogen.com [biocytogen.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. IL-12-induced anti-tumor immunity in Humanized Mice [jax.org]
- 15. Frontiers | Regulation of NK Cell Activation and Effector Functions by the IL-12 Family of Cytokines: The Case of IL-27 [frontiersin.org]
- 16. Differential IL-12 signaling induces human natural killer cell activating receptor-mediated ligand-specific expansion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Expression Profiles Induced by IL-12 and IL-23 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Interleukin-12 (IL-12) and Interleukin-23 (IL-23) are heterodimeric cytokines that play pivotal, yet distinct, roles in the orchestration of the immune response. Both cytokines share a common p40 subunit, but their unique second subunits, p35 for IL-12 and p19 for IL-23, confer specific biological activities that result in the activation of different signaling pathways and the induction of divergent gene expression programs. This guide provides a comprehensive comparison of the gene expression profiles following IL-12 and IL-23 stimulation, supported by experimental data and detailed methodologies.
Divergent Signaling Pathways: STAT4 vs. STAT3
Upon binding to their respective receptors on the surface of immune cells, IL-12 and IL-23 trigger distinct intracellular signaling cascades, primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.
-
IL-12 Signaling: IL-12 binds to a receptor complex composed of IL-12Rβ1 and IL-12Rβ2 chains. This engagement leads to the activation of JAK2 and TYK2, which in turn phosphorylate and activate STAT4 . Activated STAT4 translocates to the nucleus and acts as a master transcription factor to drive the expression of genes associated with a Type 1 immune response.
-
IL-23 Signaling: IL-23 interacts with a receptor complex consisting of the shared IL-12Rβ1 chain and the unique IL-23R chain. This interaction also activates JAK2 and TYK2, but predominantly leads to the phosphorylation and activation of STAT3 . Nuclear translocation of activated STAT3 initiates a transcriptional program characteristic of a Type 17 immune response.
Distinct signaling cascades of IL-12 and IL-23.
Comparative Gene Expression Profiles
The differential activation of STAT4 and STAT3 by IL-12 and IL-23, respectively, leads to the induction of largely non-overlapping sets of target genes. Below is a summary of key differentially expressed genes in human T cells following stimulation with either IL-12 or IL-23, compiled from multiple transcriptomic and ChIP-seq studies.
Key Genes Upregulated by IL-12 Stimulation (Th1 Polarization)
IL-12 stimulation of T cells, particularly CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells, promotes a pro-inflammatory, cytotoxic phenotype geared towards clearing intracellular pathogens.
| Gene Symbol | Gene Name | Function |
| IFNG | Interferon gamma | Signature cytokine of Th1 cells; potent activator of macrophages. |
| TBX21 | T-box transcription factor 21 | Master regulator of Th1 differentiation. |
| GZMB | Granzyme B | Serine protease involved in cytotoxic T lymphocyte and NK cell-mediated apoptosis. |
| PRF1 | Perforin 1 | Forms pores in target cell membranes to facilitate granzyme entry. |
| IL12RB2 | Interleukin 12 receptor beta 2 | Component of the IL-12 receptor, creating a positive feedback loop. |
| STAT4 | Signal transducer and activator of transcription 4 | Key transcription factor in the IL-12 signaling pathway. |
| CXCR3 | C-X-C motif chemokine receptor 3 | Chemokine receptor involved in trafficking of Th1 cells to sites of inflammation. |
| IL2RA | Interleukin 2 receptor alpha | Part of the high-affinity IL-2 receptor, promoting T cell proliferation. |
Key Genes Upregulated by IL-23 Stimulation (Th17 Polarization)
IL-23 acts on memory T cells and other innate lymphoid cells to promote a pro-inflammatory response characterized by the production of IL-17, which is crucial for defense against extracellular bacteria and fungi, but is also implicated in several autoimmune diseases.
| Gene Symbol | Gene Name | Function |
| IL17A | Interleukin 17A | Signature cytokine of Th17 cells; recruits neutrophils and induces inflammatory mediators. |
| IL17F | Interleukin 17F | Shares homology and function with IL-17A. |
| RORC | RAR related orphan receptor C | Master regulator of Th17 differentiation. |
| IL22 | Interleukin 22 | Promotes epithelial barrier function and tissue repair. |
| IL23R | Interleukin 23 receptor | Specific receptor subunit for IL-23, creating a positive feedback loop. |
| CCR6 | C-C motif chemokine receptor 6 | Chemokine receptor involved in the migration of Th17 cells to inflammatory sites. |
| CSF2 | Colony stimulating factor 2 (GM-CSF) | Promotes the differentiation and activation of myeloid cells. |
| IL21 | Interleukin 21 | Autocrine factor that promotes Th17 differentiation and survival. |
Experimental Protocols
The following sections detail the methodologies for comparing the gene expression profiles induced by IL-12 and IL-23.
Experimental Workflow
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Interleukin-12
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of biological reagents like Interleukin-12 (IL-12) is paramount to maintaining a secure laboratory environment and complying with regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of IL-12, encompassing both chemical and thermal inactivation methods, as well as protocols for managing spills. Adherence to these guidelines will help mitigate potential risks and ensure that all waste is handled in accordance with good laboratory practices.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, a recombinant protein, is the denaturation and inactivation of the cytokine to eliminate its biological activity. This can be achieved through chemical treatment or thermal sterilization. All disposal procedures must align with local, regional, and national environmental protection and waste disposal legislation.
Personal Protective Equipment (PPE)
Before initiating any disposal or decontamination procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact. This includes:
-
Hand Protection: Wear inspected, chemical-resistant gloves. Use proper glove removal techniques to avoid skin contact.
-
Eye Protection: Use safety glasses, chemical goggles, or a face shield.
-
Body Protection: A lab coat is mandatory to protect against splashes.
Disposal of Liquid this compound Waste
Liquid waste containing this compound, such as residual solutions, cell culture media, and buffer solutions, must be decontaminated before being discarded down the drain. The recommended method is chemical inactivation using sodium hypochlorite (B82951) (bleach).
Experimental Protocol: Chemical Inactivation of Liquid IL-12 Waste
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, and wear appropriate PPE.
-
Bleach Dilution: Prepare a fresh 1:10 dilution of standard household bleach (containing 5-6% sodium hypochlorite) in water. This will result in a final concentration of approximately 0.5% sodium hypochlorite. For waste with a high protein or organic load, a 1:5 dilution is recommended to achieve a final concentration of about 1%.[1]
-
Application: Add the diluted bleach solution to the liquid IL-12 waste.
-
Contact Time: Ensure a minimum contact time of 20-30 minutes to allow for complete inactivation of the protein.[1]
-
Disposal: Following the contact time, the decontaminated liquid can be safely poured down a laboratory sink with copious amounts of water, provided it does not contain other hazardous materials.
Disposal of Solid this compound Waste
Solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other consumables, should be treated as biohazardous waste and sterilized by autoclaving before disposal.
Experimental Protocol: Thermal Inactivation (Autoclaving) of Solid IL-12 Waste
-
Collection: Place all solid waste contaminated with IL-12 into a designated, leak-proof biohazard autoclave bag.
-
Preparation for Autoclaving:
-
Do not overfill the autoclave bag.
-
Add a small amount of water to the bag to facilitate steam generation.
-
Leave the bag slightly open to allow for steam penetration.
-
Place the bag in a secondary, autoclavable container to contain any potential leaks.
-
Apply autoclave indicator tape to the outside of the bag.
-
-
Autoclave Cycle: Process the waste in an autoclave under the following conditions:
-
Post-Autoclaving:
-
Allow the autoclave to cool completely before opening.
-
Verify that the autoclave indicator tape has changed color, indicating that the proper temperature was reached.
-
Once cooled and sterilized, the biohazard bag can be disposed of in the regular solid waste stream, in accordance with institutional guidelines.
-
This compound Spill Management
In the event of a spill, immediate and proper cleanup is necessary to decontaminate the affected area and prevent exposure.
Spill Decontamination Protocol
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: If the spill is large, restrict access to the area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment and Absorption:
-
Cover the spill with an inert absorbent material, such as paper towels or absorbent pads, to contain it.
-
Pour a freshly prepared 1:10 dilution of bleach over the absorbent material, working from the outside of the spill inward.
-
-
Contact Time: Allow a contact time of at least 20 minutes for the disinfectant to inactivate the IL-12.
-
Cleanup:
-
Collect the absorbent material and any contaminated debris and place it in a biohazard autoclave bag.
-
Clean the spill area thoroughly with soap and water.
-
-
Disposal: Autoclave the biohazard bag containing the cleanup materials following the protocol for solid waste disposal.
Quantitative Data Summary
| Parameter | Chemical Inactivation (Liquid Waste) | Thermal Inactivation (Solid Waste) |
| Agent | Sodium Hypochlorite (Bleach) | Steam |
| Working Concentration | ~0.5% (1:10 dilution of household bleach) | N/A |
| Temperature | Ambient | 121°C |
| Pressure | N/A | 15 psi |
| Minimum Contact Time | 20-30 minutes | 30-60 minutes |
Disposal Workflow and Signaling Pathways
To visualize the procedural flow of this compound disposal, the following diagrams illustrate the decision-making process and the general concept of protein inactivation.
Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste.
Caption: A diagram showing the conceptual pathway of this compound inactivation for safe disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Interleukin-12
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when working with potent cytokines like Interleukin-12 (IL-12) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to proper PPE protocols is the first line of defense against potential exposure. The recommended PPE is standard for handling bioactive proteins and includes:
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin from contamination.
-
Gloves: Nitrile gloves are recommended and should be inspected for any tears or defects before use. Gloves should be changed regularly and immediately if they become contaminated.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect the eyes from splashes or aerosols.[1]
-
Face Mask: In situations where aerosols might be generated, a surgical mask or a fitted respirator (e.g., N95) should be worn.
Operational Plan: A Step-by-Step Workflow for an IL-12 Bioassay
A common procedure involving IL-12 is a bioassay to determine its biological activity. The following is a detailed methodology for a typical IL-12 bioassay.
Experimental Protocol: IL-12 Bioassay
-
Cell Preparation:
-
Thaw and culture IL-12 responsive cells (e.g., NK-92 cells) in an appropriate medium.
-
Wash the cells and resuspend them in fresh medium to a concentration of 2 x 10^5 cells/mL.
-
-
Preparation of IL-12 Standards and Samples:
-
Reconstitute lyophilized IL-12 in a sterile buffer to create a stock solution.
-
Perform serial dilutions of the IL-12 stock solution to create a standard curve. Typical concentrations might range from 1 ng/mL to 100 ng/mL.
-
Prepare unknown samples containing IL-12 at appropriate dilutions.
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the IL-12 standards and samples to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
-
Measurement of Cell Proliferation:
-
Add a proliferation reagent (e.g., MTT, WST-1) to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the corresponding IL-12 concentrations to generate a standard curve.
-
Determine the concentration of IL-12 in the unknown samples by interpolating their absorbance values on the standard curve.
-
Caption: Workflow for a typical this compound bioassay.
Disposal Plan: Safe Management of IL-12 Contaminated Waste
Proper disposal of all materials that have come into contact with IL-12 is crucial to prevent environmental contamination and accidental exposure. All contaminated materials are considered biohazardous waste.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container.
-
Liquid Waste: Cell culture media, supernatants, and other liquid waste should be collected in a leak-proof container labeled with the biohazard symbol.
-
Solid Waste: Pipette tips, gloves, culture flasks, and other solid materials should be collected in a biohazard bag.
Decontamination and Disposal Methods:
All biohazardous waste must be decontaminated before disposal. The two primary methods are autoclaving and chemical disinfection.
| Decontamination Method | Parameters |
| Autoclaving | Temperature: 121°C (250°F) Pressure: 15 psi Time: Minimum of 30-60 minutes. The duration may need to be extended for larger loads to ensure steam penetration to the center of the waste.[2][3] Validation of the autoclave cycle using a biological indicator (e.g., Geobacillus stearothermophilus spores) should be performed regularly.[2][3][4][5] |
| Chemical Disinfection | Reagent: 10% bleach solution (0.5% sodium hypochlorite).[6] For high organic load wastes, a final concentration of 0.5% sodium hypochlorite (B82951) is recommended.[7] Contact Time: Minimum of 30 minutes. Procedure: Immerse contaminated items completely in the disinfectant solution. After the contact time, the decontaminated liquid waste may be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous chemicals.[7] |
Understanding the IL-12 Signaling Pathway
This compound exerts its effects by binding to its receptor on the surface of target cells, primarily T cells and Natural Killer (NK) cells, initiating a signaling cascade that leads to cellular responses.
Upon binding to the IL-12 receptor (IL-12R), which is composed of IL-12Rβ1 and IL-12Rβ2 subunits, a conformational change occurs. This activates the associated Janus kinases (JAKs), specifically JAK2 and TYK2.[8][9] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-12R.
These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT4.[8][9][10] Once docked, STAT4 is phosphorylated by the JAKs, leading to its dimerization and translocation into the nucleus. In the nucleus, the STAT4 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. A key target gene is Interferon-gamma (IFN-γ), a critical cytokine in the cell-mediated immune response.[8]
Caption: Simplified schematic of the IL-12 signaling pathway.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. rit.edu [rit.edu]
- 6. mun.ca [mun.ca]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 12 - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
